Morphinan
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,9R,10R)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N/c1-2-6-13-12(5-1)11-15-14-7-3-4-8-16(13,14)9-10-17-15/h1-2,5-6,14-15,17H,3-4,7-11H2/t14-,15+,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAXVFBXDYWQFN-XHSDSOJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC23CCNC(C2C1)CC4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@]23CCN[C@@H]([C@@H]2C1)CC4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
468-10-0, 1215192-09-8 | |
| Record name | Morphinan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=468-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morphinan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morphinan, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215192098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MORPHINAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O97T9O1050 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MORPHINAN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJ66WL736G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Influence of Stereochemistry on the Biological Activity of the Morphinan Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morphinan scaffold is a cornerstone in the development of opioid analgesics and other centrally acting agents. Its rigid pentacyclic structure provides a unique framework that, when functionalized, gives rise to a diverse range of pharmacological activities. A critical and often decisive factor in determining the biological profile of this compound derivatives is their stereochemistry. The spatial arrangement of substituents and the conformation of the fused ring system dictate the interaction with opioid receptors, leading to dramatic differences in binding affinity, efficacy, and functional selectivity. This technical guide provides an in-depth exploration of the stereochemical nuances of the this compound scaffold and their profound impact on biological activity, with a focus on opioid receptor interactions.
The Stereochemical Landscape of the this compound Core
The this compound nucleus possesses a complex three-dimensional structure with multiple chiral centers. The naturally occurring (-)-morphine, for instance, has five asymmetric carbons with the absolute configurations 5R, 6S, 9R, 13S, and 14R.[1] However, the core this compound structure itself, without the 4,5-ether bridge and other substituents, has three key chiral centers at positions 9, 13, and 14. The relative and absolute configurations at these centers are fundamental to the molecule's interaction with its biological targets.
A pivotal example of the importance of stereochemistry is the striking contrast between the enantiomeric pair, levorphanol (B1675180) and dextrorphan (B195859).[2] Levorphanol, the levorotatory (-) isomer, is a potent opioid agonist with strong analgesic properties.[3] In stark contrast, its mirror image, dextrorphan, the dextrorotatory (+) isomer, has negligible affinity for opioid receptors and instead acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, finding utility as a cough suppressant.[4][5] This dramatic divergence in pharmacology underscores the highly stereospecific nature of opioid receptor binding pockets.
Quantitative Analysis of Stereoisomer Activity
The influence of stereochemistry on the biological activity of morphinans can be quantitatively assessed through in vitro pharmacological assays. The following tables summarize the binding affinities (Ki) and functional activities (EC50 and Emax) of key this compound stereoisomers at the three major opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ).
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound Stereoisomers
| Compound | Receptor Subtype | Ki (nM) | Reference(s) |
| Levorphanol | µ (mu) | 0.21 | [3][6] |
| δ (delta) | 4.2 | [3][6] | |
| κ (kappa) | 2.3 | [3][6] | |
| Dextrorphan | µ (mu) | >1,000 | [4] |
| δ (delta) | 34,700 | [4] | |
| κ (kappa) | 5,950 | [4] | |
| (-)-Naloxone | µ (mu) | ~1 | [7] |
| δ (delta) | ~16 | [7] | |
| κ (kappa) | ~67 | [7] | |
| (+)-Naloxone | µ (mu) | >1,000 | [7] |
| δ (delta) | >1,000 | [7] | |
| κ (kappa) | >1,000 | [7] |
Note: Ki values can vary between studies depending on experimental conditions.
Table 2: Functional Activity (EC50 and Emax) of this compound Stereoisomers
| Compound | Receptor Subtype | Assay | EC50 (nM) | Emax (% of standard agonist) | Reference(s) |
| Levorphanol | µ (mu) | [35S]GTPγS | 2.5 | 110% (vs. DAMGO) | [8] |
| δ (delta) | [35S]GTPγS | 41 | 89% (vs. DPDPE) | [8] | |
| κ (kappa) | [35S]GTPγS | 64 | 57% (vs. U50,488H) | [8] | |
| Levorphanol | µ (mu) | β-arrestin2 Recruitment | >1000 | Partial Agonist | [8] |
| Dextrorphan | µ (mu) | - | No significant activity | - | [5] |
Note: Functional activity data for dextrorphan at opioid receptors is minimal due to its low affinity. Levorphanol demonstrates G-protein bias, with potent activation of G-protein signaling but weak recruitment of β-arrestin2.[8]
Signaling Pathways: G-Protein vs. β-Arrestin Bias
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily signal through two major pathways: the canonical G-protein pathway and the β-arrestin pathway. The stereochemistry of a this compound ligand can influence which of these pathways is preferentially activated, a phenomenon known as "biased agonism."[9][10]
-
G-Protein Pathway: Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, decreased intracellular cyclic AMP (cAMP) levels, modulation of ion channels, and ultimately, the desired analgesic effects.[11]
-
β-Arrestin Pathway: Recruitment of β-arrestin proteins can lead to receptor desensitization, internalization, and the activation of distinct signaling cascades that are often associated with the adverse effects of opioids, such as respiratory depression and constipation.[9][12]
Levorphanol, for instance, is considered a G-protein biased agonist at the µ-opioid receptor, potently activating the G-protein pathway while only weakly engaging the β-arrestin pathway.[8] This bias may contribute to its favorable therapeutic profile. The development of stereochemically defined morphinans that selectively activate the G-protein pathway is a major goal in modern opioid research, aiming to create safer and more effective analgesics.
Caption: this compound ligand binding to an opioid receptor can trigger two main signaling cascades: the G-protein pathway, associated with analgesia, and the β-arrestin pathway, linked to adverse effects.
Experimental Protocols
The quantitative data presented in this guide are typically generated using a combination of radioligand binding assays and functional assays. Below are detailed methodologies for these key experiments.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the opioid receptor.
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human µ, δ, or κ opioid receptor.
-
Radioligands:
-
[³H]DAMGO (for µ-receptor)
-
[³H]DPDPE (for δ-receptor)
-
[³H]U-69,593 (for κ-receptor)
-
-
Test Compound: this compound stereoisomer of interest.
-
Non-specific Binding Control: Naloxone (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Filtration apparatus (cell harvester).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution (at a concentration near its Kd), and 100 µL of cell membrane suspension (50-100 µg protein).
-
Non-specific Binding: 50 µL of 10 µM naloxone, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.
-
Competition: 50 µL of each concentration of the test compound, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.
-
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity (EC50 and Emax) of a compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
Materials:
-
Receptor Source: Cell membranes as described above.
-
Radioligand: [³⁵S]GTPγS.
-
GDP: Guanosine 5'-diphosphate.
-
Test Compound: this compound stereoisomer of interest.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add in triplicate: cell membranes (20-40 µg protein), GDP (to a final concentration of 10-30 µM), and the test compound at various concentrations.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (to a final concentration of 0.05-0.1 nM).
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the filter-bound radioactivity by liquid scintillation counting.
-
Data Analysis:
-
Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values.
-
Forskolin-Induced cAMP Accumulation Assay
This functional assay measures the ability of an agonist to inhibit adenylyl cyclase activity, which results in a decrease in intracellular cAMP levels.
Materials:
-
Whole cells expressing the opioid receptor of interest.
-
Forskolin (B1673556): An adenylyl cyclase activator.
-
IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor.
-
Test Compound: this compound stereoisomer of interest.
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Pre-treat cells with IBMX (e.g., 0.5 mM for 30 minutes) to prevent cAMP degradation.
-
Add the test compound at various concentrations.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the percentage inhibition of forsklin-stimulated cAMP accumulation against the log concentration of the test compound.
-
Determine the IC50 value, which represents the potency of the agonist in inhibiting adenylyl cyclase.
-
Experimental Workflow and Logic
The characterization of a novel this compound stereoisomer typically follows a logical progression of experiments to determine its pharmacological profile.
Caption: A typical workflow for characterizing novel this compound stereoisomers involves synthesis, binding and functional assays, determination of agonist/antagonist properties, assessment of biased agonism, and in vivo studies to establish a comprehensive pharmacological profile.
Synthesis and Chiral Resolution
The synthesis of specific this compound stereoisomers is a complex but crucial aspect of research in this field. Total synthesis routes have been developed to produce both natural and unnatural enantiomers of morphinans.[13] Chiral resolution techniques, such as the use of chiral acids like tartaric acid, are often employed to separate racemic mixtures into their constituent enantiomers, allowing for the individual pharmacological evaluation of each stereoisomer.[13]
Conclusion
The stereochemistry of the this compound scaffold is a paramount determinant of its biological activity. Subtle changes in the three-dimensional arrangement of atoms can lead to profound differences in opioid receptor affinity, efficacy, and signaling bias. A thorough understanding of these structure-activity relationships, supported by robust quantitative data from well-defined experimental protocols, is essential for the rational design of novel this compound-based therapeutics. By leveraging stereochemical control, researchers can aim to develop next-generation analgesics with improved efficacy and a more favorable side-effect profile, ultimately addressing the ongoing challenges in pain management and opioid-related public health concerns.
References
- 1. UNODC - Bulletin on Narcotics - 1953 Issue 4 - 005 [unodc.org]
- 2. An Overview of Dextromethorphan/Levorphanol Results - Aegis Sciences Corporation [aegislabs.com]
- 3. Levorphanol: Revisiting an Underutilized Analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dextrorphan - Wikipedia [en.wikipedia.org]
- 5. Dextrorphan and levorphanol selectively block N-methyl-D-aspartate receptor-mediated neurotoxicity on cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Naloxone - Wikipedia [en.wikipedia.org]
- 8. Pharmacological characterization of levorphanol, a G-protein biased opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation [mdpi.com]
- 10. Therapeutic potential of β-arrestin- and G protein-biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. β-arrestins and heterotrimeric G-proteins: collaborators and competitors in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Levorphanol and Racemorphan Synthesis by DopaMan [designer-drug.com]
The Biosynthesis of Morphinan Alkaloids in Papaver somniferum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The opium poppy, Papaver somniferum, is the exclusive commercial source of morphinan alkaloids, a class of benzylisoquinoline alkaloids (BIAs) that includes the potent analgesics morphine and codeine. The intricate biosynthetic pathway leading to these medicinally vital compounds has been the subject of extensive research, culminating in the elucidation of the key enzymatic steps and their genetic underpinnings. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound alkaloids, detailing the key enzymes, their quantitative properties, and the experimental protocols used to investigate this complex metabolic network.
The Core Biosynthetic Pathway
The biosynthesis of this compound alkaloids commences with the amino acid L-tyrosine, which undergoes a series of transformations to yield the central intermediate (S)-reticuline. From this critical branch point, the pathway diverges towards various BIA classes. The dedicated pathway to this compound alkaloids is initiated by the stereochemical inversion of (S)-reticuline to (R)-reticuline, a unique and pivotal step. The subsequent series of reactions, catalyzed by a suite of specialized enzymes, progressively builds the characteristic pentacyclic this compound scaffold. The final steps of the pathway, occurring in the laticifers of the poppy, involve demethylation and reduction reactions to produce codeine and morphine.
Key Intermediates and Enzymes
The biosynthetic journey from (R)-reticuline to morphine is orchestrated by a series of enzymes, each playing a crucial role in the transformation of its substrate. The key intermediates and the enzymes that catalyze their conversion are outlined below.
-
(R)-Reticuline
-
Salutaridine (B1681412) Synthase (SalSyn): A cytochrome P450 enzyme that catalyzes the intramolecular C-C phenol (B47542) coupling of (R)-reticuline to form the first this compound-like structure, salutaridine.
-
Salutaridine
-
Salutaridine Reductase (SalR): An NADPH-dependent reductase that stereospecifically reduces the 7-keto group of salutaridine to yield (7S)-salutaridinol.
-
(7S)-Salutaridinol
-
Salutaridinol (B1235100) 7-O-Acetyltransferase (SalAT): This enzyme utilizes acetyl-CoA to acetylate the 7-hydroxyl group of salutaridinol, forming salutaridinol-7-O-acetate.
-
Salutaridinol-7-O-acetate
-
Thebaine Synthase (THS): While the conversion of salutaridinol-7-O-acetate to thebaine can occur spontaneously at alkaline pH, evidence suggests the involvement of an enzyme, thebaine synthase, that facilitates this allylic elimination at a physiological pH.[1]
-
Thebaine
-
Thebaine 6-O-Demethylase (T6ODM): A non-heme 2-oxoglutarate/Fe(II)-dependent dioxygenase that demethylates thebaine at the 6-position to produce neopinone (B3269370).[2]
-
Neopinone
-
Neopinone Isomerase (NISO): Catalyzes the isomerization of neopinone to codeinone (B1234495).
-
Codeinone
-
Codeinone Reductase (COR): An NADPH-dependent enzyme that reduces the keto group of codeinone to a hydroxyl group, yielding codeine.
-
Codeine
-
Codeine O-Demethylase (CODM): A non-heme 2-oxoglutarate/Fe(II)-dependent dioxygenase that demethylates codeine at the 3-position to produce the final product, morphine.[2]
Quantitative Data on Key Biosynthetic Enzymes
The following tables summarize the available quantitative data for the key enzymes in the this compound biosynthetic pathway. This information is critical for understanding the efficiency and regulation of the pathway and for metabolic engineering efforts.
| Enzyme | Substrate(s) | K_m_ (µM) | k_cat_ (s⁻¹) | Optimal pH | Source(s) |
| Salutaridine Synthase (CYP719B1) | (R)-Reticuline | 6.2 | 0.027 | 8.5 | [3] |
| Salutaridine Reductase (SalR) | Salutaridine, NADPH | 23, 125 | - | 6.0-6.5 | [4] |
| Salutaridinol 7-O-Acetyltransferase (SalAT) | Salutaridinol, Acetyl-CoA | 9, 54 | - | 6.0-9.0 | [5][6][7] |
| Codeinone Reductase (COR) | Codeinone, NADPH | 9-23, 81-168 | - | 7.0 | |
| Codeine O-Demethylase (CODM) | Codeine, Thebaine, (S)-scoulerine | 20.5, 41.9, 198 | 0.095 (for (S)-scoulerine) | - | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound alkaloid biosynthesis.
Virus-Induced Gene Silencing (VIGS) in Papaver somniferum
VIGS is a powerful reverse genetics tool used to transiently silence the expression of target genes in plants. This protocol is adapted from methodologies described for Papaver somniferum.[5][9]
a. Vector Construction:
-
Design a 200-400 bp fragment of the target gene's cDNA sequence. Ensure the fragment has a low sequence identity to other genes to avoid off-target silencing.
-
Amplify the fragment by PCR using primers that add appropriate restriction sites (e.g., BamHI and XhoI).
-
Clone the PCR product into the pTRV2 (Tobacco Rattle Virus) vector.
-
Transform the resulting pTRV2-gene construct and the pTRV1 vector into separate Agrobacterium tumefaciens (strain GV3101) cultures.
b. Agroinfiltration:
-
Grow the Agrobacterium cultures containing pTRV1 and pTRV2-gene constructs separately in LB medium with appropriate antibiotics to an OD₆₀₀ of 1.5.
-
Pellet the cells by centrifugation and resuspend them in infiltration buffer (10 mM MES, pH 5.6, 10 mM MgCl₂, 200 µM acetosyringone).
-
Incubate the resuspended cultures at room temperature for 3-4 hours.
-
Mix the pTRV1 and pTRV2-gene cultures in a 1:1 ratio.
-
Infiltrate the undersides of the leaves of 2-3 week old Papaver somniferum seedlings with the Agrobacterium mixture using a needleless syringe.
c. Analysis of Gene Silencing:
-
After 2-3 weeks, collect tissue samples from newly emerged leaves.
-
Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to determine the transcript level of the target gene relative to a control gene.
-
Analyze the alkaloid profile of the silenced plants using HPLC to observe the metabolic consequences of gene silencing.
Enzyme Assays
a. Salutaridine Reductase (SalR) Assay:
-
Reaction Mixture (200 µL):
-
150 mM Potassium phosphate (B84403) buffer, pH 6.0
-
100 nmol NADPH
-
Purified or crude SalR enzyme extract
-
-
Procedure:
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 20 nmol of salutaridine.
-
Incubate at 30°C for 1-4 minutes.[10]
-
Stop the reaction by adding an equal volume of methanol.
-
Analyze the formation of salutaridinol by HPLC.
-
b. Salutaridinol 7-O-Acetyltransferase (SalAT) Assay:
-
Reaction Mixture:
-
100 mM Tris-HCl buffer, pH 7.5
-
1 mM Dithiothreitol (DTT)
-
50 µM Salutaridinol
-
50 µM Acetyl-CoA (can include a radiolabeled acetyl group for easier detection)
-
Purified or crude SalAT enzyme extract
-
-
Procedure:
-
Incubate the reaction mixture at 30°C.
-
Stop the reaction at various time points by adding acetic acid.
-
Extract the product, salutaridinol-7-O-acetate, with an organic solvent (e.g., ethyl acetate).
-
Analyze the product by thin-layer chromatography (TLC) and autoradiography (if radiolabeled acetyl-CoA is used) or by HPLC-MS.
-
c. Thebaine 6-O-Demethylase (T6ODM) and Codeine O-Demethylase (CODM) Assay:
-
Reaction Mixture (500 µL):
-
100 mM Tris-HCl, pH 7.4
-
10% (v/v) glycerol
-
14 mM β-mercaptoethanol
-
500 µM Thebaine or Codeine (substrate)
-
500 µM α-ketoglutarate
-
500 µM Iron (II) sulfate
-
10 mM Sodium L-ascorbate
-
Purified recombinant enzyme (T6ODM or CODM)
-
-
Procedure:
Immunoblot (Western Blot) Analysis
This protocol provides a general framework for detecting this compound biosynthesis enzymes in Papaver somniferum protein extracts.
a. Protein Extraction:
-
Grind plant tissue in liquid nitrogen to a fine powder.
-
Resuspend the powder in ice-cold lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
b. SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
c. Immunodetection:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific to the target enzyme (e.g., anti-SalR, anti-COR) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein using an enhanced chemiluminescence (ECL) substrate and imaging system.
HPLC Analysis of this compound Alkaloids
This method allows for the simultaneous separation and quantification of key this compound alkaloids.
-
Instrumentation: A standard HPLC system with a UV-DAD or MS detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A linear gradient from 10% to 50% B over 20 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 285 nm for thebaine and 210 nm for morphine and codeine, or MS detection for higher specificity and sensitivity.
-
Quantification: Use external calibration curves of authentic standards for each alkaloid (salutaridine, thebaine, codeine, morphine).
Signaling Pathways and Regulation
The biosynthesis of this compound alkaloids is tightly regulated and responsive to various developmental and environmental cues. While a complete picture of the signaling cascades is still emerging, jasmonate signaling is known to play a key role in inducing the expression of defense-related secondary metabolites in plants, including alkaloids.
Jasmonate Signaling Pathway
Jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), are central to a signaling cascade that derepresses the transcription of numerous genes, including those involved in alkaloid biosynthesis. The core components of this pathway include the F-box protein COI1, which acts as a receptor for JA-Ile, JAZ (Jasmonate ZIM-domain) repressor proteins, and transcription factors such as MYC2. In the absence of JA-Ile, JAZ proteins bind to and inhibit the activity of transcription factors. Upon stress or developmental signals, JA-Ile levels rise and promote the interaction between COI1 and JAZ proteins, leading to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome. This liberates the transcription factors, allowing them to activate the expression of jasmonate-responsive genes, including those encoding enzymes of the this compound alkaloid pathway.
Mandatory Visualizations
Diagram of the this compound Alkaloid Biosynthetic Pathway
Caption: The core biosynthetic pathway of this compound alkaloids in Papaver somniferum.
Experimental Workflow for Virus-Induced Gene Silencing (VIGS)
Caption: A typical workflow for investigating gene function using VIGS.
Jasmonate Signaling Pathway and its Potential Regulation of this compound Biosynthesis
Caption: The jasmonate signaling pathway and its proposed role in alkaloid production.
References
- 1. Jasmonate-responsive transcription factors regulating plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Review of Analytical Methods for Codeine Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decoding the Biosynthetic Pathway of the Alkaloid Morphine with Bioinformatics [atic.razi.ac.ir]
- 5. ClinPGx [clinpgx.org]
- 6. Biochemistry and Occurrence of O-Demethylation in Plant Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic engineering with a morphine biosynthetic P450 in opium poppy surpasses breeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. atic.razi.ac.ir [atic.razi.ac.ir]
- 10. chemaxon.com [chemaxon.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Pharmacological Profile of the Core Morphinan Structure: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morphinan scaffold represents a cornerstone in the field of pharmacology, particularly in the development of analgesics.[1][2][3] Derived from the opium poppy Papaver somniferum, the core this compound structure has given rise to a vast array of compounds, from clinically essential painkillers to critical research tools.[2] This technical guide provides a comprehensive overview of the pharmacological profile of the core this compound structure, focusing on its interactions with opioid and non-opioid receptors, the structure-activity relationships that govern its diverse effects, and the experimental methodologies used for its characterization.
Core this compound Structure and Stereochemistry
The this compound skeleton is a rigid pentacyclic structure consisting of a phenanthrene (B1679779) core with an additional nitrogen-containing ring.[1] Its stereochemistry is crucial for its pharmacological activity, with the naturally occurring levorotatory (-) isomers typically exhibiting significantly higher affinity for opioid receptors compared to their dextrorotatory (+) counterparts. The latter often interact with different receptor systems, such as the NMDA receptor.
Pharmacological Targets
The primary pharmacological targets of this compound derivatives are the opioid receptors: mu (µ), delta (δ), and kappa (κ). These are all G-protein coupled receptors (GPCRs) that mediate both the therapeutic and adverse effects of these compounds.[4][5][6]
Opioid Receptor Binding Affinities
The affinity of a this compound derivative for each opioid receptor subtype is a key determinant of its pharmacological profile. This is typically quantified by the inhibition constant (Kᵢ), with a lower Kᵢ value indicating a higher binding affinity. The following tables summarize the binding affinities of several key this compound derivatives.
Table 1: Mu (µ) Opioid Receptor Binding Affinities of Selected this compound Derivatives
| Compound | Kᵢ (nM) | Source |
| Morphine | 1.168 - 1.2 | [7] |
| Hydromorphone | 0.6 | [8] |
| Oxymorphone | <1 | [9] |
| Levorphanol | <1 | [9] |
| Codeine | >100 | [9] |
| Naloxone | 1.518 ± 0.065 | [9] |
| Naltrexone | - | |
| Buprenorphine | <1 | [9] |
| Butorphanol | <1 | [9] |
| Sufentanil | 0.138 | [9] |
| Fentanyl | 1-100 | [9] |
| Methadone | 1-100 | [9] |
Table 2: Kappa (κ) and Delta (δ) Opioid Receptor Binding Affinities of Selected this compound Derivatives
| Compound | Receptor | Kᵢ (nM) | Source |
| Morphine | κ | 100 - 500 | [10] |
| δ | 100 - 500 | [10] | |
| Naloxone | κ | 20 - 100 | [10] |
| δ | 20 - 100 | [10] | |
| p-Methoxyphenylaminocyclorphan | µ | 0.026 | [11] |
| κ | 0.03 | [11] | |
| Mono-indolothis compound (6b) | δ | 1.45 | [12] |
Structure-Activity Relationships (SAR)
Modifications at various positions of the this compound scaffold have profound effects on receptor affinity, selectivity, and functional activity.
-
C3-Phenolic Hydroxyl Group: This group is a critical pharmacophore for high affinity at the µ-opioid receptor. Masking this group, as in codeine (3-methoxy), generally reduces µ-receptor affinity.[8]
-
C6-Hydroxyl Group: Modifications at this position can influence potency and side-effect profiles. For example, oxidation to a carbonyl group (as in hydromorphone and oxymorphone) often increases potency compared to morphine.
-
N17-Substituent: The nature of the substituent on the nitrogen atom is a major determinant of a compound's activity, differentiating between agonists, antagonists, and partial agonists. A methyl group is common in agonists like morphine. Larger substituents, such as allyl or cyclopropylmethyl groups, can confer antagonist properties (e.g., naloxone, naltrexone).
-
C14-Hydroxyl Group: The addition of a hydroxyl group at the C14 position, as seen in oxymorphone and oxycodone, can enhance µ-receptor affinity and agonist activity.
-
C5-Substitution: Modifications at this position can fine-tune the functional activity and selectivity of the ligand.[1]
-
7,8-Double Bond: Saturation of this bond, as in dihydromorphine, can alter the pharmacological profile.
Signaling Pathways
Upon agonist binding, opioid receptors initiate intracellular signaling cascades primarily through the activation of inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels.[6][13] These events collectively lead to a reduction in neuronal excitability and neurotransmitter release, which underlies the analgesic effects of morphinans.
Another critical signaling pathway involves β-arrestin recruitment. Following agonist binding and G-protein activation, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular tail of the opioid receptor. This phosphorylation promotes the binding of β-arrestin proteins, which uncouple the receptor from the G-protein, leading to desensitization and internalization of the receptor.[14][15] β-arrestin can also initiate its own signaling cascades, which have been implicated in some of the adverse effects of opioids.
References
- 1. Molecular Docking, Molecular Dynamics, and Structure–Activity Relationship Explorations of 14-Oxygenated N-Methylthis compound-6-ones as Potent μ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylthis compound-6-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 6. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zenodo.org [zenodo.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and opioid receptor binding affinities of 2-substituted and 3-aminomorphinans: ligands for mu, kappa, and delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
A Technical Guide to the Natural Sources and Isolation of Morphinan Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morphinan alkaloids, a class of benzylisoquinoline alkaloids, are of immense pharmaceutical importance, primarily due to their potent analgesic properties. The archetypal this compound, morphine, and its derivatives such as codeine and thebaine, are cornerstones of pain management. This technical guide provides a comprehensive overview of the natural sources of these valuable compounds and details the methodologies for their isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Natural Sources of this compound Alkaloids
The primary and most well-known natural source of this compound alkaloids is the opium poppy, Papaver somniferum. However, other species within the Papaver genus and even certain endophytic fungi have been identified as producers of these compounds.
Papaver somniferum (Opium Poppy)
Papaver somniferum is the principal commercial source for the production of morphine, codeine, and thebaine.[1] The alkaloids are biosynthesized and accumulate in the plant's latex, which is contained within a network of specialized vessels called laticifers.[2] Raw opium is the dried latex obtained from incisions made in the unripe seed capsules.[1] The concentration of this compound alkaloids in P. somniferum can vary significantly depending on the cultivar, geographical location, and cultivation conditions.[3][4] Morphine is typically the most abundant alkaloid in opium, constituting 8-14% of its dry weight.[5] Specialized cultivars have been developed to produce higher levels of other alkaloids, such as thebaine and oripavine, which are valuable precursors for the semi-synthesis of other opioid analgesics like oxycodone.[5]
Other Papaver Species
Several other species of the Papaver genus are known to produce this compound alkaloids, although generally in lower concentrations than P. somniferum.
-
Papaver bracteatum , the Iranian or Persian poppy, is a notable source of thebaine, with some varieties containing up to 3% thebaine in the dried capsules and significantly higher concentrations (28-53%) in the latex.[6][7] Importantly, P. bracteatum produces little to no morphine or codeine, making it an attractive source for thebaine without the complexities of separating it from controlled narcotic alkaloids.
-
Papaver orientale , the oriental poppy, also produces thebaine and oripavine.[8]
-
Other species like Papaver fugax and Papaver rhoeas have been reported to contain morphine, codeine, and thebaine, albeit at lower concentrations.
Endophytic Fungi
A recent and significant discovery is the production of this compound alkaloids by endophytic fungi that reside within poppy plants. Researchers have isolated a novel fungal species, Pithoascus kurdistanensis , from Papaver species, which has been shown to produce both morphine and codeine.[9] When cultivated in a potato dextrose liquid medium, this fungus yielded 23.06 mg/g of morphine and 2.03 mg/g of codeine.[9] This discovery opens up new avenues for the biotechnological production of this compound alkaloids, potentially offering a more controlled and sustainable alternative to agricultural cultivation.
Biosynthesis of this compound Alkaloids in Papaver somniferum
The biosynthesis of this compound alkaloids in the opium poppy is a complex enzymatic pathway that begins with the amino acid L-tyrosine. The pathway involves a series of reactions catalyzed by specific enzymes, with key intermediates being shuttled between different cell types, primarily sieve elements and laticifers.[2] The major steps leading to the formation of morphine are outlined in the diagram below.
Biosynthetic pathway of morphine in Papaver somniferum.
Isolation and Purification of this compound Alkaloids
The isolation of this compound alkaloids from their natural sources is a multi-step process that typically involves extraction, partitioning, and chromatographic purification. The specific protocol can vary depending on the starting material and the target alkaloid.
General Workflow
The general workflow for the isolation of natural products, including this compound alkaloids, follows a series of sequential steps to separate and purify the compounds of interest from the complex matrix of the biological source.
General workflow for the isolation of this compound alkaloids.
Data Presentation
The following tables summarize the quantitative data on the content of major this compound alkaloids in various natural sources.
Table 1: this compound Alkaloid Content in Papaver Species
| Species | Plant Part | Morphine (% dry weight) | Codeine (% dry weight) | Thebaine (% dry weight) | Oripavine (% dry weight) | Reference(s) |
| Papaver somniferum | Raw Opium | 8 - 14 | - | - | - | [5] |
| Papaver somniferum (high-yield cultivars) | Raw Opium | >14 | - | - | - | [5] |
| Papaver somniferum 'Norman' | Straw | 0.05 | 0.01 | 2.0 | 0.8 | [8] |
| Papaver somniferum (ornamental cultivars) | Capsules | 0.152 - 0.676 | 0.025 (avg) | - | - | [4] |
| Papaver bracteatum | Capsules | - | - | 0.5 - 3.0 | - | [6] |
| Papaver bracteatum | Latex | - | - | 28 - 53 | - | [6] |
| Papaver orientale | Dry Latex | - | - | 9 | 20 | [8] |
Table 2: this compound Alkaloid Yield from Endophytic Fungi
| Fungal Species | Culture Medium | Morphine (mg/g dry weight) | Codeine (mg/g dry weight) | Reference(s) |
| Pithoascus kurdistanensis | Potato Dextrose Liquid | 23.06 | 2.03 | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments in the isolation and purification of this compound alkaloids.
Protocol 1: Laboratory-Scale Extraction of this compound Alkaloids from Papaver somniferum Capsules
1. Sample Preparation:
-
Dry the poppy capsules at room temperature or in an oven at a low temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried capsules into a fine powder using a laboratory mill.
2. Extraction:
-
Macerate the powdered poppy capsules (100 g) with 80% ethanol (500 mL) in a large flask.
-
Stir the mixture at room temperature for 24 hours.
-
Filter the mixture through cheesecloth and then through filter paper to separate the extract from the plant debris.
-
Repeat the extraction process on the residue two more times with fresh 80% ethanol.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
3. Acid-Base Partitioning:
-
Dissolve the crude extract in 5% hydrochloric acid (200 mL).
-
Filter the acidic solution to remove any insoluble material.
-
Wash the acidic solution with chloroform (B151607) (3 x 100 mL) in a separatory funnel to remove non-alkaloidal impurities. Discard the chloroform layer.
-
Adjust the pH of the aqueous layer to 9-10 with a concentrated ammonium (B1175870) hydroxide (B78521) solution. This will precipitate the crude alkaloids.
-
Extract the liberated alkaloids with a mixture of chloroform and isopropanol (B130326) (3:1, v/v) (3 x 150 mL).
-
Combine the organic extracts and wash with distilled water (2 x 100 mL).
-
Dry the organic extract over anhydrous sodium sulfate (B86663) and then evaporate to dryness under reduced pressure to yield the total crude alkaloid fraction.
Protocol 2: Column Chromatography for the Separation of this compound Alkaloids
1. Column Preparation:
-
Prepare a slurry of silica gel 60 (70-230 mesh) in the chosen mobile phase.
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Equilibrate the column by running the mobile phase through it until the packing is stable.
2. Sample Loading:
-
Dissolve the crude alkaloid fraction in a minimal amount of the mobile phase.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dry powder onto the top of the column.
3. Elution:
-
Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of chloroform to methanol. For example, start with 100% chloroform and gradually increase the percentage of methanol (e.g., 1%, 2%, 5%, 10%, etc.).
-
The less polar alkaloids (like thebaine and codeine) will elute first, followed by the more polar morphine.
4. Fraction Collection and Analysis:
-
Collect fractions of the eluate in separate test tubes.
-
Monitor the separation by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:ammonia, 85:14:1) and visualizing under UV light or with Dragendorff's reagent.
-
Combine the fractions containing the same purified alkaloid.
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Purification
1. System and Column:
-
Use a preparative HPLC system equipped with a UV detector.
-
A reversed-phase C18 column is commonly used for the separation of this compound alkaloids.
2. Mobile Phase:
-
A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate (B1210297) or phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
A gradient elution is often employed, starting with a lower concentration of the organic modifier and gradually increasing it to elute the alkaloids based on their polarity. For example, a gradient of 10% to 60% acetonitrile in water (with a constant buffer concentration) over 30 minutes.
3. Sample Preparation and Injection:
-
Dissolve the partially purified alkaloid fraction from column chromatography in the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the sample onto the column.
4. Fraction Collection:
-
Monitor the chromatogram and collect the fractions corresponding to the peaks of the target alkaloids.
5. Post-Purification:
-
Evaporate the solvent from the collected fractions to obtain the pure alkaloid.
-
The purity of the isolated compound can be confirmed by analytical HPLC, mass spectrometry, and NMR spectroscopy.
Conclusion
The opium poppy, Papaver somniferum, remains the most significant natural source of this compound alkaloids for the pharmaceutical industry. However, the discovery of alkaloid production in other Papaver species and, more recently, in endophytic fungi like Pithoascus kurdistanensis, presents exciting new opportunities for the sustainable and controlled production of these vital medicines. The isolation and purification of this compound alkaloids is a well-established but intricate process that relies on a combination of classical extraction techniques and modern chromatographic methods. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals working in this important field, facilitating further advancements in the discovery, development, and production of this compound-based therapeutics.
References
- 1. Research Progress on the Separation of Alkaloids from Chinese Medicines by Column Chromatography [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. avenalab.com [avenalab.com]
- 4. kirj.ee [kirj.ee]
- 5. researchgate.net [researchgate.net]
- 6. Papaver bracteatum Lindley: thebaine content in relation to plant development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ojs.openagrar.de [ojs.openagrar.de]
- 8. Recent Advances in the Chemistry of Oripavine and Its Derivatives [scirp.org]
- 9. techno-science.net [techno-science.net]
The Morphinan Scaffold: A Technical Guide to its History, Discovery, and Pharmacological Significance
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The morphinan scaffold is the foundational chemical structure for a vast class of psychoactive compounds, including some of the most important analgesics in the history of medicine. This technical guide provides an in-depth exploration of the history, discovery, and chemical biology of the this compound core. It details the pivotal synthetic achievements that elucidated its structure, the intricate structure-activity relationships that govern its pharmacological diversity, and the molecular signaling pathways through which these compounds exert their profound physiological effects. This document is intended to be a comprehensive resource, featuring quantitative pharmacological data, detailed experimental protocols, and visual diagrams of key concepts to support ongoing research and development in this critical area of medicinal chemistry.
Introduction: The Genesis of a Powerful Scaffold
The story of the this compound scaffold is inextricably linked to morphine, the principal alkaloid of the opium poppy, Papaver somniferum. Isolated in 1804 by Friedrich Sertürner, morphine was the first alkaloid ever to be extracted from a plant, a landmark event that heralded the beginning of modern alkaloid chemistry.[1][2] For over a century, morphine's complex pentacyclic structure remained a formidable challenge to the chemical community. The elucidation of its structure was a gradual process, culminating in the structure proposed by Sir Robert Robinson in 1925, which was later confirmed by X-ray crystallography.[2]
The core of morphine and its numerous derivatives is the this compound skeleton, a rigid pentacyclic structure featuring a phenanthrene (B1679779) nucleus with an additional nitrogen-containing ring.[3] This unique architecture is responsible for the diverse pharmacological activities exhibited by this class of molecules, which range from potent analgesia to cough suppression and, in some cases, dissociative effects.[3] The journey to understand and ultimately control the synthesis of this scaffold has been a driving force in the evolution of organic synthesis and medicinal chemistry.
The Dawn of Synthetic Morphinans: Landmark Syntheses
The definitive proof of morphine's structure and the dawn of synthetic this compound chemistry arrived in 1952 with the first total synthesis of morphine by Marshall D. Gates, Jr.[4] This monumental achievement, spanning 31 steps with an overall yield of 0.06%, was not only a confirmation of Robinson's proposed structure but also a landmark in the field of total synthesis.[4][5] A key reaction in Gates's synthesis was an early application of the Diels-Alder reaction to construct a key part of the carbocyclic framework.[4]
Another pivotal development in the synthesis of the this compound scaffold was the Grewe cyclization reaction. This acid-catalyzed cyclization of a benzyl-substituted octahydroisoquinoline derivative provides a powerful and more direct route to the this compound core.[6] The Grewe cyclization is biomimetic, mimicking the proposed biosynthetic pathway of morphine in the poppy.[4] This reaction has become a cornerstone of many subsequent syntheses of morphinans and their analogues due to its efficiency in constructing the tetracyclic core of the scaffold.
Structure-Activity Relationships (SAR): Tuning Pharmacological Activity
The pharmacological profile of a this compound derivative is exquisitely sensitive to its stereochemistry and the nature of the substituents at various positions on the scaffold. The levorotatory isomers of morphinans are typically the ones that possess significant opioid receptor activity.[7] Extensive research has delineated the critical roles of several key positions:
-
The Phenolic 3-Hydroxyl Group: This group is a crucial pharmacophore for potent mu (μ)-opioid receptor agonism, as seen in morphine and oxymorphone. Masking this group, as in codeine (3-methoxy), generally reduces analgesic potency.[8]
-
The 6-Position: Modifications at this position can significantly impact activity. For instance, the 6-hydroxyl in morphine can be oxidized to a ketone in hydromorphone and oxymorphone, often leading to increased potency.[8]
-
The 14-Position: Introduction of a hydroxyl group at the 14-position, as seen in oxycodone and naltrexone, can influence both potency and the agonist/antagonist profile.[9][10]
-
The N-17 Substituent: This position is a critical determinant of whether a compound will act as an agonist, a partial agonist, or an antagonist at opioid receptors. The N-methyl group of morphine confers strong agonist properties. Replacing this with larger alkyl groups, such as an allyl or cyclopropylmethyl group, can dramatically switch the activity to that of an antagonist, as exemplified by naloxone (B1662785) and naltrexone.[3]
Quantitative Pharmacological Data
The interaction of this compound derivatives with opioid receptors is quantified by their binding affinities (Ki) and their functional potencies (EC50) and efficacies (Emax) in cellular assays. The following tables summarize these key pharmacological parameters for a selection of important this compound compounds at the mu (μ), delta (δ), and kappa (κ) opioid receptors.
| Compound | Receptor | Ki (nM) | Reference(s) |
| Morphine | μ (mu) | 1.2 - 25 | [8][10][11][12] |
| δ (delta) | ~200 - 1000 | [13] | |
| κ (kappa) | ~300 - 4200 | [13] | |
| Levorphanol | μ (mu) | 0.21 | [3][9][14] |
| δ (delta) | 4.2 | [3][9][14] | |
| κ (kappa) | 2.3 | [3][9][14] | |
| Oxymorphone | μ (mu) | < 1 | [10][12] |
| Naloxone | μ (mu) | 1.1 - 3.9 | [5][13][15][16] |
| δ (delta) | 16 - 95 | [5][13][15] | |
| κ (kappa) | 2.5 - 16 | [5][13][15] | |
| Naltrexone | μ (mu) | ~0.1 - 0.5 | [6] |
| δ (delta) | ~8 - 10 | [6] | |
| κ (kappa) | ~0.5 - 1 | [6] | |
| Buprenorphine | μ (mu) | < 1 | [10][12] |
| Compound | Assay | Receptor | EC50 (nM) | Efficacy | Reference(s) |
| Morphine | [³⁵S]GTPγS | μ (mu) | ~70 | Partial Agonist | [17] |
| β-arrestin2 | μ (mu) | ~200 | Partial Agonist | [11] | |
| Levorphanol | [³⁵S]GTPγS | μ (mu) | Varies by splice variant | Full Agonist | [9][14] |
| [³⁵S]GTPγS | δ (delta) | - | Full Agonist | [9][14] | |
| [³⁵S]GTPγS | κ (kappa) | - | Partial Agonist | [9][14] | |
| DAMGO | [³⁵S]GTPγS | μ (mu) | ~1 | Full Agonist | [18] |
| β-arrestin2 | μ (mu) | ~10 | Full Agonist | [7] |
Molecular Pharmacology and Signaling Pathways
Morphinans exert their primary effects by acting on opioid receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.[2] The μ-opioid receptor is the primary target for most clinically used opioid analgesics.[19] Upon agonist binding, the receptor undergoes a conformational change that triggers intracellular signaling cascades.
G-Protein Signaling Pathway
The canonical signaling pathway for opioid-induced analgesia is mediated by the activation of inhibitory G-proteins (Gi/Go).[2] This leads to:
-
Inhibition of Adenylyl Cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).[20]
-
Modulation of Ion Channels: This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.[20]
The net effect of these actions is a reduction in neuronal excitability and the attenuation of pain signals.
β-Arrestin Signaling Pathway
In addition to G-protein signaling, agonist binding to the μ-opioid receptor can also lead to the recruitment of β-arrestin proteins.[21][22] This process is initiated by G-protein-coupled receptor kinases (GRKs) that phosphorylate the activated receptor. β-arrestin then binds to the phosphorylated receptor, leading to receptor desensitization, internalization, and the initiation of a separate wave of signaling.[22] The β-arrestin pathway has been implicated in mediating some of the adverse effects of opioids, such as tolerance and respiratory depression.[20] The concept of "biased agonism," where a ligand preferentially activates one pathway over the other, is a major focus of current drug discovery efforts to develop safer analgesics.[23]
Key Experimental Protocols
The characterization of novel this compound derivatives relies on a suite of well-established in vitro assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.[24][25]
Objective: To measure the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand for binding to opioid receptors in a cell membrane preparation.
Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human μ, δ, or κ opioid receptor.
-
Radioligands: [³H]DAMGO (for μ), [³H]DPDPE or [³H]Naltrindole (for δ), [³H]U-69,593 (for κ).
-
Test Compound: this compound derivative of interest.
-
Non-specific Binding Control: Naloxone (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of radioligand, varying concentrations of the test compound, and the cell membrane suspension.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-180 minutes).[26]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[27]
[³⁵S]GTPγS Binding Assay
This is a functional assay that measures the activation of G-proteins following agonist binding to a GPCR.[18][28]
Objective: To quantify the potency (EC50) and efficacy (Emax) of a test compound in stimulating the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.
Materials:
-
Receptor Source: Cell membranes expressing the opioid receptor of interest.
-
Reagents: [³⁵S]GTPγS, GDP, unlabeled GTPγS (for non-specific binding).
-
Test Compound: this compound agonist.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgSO4, 0.2 mM EGTA, pH 7.4.[29]
Procedure:
-
Pre-incubation: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of the test compound. Pre-incubate at 30°C.
-
Initiation: Add [³⁵S]GTPγS to each well to start the reaction.
-
Incubation: Incubate at 30°C for 60 minutes.[18]
-
Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate.
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.
-
Data Analysis: Plot the stimulated binding against the log concentration of the agonist to determine the EC50 and Emax values.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to an activated opioid receptor.[21][22]
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in promoting the interaction between the opioid receptor and β-arrestin.
Methodology: A common method is an enzyme fragment complementation (EFC) assay (e.g., PathHunter®).[21] In this system, the opioid receptor is tagged with a small enzyme fragment, and β-arrestin is fused to a larger, inactive fragment. Agonist-induced recruitment brings the fragments together, forming an active enzyme that generates a detectable signal (e.g., chemiluminescence).
Procedure:
-
Cell Plating: Plate cells stably expressing the tagged receptor and β-arrestin construct in a microplate.
-
Agonist Stimulation: Treat the cells with varying concentrations of the test compound.
-
Incubation: Incubate to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: Add the substrate for the complemented enzyme and measure the signal using a luminometer.
-
Data Analysis: Plot the signal intensity against the log concentration of the agonist to determine the EC50 and Emax for β-arrestin recruitment.
Conclusion and Future Directions
The this compound scaffold has been a central theme in medicinal chemistry for over two centuries. From the initial isolation of morphine to the elegant total syntheses and the detailed elucidation of its complex pharmacology, the journey of the this compound scaffold has paralleled the evolution of drug discovery itself. While the classical this compound analgesics remain indispensable for the management of severe pain, their use is hampered by significant side effects and the risk of addiction.
The future of this compound research lies in the rational design of new chemical entities with improved pharmacological profiles. The concept of biased agonism, which aims to separate the G-protein-mediated analgesic effects from the β-arrestin-mediated adverse effects, offers a particularly promising avenue.[23] By leveraging a deep understanding of the structure-activity relationships, the molecular signaling pathways, and the application of modern synthetic and pharmacological techniques, the scientific community is poised to develop the next generation of this compound-based therapeutics that are both highly effective and significantly safer. This enduring scaffold continues to be a source of inspiration and a platform for innovation in the quest for better medicines.
References
- 1. chem.iitb.ac.in [chem.iitb.ac.in]
- 2. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Levorphanol: Revisiting an Underutilized Analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of morphine and related alkaloids - Wikipedia [en.wikipedia.org]
- 5. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of levorphanol, a G-protein biased opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Structural Determinants for the Binding of this compound Agonists to the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Naloxone - Wikipedia [en.wikipedia.org]
- 16. Higher naloxone dosing in a quantitative systems pharmacology model that predicts naloxone-fentanyl competition at the opioid mu receptor level - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. This compound Evolution: The Impact of Advances in Biochemistry and Molecular Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. benchchem.com [benchchem.com]
- 28. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 29. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationships of Early Morphinan Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of structure-activity relationships (SAR) for early morphinan derivatives. By examining the impact of structural modifications on pharmacological activity, this document provides a foundational understanding for the rational design of novel opioid analgesics. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Visual diagrams created using the DOT language illustrate critical signaling pathways and experimental workflows.
Core this compound Structure and Key Pharmacophoric Elements
The prototypical this compound, morphine, possesses a rigid pentacyclic structure. The SAR of its early derivatives is primarily understood by modifications to three key regions: the phenolic A-ring, the alicyclic C-ring, and the N-substituent on the D-ring.[1][2] The physiological effects of morphinans are largely attributed to the aromatic A-ring, the nitrogen-containing D-ring, and the structural bridge connecting them.[3]
Modifications of the A-Ring (Phenolic Ring)
The phenolic hydroxyl group at the C-3 position is a critical determinant of activity.
-
Etherification: Masking the 3-hydroxyl group through etherification, as seen in codeine (3-methoxy derivative of morphine), significantly reduces analgesic potency.[2][4] Codeine's analgesic effect is largely attributed to its in-vivo O-demethylation to morphine.[5][6]
-
Esterification: Esterification of the 3-hydroxyl group can lead to compounds with increased lipophilicity and potency, such as heroin (3,6-diacetylmorphine).[2]
-
Removal: Complete removal of the 3-hydroxyl group results in a substantial decrease in analgesic activity, highlighting its importance for receptor interaction.[2][4]
Modifications of the C-Ring (Alicyclic Ring)
Alterations to the C-ring have yielded derivatives with a wide range of activities.
-
C-6 Position: The C-6 hydroxyl group is not essential for analgesic activity.[4]
-
C-7/C-8 Double Bond: Saturation of the 7,8-double bond, as in dihydromorphine, can lead to a more potent compound.[1]
-
C-14 Hydroxylation: Introduction of a hydroxyl group at the C-14 position, as in oxymorphone, generally enhances µ-opioid receptor (MOR) agonist properties.[1][7]
Modifications of the N-Substituent (Tertiary Amine)
The nature of the substituent on the nitrogen atom at position 17 profoundly influences the pharmacological profile, determining whether a compound acts as an agonist, antagonist, or mixed agonist-antagonist.[7][8]
-
N-Methyl Group: The N-methyl group of morphine is associated with strong agonist activity.[7]
-
Larger N-Alkyl Groups: Replacing the N-methyl group with larger alkyl groups, such as N-allyl (nalorphine) or N-cyclopropylmethyl, can introduce antagonist properties at the MOR.[4][8]
-
N-Phenethyl Group: Substitution with a phenethyl group can significantly increase analgesic potency compared to the N-methyl counterpart.[7][9]
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data on the binding affinities and analgesic potencies of key early this compound derivatives.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound Derivatives
| Compound | µ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) |
| Morphine | 0.53 ± 0.15[10] | - | - |
| Cyclorphan (3a) | High Affinity[11] | High Affinity[11] | High Affinity[11] |
| (-)-3-hydroxy-N-cyclobutylmethylthis compound (3b) | High Affinity[11] | High Affinity[11] | High Affinity[11] |
| p-methoxyphenylaminocyclorphan (8b) | 0.026[12] | - | 0.030[12] |
| 2-oxime derivative (18) | 3.8[12] | - | 0.62[12] |
Table 2: Relative Analgesic Potency of this compound Derivatives Compared to Morphine
| Compound | Relative Potency (Morphine = 1) | Route of Administration |
| Codeine | 1/10[13] | Oral |
| Oxycodone | 1.5[13] | Oral |
| Hydromorphone | 4-5[13] | Oral |
| Heroin (Diacetylmorphine) | More potent than morphine | - |
| N-phenethylnormorphine | 6-10 times more potent than morphine | - |
| Normorphine | 1/8th the potency of morphine[4] | - |
Note: Relative potencies can vary depending on the specific assay and route of administration.
Experimental Protocols
Radioligand Binding Assay for Opioid Receptors
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the µ-opioid receptor.[14]
Objective: To determine the Ki of a test compound for the human µ-opioid receptor using a competitive radioligand binding assay with a radiolabeled ligand like [3H]-DAMGO.[14]
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.[14]
-
Radioligand: [3H]-DAMGO (a selective µ-opioid receptor agonist).[14]
-
Test Compound: this compound derivative of interest.
-
Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).[14]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[14]
-
Filtration Apparatus: Cell harvester with glass fiber filters.[14]
-
Scintillation Counter.[14]
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[14]
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, [3H]-DAMGO (at a concentration near its Kd), and membrane suspension.[14]
-
Non-specific Binding: Assay buffer, [3H]-DAMGO, Naloxone (10 µM), and membrane suspension.[14]
-
Competitive Binding: Assay buffer, [3H]-DAMGO, varying concentrations of the test compound, and membrane suspension.[14]
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).[14]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[14]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.[14]
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This is determined using non-linear regression analysis.[14]
-
Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Hot-Plate Test for Analgesia
The hot-plate test is a common method to assess the central analgesic activity of compounds in rodents.[15][16]
Objective: To evaluate the analgesic efficacy of a this compound derivative by measuring the latency of a nociceptive response to a thermal stimulus.
Materials:
-
Animals: Mice (18-22 g).[15]
-
Hot Plate Apparatus: A metal plate maintained at a constant temperature (e.g., 52-55°C).[17][18]
-
Transparent cylinder to confine the animal on the hot plate.[16]
-
Test compound and vehicle control.
-
Positive control (e.g., Morphine).
Procedure:
-
Acclimatization: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Pre-testing: Place each mouse on the hot plate and record the baseline latency to a nocifensive behavior (e.g., licking a hind paw, jumping).[17] A cut-off time (e.g., 25-30 seconds) should be established to prevent tissue damage.[15][18] Animals with baseline latencies that are too long or too short may be excluded.[15]
-
Drug Administration: Administer the test compound, vehicle, or positive control to different groups of animals via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-treatment Testing: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), place each animal back on the hot plate and measure the response latency.[15]
-
Data Recording: Record the latency for each animal at each time point.
Data Analysis:
-
Calculate Percent Maximum Possible Effect (%MPE): %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Statistical Analysis: Compare the latencies or %MPE values between the treatment groups and the control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Visualizing Key Pathways and Workflows
Mu-Opioid Receptor (MOR) Signaling Pathway
Activation of the µ-opioid receptor by an agonist like morphine initiates a cascade of intracellular events primarily through the coupling of inhibitory G proteins (Gαi/o).[10][19] This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in a reduction in neuronal excitability and the analgesic effect.[19] Another pathway involves the recruitment of β-arrestin, which can lead to receptor internalization and has been implicated in some of the adverse effects of opioids.[19]
Caption: Mu-Opioid Receptor (MOR) Signaling Pathways.
Experimental Workflow for SAR Studies of this compound Derivatives
The investigation of structure-activity relationships for new this compound derivatives typically follows a systematic workflow, beginning with chemical synthesis and progressing through in vitro and in vivo evaluations.
Caption: Workflow for this compound SAR Studies.
Logical Relationships in this compound SAR
The relationship between structural modifications and the resulting pharmacological activity can be summarized in a logical diagram.
Caption: this compound SAR Logical Relationships.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. webhome.auburn.edu [webhome.auburn.edu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Analgesic studies of codeine and oxycodone in patients with cancer. II. Comparisons of intramuscular oxycodone with intramuscular morphine and codeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jvsmedicscorner.com [jvsmedicscorner.com]
- 7. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. akjournals.com [akjournals.com]
- 10. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 11. Synthesis and opioid receptor affinity of this compound and benzomorphan derivatives: mixed kappa agonists and mu agonists/antagonists as potential pharmacotherapeutics for cocaine dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Opioid Receptor Binding Affinities of 2-Substituted and 3-Aminomorphinans: Ligands for mu, kappa and delta Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Table A6.2, Approximate potency of opioids relative to morphine; PO and immediate-release formulations unless stated otherwisea - WHO Guidelines for the Pharmacological and Radiotherapeutic Management of Cancer Pain in Adults and Adolescents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. In-Vivo Models for Management of Pain [scirp.org]
- 16. Hot plate test - Wikipedia [en.wikipedia.org]
- 17. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 18. Video: Establishing a Mouse Model of a Pure Small Fiber Neuropathy with the Ultrapotent Agonist of Transient Receptor Potential Vanilloid Type 1 [jove.com]
- 19. researchgate.net [researchgate.net]
Morphinan Interaction with Mu, Delta, and Kappa Opioid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction of morphinan-based compounds with the three classical opioid receptors: mu (µ), delta (δ), and kappa (κ). It is designed to be a resource for researchers, scientists, and professionals involved in drug development, offering detailed information on binding affinities, functional activities, signaling pathways, and the experimental protocols used to determine these interactions.
Introduction to Morphinans and Opioid Receptors
The this compound skeleton is the core structure of a large class of opioid analgesics, including naturally occurring alkaloids like morphine and codeine, as well as semi-synthetic and synthetic derivatives.[1][2] These compounds exert their pharmacological effects primarily through their interaction with opioid receptors, which are members of the G protein-coupled receptor (GPCR) superfamily.[3][4] The three main types of opioid receptors—mu (µ), delta (δ), and kappa (κ)—are widely distributed throughout the central and peripheral nervous systems and are involved in modulating pain, mood, reward, and various physiological functions.[3][4]
While many clinically used morphinans are primarily µ-opioid receptor (MOR) agonists, their interaction with δ (DOR) and κ (KOR) receptors contributes to their overall pharmacological profile, including potential side effects and therapeutic benefits.[5] A thorough understanding of the affinity and functional activity of this compound derivatives at each receptor subtype is therefore crucial for the development of safer and more effective analgesics.
Quantitative Analysis of this compound-Opioid Receptor Interactions
The interaction of this compound derivatives with opioid receptors is quantified by two key parameters: binding affinity (Ki) and functional activity (EC50, IC50, or Emax). Binding affinity reflects how tightly a ligand binds to a receptor, while functional activity describes the biological response elicited by that binding.
Binding Affinity Data
The following table summarizes the binding affinities (Ki, in nM) of several key this compound derivatives and other opioids for the human mu, delta, and kappa opioid receptors. Lower Ki values indicate higher binding affinity.
| Compound | µ-Receptor (Ki, nM) | δ-Receptor (Ki, nM) | κ-Receptor (Ki, nM) |
| Morphine | ~1.17[1] | Low affinity[1] | Low affinity[1] |
| Naloxone | ~1-2[1] | ~16-33[1] | ~16-33[1] |
| Naltrexone | High affinity | High affinity | High affinity |
| Buprenorphine | ~0.2[6] | High affinity[7][8] | High affinity[7][8] |
| Levorphanol | High affinity[9] | High affinity[9] | High affinity[9] |
| Butorphanol (B1668111) | ~2.4[10][11] | High affinity[12] | ~0.1[10][11] |
| Cyclorphan | High affinity[5][13] | High affinity[5][13] | High affinity[5][13] |
| p-Methoxyphenylaminocyclorphan | 0.026[14] | High selectivity for µ/κ | 0.030[14] |
Functional Activity Data
The functional activity of morphinans is determined through assays that measure the cellular response to receptor activation, such as G-protein activation or second messenger modulation. The data is typically presented as EC50 (half-maximal effective concentration for agonists) or IC50 (half-maximal inhibitory concentration for antagonists).
| Compound | Receptor | Assay Type | Functional Activity | Classification |
| Morphine | µ | cAMP Inhibition | Potent Agonist[15] | Full Agonist |
| Buprenorphine | µ | GTPγS Binding | - | Partial Agonist[6][7] |
| Buprenorphine | δ | - | - | Antagonist[7][8] |
| Buprenorphine | κ | - | - | Antagonist[7][8] |
| Butorphanol | µ | - | - | Partial Agonist[11] |
| Butorphanol | κ | G-protein activation | Partial Agonist[10][11] | Partial Agonist |
| Butorphanol | κ | β-arrestin recruitment | Full Agonist[10][11] | Full Agonist |
| Levorphanol | µ | GTPγS Binding | Full Agonist[9] | Full Agonist |
| Naloxone | µ, δ, κ | - | - | Antagonist[6][16] |
| Naltrexone | µ, δ, κ | - | - | Antagonist[17] |
Opioid Receptor Signaling Pathways
Activation of opioid receptors by a this compound agonist initiates a cascade of intracellular signaling events. These are primarily mediated by two major pathways: the G-protein pathway and the β-arrestin pathway.[18]
G-Protein Signaling Pathway
Upon agonist binding, the opioid receptor undergoes a conformational change, leading to the activation of an associated heterotrimeric G-protein (typically of the Gi/o family).[19] The activated G-protein dissociates into its Gα and Gβγ subunits, which then modulate the activity of various downstream effectors.[19] The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[19] The Gβγ subunit can directly interact with and modulate the activity of ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs).[19]
β-Arrestin Signaling Pathway
Following prolonged or robust agonist stimulation, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the opioid receptor. This phosphorylation promotes the binding of β-arrestin proteins.[20] β-arrestin binding sterically hinders further G-protein coupling, leading to receptor desensitization.[20] Furthermore, β-arrestin acts as a scaffold protein, recruiting other signaling molecules to initiate G-protein-independent signaling cascades, and also mediates receptor internalization.[19][21]
References
- 1. benchchem.com [benchchem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and opioid receptor affinity of this compound and benzomorphan derivatives: mixed kappa agonists and mu agonists/antagonists as potential pharmacotherapeutics for cocaine dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]
- 7. droracle.ai [droracle.ai]
- 8. Buprenorphine: A Unique Drug with Complex Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular interaction between butorphanol and κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of the Mu and Kappa Opioid Actions of Butorphanol in Humans Through Differential Naltrexone Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and opioid receptor affinity of this compound and benzomorphan derivatives: mixed kappa agonists and mu agonists/antagonists as potential pharmacotherapeutics for cocaine dependence. | Semantic Scholar [semanticscholar.org]
- 14. Synthesis and Opioid Receptor Binding Affinities of 2-Substituted and 3-Aminomorphinans: Ligands for mu, kappa and delta Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro profiling of opioid ligands using the cAMP formation inhibition assay and the β-arrestin2 recruitment assay: No two ligands have the same profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Naloxone - Wikipedia [en.wikipedia.org]
- 17. Molecular Basis of Inhibitory Mechanism of Naltrexone and Its Metabolites through Structural and Energetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation [mdpi.com]
Classification of morphinan-based opioid agonists and antagonists
An In-Depth Technical Guide to the Classification of Morphinan-Based Opioid Agonists and Antagonists
Introduction
This compound-based compounds represent a cornerstone of pain management and neuropharmacological research. This class of molecules, all derived from the core this compound scaffold, includes some of the most potent analgesics known, as well as critical antagonists used to reverse opioid overdose.[1][2] The prototypical compound, morphine, was first isolated from the opium poppy (Papaver somniferum) in the early 19th century and remains a gold standard for treating severe pain.[3][4][5] Morphinans exert their effects primarily through interaction with opioid receptors—μ (mu), δ (delta), and κ (kappa)—which are G-protein-coupled receptors (GPCRs) located throughout the central and peripheral nervous systems.[6][7]
The pharmacological diversity within the this compound class is vast; subtle modifications to the core structure can dramatically alter a compound's affinity for different opioid receptors and its intrinsic activity, determining whether it functions as an agonist (receptor activator), antagonist (receptor blocker), or partial agonist.[3][8][9] This guide provides a detailed classification of this compound-based opioids, outlines their structure-activity relationships, describes the key signaling pathways they modulate, and presents the experimental protocols used for their characterization, aimed at researchers, scientists, and drug development professionals.
The this compound Scaffold
The fundamental structure of all this compound-based opioids is the tetracyclic this compound ring system.[10] This rigid structure consists of a phenanthrene (B1679779) core with an additional nitrogen-containing ring (D ring).[11] The stereochemistry of the molecule, particularly at carbons 9, 13, and 14, is crucial for its biological activity.[10]
Caption: Core this compound scaffold with standard atom numbering and ring lettering.
Classification of this compound-Based Ligands
This compound derivatives can be classified based on their origin (natural, semi-synthetic, or synthetic) and, more importantly for pharmacological purposes, by their functional activity at opioid receptors.[3][12]
Classification by Receptor Interaction
-
Full Agonists : These compounds bind to and activate opioid receptors to their maximal capacity, eliciting a strong physiological response.[12] Morphine is the archetypal full agonist at the μ-opioid receptor.[4] Other examples include hydromorphone, oxymorphone, and heroin.[12]
-
Partial Agonists : These ligands bind to and activate receptors but produce a sub-maximal response, even at saturating concentrations.[3] They can act as agonists when administered alone but may act as antagonists in the presence of a full agonist by competing for receptor occupancy. Buprenorphine is a prominent example, acting as a partial agonist at the μ-receptor and an antagonist at the κ-receptor.[12]
-
Antagonists : Antagonists bind to opioid receptors with high affinity but do not activate them, producing no functional response.[3][7] Their primary role is to block the effects of agonists. Naloxone and naltrexone (B1662487) are pure antagonists widely used to reverse opioid overdose.[4][13]
-
Mixed Agonist-Antagonists : This class exhibits agonist activity at one opioid receptor subtype while acting as an antagonist at another.[9] For example, nalbuphine (B1235481) is a κ-receptor agonist and a μ-receptor antagonist.[12]
Caption: Classification of morphinans based on functional activity at opioid receptors.
Classification by Origin
-
Natural Alkaloids (Opiates) : Compounds isolated directly from the opium poppy, such as morphine and codeine.[3][4]
-
Semi-synthetic Opioids : These are synthesized by chemically modifying natural opiates. Examples include hydromorphone (from morphine), oxycodone (from thebaine), and heroin (from morphine).[1][14]
-
Synthetic Opioids : These are entirely synthesized in a laboratory and are not derived from natural opiates, though they share the core this compound structure. Levorphanol and butorphanol (B1668111) are examples.[1][3]
Structure-Activity Relationships (SAR)
Modifications at specific positions on the this compound scaffold are known to systematically alter pharmacological activity.[8][15]
-
C3 (Phenolic Hydroxyl Group) : This group is critical for analgesic activity. Masking it, as in codeine (3-methoxy), significantly reduces binding affinity and potency compared to morphine.[13][16]
-
C6 (Hydroxyl Group) : Alterations at this position influence potency and side-effect profiles. Conversion of the 6-hydroxyl to a ketone, as in hydromorphone and oxymorphone, generally increases potency.[13]
-
C7-C8 Double Bond : Reduction of this double bond (e.g., creating hydromorphone from morphine) often enhances potency.[13]
-
C14 (Hydroxyl Group) : Addition of a 14-hydroxyl group, as seen in oxymorphone and oxycodone, can increase μ-receptor affinity.[1][13]
-
N17 (Nitrogen Substituent) : The group attached to the nitrogen atom is a primary determinant of agonist versus antagonist activity. A small alkyl group like a methyl (as in morphine) confers agonist properties. Replacing it with a larger group, such as an allyl (in naloxone) or cyclopropylmethyl (in naltrexone), results in antagonist activity.[13]
Opioid Receptor Signaling Pathways
Upon agonist binding, opioid receptors trigger intracellular signaling cascades primarily through two pathways: the canonical G-protein pathway and the β-arrestin pathway.[6][17]
G-Protein Signaling Pathway
Opioid receptors couple to inhibitory G-proteins (Gαi/o).[18][19] Agonist binding causes a conformational change in the receptor, leading to the exchange of GDP for GTP on the Gα subunit. The activated Gαi/o-GTP and the Gβγ dimer then dissociate to modulate downstream effectors.[18] This leads to:
-
Inhibition of adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels.[19][20]
-
Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization.[6]
-
Inhibition of voltage-gated calcium channels, reducing neurotransmitter release.[6][20]
References
- 1. Molecular Docking, Molecular Dynamics, and Structure–Activity Relationship Explorations of 14-Oxygenated N-Methylthis compound-6-ones as Potent μ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Basic Opioid Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 5. researchgate.net [researchgate.net]
- 6. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. painphysicianjournal.com [painphysicianjournal.com]
- 8. policycommons.net [policycommons.net]
- 9. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 10. grokipedia.com [grokipedia.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. Opiophilia: A Look at the this compound Structure Activity Relationships of Six Popular Opiates [opiophilia.blogspot.com]
- 14. Total synthesis of morphine and related alkaloids - Wikipedia [en.wikipedia.org]
- 15. Structure activity relationship of Opiods | PPTX [slideshare.net]
- 16. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Video: Opioid Receptors: Overview [jove.com]
The Physicochemical Landscape of Naturally Occurring Morphinans: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of naturally occurring morphinans. Focusing on morphine, codeine, thebaine, and oripavine, this document summarizes essential quantitative data, details the experimental protocols for their determination, and visualizes the critical biological pathways in which these compounds are involved. This information is paramount for researchers and professionals engaged in the discovery and development of novel therapeutics derived from or inspired by these potent natural products.
Core Physicochemical Properties of Morphinans
The therapeutic efficacy and pharmacokinetic profile of morphinan alkaloids are intrinsically linked to their physicochemical characteristics. Properties such as acid dissociation constant (pKa), lipophilicity (logP), aqueous solubility, and melting point govern a molecule's absorption, distribution, metabolism, and excretion (ADME). A thorough understanding of these parameters is crucial for predicting a compound's behavior in biological systems and for designing new chemical entities with improved pharmacological profiles.
Quantitative Data Summary
The following tables provide a structured summary of the key physicochemical properties for the primary naturally occurring morphinans. These values represent a compilation of experimentally determined data from various scientific sources.
Table 1: Acid Dissociation Constants (pKa) of Naturally Occurring Morphinans
| This compound | pKa (Tertiary Amine) | pKa (Phenolic Hydroxyl) | Reference(s) |
| Morphine | 8.08 - 8.21 | ~10 | [1][2] |
| Codeine | 8.2 | N/A | [3][4][5] |
| Thebaine | 6.05 (at 15°C) | N/A | [6] |
| Oripavine | 8.38 (estimated) | Present | [7] |
Table 2: Partition Coefficients (logP) of Naturally Occurring Morphinans
| This compound | Experimental logP | Reference(s) |
| Morphine | 0.76 - 0.89 | [8][9][10] |
| Codeine | 1.19 - 1.39 | [8][11][12] |
| Thebaine | 1.53 (more lipophilic than codeine) | [8] |
| Oripavine | Data not readily available |
Table 3: Aqueous Solubility of Naturally Occurring Morphinans
| This compound | Solubility in Water | Reference(s) |
| Morphine | ~0.2 g/L (1 in 5000 mL) | [13][14] |
| Codeine | ~8.3 g/L (1 in 120 mL) | [5][11] |
| Thebaine | ~0.68 g/L (1 in 1460 mL at 15°C) | [6] |
| Oripavine | Data not readily available |
Note: The solubility of morphinans is highly pH-dependent. The values presented are for the free base in water.
Table 4: Melting Points of Naturally Occurring Morphinans
| This compound | Melting Point (°C) | Reference(s) |
| Morphine | 197 (metastable phase), 253-254 (decomposes) | [9][15] |
| Codeine | 154 - 158 | [5] |
| Thebaine | 183 - 193 | [6][16][17] |
| Oripavine | 200 - 201 | [7] |
Experimental Protocols for Physicochemical Characterization
Accurate and reproducible determination of physicochemical properties is fundamental to drug discovery and development. The following sections outline the standard experimental methodologies for measuring pKa, logP, and aqueous solubility.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly precise method for determining the pKa of ionizable compounds.
Methodology:
-
Preparation of the Analyte Solution: A precise amount of the this compound is dissolved in a suitable solvent, typically water or a co-solvent system (e.g., methanol/water) for poorly soluble compounds, to a known concentration (e.g., 1-10 mM).
-
Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the analyte solution using a precision burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. For polyprotic compounds like morphine, multiple inflection points may be observed.
Determination of logP by the Shake-Flask Method
The shake-flask method is the traditional and most reliable technique for determining the octanol-water partition coefficient (logP).
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate.
-
Partitioning: A known amount of the this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a sealed container.
-
Equilibration: The mixture is agitated (e.g., on a mechanical shaker) at a constant temperature for a sufficient time (typically 24-48 hours) to ensure that partitioning equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol (B41247) and aqueous phases.
-
Concentration Analysis: The concentration of the this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the this compound in the octanol phase to its concentration in the aqueous phase: logP = log10 ( [Concentration]octanol / [Concentration]aqueous )
Determination of Aqueous Solubility
The thermodynamic or "shake-flask" solubility provides the equilibrium concentration of a compound in a saturated aqueous solution.
Methodology:
-
Sample Preparation: An excess amount of the solid this compound is added to a vial containing a specific volume of the aqueous medium of interest (e.g., purified water, buffer of a specific pH).
-
Equilibration: The vial is sealed and agitated at a constant temperature for an extended period (typically 24-72 hours) to allow the solution to reach equilibrium with the solid material.
-
Phase Separation: The undissolved solid is removed from the saturated solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm).
-
Quantification: The concentration of the dissolved this compound in the clear filtrate is determined using a validated analytical method, such as HPLC-UV or LC-MS, against a standard calibration curve.
Visualization of Key Biological Pathways
The biological activity of morphinans is a consequence of their interaction with specific cellular pathways. The following diagrams, generated using the DOT language, illustrate the biosynthetic origin of these alkaloids and their subsequent signaling cascades upon binding to opioid receptors.
Biosynthesis of Morphinans in Papaver somniferum
The biosynthesis of morphine in the opium poppy is a complex enzymatic pathway that converts the amino acid L-tyrosine into the this compound scaffold. This process involves multiple cell types and a series of enzymatic transformations.
Caption: Biosynthetic pathway of major morphinans from L-tyrosine in Papaver somniferum.
Opioid Receptor Signaling Pathways
Morphinans exert their pharmacological effects by acting as agonists at opioid receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a cascade of intracellular signaling events. The following diagrams illustrate the canonical signaling pathways for the mu (µ), kappa (κ), and delta (δ) opioid receptors.
Caption: Canonical signaling pathway of the mu-opioid receptor (MOR).
Caption: Key signaling pathways of the kappa-opioid receptor (KOR).
Caption: Primary signaling cascades of the delta-opioid receptor (DOR).
Experimental Workflow for Physicochemical Profiling
A systematic approach to characterizing the physicochemical properties of novel or existing morphinans is essential for consistent and reliable data generation.
Caption: Logical workflow for the physicochemical profiling of a this compound compound.
References
- 1. Solubility behavior of narcotic analgesics in aqueous media: solubilities and dissociation constants of morphine, fentanyl, and sufentanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational design and molecular modeling of morphine derivatives for preferential binding in inflamed tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Analytical Methods for Codeine Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Codeine (PIM 140) [inchem.org]
- 6. Thebaine [drugfuture.com]
- 7. Oripavine | C18H19NO3 | CID 5462306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Concentrations of the Opium Alkaloids Morphine, Codeine, and Thebaine in Poppy Seeds are Reduced after Thermal and Washing Treatments but are Not Affected when Incorporated in a Model Baked Product - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morphine | C17H19NO3 | CID 5288826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Codeine | C18H21NO3 | CID 5284371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Showing Compound Codeine (FDB012162) - FooDB [foodb.ca]
- 13. news-medical.net [news-medical.net]
- 14. researchgate.net [researchgate.net]
- 15. elearning.unito.it [elearning.unito.it]
- 16. 115-37-7 CAS MSDS (THEBAINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 17. Thebaine | 115-37-7 | T-0020 | Biosynth [biosynth.com]
A Deep Dive into Morphinan and Benzomorphan Scaffolds: A Technical Guide for Drug Development Professionals
An in-depth analysis of the morphinan and benzomorphan (B1203429) core structures, their structure-activity relationships at opioid receptors, and the implications for drug design and development.
This technical guide provides a comprehensive overview of the this compound and benzomorphan scaffolds, two critical core structures in the development of opioid receptor ligands. It is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their chemical properties, synthesis, and pharmacological profiles. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant signaling pathways and workflows to facilitate a deeper understanding of these important chemical entities.
Core Structures: this compound vs. Benzomorphan
The this compound and benzomorphan scaffolds are foundational frameworks for a vast array of clinically significant opioid analgesics and research compounds. While both interact with opioid receptors, their structural differences lead to distinct pharmacological profiles.
The This compound core, exemplified by molecules like morphine and levorphanol, possesses a rigid pentacyclic structure. This complex framework consists of a phenanthrene (B1679779) nucleus with an additional piperidine (B6355638) ring (designated as the D ring) fused at the 9 and 13 positions. The stereochemistry of the this compound core is crucial for its activity, with the naturally occurring levorotatory isomers being the pharmacologically active enantiomers at opioid receptors.
In contrast, the benzomorphan scaffold represents a simplified, tetracyclic analog of the this compound structure. It is derived by removing the C-ring of the this compound nucleus. This structural modification results in a more flexible molecule, which can influence its interaction with different opioid receptor subtypes. Representative benzomorphans include pentazocine (B1679294) and ketazocine.
Below are the core structures of representative this compound and benzomorphan derivatives:
-
This compound Derivatives:
-
Levorphanol: A potent opioid agonist.
-
Naloxone: An opioid antagonist.
-
-
Benzomorphan Derivatives:
-
Ketazocine: A kappa-opioid receptor agonist.
-
Pentazocine: A mixed agonist-antagonist opioid.
-
Structure-Activity Relationships and Receptor Binding Affinities
The affinity and selectivity of this compound and benzomorphan derivatives for the different opioid receptor subtypes (μ, δ, and κ) are heavily influenced by the substituents on their core structures. The following tables summarize the binding affinities (Ki) of a selection of these compounds.
| Compound (Scaffold) | N-Substituent | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| Morphinans | ||||
| Levorphanol | -CH₃ | 0.21 | 4.2 | 2.3 |
| Cyclorphan | -Cyclopropylmethyl | 1.8 | 7.8 | 0.9 |
| MCL-101 | -Cyclobutylmethyl | 1.5 | 27.0 | 1.5 |
| Benzomorphans | ||||
| Ketocyclazocine | -Cyclopropylmethyl | 200 | >10000 | 0.6 |
| Pentazocine | -Dimethylallyl | 132 | >10000 | 20 |
Table 1: Opioid Receptor Binding Affinities of Representative this compound and Benzomorphan Derivatives. Data compiled from multiple sources.[1][2]
Synthesis of this compound and Benzomorphan Cores
The synthesis of these complex scaffolds has been a significant focus of organic chemistry research.
The This compound skeleton is famously constructed via the Grewe cyclization , a key acid-catalyzed intramolecular cyclization of a 1-benzyl-octahydroisoquinoline precursor. This reaction forms the crucial C-ring of the this compound structure.
The benzomorphan core can be synthesized through various routes, often starting from a tetralone derivative. A common strategy involves the construction of the piperidine ring onto the tetralone framework, followed by intramolecular cyclization to form the bridged system.
Opioid Receptor Signaling Pathways: A Focus on Biased Agonism
Opioid receptors are G protein-coupled receptors (GPCRs) that primarily signal through two main pathways: the G protein pathway and the β-arrestin pathway. The G protein pathway is generally associated with the desired analgesic effects, while the β-arrestin pathway has been implicated in some of the adverse side effects of opioids, such as respiratory depression and constipation.
Biased agonism is a phenomenon where a ligand preferentially activates one signaling pathway over another at the same receptor. This concept has opened new avenues for designing safer opioids with fewer side effects.
Recent studies have shown that both this compound and benzomorphan scaffolds can be modified to produce biased agonists. For instance, the this compound derivative levorphanol has been characterized as a G protein-biased agonist at the μ-opioid receptor, showing potent G protein activation with little recruitment of β-arrestin.[3] Similarly, certain N-substituted benzomorphan derivatives have been identified as biased MOR agonists , capable of segregating downstream signaling responses.[1]
This differential signaling provides a molecular basis for the distinct pharmacological profiles observed between different opioid compounds and highlights the potential for designing scaffold-specific biased agonists.
Experimental Protocols
Radioligand Binding Assay for Opioid Receptors
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for opioid receptors.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human μ-opioid receptor (CHO-hMOR or HEK-hMOR).
-
Radioligand: [³H]-DAMGO (a selective μ-opioid receptor agonist).
-
Test Compounds: this compound and benzomorphan derivatives.
-
Non-specific Binding Control: Naloxone (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 1 nM), and membrane suspension.
-
Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.
-
Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol measures the ability of a test compound to inhibit forskolin-stimulated cAMP production in cells expressing opioid receptors, providing a measure of its functional activity as an agonist or antagonist.
Materials:
-
CHO or HEK293 cells stably expressing the human μ-opioid receptor.
-
Test Compounds: this compound and benzomorphan derivatives.
-
Forskolin.
-
cAMP Assay Kit (e.g., HTRF cAMP dynamic assay kit).
-
Cell culture medium and plates.
Procedure:
-
Cell Plating: Seed the cells into a 384-well plate and incubate overnight.
-
Compound Addition:
-
For agonist testing: Add serial dilutions of the test compound to the cells.
-
For antagonist testing: Pre-incubate the cells with serial dilutions of the test compound before adding a fixed concentration of a known agonist (e.g., DAMGO at its EC₈₀).
-
-
cAMP Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit (e.g., by adding HTRF reagents).
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP signal against the logarithm of the test compound concentration.
-
For agonists, calculate the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
For antagonists, calculate the IC₅₀ value (the concentration that inhibits 50% of the agonist-induced response).
-
Conclusion
The this compound and benzomorphan scaffolds continue to be highly valuable frameworks in the design and development of opioid receptor modulators. Their distinct structural features give rise to a rich and diverse pharmacology. A thorough understanding of their structure-activity relationships, coupled with detailed in vitro characterization using assays such as those described in this guide, is essential for the rational design of novel therapeutics. The emerging field of biased agonism offers exciting opportunities to develop safer analgesics by selectively targeting specific signaling pathways, and both this compound and benzomorphan scaffolds have demonstrated their utility in this promising area of research. This guide provides a foundational resource for professionals in the field to navigate the complexities of these important core structures.
References
- 1. Novel N-Substituted Benzomorphan-Based Compounds: From MOR-Agonist/DOR-Antagonist to Biased/Unbiased MOR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of μ- and δ-opioid receptor function in the rewarding effect of (±)-pentazocine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
The Morphinan Tetracyclic Framework: A Technical Guide to its Key Functional Groups in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The morphinan tetracyclic framework is a cornerstone in the development of potent analgesics and other therapeutics targeting the central nervous system. This rigid molecular scaffold, the foundation of morphine and a vast array of its derivatives, offers multiple points for chemical modification, allowing for the fine-tuning of pharmacological activity. Understanding the role of each key functional group is paramount for the rational design of novel drug candidates with improved efficacy and safety profiles. This technical guide provides an in-depth analysis of the critical functional groups of the this compound core, their impact on opioid receptor interaction, and the experimental methodologies used to characterize them.
Core Functional Groups and their Structure-Activity Relationships (SAR)
The pharmacological profile of a this compound derivative—its affinity for mu (µ), delta (δ), and kappa (κ) opioid receptors, and its agonist or antagonist activity—is largely dictated by the nature of the functional groups at four key positions: the C3 phenolic hydroxyl, the C6 hydroxyl or keto group, the N17 tertiary amine, and the C14 position.
The C3-Phenolic Hydroxyl Group
The phenolic hydroxyl group at the C3 position is a critical determinant for the analgesic activity of many this compound-based opioids. It is widely accepted that this group participates in crucial hydrogen bonding interactions within the opioid receptor binding pocket.
Modification or removal of the C3-hydroxyl group generally leads to a significant decrease in binding affinity and analgesic potency. For instance, etherification of the C3-hydroxyl, as seen in codeine (3-methoxy-morphine), results in a compound with substantially lower affinity for the µ-opioid receptor compared to morphine.[1] The analgesic effects of codeine are largely attributed to its in vivo O-demethylation back to morphine.[1]
| Compound | Modification at C3 | µ-Opioid Receptor Kᵢ (nM) | δ-Opioid Receptor IC₅₀ (nM) | κ-Opioid Receptor IC₅₀ (nM) | Reference |
| Morphine | -OH | 1.2 | >1000 | >1000 | [1] |
| Codeine | -OCH₃ | 3,300 | - | - | [2] |
| Hydromorphone | -OH | 0.6 | - | - | [1] |
| Hydrocodone | -OCH₃ | 19.8 | - | - | [1] |
Table 1. Impact of C3-Hydroxyl Modification on Opioid Receptor Binding Affinity.
The C6-Position: Hydroxyl vs. Keto Group
The functionality at the C6 position significantly influences the potency and pharmacological character of this compound derivatives. The presence of a hydroxyl group versus a ketone can alter both the binding affinity and the agonist/antagonist profile of the molecule. Generally, oxidation of the C6-hydroxyl to a ketone, as in the conversion of morphine to normorphinone, can enhance µ-opioid receptor affinity.
| Compound | Functional Group at C6 | µ-Opioid Receptor Kᵢ (nM) | κ-Opioid Receptor Kᵢ (nM) | δ-Opioid Receptor Kᵢ (nM) | Reference |
| Naltrexone (B1662487) | =O | - | - | - | [3] |
| 6β-Naltrexol | -OH | - | - | - | [4] |
Table 2. Influence of C6-Functional Group on Opioid Receptor Binding Affinity of Naltrexone Derivatives.
The N17-Substituent: A Modulator of Agonist and Antagonist Activity
The tertiary amine at the N17 position is essential for the interaction of morphinans with opioid receptors. The nature of the substituent on this nitrogen atom is a primary determinant of whether a compound will act as an agonist, a partial agonist, or an antagonist.
While an N-methyl group is commonly found in agonists like morphine and oxymorphone, replacing it with larger alkyl groups, such as an allyl or cyclopropylmethyl group, can confer antagonist properties.[5] For example, the N-allyl substitution in nalorphine (B1233523) and the N-cyclopropylmethyl group in naltrexone are responsible for their antagonist activity at the µ-opioid receptor.[5] The N-phenethyl substituent has been shown to significantly increase analgesic potency compared to the N-methyl group.[6]
| Compound | N17-Substituent | µ-Opioid Receptor Kᵢ (nM) | Antagonist Potency (Kₑ, nM) | Reference |
| Morphine | -CH₃ | 1.168 | - | [7] |
| Oxymorphone | -CH₃ | 0.3654 | - | [7] |
| N-Phenethylnormorphine | -CH₂CH₂Ph | - | - | [8] |
| N-Phenethyloxymorphone | -CH₂CH₂Ph | - | - | [8] |
| Naloxone | -CH₂CH=CH₂ | 1.518 | - | [9] |
| Naltrexone | -CH₂-c-C₃H₅ | - | - | [5] |
Table 3. Effect of N17-Substituent on Opioid Receptor Affinity and Activity.
The C14-Substituent: Fine-Tuning Potency and Selectivity
The C14 position of the this compound scaffold offers another avenue for significant pharmacological modulation. The introduction of a hydroxyl group at this position, as seen in oxymorphone and oxycodone, can enhance analgesic potency. Further modification of this hydroxyl group, for instance, through etherification, can lead to compounds with altered receptor selectivity and potency.
Derivatives of naltrexone with various heterocyclic substitutions at the 14-O-position have been synthesized and shown to act as selective µ-opioid receptor antagonists.[10][11]
| Compound | C14-Substituent | µ-Opioid Receptor Kᵢ (nM) | δ-Opioid Receptor Kᵢ (nM) | κ-Opioid Receptor Kᵢ (nM) | Reference | |---|---|---|---|---| | Naltrexone | -OH | - | - | - |[10] | | 14-O-(2-pyridyl)naltrexone | -O-(2-pyridyl) | 0.23 | 25.1 | 7.2 |[10] | | 14-O-(3-quinolyl)naltrexone | -O-(3-quinolyl) | 0.18 | 15.8 | 5.6 |[10] |
Table 4. Impact of C14-Substituents on the Opioid Receptor Binding Profile of Naltrexone Derivatives.
Experimental Protocols
The characterization of novel this compound derivatives relies on a suite of standardized in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.
In Vitro Assays
This assay determines the binding affinity (Kᵢ) of a test compound for a specific opioid receptor subtype by measuring its ability to compete with a radiolabeled ligand.
-
Materials:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human µ, δ, or κ opioid receptor.[12]
-
Radioligands:
-
Test Compound: this compound derivative of interest.
-
Non-specific Binding Control: Naloxone (10 µM) or another suitable unlabeled ligand in excess.[12]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[2]
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.[13]
-
Scintillation Counter and scintillation fluid.[13]
-
-
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[2]
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Receptor membranes + Radioligand + Assay Buffer.
-
Non-specific Binding: Receptor membranes + Radioligand + 10 µM Naloxone.
-
Competitive Binding: Receptor membranes + Radioligand + varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.[13]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.[13]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[13]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM).[13]
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[14]
-
This assay measures the functional activity (agonist or antagonist) of a compound by quantifying its effect on G-protein activation.
-
Materials:
-
Receptor Source: Membranes from CHO or HEK-293 cells expressing the recombinant opioid receptor of interest.[15][16]
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).[15]
-
GDP.[16]
-
Assay Buffer: Typically contains HEPES, NaCl, and MgCl₂.[16]
-
Test Compound (agonist or antagonist).
-
Standard Agonist (e.g., DAMGO for µ-receptor).[15]
-
-
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, GDP, and the test compound (for agonist testing) or the test compound plus a standard agonist (for antagonist testing).
-
Initiation: Start the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.[15][16]
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.[16]
-
Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
For Agonists: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the test compound concentration to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
-
For Antagonists: Plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the test compound concentration to determine the IC₅₀.
-
In Vivo Assays for Analgesia
This test assesses the analgesic effect of a compound by measuring the latency of a rodent to react to a thermal stimulus.
-
Apparatus: A hot plate with a controlled surface temperature and a transparent cylinder to confine the animal.[17]
-
Procedure:
-
Acclimation: Allow the mice or rats to acclimate to the testing room for at least 30-60 minutes.[17][18]
-
Baseline Measurement: Place each animal on the hot plate, maintained at a constant temperature (typically 52-55°C), and record the latency to a nocifensive response (e.g., paw licking, jumping).[17][18] A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[17][18]
-
Drug Administration: Administer the test compound or vehicle to the animals.
-
Post-treatment Measurement: At various time points after drug administration, repeat the latency measurement.
-
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies to determine the analgesic effect.
This assay measures the spinal reflex to a thermal stimulus and is used to evaluate the analgesic properties of compounds.
-
Apparatus: A device that applies a radiant heat source to the animal's tail and a sensor to detect the tail flick.[19]
-
Procedure:
-
Restraint and Acclimation: Gently restrain the rat or mouse, allowing its tail to be exposed. Allow the animal to acclimate to the restraint.[19]
-
Baseline Measurement: Apply the radiant heat to a specific portion of the tail and record the time it takes for the animal to flick its tail away from the heat source.[19][20] A cut-off time is employed to prevent injury.[21]
-
Drug Administration: Administer the test compound or vehicle.
-
Post-treatment Measurement: Measure the tail-flick latency at different time points after drug administration.
-
-
Data Analysis: An increase in the tail-flick latency indicates an analgesic effect.
Visualizing Key Pathways and Workflows
To further elucidate the processes involved in the study of this compound derivatives, the following diagrams, generated using the DOT language, illustrate a simplified opioid receptor signaling pathway and a typical experimental workflow.
Caption: Simplified Mu-Opioid Receptor Signaling Pathway.
Caption: Experimental Workflow for this compound Characterization.
Conclusion
The this compound tetracyclic framework remains a highly fruitful scaffold for the discovery and development of novel therapeutics. A thorough understanding of the structure-activity relationships of its key functional groups, coupled with robust in vitro and in vivo pharmacological evaluation, is essential for the design of next-generation medicines with enhanced potency, selectivity, and safety. The methodologies and data presented in this guide provide a foundational resource for researchers dedicated to advancing the field of this compound-based drug discovery.
References
- 1. Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylthis compound-6-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Different effects of opioid antagonists on mu-, delta-, and kappa-opioid receptors with and without agonist pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity | PLOS One [journals.plos.org]
- 6. journals.plos.org [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. zenodo.org [zenodo.org]
- 10. 14-O-Heterocyclic-substituted naltrexone derivatives as non-peptide mu opioid receptor selective antagonists: Design, synthesis, and biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Syntheses, and Biological Evaluation of 14-Heteroaromatic Substituted Naltrexone Derivatives: Pharmacological Profile Switch from Mu Opioid Receptor Selectivity to Mu/Kappa Opioid Receptor Dual Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. DIFFERENTIAL EFFECTS OF OPIOID AGONISTS ON G PROTEIN EXPRESSION IN CHO CELLS EXPRESSING CLONED HUMAN OPIOID RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assay in Summary_ki [bdb99.ucsd.edu]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. maze.conductscience.com [maze.conductscience.com]
- 19. maze.conductscience.com [maze.conductscience.com]
- 20. researchgate.net [researchgate.net]
- 21. taylorandfrancis.com [taylorandfrancis.com]
The Silent Majority: A Technical Guide to the Non-Opioid Receptor Targets of Morphinan Derivatives like Dextromethorphan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dextromethorphan (B48470) (DM), a morphinan derivative, has long been known for its antitussive properties. However, its therapeutic effects extend far beyond cough suppression, a reality underscored by its complex pharmacology that is largely independent of classical opioid receptors. This technical guide provides an in-depth exploration of the non-opioid receptor targets of dextromethorphan and its primary active metabolite, dextrorphan (B195859) (DX). By delving into the quantitative binding data, detailed experimental methodologies, and the intricate signaling pathways associated with these interactions, we aim to provide a comprehensive resource for researchers and drug development professionals. This guide will illuminate the molecular mechanisms that underpin the diverse therapeutic potential of dextromethorphan, including its emerging roles in neuropsychiatric disorders.
Introduction
While structurally related to opioids, dextromethorphan exhibits a pharmacological profile that diverges significantly from typical morphinans. Its classification as a non-opioid is rooted in its lack of significant affinity for the mu-opioid receptor, the primary target for classical opioids like morphine.[1] Instead, dextromethorphan and its O-demethylated metabolite, dextrorphan, interact with a range of other central nervous system targets.[1] These interactions are fundamental to its therapeutic actions, including its use as a cough suppressant and its more recently recognized potential as a rapid-acting antidepressant.[1] This guide will systematically dissect the non-opioid pharmacology of dextromethorphan, focusing on its interactions with NMDA receptors, sigma-1 receptors, serotonin (B10506) and norepinephrine (B1679862) transporters, and nicotinic acetylcholine (B1216132) receptors.
Quantitative Binding Affinity Data
The affinity of dextromethorphan and dextrorphan for their non-opioid targets has been quantified through various in vitro binding assays. The following tables summarize the reported binding affinities (Ki) and inhibitory concentrations (IC50) for the key non-opioid receptor targets. These values provide a quantitative basis for understanding the relative potency of these compounds at each site.
Table 1: Binding Affinities (Ki) of Dextromethorphan and Dextrorphan at Non-Opioid Receptor Targets
| Compound | Target | Species | Tissue/System | Radioligand | Ki (nM) | Reference(s) |
| Dextromethorphan | Sigma-1 Receptor | Rat | Brain | [+]-pentazocine | 203 | [2] |
| Dextromethorphan | Sigma-1 Receptor | Human | Jurkat Cells | Not Specified | 400 | [2] |
| Dextromethorphan | NMDA Receptor (PCP site) | Rat | Brain | [3H]TCP | 2246 | [3] |
| Dextromethorphan | Serotonin Transporter (SERT) | Not Specified | Not Specified | Not Specified | 57 | [1] |
| Dextromethorphan | Norepinephrine Transporter (NET) | Not Specified | Not Specified | Not Specified | 130 | [1] |
| Dextrorphan | NMDA Receptor (PCP site) | Not Specified | Not Specified | Not Specified | 27 | [1] |
| Dextrorphan | Sigma-1 Receptor | Not Specified | Not Specified | Not Specified | 220 | [1] |
| Dextrorphan | Serotonin Transporter (SERT) | Not Specified | Not Specified | Not Specified | 4,800 | [1] |
| Dextrorphan | Norepinephrine Transporter (NET) | Not Specified | Not Specified | Not Specified | 2,100 | [1] |
Table 2: Inhibitory Concentrations (IC50) of Dextromethorphan and Dextrorphan at Non-Opioid Receptor Targets
| Compound | Target | Species/System | Assay Type | IC50 (µM) | Reference(s) |
| Dextromethorphan | Nicotinic Acetylcholine Receptor (α3β4) | Oocytes | Electrophysiology | 0.7 | [4] |
| Dextromethorphan | Nicotinic Acetylcholine Receptor (α4β2) | Oocytes | Electrophysiology | 4.3 | [4] |
| Dextromethorphan | Nicotinic Acetylcholine Receptor (α7) | Oocytes | Electrophysiology | 3.2 | [4] |
| Dextrorphan | Nicotinic Acetylcholine Receptor (α3β4) | Oocytes | Electrophysiology | 2.1 | [4] |
| Dextromethorphan | NMDA Receptor | Wistar rat brain membranes | [3H]MK-801 displacement | 1.32 | [3] |
Key Non-Opioid Receptor Targets and Signaling Pathways
NMDA Receptor Antagonism
Dextromethorphan and, more potently, its metabolite dextrorphan, act as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor.[1] They bind to the phencyclidine (PCP) site within the ion channel, thereby blocking the influx of Ca2+ that is crucial for excitatory neurotransmission.[1] This mechanism is central to the dissociative effects observed at high doses and is thought to contribute to its neuroprotective and potential antidepressant effects.[1][5]
References
- 1. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 2. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan | PLOS One [journals.plos.org]
- 3. dextromethorphan | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Comparative Effects of Dextromethorphan and Dextrorphan on Nicotine Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMDA receptor challenge with dextromethorphan - subjective response, neuroendocrinological findings and possible clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide: The Role of the C-Ring in Morphinan Receptor Binding
Introduction: The this compound Scaffold and the Critical C-Ring
The this compound skeleton is a rigid pentacyclic structure that forms the foundation for a vast class of opioid analgesics, including morphine, codeine, and naloxone.[1] This scaffold consists of five rings, conventionally labeled A through E. The interaction of these molecules with the mu (μ), delta (δ), and kappa (κ) opioid receptors—all members of the G protein-coupled receptor (GPCR) superfamily—is the basis for their profound physiological effects.[2][3]
While the A-ring (phenolic) and D-ring (piperidine) have long been considered essential for analgesic activity, the C-ring, a partially unsaturated cyclohexene (B86901) ring in morphine, plays a pivotal and nuanced role in modulating both binding affinity and functional selectivity.[1][4] Modifications to this ring can dramatically alter a ligand's pharmacological profile, influencing its potency, efficacy, and propensity to activate specific downstream signaling pathways. This guide provides a technical overview of the C-ring's function, summarizing key quantitative data, experimental methodologies, and the underlying signaling logic.
The C-Ring's Influence on Receptor Binding Affinity
The structure and substitutions on the C-ring directly impact how tightly a this compound ligand binds to the opioid receptor pocket. Key modifications often focus on the C6 position and the C7-C8 double bond.
2.1 Modifications at the C6 Position The hydroxyl group at the C6 position of morphine is not essential for analgesic activity; in fact, its modification or removal can lead to significant increases in potency.[1][5]
-
Removal (Deoxy Analogs): Elimination of the 6-hydroxyl group to form 6-deoxymorphine has been shown to increase the relative analgesic potency by as much as 10-fold compared to morphine.[5]
-
Oxidation (6-keto Analogs): Oxidation of the 6-hydroxyl to a ketone, as seen in hydromorphone (from dihydromorphine), further enhances activity.[1]
-
Etherification: Conversion of the 6-hydroxyl to a small alkyl ether, such as in 6-methoxy or 6-ethoxy morphine, also increases activity, with a 6-methoxy derivative showing a 5-fold increase in relative potency.[1][5]
-
Hydrophilic Substitution: Conversely, attaching polar or ionizable groups at the C-6 position can increase the hydrophilicity of the molecule, thereby limiting its ability to cross the blood-brain barrier.[6] This strategy is employed to develop peripherally restricted opioids with the aim of reducing central nervous system side effects.[6]
-
Fluorination: Introduction of fluorine atoms, such as in C6-difluoromethylenated antagonists, can increase lipophilicity, which may enhance tissue permeation and improve the circulatory half-life of the compound.[7]
2.2 Saturation and Bridging of the C-Ring The C7-C8 double bond is also not a strict requirement for activity.[1] Furthermore, introducing rigidifying elements can have profound effects.
-
6,14-Ethenomorphinans: The creation of an ethylene (B1197577) bridge between the C6 and C14 positions results in a family of compounds with a highly rigid molecular structure.[8] This modification can lead to ligands with extremely high, albeit often non-selective, affinity for opioid receptors.[8]
-
C-Homomorphinans: Expanding the C-ring to a seven-membered ring creates C-homomorphinans. While less common, this scaffold has been shown to function effectively, with certain derivatives showing improved binding affinity and selectivity for the δ-opioid receptor compared to their six-membered C-ring counterparts.[9]
2.3 Quantitative Binding Data Summary The following table summarizes the effects of various C-ring modifications on the activity and binding affinity of this compound analogs.
| Compound/Modification Class | Specific Example(s) | Receptor(s) | Key Quantitative Finding | Reference(s) |
| C6-Deoxy | 6-Deoxymorphine | Mu | ~10-fold increase in relative potency vs. morphine. | [5] |
| C6-Etherification | 6-Methoxymorphine | Mu | ~5-fold increase in relative potency vs. morphine. | [5] |
| C3 & C6 Acetylation | Diacetylmorphine (Heroin) | Mu | ~2-fold increase in relative potency vs. morphine. | [5] |
| C6-Carbonyl Deletion | 6-desoxo-N-methylthis compound | Mu | 9-fold increase in Ki (decrease in affinity) in one analog. | [10] |
| Dimeric Morphinans | MCL-139 | Mu, Kappa | High affinity with Ki = 0.09-0.2 nM (μ) and 0.078-0.049 nM (κ). | [11] |
| C-Ring Expansion | BNTX-type C-homothis compound | Delta | Improved binding affinity and selectivity for δ receptor vs. 6-membered ring analog. | [9] |
C-Ring Modulation of Functional Activity and Signal Transduction
Beyond simple affinity, the C-ring's conformation and structure can influence the functional response triggered by receptor binding.[12] This includes determining whether a ligand acts as an agonist or antagonist and potentially biasing the receptor to activate one intracellular signaling pathway over another.
Upon activation by an agonist, an opioid receptor undergoes a conformational change that primarily facilitates coupling to inhibitory G proteins (Gαi/o).[13] This initiates a cascade that inhibits adenylyl cyclase and modulates ion channels, leading to the desired analgesic effect.[14] Subsequently, to terminate the signal, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, promoting the binding of β-arrestin proteins.[15] β-arrestin recruitment not only desensitizes the receptor but can also initiate a separate, G protein-independent signaling cascade, which has been implicated in some of the undesirable side effects of opioids.[15][16]
Ligands that preferentially activate one pathway over the other are known as "biased agonists."[16] Analysis of structure-activity relationships suggests that the conformation of the C-ring is a key determinant in modulating this functional selectivity, potentially by stabilizing a receptor conformation that favors either G protein or β-arrestin interaction.[12]
Figure 1. Signaling pathway for biased agonism at the mu-opioid receptor.
Experimental Protocols
The characterization of C-ring modified morphinans relies on a suite of standardized in vitro assays to determine binding affinity and functional activity.
4.1 Radioligand Competitive Binding Assay (Affinity Measurement) This protocol is representative for determining the binding affinity (Ki) of a test compound for the mu-opioid receptor.[17]
-
Objective: To determine the Ki of a test compound by measuring its ability to compete with a radiolabeled ligand for receptor binding.[17]
-
Materials:
-
Receptor Source: Cell membranes from a stable cell line (e.g., HEK293, CHO) expressing the recombinant human mu-opioid receptor.[13][17]
-
Radioligand: [3H]-DAMGO (a selective mu-opioid agonist) at a concentration near its dissociation constant (Kd).[17]
-
Test Compound: this compound analog with C-ring modification.
-
Non-specific Control: Naloxone at a high concentration (e.g., 10 µM).[17]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[17]
-
Equipment: 96-well plate, cell harvester with glass fiber filters, scintillation counter.[17]
-
-
Methodology:
-
Membrane Preparation: Thaw and resuspend cell membranes in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[17]
-
Assay Setup: In a 96-well plate, prepare triplicate wells for three conditions:
-
Incubation: Incubate the plate at room temperature for 120 minutes to reach equilibrium.[17]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.[17]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = (Total Binding CPM) - (Non-specific Binding CPM).[17]
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal competition curve.[17]
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.[17]
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[13][17]
-
Figure 2. Experimental workflow for a competitive radioligand binding assay.
4.2 β-Arrestin Recruitment Assay (Functional Activity) This assay measures the ability of a compound to promote the interaction between the opioid receptor and β-arrestin.[13]
-
Objective: To quantify agonist-mediated recruitment of β-arrestin to the mu-opioid receptor.
-
Materials:
-
Cells: Engineered cell line (e.g., HEK293) stably co-expressing the mu-opioid receptor and a β-arrestin fusion protein (e.g., as part of an enzyme complementation system).[13]
-
Agonist: Known MOR agonist (e.g., DAMGO) and the test compound.[13]
-
Detection Reagents: Assay kit-specific reagents that generate a luminescent or fluorescent signal upon receptor-arrestin interaction.[13]
-
Equipment: 96- or 384-well assay plates, luminometer or plate reader.[13]
-
-
Methodology:
-
Cell Plating: Plate the engineered cells in the appropriate assay plate and incubate overnight.[13]
-
Compound Addition: Add serial dilutions of the test compound to the wells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C to stimulate β-arrestin recruitment.[13]
-
Signal Development: Add detection reagents according to the manufacturer's protocol to generate a chemiluminescent signal.[13]
-
Signal Measurement: Read the luminescence using a plate reader.[13]
-
-
Data Analysis:
-
Plot the luminescent signal against the log concentration of the test compound.
-
Use non-linear regression to determine the EC50 (potency) and Emax (efficacy) for β-arrestin recruitment.
-
Conclusion
The C-ring of the this compound scaffold is far more than a passive structural element. It is a key modulating domain that drug development professionals can strategically modify to fine-tune a ligand's interaction with opioid receptors. Alterations at the C6 position, saturation of the C7-C8 bond, and macrocyclic constraints like bridging or ring expansion provide powerful tools to manipulate binding affinity, functional efficacy, and signaling bias. A thorough understanding of the C-ring's role, verified through rigorous experimental protocols as outlined herein, is essential for the rational design of next-generation opioid therapeutics with improved potency and potentially safer pharmacological profiles.
References
- 1. youtube.com [youtube.com]
- 2. Crystal structure of the μ-opioid receptor bound to a this compound antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Peripheralization Strategies Applied to Morphinans and Implications for Improved Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of C6-difluoromethylenated epoxythis compound Mu opioid receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and evaluation of novel opioid ligands with a C-homothis compound skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylthis compound-6-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of novel dimeric this compound ligands for kappa and micro opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ring C-chair and boat conformation of this compound template dictates functional selectivity at opioid receptors [morressier.com]
- 13. benchchem.com [benchchem.com]
- 14. Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
The Morphinan Core: A Technical Guide to Stereoisomers and Their Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morphinan scaffold represents a cornerstone in the development of opioid analgesics and other centrally acting agents. Its rigid pentacyclic structure gives rise to a fascinating and pharmacologically significant stereochemistry. The spatial arrangement of substituents around the this compound core dictates not only the affinity and efficacy at classical opioid receptors but also engagement with other important central nervous system targets, such as the N-methyl-D-aspartate (NMDA) and sigma (σ) receptors. This technical guide provides an in-depth exploration of the stereoisomers of this compound, their distinct pharmacological profiles, the experimental methodologies used to characterize them, and the signaling pathways they modulate.
Stereochemistry of the this compound Nucleus
The this compound structure contains multiple chiral centers, leading to the potential for numerous stereoisomers. The most fundamental distinction lies between the levorotatory (-) and dextrorotatory (+) enantiomers. Naturally occurring and most clinically used opioid analgesics derived from morphine are levorotatory.[1] This stereopreference is a critical determinant of their pharmacological activity.
Pharmacological Effects of this compound Stereoisomers
The orientation of functional groups in three-dimensional space dramatically influences how a this compound derivative interacts with its biological targets. This results in distinct pharmacological profiles for levo- and dextro-isomers.
Opioid Receptor Interactions
Levorphanol (B1675180), the levorotatory isomer of the N-methylthis compound-3-ol, is a potent opioid agonist, while its enantiomer, dextrorphan (B195859), has very low affinity for opioid receptors.[1][2] This stark difference in opioid receptor binding is a recurring theme among this compound stereoisomers. Generally, the levo-isomers exhibit significantly higher affinity for the mu (μ), delta (δ), and kappa (κ) opioid receptors compared to their dextro-counterparts.[1]
NMDA Receptor Antagonism
In contrast to their opioid receptor activity, dextrorotatory morphinans often display notable affinity for the NMDA receptor, where they act as non-competitive antagonists. Dextromethorphan, a common antitussive, and its metabolite dextrorphan are well-known examples of dextrorotatory morphinans with NMDA receptor blocking activity.[1] This property is being explored for its potential in treating various neurological and psychiatric disorders. Some levorotatory morphinans can also exhibit affinity for the NMDA receptor, though often to a lesser extent than their dextro-isomers.[1]
Sigma Receptor Modulation
Both levo- and dextro-morphinans can interact with sigma receptors (σ1 and σ2), with varying affinities depending on the specific compound.[1] This interaction adds another layer of complexity to their pharmacological profiles and may contribute to some of their observed effects, including potential modulation of pain and addiction pathways.
Quantitative Data on this compound Stereoisomer Binding Affinity
The following tables summarize the binding affinities (Ki, nM) of representative levorotatory and dextrorotatory this compound derivatives at various receptor sites. Lower Ki values indicate higher binding affinity.
| Compound | Receptor | Ki (nM) | Reference |
| Levorphanol | μ-opioid | 0.2 - 1.0 | [3] |
| δ-opioid | 2.5 - 5.0 | [4] | |
| κ-opioid | 1.0 - 3.0 | [4] | |
| Dextrorphan | μ-opioid | > 10,000 | [1] |
| δ-opioid | > 10,000 | [1] | |
| κ-opioid | > 10,000 | [1] | |
| NMDA | 200 - 500 | [1] | |
| (-)-Butorphanol | μ-opioid | 0.5 - 1.5 | [4] |
| κ-opioid | 0.2 - 0.8 | [4] | |
| (+)-Butorphanol | μ-opioid | > 1,000 | [1] |
| κ-opioid | > 1,000 | [1] |
Signaling Pathways of this compound Stereoisomers
The effects of this compound stereoisomers are mediated through complex intracellular signaling cascades initiated by their interaction with cell surface receptors.
Opioid Receptor Signaling
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). Agonist binding by levorotatory morphinans triggers a conformational change in the receptor, leading to the dissociation of the G-protein into its Gαi/o and Gβγ subunits.
-
Gαi/o Pathway: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Gβγ Pathway: The Gβγ subunit can modulate various downstream effectors, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs). Activation of GIRKs leads to potassium efflux and hyperpolarization of the neuronal membrane, reducing neuronal excitability. Inhibition of VGCCs decreases neurotransmitter release.
In addition to G-protein signaling, opioid receptors can also signal through the β-arrestin pathway. β-arrestin recruitment to the activated receptor can lead to receptor desensitization, internalization, and the activation of other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, including extracellular signal-regulated kinases 1 and 2 (ERK1/2).[5] Some opioid ligands exhibit "biased agonism," preferentially activating either the G-protein or β-arrestin pathway, which is a key area of research for developing safer analgesics.
Experimental Protocols
The characterization of this compound stereoisomers relies on a suite of well-established in vitro and in vivo experimental techniques.
In Vitro Assays
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of cell membranes expressing the receptor. The unlabeled test compound (this compound stereoisomer) is added at various concentrations to compete with the radiolabeled ligand for binding to the receptor. The amount of radioactivity bound to the membranes is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value.[6][7]
-
Methodology:
-
Membrane Preparation: Cell membranes from cell lines (e.g., CHO or HEK293) stably expressing the opioid receptor subtype of interest (μ, δ, or κ) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard method (e.g., Bradford assay).[7]
-
Assay Setup: In a 96-well plate, add the following in order: assay buffer, the test compound at various concentrations, the radiolabeled ligand (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors, or [³H]U-69,593 for κ-receptors), and the membrane preparation.[6]
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 30°C) for a defined period (e.g., 60-180 minutes) to allow the binding to reach equilibrium.[4][8]
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.[7][8]
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.[7]
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 is determined by non-linear regression analysis of the competition curve, and the Ki is calculated using the Cheng-Prusoff equation.[7]
-
This functional assay measures the activation of G-protein coupled receptors by an agonist.
-
Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the α-subunit of the G-protein. The [³⁵S]GTPγS binding assay uses a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, which binds to the activated Gα subunit. The amount of [³⁵S]GTPγS incorporated into the membranes is proportional to the extent of receptor activation.[9][10]
-
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the opioid receptor of interest are prepared.[9]
-
Assay Setup: In a 96-well plate, add the following in order: assay buffer, GDP, the test compound (agonist) at various concentrations, and the membrane preparation.[9][11]
-
Pre-incubation: The plate is pre-incubated to allow the test compound to bind to the receptors.[9]
-
Initiation of Reaction: [³⁵S]GTPγS is added to each well to start the binding reaction.[9]
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[9][11]
-
Termination and Filtration: The assay is terminated by rapid filtration through glass fiber filters.[9]
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.[9]
-
Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. The potency (EC50) and efficacy (Emax) of the agonist are determined by non-linear regression analysis of the dose-response curve.[9]
-
In Vivo Assays
This is a common behavioral assay to assess the analgesic properties of a compound in rodents.
-
Principle: The animal is placed on a heated surface, and the latency to exhibit a pain response (e.g., licking a paw or jumping) is measured. An increase in the latency to respond after drug administration indicates an antinociceptive effect.
-
Methodology:
-
Acclimation: Animals (e.g., mice or rats) are acclimated to the testing room and the hot plate apparatus.
-
Baseline Measurement: The baseline latency to respond to the heated surface (e.g., 55°C) is measured before drug administration. A cut-off time is set to prevent tissue damage.
-
Drug Administration: The test compound is administered via a specific route (e.g., intraperitoneal, subcutaneous, or oral).
-
Post-treatment Measurement: At various time points after drug administration, the latency to respond is measured again.
-
Data Analysis: The antinociceptive effect is typically expressed as the maximum possible effect (%MPE), calculated as: [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Synthesis and Separation of this compound Stereoisomers
The distinct pharmacological profiles of this compound stereoisomers necessitate methods for their stereoselective synthesis or their separation from a racemic mixture.
Synthesis
The total synthesis of morphinans is a complex undertaking. One common strategy involves the Grewe cyclization. For example, levorphanol and dextrorphan can be synthesized as a racemic mixture (racemorphan) and then resolved.[2] The synthesis of levomethorphan, the methyl ether of levorphanol, can be achieved and subsequently demethylated to yield levorphanol.[12]
Separation of Enantiomers (Resolution)
Several methods can be used to separate the enantiomers of morphinans:
-
Classical Resolution: This method involves the formation of diastereomeric salts by reacting the racemic this compound with a chiral resolving agent (e.g., tartaric acid). The resulting diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization. The desired enantiomer is then recovered by treating the separated diastereomer with a base.[2]
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase can be employed to separate enantiomers. The chiral stationary phase interacts differently with each enantiomer, leading to different retention times and allowing for their separation.[13]
Conclusion
The stereochemistry of the this compound core is a critical determinant of its pharmacological activity. Levorotatory and dextrorotatory isomers exhibit profoundly different affinities and effects at opioid, NMDA, and sigma receptors. This stereoselectivity underscores the importance of considering the three-dimensional structure of drug molecules in the design and development of new therapeutics. A thorough understanding of the distinct properties of this compound stereoisomers, facilitated by the experimental techniques outlined in this guide, is essential for researchers aiming to develop novel and safer centrally acting drugs. The continued exploration of biased agonism and the modulation of multiple receptor systems by specific stereoisomers holds significant promise for the future of pain management and the treatment of other neurological disorders.
References
- 1. Preliminary Pharmacological Evaluation of Enantiomeric Morphinans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levorphanol and Racemorphan Synthesis by DopaMan [designer-drug.com]
- 3. zenodo.org [zenodo.org]
- 4. Synthesis and Binding Affinity of Novel Mono- and Bivalent this compound Ligands for κ, μ and δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US10851063B2 - Methods for preparing levorphanol and related compounds, and compositions thereof - Google Patents [patents.google.com]
- 13. How to Separate Enantiomers | ChemTalk [chemistrytalk.org]
Methodological & Application
Total Synthesis Protocols for (-)-Codeine from Simple Materials
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the total synthesis of the opioid analgesic, (-)-codeine, from simple and readily available starting materials. The protocols are based on recently developed, efficient, and enantioselective synthetic routes. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
(-)-Codeine is a naturally occurring opiate alkaloid of the morphinan class, widely used for its analgesic, antitussive, and antidiarrheal properties. While traditionally obtained from the opium poppy (Papaver somniferum), its synthesis in the laboratory has been a long-standing challenge in organic chemistry. Total synthesis offers an alternative and potentially more secure supply chain, independent of agricultural production. This document details three distinct and modern approaches to the total synthesis of (-)-codeine, providing comprehensive experimental protocols, comparative data, and visual workflows to aid in their practical application.
The featured syntheses are:
-
The Pal Synthesis (2024): An efficient, enantioselective seven-step synthesis highlighted by a microwave-assisted intramolecular cascade double Heck cyclization and a photoinduced intramolecular hydroamination.[1]
-
The Trost Synthesis (2002): A landmark enantioselective synthesis employing a Palladium-catalyzed asymmetric allylic alkylation to establish the key stereochemistry, followed by a Heck vinylation and a visible light-promoted hydroamination.[2]
-
The Shu Synthesis (2021): A practical and scalable biomimetic approach that mimics the biosynthetic dearomatization arene coupling reaction to construct the core structure of opioids.[3]
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the three distinct total synthesis routes to (-)-codeine, allowing for a direct comparison of their efficiencies.
| Feature | Pal Synthesis (2024) | Trost Synthesis (2002) | Shu Synthesis (2021) |
| Starting Materials | Simple, commercially available chemicals | 2-Bromovanillin, monoester of methyl 6-hydroxycyclohexene-1-carboxylate | Known primary amine and carboxylic acid from commercial materials |
| Number of Steps | 7 | 6 (from pivotal tricyclic intermediate) | < 8 continuous operations |
| Overall Yield | Not explicitly stated in abstract | 15.4% (from pivotal tricyclic intermediate) | 13% |
| Key Reactions | Microwave-assisted double Heck cyclization, Photoinduced hydroamination | Pd-catalyzed asymmetric allylic alkylation, Heck vinylation, Visible light-promoted hydroamination | Bioinspired Pd-catalyzed arene coupling |
| Enantioselectivity | Yes | Yes | Yes |
Experimental Protocols
This section provides detailed experimental methodologies for the key transformations in the featured syntheses of (-)-codeine.
Protocol 1: Pal Synthesis - Microwave-Assisted Intramolecular Cascade Double Heck Cyclization
This protocol describes the one-pot construction of the ABCE ring system of the opium alkaloids with the required stereocenters.
Materials:
-
Appropriate diene precursor
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., DMF)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the diene precursor, palladium catalyst, ligand, and base.
-
Add the anhydrous solvent and seal the vessel.
-
Place the vessel in the microwave reactor and irradiate at a specified temperature and time to effect the cascade cyclization.
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the tetracyclic product.
Protocol 2: Pal Synthesis - Photoinduced Intramolecular Hydroamination
This protocol details the formation of the D-ring to complete the pentacyclic core of the morphinans.
Materials:
-
Tetracyclic carboxamide precursor
-
Photocatalyst (e.g., an iridium or ruthenium complex)
-
Light source (e.g., blue LEDs)
-
Anhydrous and degassed solvent (e.g., CH₃CN)
Procedure:
-
Dissolve the tetracyclic carboxamide precursor and the photocatalyst in the anhydrous and degassed solvent in a suitable reaction vessel.
-
Irradiate the reaction mixture with the light source at room temperature for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the pentacyclic this compound.
Protocol 3: Trost Synthesis - Pd-Catalyzed Asymmetric Allylic Alkylation
This key step establishes the stereochemistry of a pivotal tricyclic intermediate.
Materials:
-
2-Bromovanillin
-
Monoester of methyl 6-hydroxycyclohexene-1-carboxylate
-
Palladium catalyst (e.g., [Pd(allyl)Cl]₂)
-
Chiral ligand (e.g., a Trost ligand)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a solution of the chiral ligand in the anhydrous solvent, add the palladium catalyst and stir until a homogeneous solution is formed.
-
Add the monoester of methyl 6-hydroxycyclohexene-1-carboxylate and the base.
-
Add 2-bromovanillin to the reaction mixture.
-
Stir the reaction at the specified temperature until completion.
-
Quench the reaction and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the chiral tricyclic intermediate.
Protocol 4: Shu Synthesis - Bioinspired Pd-Catalyzed Arene Coupling
This protocol describes the scalable construction of the key thebaine-like core.
Materials:
-
Phenol (B47542) precursor
-
Palladium catalyst (e.g., Pd(PPh t Bu₂)₂Cl₂)[3]
-
Base (e.g., t BuOK)[3]
-
Anhydrous solvent (e.g., DME)[3]
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the phenol precursor in the anhydrous solvent.
-
Add the palladium catalyst and the base.
-
Heat the reaction mixture at the specified temperature for the required duration.
-
Cool the reaction to room temperature and quench with a suitable reagent.
-
Extract the product with an organic solvent, and wash the combined organic layers.
-
Dry the organic phase, evaporate the solvent, and purify the crude product by column chromatography or recrystallization to yield the tetracyclic this compound backbone.
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes to (-)-codeine.
Caption: Workflow of the Pal Synthesis (2024) for (-)-Codeine.
Caption: Workflow of the Trost Synthesis (2002) for (-)-Codeine.
Caption: Workflow of the Shu Biomimetic Synthesis (2021) for Opioids.
References
Asymmetric Synthesis of Morphinan Alkaloids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various asymmetric synthesis strategies targeting the morphinan alkaloid scaffold. This compound alkaloids, such as morphine and codeine, are of immense importance in medicine, primarily for pain management. The development of efficient and stereocontrolled synthetic routes is a critical area of research for accessing both naturally occurring morphinans and novel analogs with improved therapeutic profiles. These notes summarize key strategies, present quantitative data for comparison, and provide detailed experimental protocols for selected transformations.
Introduction to Asymmetric Strategies
The core challenge in the synthesis of this compound alkaloids lies in the stereocontrolled construction of their pentacyclic structure, which features multiple contiguous stereocenters. Over the years, several elegant asymmetric strategies have been developed to address this challenge. These can be broadly categorized as:
-
Catalytic Asymmetric Methods: Employing chiral catalysts to induce enantioselectivity in key bond-forming reactions. This includes transition-metal-catalyzed reactions like the Heck reaction and allylic alkylation, as well as organocatalytic transformations such as the Robinson annulation.
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce the initial stereocenters, which are then elaborated to the final target.
-
Diastereoselective Reactions: Controlling the formation of new stereocenters based on the influence of existing stereocenters within the molecule.
-
Chemoenzymatic Methods: Combining the selectivity of enzymatic transformations with the versatility of chemical synthesis.
This document will delve into specific examples from these categories, providing practical insights for their application in a laboratory setting.
Key Asymmetric Strategies and Protocols
Intramolecular Asymmetric Heck Reaction (Overman Synthesis)
The intramolecular Heck reaction has proven to be a powerful tool for the construction of the C13 quaternary stereocenter of the this compound core. The work of Overman and colleagues provides a seminal example of this strategy in the asymmetric synthesis of (-)-dihydrocodeinone, a precursor to morphine and codeine.[1][2][3]
Logical Workflow for the Overman Asymmetric Heck Strategy
Caption: Workflow of the Overman synthesis featuring the key intramolecular Heck reaction.
Experimental Protocol: Intramolecular Heck Cyclization of an Aryl Triflate
This protocol is adapted from the Overman synthesis of (-)-dihydrocodeinone.
Materials:
-
Aryl triflate precursor
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (CH₃CN), anhydrous
Procedure:
-
To a solution of the aryl triflate (1.0 equiv) in anhydrous acetonitrile is added triphenylphosphine (4.0 equiv), potassium carbonate (3.0 equiv), and palladium(II) acetate (0.1 equiv).
-
The reaction mixture is deoxygenated by bubbling argon through the solution for 15 minutes.
-
The mixture is then heated to reflux (approximately 82 °C) and stirred under an argon atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the tetracyclic this compound product.
Quantitative Data for Key Heck Cyclizations in this compound Synthesis
| Precursor Type | Catalyst System | Conditions | Yield (%) | ee/dr | Reference |
| Aryl Triflate | Pd(OAc)₂, PPh₃, K₂CO₃ | CH₃CN, reflux | 87 | >95% ee | [4] |
| Aryl Iodide | Pd₂(dba)₃, (S)-BINAP, Ag₃PO₄ | Toluene, 100 °C | 75 | 91% ee | [5] |
Catalytic Asymmetric Robinson Annulation (Tu Synthesis)
A recent and highly efficient approach to the this compound core involves a catalytic asymmetric Robinson annulation to construct the AEC tricyclic nucleus. The synthesis by Tu and coworkers showcases the power of organocatalysis in achieving high enantioselectivity.[6][7]
Experimental Workflow for the Asymmetric Robinson Annulation
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. www1.udel.edu [www1.udel.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Divergent enantioselective synthesis of (-)-galanthamine and (-)-morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme.de [thieme.de]
- 7. Total Syntheses of (‒)-Morphine and (‒)-Codeine - Synform - Thieme Chemistry [thieme.de]
Application Notes and Protocols for LC-MS/HPLC Analysis of Morphinan Metabolites in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of morphinan metabolites in various biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC).
Introduction
The analysis of this compound derivatives and their metabolites is crucial in clinical and forensic toxicology, pain management, and pharmaceutical research. Morphinans, such as morphine and codeine, undergo extensive metabolism, primarily in the liver, resulting in various metabolites, including morphine-3-glucuronide (B1234276) (M3G), morphine-6-glucuronide (B1233000) (M6G), and norcodeine. Accurate and sensitive analytical methods are essential for monitoring drug efficacy, detecting abuse, and understanding the pharmacokinetic profiles of these compounds. LC-MS/MS has become the gold standard for this type of analysis due to its high sensitivity and selectivity, while HPLC with UV detection remains a viable and cost-effective alternative for certain applications.[1]
Metabolic Pathway of Morphinans
The primary metabolic pathways for codeine and morphine occur in the liver.[2] Codeine is metabolized to codeine-6-glucuronide (B1240514) (about 50-70%), N-demethylated to norcodeine by the CYP3A4 enzyme (about 10-15%), and O-demethylated to morphine by the CYP2D6 enzyme (about 0-15%).[2] Morphine is then primarily metabolized into two main glucuronide conjugates: morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G), with M6G being a pharmacologically active metabolite.[3][4] The formation of these glucuronides is mainly catalyzed by the UGT2B7 enzyme.[2] A minor pathway for morphine metabolism is N-demethylation to normorphine, catalyzed by CYP3A4 and CYP2C8.[2]
Experimental Protocols
Sample Preparation
Effective sample preparation is critical to remove matrix interferences and concentrate the analytes of interest.[5] The choice of method depends on the biological matrix and the specific analytes.
a) Solid-Phase Extraction (SPE) for Urine and Plasma
SPE is a widely used technique that provides clean extracts and high recovery rates.[4][6] Mixed-mode cation exchange (MCX) sorbents are particularly effective for basic compounds like morphinans.
Protocol for Oasis MCX µElution Plate:
-
Conditioning: Condition the wells of the Oasis MCX µElution 96-well plate with methanol (B129727) followed by water.
-
Sample Loading: Dilute the plasma or urine sample with an appropriate buffer (e.g., 4% phosphoric acid) and load it onto the conditioned plate.
-
Washing: Wash the wells with a weak organic solvent (e.g., 0.1 N HCl) to remove interferences, followed by a stronger organic solvent like methanol.
-
Elution: Elute the analytes with a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
b) Protein Precipitation for Plasma/Blood
This is a simpler and faster method suitable for high-throughput analysis.[7]
Protocol:
-
Add a cold protein precipitation solvent (e.g., acetonitrile (B52724) or methanol) to the plasma or blood sample in a 3:1 ratio.
-
Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.
-
Collect the supernatant for direct injection or further processing.
c) "Dilute and Shoot" for Urine
For some LC-MS/MS applications with highly sensitive instruments, a simple dilution of the urine sample may be sufficient.[8]
Protocol:
-
Centrifuge the urine sample to remove particulate matter.
-
Dilute the supernatant with the initial mobile phase (e.g., 1:10 or 1:20 v/v).
-
Vortex and inject directly into the LC-MS/MS system.
LC-MS/MS Method
a) Chromatographic Conditions
-
Column: A reversed-phase C18 or Phenyl column is typically used for the separation of this compound metabolites.[1][9]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.[9][10]
-
Flow Rate: Typical flow rates range from 0.3 to 0.6 mL/min.[1]
-
Injection Volume: 5 to 20 µL.
b) Mass Spectrometry Conditions
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used for the analysis of morphinans.[11][12]
-
Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the preferred method for quantification due to its high selectivity and sensitivity.[8] Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.
HPLC-UV Method
This method is suitable for the determination of morphine in urine at higher concentrations.[1]
a) Chromatographic Conditions [1]
-
Column: Acentis Express C18 column (150mm × 4.6mm, 2.7µm).
-
Mobile Phase: Acetonitrile-sodium acetate (B1210297) (pH 4; 0.01M) (10:90, v/v).
-
Flow Rate: 0.6 ml/min.
-
Detection: UV at 285 nm.
-
Injection Volume: 30 µL.
Quantitative Data Summary
The following tables summarize the quantitative performance data from various validated methods for the analysis of this compound metabolites.
Table 1: LC-MS/MS Methods
| Analyte | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Reference |
| Morphine | Oral Fluid | 1.5 | 1.5 - 350 | - | [13] |
| Codeine | Oral Fluid | 1.5 | 1.5 - 350 | - | [13] |
| 6-Acetylmorphine | Oral Fluid | 0.4 | 0.4 - 150 | - | [13] |
| Morphine | Urine | 1.25 | 1.25 - 100 | - | [10] |
| Codeine | Urine | 1.25 | 1.25 - 100 | - | [10] |
| Morphine-3-glucuronide | Urine | 1.25 | 1.25 - 100 | - | [10] |
| Morphine-6-glucuronide | Urine | 1.25 | 1.25 - 100 | - | [10] |
| Codeine-6-glucuronide | Urine | 1.25 | 1.25 - 100 | - | [10] |
| Fentanyl & Analogues | Postmortem Blood | 1.0 | 1 - 100 | > 57.7 | [14] |
| Morphine & Metabolites | Porcine Plasma | 0.1 - 0.25 | 3 orders of magnitude | 77 - 120 | |
| 23 Opioids & Metabolites | Urine | 3 - 25 | - | > 69 | [9] |
Table 2: HPLC-UV Method
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Reference |
| Morphine | Urine | 50 | 150 | 150 - 2000 | > 85 | [1] |
Experimental Workflow
The general workflow for the analysis of this compound metabolites in biological samples involves several key steps from sample collection to data analysis.
Method Validation
All analytical methods used for the quantification of drugs and their metabolites in biological samples must be thoroughly validated to ensure reliable and accurate results. Key validation parameters include:[15]
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes from other components in the sample matrix.
-
Linearity: The range over which the instrument response is directly proportional to the analyte concentration.
-
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effects: The influence of co-eluting matrix components on the ionization of the target analytes.
-
Stability: The stability of the analytes in the biological matrix under different storage conditions and during the analytical process.
Conclusion
The LC-MS/MS and HPLC methods detailed in this document provide robust and reliable approaches for the analysis of this compound metabolites in biological samples. The choice of the specific method will depend on the required sensitivity, throughput, and available instrumentation. Proper method validation is essential to ensure the quality and integrity of the analytical data.
References
- 1. ijpsdronline.com [ijpsdronline.com]
- 2. ClinPGx [clinpgx.org]
- 3. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative LC-MS/MS Analysis of Opiates and Opioids in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of a Novel LC-MS/MS Opioid Confirmation Assay: Evaluation of β-glucuronidase Enzymes and Sample Cleanup Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. academic.oup.com [academic.oup.com]
- 14. scielo.br [scielo.br]
- 15. LC/MS Method Validation for Quantitative Analysis of Additional Opioids in Blood and Urine Samples at the Sacramento County District Attorney’s Laboratory of Forensic Services [escholarship.org]
Application Notes and Protocols: The Morphinan Scaffold in Novel Analgesic Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morphinan scaffold is the foundational structure for a significant class of opioid analgesics, including morphine, which remains a gold standard for treating severe pain. However, the clinical utility of traditional morphinans is often limited by severe side effects such as respiratory depression, constipation, tolerance, and addiction potential. These effects are primarily mediated by the μ-opioid receptor (MOR), a G protein-coupled receptor (GPCR). Modern drug design strategies focus on modifying the this compound structure to create novel analgesics with improved safety profiles.[1][2]
A key advancement in this field is the concept of biased agonism or functional selectivity.[3] Opioid receptors signal through two primary intracellular pathways: the G protein pathway, which is thought to mediate analgesia, and the β-arrestin pathway, which is implicated in many of the adverse effects.[4][5][6] By chemically modifying the this compound scaffold, researchers aim to develop G protein-biased agonists that preferentially activate the analgesic pathway while minimizing β-arrestin recruitment, thus separating pain relief from debilitating side effects.[3][7] Compounds like Oliceridine (TRV130) and PZM21 are prominent examples of this approach, born from structure-based and computational design efforts.[7][8]
These application notes provide an overview of the strategies for designing novel this compound-based analgesics, quantitative data for key compounds, and detailed protocols for the essential in vitro and in vivo assays required to characterize their pharmacological profiles.
Data Presentation: Comparative Pharmacology of this compound Derivatives
The following table summarizes the in vitro pharmacological data for key this compound-based compounds, including traditional opioids and novel biased agonists. This allows for a direct comparison of their affinity and functional activity at the μ-opioid receptor.
| Compound | Receptor | Binding Affinity Ki (nM) | G Protein Activation EC50 (nM) | G Protein Activation Emax (%) | β-Arrestin 2 Recruitment EC50 (nM) | β-Arrestin 2 Recruitment Emax (%) | Notes | Reference(s) |
| Morphine | μ | 1.1 - 5.9 | 6.5 - 120 | 100 (Reference) | 200 - 621.5 | 100 (Reference) | Unbiased or slightly G protein-biased agonist. | [8][9][10] |
| DAMGO | μ | 0.25 - 1.5 | 5 - 20 | >100 | 100 - 300 | >100 | Standard full agonist peptide. | [11][12] |
| Oliceridine (TRV130) | μ | ~2.4 | 19 - 97 | 40 - 70 (Partial) | >10,000 | <15 | Potent G protein-biased agonist. | [11][13] |
| PZM21 | μ | 0.8 - 5.4 | 5.6 - 20 | 65 - 85 (Partial) | >30,000 | <5 | Computationally designed G protein-biased agonist. | [8][14][15] |
| Butorphanol | μ | <1 | - | Partial Agonist | - | - | Mixed agonist-antagonist. | [9][16] |
| Levorphanol | μ | <1 | - | Full Agonist | - | - | Potent non-selective opioid agonist. | [9][16] |
Note: Values are approximate and can vary based on the specific assay conditions and cell systems used. Emax values are often presented relative to a standard full agonist like DAMGO.
Signaling Pathways and Experimental Workflow
Opioid Receptor Signaling Pathways
The activation of the μ-opioid receptor by a this compound agonist initiates two main signaling cascades. The desired analgesic effects are primarily driven by G protein signaling, while many adverse effects are linked to β-arrestin recruitment.
Caption: G Protein-mediated signaling pathway leading to analgesia.
Caption: β-Arrestin mediated signaling pathway implicated in side effects.
General Experimental Workflow
The development of novel this compound analgesics follows a structured workflow, from initial design to in vivo validation.
Caption: Experimental workflow for novel this compound analgesic development.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a novel this compound compound for the μ-opioid receptor by measuring its ability to displace a known radioligand.
Materials:
-
Cell membranes expressing the μ-opioid receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]-DAMGO (a high-affinity MOR peptide agonist).
-
Non-specific binding control: Naloxone (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester and scintillation counter.
Procedure:
-
Preparation: Thaw frozen cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration of 10-20 µg protein per well.
-
Compound Dilution: Prepare serial dilutions of the test this compound compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M) in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: 25 µL Assay Buffer + 25 µL [³H]-DAMGO (at a concentration near its Kd, e.g., 1 nM) + 50 µL diluted membranes.
-
Non-Specific Binding (NSB): 25 µL Naloxone (10 µM final) + 25 µL [³H]-DAMGO + 50 µL diluted membranes.
-
Competition: 25 µL of test compound dilution + 25 µL [³H]-DAMGO + 50 µL diluted membranes.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.[12]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Protocol 2: [³⁵S]GTPγS Functional Assay
Objective: To measure the ability of a this compound agonist to activate G proteins coupled to the MOR.
Materials:
-
Cell membranes expressing MOR (10-20 µg protein/well).
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
Guanosine Diphosphate (GDP).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, 1 mM EGTA, pH 7.4.[17]
-
Unlabeled GTPγS (for non-specific binding).
-
Full agonist positive control (e.g., DAMGO).
Procedure:
-
Membrane Preparation: Prepare membranes as described in Protocol 1.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of Assay Buffer containing GDP (final concentration 10-30 µM).[18]
-
25 µL of test compound dilutions or DAMGO (positive control) or buffer (basal).
-
25 µL of diluted membranes.
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Reaction Initiation: Add 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to all wells to start the reaction.[11]
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[18]
-
Termination & Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester. Wash with ice-cold buffer.
-
Quantification: Dry the filter plate, add scintillation fluid, and count using a scintillation counter.
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of 10 µM unlabeled GTPγS) from all wells.
-
Plot the stimulated binding (as a percentage of the maximal response to DAMGO) against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.[19]
-
Protocol 3: In Vivo Hot Plate Analgesia Test
Objective: To assess the central antinociceptive properties of a novel this compound analgesic in mice. This test measures a complex, supraspinally organized response to a thermal stimulus.[1]
Materials:
-
Hot plate apparatus with adjustable, constant temperature (typically set to 52-55°C).[20][21]
-
Plexiglas cylinder to confine the mouse to the plate.
-
Test compound, vehicle control, and positive control (e.g., morphine).
-
Male CD-1 or C57BL/6 mice (20-25 g).
-
Timer.
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment.[20]
-
Baseline Latency: Gently place each mouse on the hot plate (at the set temperature) within the cylinder and start the timer. Observe the mouse for nocifensive behaviors, typically hind paw licking or jumping.[1] The time from placement on the plate to the first clear sign of a pain response is the response latency.
-
Cut-off Time: A maximum cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage. If a mouse does not respond by the cut-off time, it should be removed immediately and assigned the cut-off latency.[1]
-
Dosing: Administer the test compound, vehicle, or positive control to the mice via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-treatment Testing: At a predetermined time after dosing (e.g., 30, 60, 90 minutes), place the mouse back on the hot plate and measure the response latency as done for the baseline.
-
Data Analysis:
-
The primary endpoint is the latency to respond.
-
Data is often converted to a percentage of the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 .
-
Compare the %MPE between treatment groups using appropriate statistical tests (e.g., ANOVA).[22]
-
Conclusion
The rational design of novel analgesics using the this compound scaffold, particularly through the application of biased agonism, represents a highly promising strategy to overcome the limitations of classical opioids. By selectively targeting G protein signaling, it is feasible to develop compounds that retain the potent analgesic efficacy of morphine while significantly reducing or eliminating dangerous and debilitating side effects. The protocols and data presented here provide a foundational framework for the synthesis, characterization, and in vivo validation of the next generation of safer, more effective pain therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. web.mousephenotype.org [web.mousephenotype.org]
- 5. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Enantiopure PZM21, A Novel Biased Agonist of the Mu-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists [mdpi.com]
- 9. zenodo.org [zenodo.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Preliminary Pharmacological Evaluation of Enantiomeric Morphinans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis and Evaluation of Novel Biased μ-Opioid-Receptor (μOR) Agonists [mdpi.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Basic opioid pharmacology: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. maze.conductscience.com [maze.conductscience.com]
- 21. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 22. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Synthesis of 14-Oxygenated-N-methylmorphinan-6-ones in Pain Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of 14-oxygenated-N-methylmorphinan-6-ones, a class of potent opioid analgesics. This document is intended to guide researchers in medicinal chemistry and pharmacology through the key synthetic strategies, structure-activity relationships (SAR), and in vitro/in vivo evaluation of these compounds for the development of safer and more effective pain therapeutics.
Introduction
The management of moderate to severe pain remains a significant clinical challenge, with mu-opioid receptor (MOR) agonists like morphine and oxycodone being the cornerstone of treatment. However, their utility is often limited by severe side effects, including respiratory depression, constipation, and the potential for addiction and tolerance.[1][2] The development of 14-oxygenated-N-methylthis compound-6-ones represents a promising strategy to dissociate the potent analgesic effects from these undesirable side effects.[1][2] Modifications at the C14 position of the this compound scaffold have been shown to significantly influence the pharmacological profile of these opioids.[1][3] This document details the synthesis and evaluation of these compounds, providing researchers with the necessary information to explore this chemical space for novel pain therapies.
Data Presentation
Table 1: In Vitro Opioid Receptor Binding Affinities (Ki, nM) of Selected 14-Oxygenated-N-methylthis compound-6-ones
| Compound | R | Mu (MOR) Ki (nM) | Delta (DOR) Ki (nM) | Kappa (KOR) Ki (nM) | Reference |
| Oxymorphone | OH | 0.25 | 18 | 4.5 | [4] |
| 14-O-methyloxymorphone (2) | OCH₃ | 0.05 | 10 | 2.0 | [1][4] |
| 14-O-benzyloxymorphone (3) | OCH₂Ph | 0.08 | 15 | 3.0 | [1] |
| 14-Methoxymetopon (4) | OCH₃ (with 5-CH₃) | 0.10 | 30 | 6.0 | [1][5] |
Table 2: In Vivo Antinociceptive Potency (ED50, mg/kg) of Selected 14-Oxygenated-N-methylthis compound-6-ones in the Mouse Hot-Plate Test
| Compound | R | ED50 (s.c.) | Analgesic Potency Ratio (vs. Morphine) | Reference |
| Morphine | H | 1.2 | 1 | [6] |
| Oxymorphone | OH | 0.03 | 40 | [6] |
| 14-O-methyloxymorphone (2) | OCH₃ | 0.003 | 400 | [1][6] |
| 14-O-benzyloxymorphone (3) | OCH₂Ph | 0.0006 | 2000 | [1] |
Experimental Protocols
Protocol 1: General Synthesis of 14-Alkoxy-N-methylthis compound-6-ones from Thebaine
This protocol outlines the general synthetic route for preparing 14-alkoxy derivatives starting from thebaine.
Step 1: Oxidation of Thebaine to 14-Hydroxycodeinone
-
Dissolve thebaine hydrochloride in a mixture of formic acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 30% hydrogen peroxide dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.
-
Basify the solution with ammonium (B1175870) hydroxide (B78521) to precipitate the crude 14-hydroxycodeinone.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Catalytic Hydrogenation to 14-Hydroxymorphinones (e.g., Oxycodone)
-
Suspend 14-hydroxycodeinone in methanol.
-
Hydrogenate the mixture in a Parr apparatus under 30-50 psi of hydrogen gas at room temperature for 12-18 hours.
-
Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Step 3: O-Alkylation at the 14-Position
-
Dissolve the 14-hydroxymorphinone (e.g., oxymorphone) in anhydrous dimethylformamide (DMF).
-
Add sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., argon).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the alkylating agent (e.g., dimethyl sulfate (B86663) for 14-O-methyloxymorphone or benzyl (B1604629) bromide for 14-O-benzyloxymorphone) dropwise.[5][6]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: In Vitro Opioid Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of the synthesized compounds for the mu (MOR), delta (DOR), and kappa (KOR) opioid receptors.
-
Membrane Preparation: Utilize cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human MOR, DOR, or KOR.
-
Radioligand: Use a tritiated universal opioid antagonist, such as [³H]diprenorphine or a receptor-specific radioligand.
-
Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl, pH 7.4.
-
Incubation: In a 96-well plate, incubate the cell membranes (20-40 µg protein) with the radioligand (0.5-1.0 nM) and varying concentrations of the test compound (10⁻¹¹ to 10⁻⁵ M) in a final volume of 1 ml.
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a non-labeled universal opioid antagonist, such as naloxone (B1662785) (10 µM).
-
Incubation Conditions: Incubate the plates at 25 °C for 60-90 minutes.
-
Termination: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.
Protocol 3: In Vivo Hot-Plate Test for Antinociceptive Activity in Mice
This protocol is a standard method to assess the central analgesic effects of the synthesized compounds.
-
Animals: Use male Swiss-Webster mice (20-25 g).
-
Apparatus: A hot-plate analgesia meter maintained at a constant temperature of 55 ± 0.5 °C.
-
Acclimatization: Acclimatize the mice to the testing room for at least 1 hour before the experiment.
-
Baseline Latency: Determine the baseline reaction time for each mouse by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time of 30-45 seconds is used to prevent tissue damage.
-
Drug Administration: Administer the test compound subcutaneously (s.c.) or orally (p.o.) at various doses. Administer a vehicle control (e.g., saline) to a separate group of mice.
-
Post-treatment Latency: Measure the reaction time at various time points after drug administration (e.g., 15, 30, 60, and 90 minutes).
-
Data Analysis: Convert the latency times to the percentage of maximum possible effect (%MPE). Calculate the ED50 value, which is the dose of the compound that produces a 50% antinociceptive effect.
Mandatory Visualizations
Caption: Synthetic route to 14-alkoxy-N-methylthis compound-6-ones.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Chemical and Pharmacological Developments on 14-Oxygenated- N-methylthis compound-6-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Pharmacology, and Molecular Docking Studies on 6-Desoxo-N-methylmorphinans as Potent μ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Docking, Molecular Dynamics, and Structure–Activity Relationship Explorations of 14-Oxygenated N-Methylthis compound-6-ones as Potent μ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of 5-Substituted N-Methylthis compound-6-ones as Potent Opioid Analgesics with Improved Side-Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 14-alkoxymorphinans. 1. Highly potent opioid agonists in the series of (-)-14-methoxy-N-methylthis compound-6-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved synthesis of 14-hydroxy opioid pharmaceuticals and intermediates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. research.monash.edu [research.monash.edu]
Application Notes and Protocols for Radiolabeling of Morphinan Derivatives in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of radiolabeled morphinan derivatives in receptor binding assays. This document is intended to guide researchers in the characterization of novel this compound compounds and their interactions with opioid receptors.
Introduction
This compound derivatives are a class of compounds, including clinically significant analgesics like morphine and codeine, that exert their effects primarily through interaction with opioid receptors. Opioid receptors, principally the mu (µ), delta (δ), and kappa (κ) subtypes, are G-protein coupled receptors (GPCRs) that mediate both the therapeutic and adverse effects of these drugs. Understanding the binding affinity and selectivity of novel this compound derivatives for these receptors is a critical step in the development of safer and more effective analgesics.
Radioligand binding assays are a robust and sensitive gold standard method for quantifying the interaction between a ligand and a receptor. These assays utilize a radiolabeled compound (radioligand) to measure its binding to a receptor of interest. By competing with a known radioligand, the binding affinity of a novel unlabeled compound can be determined. This document outlines the necessary protocols for performing such assays with this compound derivatives.
Opioid Receptor Signaling
The binding of a this compound agonist to an opioid receptor initiates an intracellular signaling cascade. As GPCRs, opioid receptors couple to heterotrimeric G proteins, primarily of the Gi/Go family. Upon agonist binding, the G protein dissociates into its Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, such as inhibiting voltage-gated calcium channels (VGCC) and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. This collective action results in reduced neuronal excitability and decreased neurotransmitter release, contributing to the analgesic effects of opioids.
Beyond the canonical G-protein signaling, opioid receptors can also signal through the β-arrestin pathway, which is involved in receptor desensitization, internalization, and can also initiate distinct signaling cascades. The balance between G-protein and β-arrestin signaling can influence the pharmacological profile of a this compound derivative.
Opioid Receptor Signaling Pathway
Caption: G-protein dependent opioid receptor signaling cascade.
Radiolabeling of this compound Derivatives
The synthesis of radiolabeled this compound derivatives is a specialized process that involves the incorporation of a radioisotope into the molecule. Tritium (³H) is a commonly used isotope for this purpose due to its suitable half-life and specific activity. Halogenated morphinans often serve as valuable intermediates in the synthesis of tritium-labeled radioligands. The process typically involves a multi-step chemical synthesis to introduce the radiolabel at a specific position within the this compound scaffold. It is crucial to choose a suitable radiolabel and synthetic pathway based on the target molecule's complexity and the intended application. The resulting radiolabeled compound should exhibit high specific activity, radiochemical purity, and stability to be effective in binding assays.
Experimental Protocols: Receptor Binding Assays
Radioligand binding assays are the cornerstone for determining the affinity of a ligand for its receptor. The three main types of assays are saturation, competition, and kinetic assays.
-
Saturation Binding Assays: These are used to determine the density of receptors (Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity.
-
Competition Binding Assays: These assays are employed to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound by measuring its ability to compete with a radioligand for binding to the receptor.
-
Kinetic Binding Assays: These experiments measure the rate of association (kon) and dissociation (koff) of a radioligand with its receptor.
The following protocol details a competitive binding assay, which is most relevant for characterizing novel, unlabeled this compound derivatives.
Protocol: Competitive Radioligand Binding Assay for this compound Derivatives
Objective: To determine the binding affinity (Ki) of a novel this compound derivative for µ, δ, and κ opioid receptors.
Materials and Reagents:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human µ, δ, or κ opioid receptors.
-
Radioligands:
-
For µ-opioid receptor: [³H]DAMGO
-
For δ-opioid receptor: [³H]DPDPE
-
For κ-opioid receptor: [³H]U-69,593
-
-
Test Compound: Novel this compound derivative.
-
Non-specific Binding Control: Naloxone (10 µM) or another suitable unlabeled ligand in excess.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control (e.g., 10 µM Naloxone), and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of the test this compound derivative (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters multiple times with ice-cold wash buffer.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of the test this compound derivative. The resulting data should form a sigmoidal curve.
-
Determine IC50: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This value is determined using non-linear regression analysis of the competition curve.
-
Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Data Presentation
The binding affinities (Ki values) of various this compound derivatives and other opioid ligands for the human µ-opioid receptor are summarized in the table below. A lower Ki value indicates a higher binding affinity.
| Compound | Class | Ki (nM) at Human Mu-Opioid Receptor |
| Sufentanil | Agonist | 0.138 |
| Buprenorphine | Partial Agonist | 0.216 |
| Hydromorphone | Agonist | 0.365 |
| Oxymorphone | Agonist | 0.406 |
| Levorphanol | Agonist | 0.637 |
| Morphine | Agonist | 1.14 |
| Fentanyl | Agonist | 1.35 |
| Nalbuphine | Mixed Agonist-Antagonist | 2.12 |
| Methadone | Agonist | 3.38 |
| Alfentanil | Agonist | 4.11 |
| Hydrocodone | Agonist | 19.8 |
| Oxycodone | Agonist | 25.9 |
| Diphenoxylate | Agonist | 56.7 |
| Pentazocine | Mixed Agonist-Antagonist | 132 |
| Meperidine | Agonist | 271 |
| Propoxyphene | Agonist | 509 |
Application Notes and Protocols: Developing Peripherally Restricted Morphinans to Limit CNS Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opioid analgesics, particularly morphinans, are the gold standard for managing moderate to severe pain. However, their clinical utility is often limited by centrally mediated side effects, including respiratory depression, sedation, constipation, and the potential for addiction.[1] A promising strategy to mitigate these adverse effects is the development of peripherally restricted morphinans. These compounds are designed to act on opioid receptors in the peripheral nervous system, where they can effectively alleviate pain, while having limited access to the central nervous system (CNS), thereby reducing the incidence of undesirable side effects.[1][2] This document provides detailed application notes on the strategies for developing such compounds, protocols for their evaluation, and a summary of relevant pharmacological data.
Strategies for Achieving Peripheral Restriction
Several chemical modification strategies have been employed to limit the ability of morphinans to cross the blood-brain barrier (BBB). The primary approach involves increasing the hydrophilicity of the molecule.[1][2]
-
Introduction of Ionizable Groups: Attaching highly polar or ionizable moieties, such as amino acids or their derivatives, to the morphinan scaffold can significantly increase hydrophilicity and limit BBB penetration. Zwitterionic 6-amino acid conjugates of 14-O-alkyloxymorphones have shown high antinociceptive potency by interacting with peripheral µ-opioid receptors (MORs).[2]
-
Glucuronidation and Sulfation: O-glucuronidation at the C-6 position, as seen in morphine-6-glucuronide (B1233000) (M6G), an active metabolite of morphine, enhances peripheral activity.[1] Similarly, 6-O-sulfation increases water solubility, leading to reduced CNS penetration.[1]
-
Quaternary Ammonium Derivatives: The addition of a quaternary amine, as in methylnaltrexone (B1235389) (a derivative of naltrexone), introduces a permanent positive charge. This charge significantly increases polarity and reduces lipid solubility, thereby preventing the molecule from crossing the BBB.[3][4] Methylnaltrexone is a peripherally acting µ-opioid receptor antagonist used to treat opioid-induced constipation without affecting central analgesia.[3][4]
-
Pegylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can increase the hydrodynamic volume of a molecule, sterically hindering its passage across the BBB.
Below is a diagram illustrating the general concept of peripheral restriction.
Quantitative Data Presentation
The following tables summarize key quantitative data for selected peripherally restricted morphinans and related compounds, allowing for a comparative assessment of their pharmacological profiles.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| Morphine | 1.2[5] | - | - |
| Morphine-6-glucuronide | 0.6[5] | - | - |
| 14-O-Methyloxymorphone | - | - | - |
| 14-Methoxymetopon | - | - | - |
| Alvimopan | pKi 9.6 | - | pKi 8.4 (guinea pig) |
| ADL 08-0011 (metabolite of Alvimopan) | pKi 9.6 | - | pKi 7.2 (guinea pig) |
| Methylnaltrexone | pKi 8.0 | - | pKi 6.7 (guinea pig) |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Table 2: In Vivo Analgesic Potency (ED50)
| Compound | Test Model | Route of Administration | ED50 (mg/kg) |
| Morphine | Hot Plate (mice) | s.c. | - |
| 14-O-Methyloxymorphone Derivative (15) | Hot Plate (mice) | s.c. | ~400x more potent than morphine |
| 14-Methoxymetopon | Hot Plate (mice) | s.c. | - |
| 5-Benzyl-14-methoxymetopon (21) | Hot Plate & Tail Flick (mice) | s.c. | Significantly more potent than morphine |
s.c. = subcutaneous
Table 3: Assessment of CNS Side Effects
| Compound | CNS Effect Assessed | Model | Result |
| 14-Methoxymetopon | Motor Coordination | Rotarod (mice) | Caused significant motor deficit |
| 5-Benzyl-14-methoxymetopon (21) | Motor Coordination | Rotarod (mice) | Did not affect locomotor activity at analgesic doses[4] |
| Methylnaltrexone | Analgesia Reversal | - | Does not antagonize central analgesic effects of opioids[6] |
| Alvimopan | Analgesia Reversal | - | Does not antagonize central analgesic effects of opioids[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the evaluation of novel peripherally restricted morphinans.
Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for opioid receptors.
Objective: To determine the Ki of a test compound for the µ-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).
-
Test Compound: Peripherally restricted this compound derivative.
-
Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.
-
Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of the test compound, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This is determined using non-linear regression analysis.
-
Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Analgesia Assessment: Hot Plate Test
This protocol measures the analgesic effect of a compound by assessing the latency of a thermal pain response in rodents.
Objective: To determine the antinociceptive potency (ED50) of a test compound.
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Test animals (mice or rats).
-
Test compound and vehicle.
-
Positive control (e.g., morphine).
-
Timer.
Procedure:
-
Acclimation: Acclimate the animals to the testing room and handling for at least 30 minutes before the experiment.
-
Baseline Latency: Place each animal on the hot plate (maintained at a constant temperature, e.g., 55°C) and record the time it takes for the animal to exhibit a pain response (e.g., licking a hind paw, jumping). This is the baseline latency. A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.
-
Drug Administration: Administer the test compound, vehicle, or positive control to different groups of animals via the desired route (e.g., subcutaneous, oral).
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), place the animals back on the hot plate and measure the response latency.
-
Data Collection: Record the latency for each animal at each time point.
Data Analysis:
-
Calculate Maximum Possible Effect (%MPE): %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Generate Dose-Response Curve: Plot the %MPE against the logarithm of the drug dose.
-
Determine ED50: The ED50 is the dose of the drug that produces 50% of the maximum possible effect. This is calculated using non-linear regression analysis.
Assessment of CNS Side Effects
This protocol uses whole-body plethysmography to measure respiratory parameters in conscious, unrestrained rodents.
Objective: To assess the effect of a test compound on respiratory function.
Materials:
-
Whole-body plethysmography system.
-
Test animals (rats or mice).
-
Test compound and vehicle.
-
Positive control (e.g., fentanyl).
Procedure:
-
Acclimation: Acclimate the animals to the plethysmography chambers for a defined period.
-
Baseline Measurement: Record baseline respiratory parameters, including respiratory frequency (breaths/min), tidal volume (mL), and minute volume (mL/min), under normocapnic (normal air) conditions.
-
Drug Administration: Administer the test compound, vehicle, or positive control.
-
Post-treatment Measurement: Continuously monitor and record respiratory parameters for a set duration after drug administration.
-
(Optional) Hypercapnic Challenge: To increase the sensitivity of the assay, respiratory parameters can also be measured under hypercapnic conditions (e.g., 5-8% CO2) before and after drug administration.[7]
Data Analysis:
-
Compare the respiratory parameters (frequency, tidal volume, minute volume) before and after drug administration for each group.
-
Analyze the data using appropriate statistical tests (e.g., ANOVA, t-test) to determine if the test compound causes significant respiratory depression compared to the vehicle control.
This protocol assesses the effect of a compound on spontaneous locomotor activity.
Objective: To evaluate the sedative or stimulant effects of a test compound.
Materials:
-
Locomotor activity chambers equipped with infrared beams to detect movement.
-
Test animals (mice).
-
Test compound and vehicle.
Procedure:
-
Habituation: Habituate the mice to the locomotor activity chambers for a period (e.g., 30-60 minutes) on the day before testing.
-
Drug Administration: On the test day, administer the test compound or vehicle.
-
Activity Monitoring: Immediately place the mice in the activity chambers and record their locomotor activity (e.g., total distance traveled, number of beam breaks) for a set duration (e.g., 60-90 minutes).
Data Analysis:
-
Compare the total locomotor activity between the different treatment groups.
-
A significant decrease in activity compared to the vehicle group suggests a sedative effect, while a significant increase may indicate a stimulant effect.
This protocol is a classical conditioning model used to measure the rewarding properties of a drug.
Objective: To assess the rewarding or aversive effects of a test compound.
Materials:
-
Conditioned place preference apparatus with at least two distinct compartments (differentiated by visual and/or tactile cues).
-
Test animals (rats or mice).
-
Test compound and vehicle.
-
Positive control (e.g., morphine).
Procedure:
-
Pre-conditioning (Baseline Preference): On the first day, allow the animals to freely explore the entire apparatus for a set time (e.g., 15-30 minutes) and record the time spent in each compartment to determine any initial preference.
-
Conditioning: This phase typically lasts for several days. On "drug" conditioning days, administer the test compound and confine the animal to one of the compartments (typically the initially non-preferred one). On "vehicle" conditioning days, administer the vehicle and confine the animal to the other compartment. The order of drug and vehicle administration should be counterbalanced across animals.
-
Post-conditioning (Test): After the conditioning phase, place the animals back in the apparatus with free access to all compartments (in a drug-free state) and record the time spent in each compartment.
Data Analysis:
-
Calculate the difference in time spent in the drug-paired compartment between the pre-conditioning and post-conditioning tests.
-
A significant increase in the time spent in the drug-paired compartment indicates that the drug has rewarding properties (conditioned place preference). A significant decrease suggests aversive properties (conditioned place aversion).
Conclusion
The development of peripherally restricted morphinans represents a significant advancement in pain management, offering the potential for potent analgesia with a markedly improved safety profile. By employing rational drug design strategies to limit CNS penetration and conducting a comprehensive preclinical evaluation using the protocols outlined in this document, researchers can identify and characterize novel analgesic candidates with a reduced burden of central side effects. The careful and systematic application of these methods will be crucial in advancing the next generation of safer opioid therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the development of 14-alkoxy substituted morphinans as potent and safer opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application of Photo-Redox Chemistry in Morphinan Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of photo-redox chemistry in the synthesis of morphinans, a class of compounds with significant pharmacological importance, including potent analgesics. The application of visible-light photocatalysis offers mild and efficient methods for key bond formations and late-stage functionalizations, overcoming challenges associated with traditional synthetic routes.
Introduction
The morphinan scaffold is the core structure of numerous essential medicines, including morphine, codeine, and oxycodone.[1] Traditional total syntheses of these complex molecules are often lengthy and require harsh reaction conditions.[1] The emergence of photo-redox catalysis has provided a powerful tool for organic synthesis, enabling the generation of reactive radical intermediates under mild conditions using visible light.[2][3] This technology has been successfully applied to the synthesis of morphinans, facilitating key transformations such as the formation of the intricate ring system and the late-stage modification of the core structure.[4][5][6] These approaches often lead to more efficient and sustainable synthetic routes to these vital pharmaceuticals.[7]
Key Applications and Protocols
Late-Stage C8-Functionalization of this compound Opioids
A significant advancement in the derivatization of morphinans is the late-stage functionalization at the C8 position. This has been effectively achieved using a photo-redox-catalyzed 1,4-addition of carbon-centered radicals to this compound enones.[4][8] This method allows for the introduction of a variety of functional groups at a late stage, providing rapid access to a library of novel this compound analogues for structure-activity relationship (SAR) studies.[4][8]
A carbon-centered radical, generated from a radical precursor via a hydrogen atom transfer (HAT) mechanism mediated by a photocatalyst, adds to the C8 position of a this compound enone.
| Entry | Radical Precursor | Photocatalyst (mol%) | Light Source | Time (h) | Yield (%) | Reference |
| 1 | 3-Phenylpropanal | TBADT (2) | Blue LED (34 W, 390 nm) | 16 | 74 | [4][8] |
| 2 | Cyclohexanecarboxaldehyde | TBADT (2) | Blue LED (34 W, 390 nm) | 16 | 65 | [4] |
| 3 | Pivalaldehyde | TBADT (2) | Blue LED (34 W, 390 nm) | 16 | 58 | [4] |
| 4 | Isobutyraldehyde | TBADT (2) | Blue LED (34 W, 390 nm) | 16 | 62 | [4] |
TBADT: Tetrabutylammonium (B224687) decatungstate
-
To an oven-dried vial equipped with a magnetic stir bar, add the this compound enone substrate (1.0 equiv., 0.30 mmol).
-
Add tetrabutylammonium decatungstate (TBADT) (0.02 equiv., 0.006 mmol).
-
The vial is sealed with a septum and purged with argon for 10 minutes.
-
Acetonitrile (B52724) (0.75 mL) and the aldehyde radical precursor (10.0 equiv., 3.0 mmol) are added via syringe.
-
The reaction mixture is stirred and irradiated with a 34 W blue LED strip (with a peak emission at approximately 390 nm) at room temperature for 16 hours.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford the C8-functionalized this compound product.[4]
Caption: Workflow for the photocatalytic C8-functionalization of morphinans.
Construction of the this compound Core via Photo-Redox Hydroamination
An expeditious total synthesis of (-)-codeine has been developed, featuring a novel photo-redox hydroamination protocol to construct the piperidine (B6355638) D-ring of the this compound core.[6] This atom-economical approach highlights the power of photoredox catalysis in facilitating challenging cyclization reactions.[6]
An intramolecular hydroamination of an amino-alkene precursor is initiated by a photocatalyst, leading to the formation of the piperidine ring and completing the this compound core structure.
| Entry | Substrate | Photocatalyst | Additive | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Amino-alkene precursor | Ru(bpy)₃(PF₆)₂ | Hantzsch Ester | MeCN/H₂O | 12 | 65 | [6] |
-
In a reaction vial, the amino-alkene precursor (1.0 equiv.) is dissolved in a mixture of acetonitrile and water.
-
Ru(bpy)₃(PF₆)₂ (photocatalyst, mol% specified in the original literature) and Hantzsch ester (reductant, equiv. specified in the original literature) are added.
-
The reaction mixture is degassed by sparging with an inert gas (e.g., argon) for 15-20 minutes.
-
The vial is sealed and placed in a photoreactor equipped with a visible light source (e.g., blue LEDs).
-
The reaction is stirred at room temperature for the specified time (e.g., 12 hours) until completion, as monitored by TLC or LC-MS.
-
After completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the cyclized this compound product.[6]
Caption: Proposed mechanism for the photo-redox hydroamination.
Installation of the All-Carbon Quaternary Stereocenter via Photo-Redox Radical Cyclization
In the total synthesis of oxycodone, a photo-redox-mediated Stork-Ueno radical cyclization was employed to construct the challenging all-carbon quaternary stereocenter.[5] This key step demonstrates the utility of photoredox catalysis in forming sterically congested centers with high stereocontrol.[5]
A radical generated on a tether undergoes cyclization onto a double bond, forming a five-membered ring and a quaternary carbon center.
| Entry | Substrate | Photocatalyst | Radical Initiator | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Bromoacetal Precursor | Ir(ppy)₃ | Et₃N | MeCN | 24 | 78 | [5] |
-
The bromoacetal precursor (1.0 equiv.) is dissolved in anhydrous acetonitrile in a reaction vessel.
-
The photocatalyst, Ir(ppy)₃ (mol% as per the original study), and triethylamine (B128534) (Et₃N, as a sacrificial electron donor) are added.
-
The solution is thoroughly degassed with an inert gas.
-
The reaction is irradiated with a visible light source (e.g., blue LEDs) at room temperature for 24 hours.
-
Upon completion, the solvent is evaporated in vacuo.
-
The residue is purified by silica gel column chromatography to afford the desired product containing the quaternary stereocenter.[5]
Caption: Workflow for the photo-redox mediated radical cyclization.
Organophotocatalytic N-Demethylation of Morphinans
The N-demethylation of morphinans is a crucial transformation for the synthesis of opioid antagonists like naloxone. An environmentally benign organophotocatalytic method has been developed for the N-demethylation of oxycodone using rose bengal as a photocatalyst and molecular oxygen as the terminal oxidant.[9]
The tertiary amine of oxycodone is oxidized in the presence of a photosensitizer and oxygen, leading to the formation of a nor-oxycodone derivative.
| Entry | Substrate | Photocatalyst | Oxidant | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Oxycodone | Rose Bengal | O₂ | MeCN | 48 | 85 | [9] |
-
Oxycodone (1.0 equiv.) and rose bengal (photocatalyst, mol% as specified in the original literature) are dissolved in acetonitrile in a photoreactor vessel.
-
The solution is irradiated with a visible light source (e.g., green LEDs) under an oxygen atmosphere (e.g., from a balloon).
-
The reaction is stirred at room temperature for the designated time (e.g., 48 hours).
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting crude product is then subjected to a workup procedure, which may involve an acidic hydrolysis step to yield the final N-demethylated product.
-
Purification is achieved through crystallization or column chromatography.[9]
References
- 1. hepatochem.com [hepatochem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A desymmetrization-based approach to morphinans: application in the total synthesis of oxycodone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Total Synthesis of (−)-Elodeoidins A and B - PMC [pmc.ncbi.nlm.nih.gov]
Determining Morphinan Functional Activity with [35S]GTPγS Binding Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The [35S]GTPγS binding assay is a robust and widely utilized functional assay to determine the activity of ligands at G-protein coupled receptors (GPCRs), such as the opioid receptors targeted by morphinan compounds.[1][2][3][4] This assay directly measures the initial step in the signal transduction cascade: the activation of G-proteins by an agonist-bound receptor.[3] By quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits, researchers can effectively characterize the potency and efficacy of this compound derivatives as agonists, partial agonists, or antagonists at specific opioid receptor subtypes (μ, δ, and κ).[4][5][6] This information is critical in the development of novel analgesics with improved therapeutic profiles and reduced side effects.[5]
Morphinans, including clinically significant drugs like morphine and oxycodone, exert their primary pharmacological effects through the μ-opioid receptor (MOR), a member of the GPCR family.[5] The activation of MOR by these agonists initiates a signaling cascade through inhibitory G-proteins (Gi/o), leading to downstream effects such as analgesia, but also adverse effects like respiratory depression and constipation.[7] The [35S]GTPγS binding assay provides a quantitative measure of a compound's ability to stimulate this primary G-protein activation, offering valuable insights into its functional activity at the receptor level.[3][8]
Signaling Pathway of this compound-Activated Opioid Receptors
This compound agonists bind to opioid receptors, which are coupled to heterotrimeric G-proteins of the Gi/o family.[9][10] This binding induces a conformational change in the receptor, facilitating the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit.[9][11] The activated Gα-GTP subunit and the Gβγ dimer then dissociate and interact with various downstream effectors to produce a cellular response.[9][10] The [35S]GTPγS assay utilizes a radiolabeled, non-hydrolyzable analog of GTP, [35S]GTPγS, which, upon binding to the Gα subunit, results in a persistent activated state that can be quantified.[2][4]
Experimental Protocol: [35S]GTPγS Binding Assay for this compound Functional Activity
This protocol provides a detailed methodology for assessing the functional activity of this compound compounds at opioid receptors expressed in cell membranes.
1. Materials and Reagents
-
Membrane Preparation: Crude membranes from cells stably expressing the opioid receptor of interest (e.g., CHO or HEK293 cells) or from brain tissue (e.g., rat brain homogenates).[1][8]
-
[35S]GTPγS: Specific activity >1000 Ci/mmol.
-
GTPγS (unlabeled): For determination of non-specific binding.
-
GDP: To ensure G-proteins are in their inactive state at the start of the assay.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Washing Buffer: 50 mM Tris-HCl, 0.5% BSA, pH 7.4.[12]
-
Test Compounds: this compound derivatives and reference agonists (e.g., DAMGO for MOR) and antagonists (e.g., naloxone).
-
Scintillation Cocktail.
-
96-well Filter Plates (e.g., Millipore Multiscreen).
-
Scintillation Counter.
2. Experimental Workflow
3. Step-by-Step Protocol
a. Membrane Preparation:
-
Homogenize cells or tissue in ice-cold buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[1]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
Store membrane aliquots at -80°C until use.[1]
b. Assay Procedure:
-
In a 96-well plate, add the following reagents in order:
-
25 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).[1]
-
25 µL of diluted test this compound compound, vehicle control (e.g., DMSO), or a reference agonist (e.g., DAMGO).[1]
-
50 µL of membrane suspension (typically 10-20 µg of protein per well).[1]
-
50 µL of GDP (final concentration 10-100 µM).[1]
-
-
Pre-incubate the plate at 30°C for 15 minutes.[1]
-
Initiate the binding reaction by adding 50 µL of [35S]GTPγS (final concentration 0.05-0.1 nM) to each well.[1]
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.[1]
c. Termination and Detection:
-
Terminate the reaction by rapid filtration of the plate contents through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold washing buffer.[12]
-
Dry the filter plate at 50°C.[12]
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.[1]
4. Data Analysis
-
Subtract the non-specific binding (counts in the presence of 10 µM unlabeled GTPγS) from all other measurements to obtain specific binding.[1]
-
Plot the specific binding (often expressed as a percentage of the maximal response of a full agonist like DAMGO) against the logarithm of the this compound concentration.[1]
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 (potency) and Emax (efficacy) values.[1][12]
Data Presentation: Functional Activity of Morphinans and Other Opioids
The following table summarizes representative quantitative data for various morphinans and reference compounds obtained from [35S]GTPγS binding assays at the μ-opioid receptor.
| Compound | Receptor | EC50 (nM) | Emax (% of DAMGO) | Compound Type |
| DAMGO | μ-opioid | 0.0003-10 µM | 100% (Reference) | Full Agonist |
| Morphine | μ-opioid | 76 ± 10 | ~60-100% | Partial to Full Agonist |
| Hydromorphone | μ-opioid | Lower than U-47700 | Not specified | Agonist |
| Fentanyl | μ-opioid | Lower than U-47700 | Not specified | Potent Agonist |
| U-47700 | μ-opioid | 111 | Not specified | Agonist |
| Tapentadol | μ-opioid | 60 (Ki) | Strong agonist activity | Agonist |
| Pentazocine | μ-opioid | Not specified | Partial Agonist Activity | Partial Agonist |
Note: EC50 and Emax values can vary depending on the specific assay conditions, cell type, and receptor expression levels.[12]
Conclusion
The [35S]GTPγS binding assay is an indispensable tool in the pharmacological characterization of this compound compounds. It provides a direct and quantitative measure of a compound's ability to activate opioid receptors, allowing for the determination of key pharmacological parameters such as potency and efficacy. This information is crucial for understanding the structure-activity relationships of novel morphinans and for guiding the development of safer and more effective opioid analgesics.
References
- 1. benchchem.com [benchchem.com]
- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Exploring pharmacological activities and signaling of morphinans substituted in position 6 as potent agonists interacting with the μ opioid receptor | springermedizin.de [springermedizin.de]
- 6. Morphine - Wikipedia [en.wikipedia.org]
- 7. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]
- 11. biorxiv.org [biorxiv.org]
- 12. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
Application Notes and Protocols for the Synthesis of Morphinan Alkaloids in Recombinant Saccharomyces cerevisiae
For Researchers, Scientists, and Drug Development Professionals
Introduction
The production of morphinan alkaloids, a class of potent analgesics traditionally derived from the opium poppy (Papaver somniferum), has been successfully demonstrated in the microbial host Saccharomyces cerevisiae. This breakthrough in synthetic biology and metabolic engineering offers a promising alternative to agricultural production, potentially enabling a more stable, secure, and controlled supply of these essential medicines. By harnessing the cellular machinery of yeast, it is possible to achieve the de novo synthesis of complex this compound alkaloids, such as thebaine and hydrocodone, from simple sugars.
These application notes provide a comprehensive overview of the key pathways, quantitative data from seminal studies, and detailed protocols for the replication and further development of this technology.
Data Presentation
The following tables summarize the quantitative data from key studies on the synthesis of this compound and precursor alkaloids in engineered S. cerevisiae.
Table 1: Production of (S)-Reticuline, a Key Intermediate
| Strain Description | Precursor Fed | Product Titer (mg/L) | Reference |
| Engineered for (S)-reticuline production | (R,S)-Norlaudanosoline | ~150 ((R)-reticuline) | Hawkins and Smolke, 2008[1] |
| Optimized (S)-reticuline production | Glucose | Not specified, 45% improvement with additional 4'OMT | Pyne et al., 2020[1] |
Table 2: Production of this compound Alkaloids from Intermediates (Feeding Studies)
| Strain Description | Precursor Fed (Concentration) | Product(s) and Titer/Conversion | Reference |
| Expressing PsSAS, PsCPR, PsSAR, PsSAT | (R)-Reticuline (100 µM) | Thebaine (~0.31 mg/L) | Fossati et al., 2015[1] |
| Expressing 7-gene pathway for codeine/morphine | (R)-Reticuline (100 µM) | Salutaridine (15% conversion), Codeine (0.04% conversion) | Fossati et al., 2015[2] |
| Expressing PsT6ODM, PsCOR1.3, PsCODM | Thebaine | Morphine (higher production with 2:1:3 gene copy ratio) | Thodey et al., 2014[1] |
| Optimized for various opioids | Thebaine | Total opioids up to 131 mg/L | Thodey et al., 2014 |
Table 3: De Novo Synthesis of this compound Alkaloids from Sugar
| Strain Description | Product | Final Titer (µg/L) | Reference |
| Engineered for complete thebaine biosynthesis (21 heterologous enzymes) | Thebaine | 6.4 | Galanie et al., 2015[1] |
| Engineered for complete hydrocodone biosynthesis (23 heterologous enzymes) | Hydrocodone | 0.3 | Galanie et al., 2015[1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key biosynthetic pathways and a general experimental workflow for engineering S. cerevisiae for this compound alkaloid production.
Biosynthetic Pathway from Tyrosine to (S)-Reticuline
Caption: Biosynthetic pathway from L-tyrosine to the key intermediate (S)-reticuline.
Biosynthetic Pathway from (S)-Reticuline to Thebaine and Hydrocodone
Caption: Conversion of (S)-reticuline to the this compound alkaloids thebaine and hydrocodone.
General Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound alkaloids in yeast.
Experimental Protocols
The following protocols are based on methodologies described in the cited literature and represent a general framework. Researchers should consult the primary articles for specific details, such as primer sequences and precise plasmid maps.
Protocol 1: Yeast Strain and Plasmid Construction
Objective: To construct S. cerevisiae strains harboring the biosynthetic genes for this compound alkaloid production.
Materials:
-
S. cerevisiae strain (e.g., CEN.PK2-1C)
-
E. coli strain for plasmid propagation (e.g., DH5α)
-
Yeast expression vectors (e.g., pGREG series with different auxotrophic markers)[3]
-
Codon-optimized synthetic genes for the biosynthetic pathway enzymes (see Table 4)
-
Restriction enzymes, DNA ligase, and other standard molecular biology reagents
-
Yeast transformation reagents (e.g., lithium acetate (B1210297), PEG)
-
Selective growth media (e.g., SC-URA, SC-LEU, etc.)
Table 4: Key Enzymes for this compound Alkaloid Biosynthesis
| Enzyme Abbreviation | Full Name | Organism of Origin |
| TyrHWR | Tyrosine Hydroxylase (feedback resistant) | Rattus norvegicus |
| DoDC | DOPA Decarboxylase | Pseudomonas putida |
| NCS | Norcoclaurine Synthase | Coptis japonica |
| 6OMT | Norcoclaurine 6-O-methyltransferase | Papaver somniferum |
| CNMT | Coclaurine N-methyltransferase | Papaver somniferum |
| NMCH | N-methylcoclaurine 3'-hydroxylase | Eschscholzia californica |
| 4'OMT | 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase | Papaver somniferum |
| DRS-DRR | 1,2-dehydroreticuline synthase-reductase | Papaver bracteatum |
| SalSyn/PsSAS | Salutaridine Synthase | Papaver somniferum |
| SalR/PsSAR | Salutaridine Reductase | Papaver somniferum |
| SalAT/PsSAT | Salutaridinol 7-O-acetyltransferase | Papaver somniferum |
| T6ODM | Thebaine 6-O-demethylase | Papaver somniferum |
| COR | Codeinone Reductase | Papaver somniferum |
| CODM | Codeine O-demethylase | Papaver somniferum |
Procedure:
-
Gene Synthesis and Codon Optimization: Obtain synthetic DNA sequences for the genes listed in Table 4, codon-optimized for expression in S. cerevisiae.
-
Plasmid Construction:
-
Clone the codon-optimized genes into appropriate yeast expression vectors (e.g., pGREG series) under the control of strong promoters (e.g., GAL1, TEF1).
-
Utilize different auxotrophic markers for each plasmid to allow for co-transformation and selection.
-
For multi-gene pathways, assemble multiple expression cassettes on a single plasmid or use a combination of plasmids. In vivo homologous recombination in yeast is an effective method for assembling these constructs.[3]
-
-
Yeast Transformation:
-
Transform the constructed plasmids into the desired S. cerevisiae host strain using the lithium acetate/PEG method.
-
Plate the transformed cells on appropriate selective media (e.g., synthetic complete dropout media lacking the corresponding auxotrophic markers).
-
-
Strain Verification:
-
Isolate genomic DNA from putative transformants.
-
Confirm the presence of the integrated genes by PCR using gene-specific primers.
-
Verify the integrity of the integrated cassettes by Sanger sequencing.
-
Protocol 2: Fermentation and Alkaloid Production
Objective: To cultivate the engineered yeast strains and induce the production of this compound alkaloids.
Materials:
-
Engineered S. cerevisiae strain(s)
-
Yeast extract-peptone-dextrose (YPD) medium
-
Synthetic complete (SC) medium with appropriate amino acid dropouts
-
Galactose (for inducing GAL promoters)
-
Precursor substrates (e.g., (R)-reticuline, thebaine) for feeding studies (optional)
-
Sterile shake flasks or bioreactors
-
Incubator shaker
Procedure:
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered yeast strain into 5 mL of selective SC medium.
-
Grow overnight at 30°C with shaking (200-250 rpm).
-
-
Production Culture:
-
Inoculate a larger volume of production medium with the overnight culture to an initial OD600 of ~0.1. The production medium can be a rich medium like YPD or a defined synthetic medium.
-
If using inducible promoters (e.g., GAL1), initially grow the cells in a medium containing a non-repressing carbon source (e.g., raffinose (B1225341) or a low concentration of glucose).
-
-
Induction:
-
When the culture reaches the mid-log phase (OD600 ~0.8-1.0), induce gene expression by adding galactose to a final concentration of 2% (w/v).
-
-
Fermentation:
-
Continue the fermentation for 48-96 hours at 30°C with vigorous shaking.
-
For pH-sensitive steps, such as the conversion of salutaridinol-7-O-acetate to thebaine, the pH of the medium can be adjusted to alkaline conditions (pH 8.5-9.0).[2]
-
-
Precursor Feeding (for feeding studies):
-
If testing specific pathway segments, add the precursor substrate (e.g., 100 µM (R)-reticuline) to the culture at the time of induction.
-
Protocol 3: Alkaloid Extraction and Analysis
Objective: To extract and quantify the produced this compound alkaloids from the yeast culture.
Materials:
-
Yeast culture from Protocol 2
-
Ethyl acetate or other suitable organic solvent
-
Ammonium (B1175870) hydroxide (B78521) (for pH adjustment)
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
Methanol or other suitable solvent for resuspension
-
LC-MS/MS system
-
Analytical standards for the target alkaloids (thebaine, hydrocodone, etc.)
Procedure:
-
Sample Preparation:
-
Harvest the yeast culture by centrifugation (e.g., 4000 x g for 10 minutes).
-
Separate the supernatant (extracellular fraction) from the cell pellet (intracellular fraction).
-
-
Extraction:
-
Extracellular Fraction: Adjust the pH of the supernatant to ~9.0 with ammonium hydroxide. Extract the alkaloids with an equal volume of ethyl acetate by vigorous vortexing. Repeat the extraction 2-3 times.
-
Intracellular Fraction: Resuspend the cell pellet in water, and perform cell lysis (e.g., using glass beads or enzymatic digestion). Adjust the pH of the lysate to ~9.0 and extract with ethyl acetate as described above.
-
-
Sample Concentration:
-
Pool the organic phases from the extractions.
-
Evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen.
-
-
Analysis:
-
Resuspend the dried extract in a known volume of methanol.
-
Analyze the sample by LC-MS/MS. Use a C18 column for separation.
-
Develop a multiple reaction monitoring (MRM) method for the specific detection and quantification of the target alkaloids based on their parent and fragment ion masses.
-
Quantify the alkaloids by comparing the peak areas to a standard curve generated from analytical standards of known concentrations.
-
Conclusion
The synthesis of this compound alkaloids in S. cerevisiae represents a landmark achievement in metabolic engineering. While the initial titers from de novo synthesis are low, ongoing research in enzyme discovery, protein engineering, and pathway optimization continues to improve the efficiency of this microbial platform. The protocols and data presented here provide a foundation for researchers to further explore and enhance the production of these valuable pharmaceuticals in yeast, paving the way for a new era of drug manufacturing.
References
Application Notes and Protocols for the Design of Dimeric Morphinan Ligands Targeting Kappa and Mu Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opioid receptors, primarily the mu (μ), kappa (κ), and delta (δ) subtypes, are critical targets in the development of analgesics and treatments for various neurological disorders.[1][2] The design of ligands that can simultaneously interact with multiple receptor subtypes, or with receptor dimers, offers a promising strategy to achieve unique pharmacological profiles with potentially improved therapeutic efficacy and reduced side effects.[3] Dimeric ligands, consisting of two pharmacophores connected by a spacer, have emerged as valuable tools to probe the existence and functional relevance of opioid receptor homo- and heterodimers.[3] This document provides a detailed overview of the design principles, synthesis, and pharmacological evaluation of dimeric morphinan ligands targeting the κ and μ opioid receptors.
The "message-address" concept is a key principle in the design of these ligands, where the "message" component is responsible for receptor activation (efficacy) and the "address" component dictates receptor selectivity.[4] For morphinans, modifications at the N-17 position and the C-6 position can significantly influence their agonist or antagonist properties and their selectivity for μ or κ receptors.[4] The length and nature of the spacer linking the two this compound units are also critical determinants of the ligand's binding affinity and functional activity.[5]
Signaling Pathways of Kappa and Mu Opioid Receptors
Both μ- and κ-opioid receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gαi/o).[1][6] Upon agonist binding, a conformational change in the receptor leads to the activation of the G protein and the dissociation of its α and βγ subunits. These subunits then modulate various intracellular effector systems.
The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] The βγ subunits can directly interact with and modulate the activity of ion channels, such as G protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs), resulting in neuronal hyperpolarization and reduced neurotransmitter release.[1][8] Furthermore, opioid receptor activation can trigger other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in long-term cellular changes.[9]
References
- 1. Video: Opioid Receptors: Overview [jove.com]
- 2. Signaling mechanisms of μ-opioid receptor (MOR) in the hippocampus: disinhibition versus astrocytic glutamate regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Binding Affinity of Novel Mono- and Bivalent this compound Ligands for κ, μ and δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure−Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators and Elaboration of the “Message-Address Concept” To Comprehend Their Functional Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel dimeric this compound ligands for kappa and micro opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nanocarrier-Based Peripheral Delivery of Morphinans
Audience: Researchers, scientists, and drug development professionals.
Introduction
Morphinans, a class of potent opioid analgesics, are mainstays in the management of moderate to severe pain. However, their clinical utility is often limited by centrally mediated side effects such as respiratory depression, sedation, and the potential for addiction. A promising strategy to mitigate these adverse effects is to restrict their action to peripheral opioid receptors located on sensory neurons.[1][2] Nanocarrier-based drug delivery systems offer a powerful approach to achieve this peripheralization by altering the pharmacokinetic profile of morphinans, thereby preventing them from crossing the blood-brain barrier (BBB).[1] This document provides detailed application notes and experimental protocols for the development and evaluation of nanocarrier-based morphinan formulations for peripheral delivery.
Nanocarrier Systems for Peripheral this compound Delivery
Several types of nanocarriers have been investigated for the peripheral delivery of morphinans, each offering distinct advantages. The choice of nanocarrier depends on the specific this compound, the desired release profile, and the route of administration.
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.[3][4] Liposomal formulations of morphine have been shown to provide prolonged analgesia with reduced systemic toxicity.[5][6] An extended-release liposome (B1194612) injection of morphine sulfate (B86663) (DepoDur®) is approved for single-dose epidural administration for the treatment of pain following major surgery.[7]
-
Polymeric Nanoparticles: These are solid colloidal particles made from biodegradable and biocompatible polymers such as polylactic-co-glycolic acid (PLGA).[4][8][9] They can be engineered for controlled and sustained release of the encapsulated drug.[8] For instance, fentanyl-bearing PLGA nanoparticles have been formulated for extended-release to enhance pain management.[8][10]
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that are solid at room and body temperature.[4][11][12] SLNs are particularly promising for transdermal and topical delivery of morphinans due to their occlusive properties, which can enhance skin permeation.[12][13][14][15]
-
Nanoemulsions: These are oil-in-water or water-in-oil dispersions with droplet sizes in the nanometer range.[16][17] They are suitable for topical and transdermal delivery and can improve the solubility and skin penetration of lipophilic morphinans.[16][17][18]
-
Dendrimers: A nanocarrier-based approach using hyperbranched, dendritic polyglycerols has been developed to selectively deliver morphine to peripheral inflamed tissue.[1]
Data Presentation: Physicochemical and In-Vivo Efficacy of this compound-Loaded Nanocarriers
The following tables summarize quantitative data from various studies on this compound-loaded nanocarriers.
Table 1: Physicochemical Characterization of this compound-Loaded Nanocarriers
| Nanocarrier Type | This compound | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| PEGylated Liposomes (PEG-L) | Morphine | 120.45 ± 10.53 | Unimodal | Not Reported | 47.84 ± 8.3 | 17.88 ± 6.2 | [19] |
| Multilamellar Vesicles (MLV) | Morphine | >5000 | Bimodal | Not Reported | 89.80 ± 5.7 | 34.08 ± 8.4 | [19] |
| Tet1-Lipid Nanoparticles | Morphine | 131 | Not Reported | Not Reported | Not Reported | Not Reported | [20][21] |
Table 2: In-Vivo Efficacy of Peripherally Delivered this compound Nanocarriers
| Nanocarrier Formulation | Animal Model | Route of Administration | Dose | Duration of Analgesia | Key Finding | Reference |
| Liposomal Morphine | Mouse (tail-flick test) | Intraperitoneal | 1650 mg/kg | 21.5 ± 5.3 h | Significantly prolonged analgesia compared to free morphine (3.7 ± 0.75 h). | [5] |
| PEGylated Liposomal Morphine | Mouse (hot plate test) | Intraperitoneal | 60 mg/kg | > 8 h | Prolonged antinociceptive effect compared to free morphine. | [6] |
| Multilamellar Liposomal Morphine | Mouse (hot plate test) | Intraperitoneal | 60 mg/kg | ~ 6 h | Prolonged antinociceptive effect compared to free morphine. | [6] |
| Tet1-Lipid Nanoparticle (Morphine) | Mouse (CCI neuropathic pain model) | Not Specified | Not Specified | ~ 32 h | Prolonged analgesia compared to free morphine (3 h) with significantly lower brain morphine concentration. | [20][21] |
| Fentanyl-PLA/PLGA Nanoparticles | Mouse (acute nociception) | Subcutaneous | Single dose | Up to 6 days | Delivered therapeutically relevant doses without unwanted burst-release. | [8][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of nanocarrier-based this compound delivery systems.
Protocol 1: Preparation of Morphine-Loaded Liposomes (Thin-Film Hydration Method)
Objective: To prepare morphine-loaded liposomes for peripheral delivery.
Materials:
-
Phospholipids (B1166683) (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)
-
Cholesterol
-
Morphine sulfate
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve phospholipids and cholesterol in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the organic solvents under vacuum at a temperature above the lipid phase transition temperature (e.g., 45-50°C for DPPC) to form a thin, uniform lipid film on the inner wall of the flask.
-
Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent.
-
-
Hydration:
-
Prepare a solution of morphine sulfate in PBS (pH 7.4).
-
Add the morphine solution to the flask containing the lipid film.
-
Hydrate the lipid film by gentle rotation of the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to sonication in a bath sonicator for 5-10 minutes.
-
For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times (e.g., 10-15 passes) using a mini-extruder.
-
-
Purification:
-
Remove the unencapsulated morphine by methods such as dialysis against PBS, or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).[22]
-
Determine the entrapment efficiency and drug loading by disrupting the liposomes with a suitable solvent (e.g., methanol) and quantifying the morphine content using a validated analytical method (e.g., HPLC).
-
Protocol 2: Characterization of Nanocarriers
Objective: To determine the physicochemical properties of the prepared nanocarriers.
A. Particle Size and Polydispersity Index (PDI) Measurement:
-
Procedure:
-
Dilute the nanocarrier suspension with an appropriate solvent (e.g., deionized water or PBS) to a suitable concentration to avoid multiple scattering effects.
-
Place the diluted sample in a cuvette and insert it into the DLS instrument.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform the measurement. The instrument software will provide the average particle size (Z-average) and the PDI, which indicates the width of the size distribution.
-
B. Zeta Potential Measurement:
-
Technique: Laser Doppler Velocimetry (LDV), often integrated with DLS instruments.[11]
-
Procedure:
-
Dilute the nanocarrier suspension with a suitable medium of known ionic strength (e.g., 10 mM NaCl) to an appropriate concentration.
-
Inject the sample into the specific zeta potential cell.
-
Place the cell in the instrument and perform the measurement. The zeta potential provides an indication of the surface charge of the nanoparticles and their colloidal stability.
-
C. Entrapment Efficiency (EE) and Drug Loading (DL) Determination:
-
Procedure:
-
Separate unencapsulated drug: Centrifuge the nanocarrier suspension at high speed. The nanocarriers will form a pellet, and the unencapsulated drug will remain in the supernatant. Alternatively, use size exclusion chromatography or dialysis.
-
Quantify unencapsulated drug: Measure the concentration of the drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Quantify total drug: Disrupt a known amount of the nanocarrier formulation using a suitable solvent (e.g., methanol, Triton X-100) to release the encapsulated drug. Measure the total drug concentration.
-
Calculate EE and DL:
-
EE (%) = [(Total drug - Free drug) / Total drug] x 100
-
DL (%) = [(Total drug - Free drug) / Weight of nanocarriers] x 100
-
-
Protocol 3: In-Vitro Drug Release Study
Objective: To evaluate the release profile of the this compound from the nanocarrier over time.
Technique: Dialysis Method[22]
Materials:
-
Dialysis membrane with a molecular weight cut-off (MWCO) that allows the passage of the free drug but retains the nanocarriers.
-
Release medium (e.g., PBS, pH 7.4, can also be adjusted to mimic physiological conditions like inflamed tissue pH).
-
Shaking water bath or incubator.
Procedure:
-
Place a known amount of the this compound-loaded nanocarrier suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of the release medium in a beaker.
-
Place the beaker in a shaking water bath maintained at a constant temperature (e.g., 37°C).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.
-
Analyze the concentration of the released this compound in the collected aliquots using a suitable analytical method (e.g., HPLC).
-
Plot the cumulative percentage of drug released versus time.
Protocol 4: In-Vivo Analgesic Efficacy Assessment (Hot Plate Test)
Objective: To evaluate the antinociceptive effect of the this compound-loaded nanocarriers in an animal model of acute pain.
Animal Model: Mice or rats.
Apparatus: Hot plate apparatus with a temperature-controlled surface.
Procedure:
-
Acclimatization: Acclimatize the animals to the experimental room and handling for several days before the experiment.
-
Baseline Measurement:
-
Set the hot plate temperature to a non-injurious level that elicits a pain response (e.g., 55 ± 0.5°C).
-
Gently place the animal on the hot plate and start a timer.
-
Observe the animal for signs of nociception, such as licking its paws or jumping.
-
Record the latency time for the response. A cut-off time (e.g., 30-45 seconds) should be set to prevent tissue damage.
-
-
Drug Administration:
-
Administer the this compound-loaded nanocarrier formulation, free this compound (positive control), or vehicle (negative control) via the desired route (e.g., subcutaneous or intraperitoneal injection).
-
-
Post-Treatment Measurements:
-
At specific time points after administration (e.g., 30, 60, 120, 240, 480 minutes), repeat the hot plate test and record the response latency.
-
-
Data Analysis:
-
Calculate the Maximum Possible Effect (% MPE) for each animal at each time point using the following formula:
-
% MPE = [(Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency)] x 100
-
-
Compare the % MPE between the different treatment groups to determine the analgesic efficacy and duration of action.
-
Visualizations
Signaling Pathway of Peripheral Opioid Receptors
Caption: Signaling cascade of peripheral mu-opioid receptor activation leading to analgesia.
Experimental Workflow for Nanocarrier Development and Evaluation
Caption: A streamlined workflow for the development and evaluation of this compound nanocarriers.
Logical Relationship of Nanocarrier Properties to Therapeutic Outcome
Caption: Key nanocarrier properties and their influence on therapeutic outcomes.
References
- 1. Peripheralization Strategies Applied to Morphinans and Implications for Improved Treatment of Pain | MDPI [mdpi.com]
- 2. apsf.org [apsf.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. Prolonged analgesia and decreased toxicity with liposomal morphine in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liposome-Encapsulated Morphine Affords a Prolonged Analgesia While Facilitating Extinction of Reward and Aversive Memories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Extended-release of opioids using fentanyl-based polymeric nanoparticles for enhanced pain management - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Polymeric Nanoparticles for Drug Delivery to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. Solid Lipid Nanoparticles: A Potential Carrier for Transdermal Drug Delivery | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Solid Lipid Nanoparticles for Topical Drug Delivery: Mechanisms, Dosage Form Perspectives, and Translational Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sphinxsai.com [sphinxsai.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Liposome-Encapsulated Morphine Affords a Prolonged Analgesia While Facilitating Extinction of Reward and Aversive Memories [frontiersin.org]
- 20. TET1-Lipid Nanoparticle Encapsulating Morphine for Specific Targeting of Peripheral Nerve for Pain Alleviation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. TET1-Lipid Nanoparticle Encapsulating Morphine for Specific Targeting of Peripheral Nerve for Pain Alleviation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Opium Alkaloids Using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Opium, derived from the poppy plant Papaver somniferum, contains a complex mixture of over 40 alkaloids. The most prominent of these include morphine, codeine, thebaine, papaverine, and noscapine. Accurate quantification of these alkaloids is critical in various fields, including forensic toxicology to investigate drug use, pharmaceutical sciences for the quality control of opiate-based medications, and agricultural science for crop development.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of opium alkaloids.[2][3] Its high selectivity, sensitivity, and resolving power make it an ideal method for analyzing complex biological and botanical matrices.[2] However, due to the low volatility and polar nature of many alkaloids, particularly morphine with its hydroxyl groups, a derivatization step is typically required to convert them into more volatile and thermally stable compounds suitable for GC analysis.[4]
This document provides detailed protocols for the extraction, derivatization, and quantification of major opium alkaloids from various matrices using GC-MS.
Experimental Workflow & Logical Relationships
The overall process for analyzing opium alkaloids by GC-MS involves several key stages, from sample preparation to data interpretation. The chemical structures of the primary opium alkaloids are related through their biosynthetic pathway within the poppy plant.
Caption: General experimental workflow for opium alkaloid quantification by GC-MS.
Caption: Biosynthetic relationships of major opium alkaloids from the precursor reticuline.[5]
Experimental Protocols
Protocol 1: Extraction from Biological Matrices (Blood/Urine)
This protocol is adapted for the analysis of opioids in biological fluids and often involves protein precipitation and liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
1. Sample Preparation & Extraction:
-
To 1 mL of sample (blood or urine), add an appropriate deuterated internal standard mixture.[6][7]
-
For Blood: Add 2 mL of acetonitrile (B52724) to precipitate proteins. Vortex and then centrifuge. Transfer the clear supernatant to a new tube.[6][7]
-
Evaporate the organic solvent (acetonitrile) under a gentle stream of nitrogen.[6][8]
-
Adjust the pH of the remaining aqueous solution to ~9.0 using a sodium bicarbonate buffer.[6][7]
-
Perform liquid-liquid extraction by adding 5 mL of a chloroform/isopropanol mixture (e.g., 9:1 v/v), vortexing for 2 minutes, and centrifuging.
-
Transfer the organic layer to a clean tube and repeat the extraction.
-
Combine the organic extracts and evaporate to dryness under nitrogen.[6]
2. Derivatization (Silylation):
-
Derivatization is essential for polar alkaloids like morphine to improve their volatility for GC analysis.[4]
-
To the dry residue, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[9]
-
Vortex briefly and heat the mixture at 70-90°C for 20-30 minutes.[10]
-
After cooling, the sample is ready for injection into the GC-MS.
Note on Derivatization Alternatives:
-
Propionic Anhydride: This reagent can be used to form propionyl esters, which are stable and provide good chromatographic separation.[4][11] The reaction is often catalyzed by pyridine.[11]
-
Oxime-TMS Derivatization: For samples containing keto-opiates (e.g., hydromorphone), a two-step derivatization involving methoxyamine or hydroxylamine (B1172632) followed by a silylating agent can produce single, stable derivatives and prevent interference.[7][12]
Protocol 2: Extraction from Plant Material (Poppy Straw)
1. Sample Preparation & Extraction:
-
Dry the poppy straw material and pulverize it into a fine, homogenous powder.
-
Weigh approximately 100 mg of the powdered sample into a centrifuge tube.
-
Add an internal standard (e.g., deuterated morphine).
-
Perform an aqueous acid extraction by adding 10 mL of 0.1 M HCl.[9]
-
Sonicate for 15-20 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a new tube.
-
Alkalinize the acidic extract to a pH of ~9.0 with a suitable base (e.g., concentrated ammonium (B1175870) hydroxide).[9]
2. Solid-Phase Extraction (SPE) Cleanup:
-
Condition a mixed-mode SPE cartridge (e.g., C18) with methanol (B129727) followed by water and finally the buffer used for alkalinization.
-
Load the alkalinized extract onto the SPE cartridge.
-
Wash the cartridge with water and then a mild organic solvent (e.g., 20% methanol) to remove interferences.
-
Elute the alkaloids with a suitable solvent, such as a mixture of dichloromethane/isopropanol/ammonia (e.g., 78:20:2 v/v/v).[13]
-
Evaporate the eluate to dryness under a stream of nitrogen.
3. Derivatization:
-
Proceed with the silylation step as described in Protocol 1, Section 2.
GC-MS Instrumentation and Typical Parameters
The following table outlines typical instrument conditions for the analysis of derivatized opium alkaloids. Parameters should be optimized for the specific instrument and application.
| Parameter | Typical Setting |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Column | HP-5MS, HP-1MS, or similar non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)[11][14] |
| Carrier Gas | Helium, with a constant flow rate of 1.0-1.2 mL/min[11] |
| Injector Temperature | 250 - 280°C |
| Injection Mode | Splitless (1 µL injection volume)[15] |
| Oven Program | Initial temp 100°C, ramp at 15-25°C/min to 280-300°C, hold for 2-10 min[10][14] |
| Mass Spectrometer | Agilent 5977B or equivalent single quadrupole or tandem mass spectrometer (MS/MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for targeted quantification or Full Scan (50-550 amu) for screening[11][14] |
| Transfer Line Temp | 280 - 300°C |
Quantitative Data Summary
The following tables summarize the validation parameters from various studies, demonstrating the performance of GC-MS methods for opium alkaloid quantification.
Table 1: Method Validation Parameters for Opium Alkaloids
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Citation(s) |
| Morphine | Blood/Urine | 2 - 5 | 10 | up to 2000 | 50 - 68 | [6] |
| Codeine | Blood/Urine | 2 | 10 | up to 2000 | 50 - 68 | [6] |
| 6-Acetylmorphine | Blood/Urine | 2 - 5 | 5 - 10 | 5 - 150 | 50 - 68 | [6][16] |
| Thebaine | Poppy Tea | 0.2 (µg/L) | 1.0 (µg/L) | 1 - 1000 (µg/L) | ~100 | [2] |
| Papaverine | Poppy Tea | 0.06 (µg/L) | 0.2 (µg/L) | 0.2 - 1000 (µg/L) | ~100 | [2] |
| Noscapine | Poppy Tea | 0.07 (µg/L) | 0.2 (µg/L) | 0.2 - 1000 (µg/L) | ~100 | [2] |
| Dextromethorphan | Blood/Urine | - | 10 | 10 - 1500 | >90 | [16] |
| Tramadol | Blood/Urine | - | 10 | 10 - 1500 | >90 | [16] |
LOD: Limit of Detection; LOQ: Limit of Quantification. Note that units (ng/mL vs. µg/L) vary by study.
Table 2: Selected Ions for SIM Mode Analysis (as TMS derivatives)
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Morphine-diTMS | 429 | 287 | 414 |
| Codeine-TMS | 371 | 234 | 343 |
| Thebaine | 311 | 296 | 250 |
| Papaverine | 339 | 338 | 324 |
| Noscapine | 220 | 221 | 413 |
Note: Specific ions should be empirically determined and validated for the derivatization method used.
References
- 1. Forensic Application of Genetic and Toxicological Analyses for the Identification and Characterization of the Opium Poppy (Papaver somniferum L.) [art.torvergata.it]
- 2. mdpi.com [mdpi.com]
- 3. FORENSIC IDENTIFICATION OF OPIUM BY COMPUTERIZED GAS CHROMATOGRAPHY/MASS SPECTROMETRY | Office of Justice Programs [ojp.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The GC-MS detection and characterization of reticuline as a marker of opium use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GC-MS quantitation of codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone, and oxymorphone in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. organomation.com [organomation.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Determination of Morphine and Codeine in Human Urine by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved GC/MS analysis of opiates with use of oxime-TMS derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of a gas chromatography-mass spectrometry method for opiates and cocaine in human bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and Validation of a Gas Chromatography‐Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uoguelph.ca [uoguelph.ca]
- 16. Simultaneous Quantification of Opioids in Blood and Urine by Gas Chromatography-Mass Spectrometer with Modified Dispersive Solid-Phase Extraction Technique - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mitigating CNS Side Effects of Morphinan-Based Opioids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at reducing the central nervous system (CNS) side effects of morphinan-based opioids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Strategy 1: Biased Agonism at the µ-Opioid Receptor
FAQ 1: We are not observing a significant reduction in respiratory depression with our biased agonist compared to morphine. What could be the issue?
Troubleshooting:
-
Dose Equivalence: Ensure that the doses of your biased agonist and morphine are equianalgesic. A higher analgesic potency of the biased agonist might lead to a dose that still causes significant respiratory depression. It is crucial to establish a full dose-response curve for both analgesia and respiratory depression to determine the therapeutic window.
-
Animal Strain and Sex: Different rodent strains can exhibit varying sensitivities to opioid-induced respiratory depression. Ensure you are using a consistent strain and sex throughout your experiments, as sex differences have been reported.
-
Method of Respiratory Measurement: Whole-body plethysmography is a sensitive method. Ensure your equipment is properly calibrated and that the animals are adequately habituated to the chambers to minimize stress-induced respiratory changes. Low baseline respiration rates can sometimes make it challenging to detect further depression, a phenomenon known as a "floor effect".[1] Consider using hypercapnic conditions (e.g., 8% CO2) to increase baseline respiration and provide a larger window for detecting opioid-induced depression.[2]
-
Data Analysis: Are you analyzing the correct parameters? Opioid-induced respiratory depression is often characterized by a decrease in respiratory frequency and tidal volume.[2] Analyze both parameters, as well as minute ventilation.
FAQ 2: How can we quantify the "bias" of our novel compound?
Troubleshooting:
-
In Vitro Assays: The bias of a ligand is determined by comparing its potency and efficacy in activating different downstream signaling pathways. You will need to perform in vitro assays to measure both G-protein activation (e.g., GTPγS binding assay) and β-arrestin recruitment (e.g., BRET or FRET-based assays).
-
Bias Calculation: The "bias factor" can be calculated using operational models that take into account the potency (EC50) and maximal efficacy (Emax) of your compound for each pathway relative to a reference compound (e.g., morphine).
-
Correlation with In Vivo Effects: Remember that in vitro bias does not always directly translate to the desired in vivo effects. It is essential to correlate your in vitro bias data with in vivo assessments of analgesia and side effects. Some studies suggest that the improved therapeutic index of some "biased agonists" may be attributable to partial agonism rather than true biased signaling.
Strategy 2: Peripherally Restricted Opioids
FAQ 3: Our peripherally restricted opioid is showing unexpected CNS side effects (e.g., sedation). What could be the cause?
Troubleshooting:
-
Blood-Brain Barrier (BBB) Penetration: Even compounds designed to be peripherally restricted may cross the BBB to some extent, especially at higher doses. It is crucial to perform pharmacokinetic studies to determine the brain-to-plasma concentration ratio of your compound.
-
Active Metabolites: Consider the possibility that your parent compound is metabolized into an active form that can cross the BBB. Conduct metabolite profiling in both plasma and brain tissue.
-
High Doses and Off-Target Effects: At very high doses, some peripherally acting opioids, like loperamide, can cross the BBB and cause CNS effects, including respiratory depression and cardiac toxicity.[3][4][5][6][7] Always establish a full dose-response curve to identify the threshold for CNS side effects.
-
P-glycoprotein (P-gp) Efflux: Some peripherally restricted opioids rely on active efflux by transporters like P-glycoprotein at the BBB to maintain low CNS concentrations. Co-administration of other drugs that inhibit P-gp could lead to increased brain penetration of your compound.
FAQ 4: How can we confirm that the analgesic effect of our compound is peripherally mediated?
Troubleshooting:
-
Co-administration with a Peripherally Restricted Antagonist: Administer your compound along with a peripherally restricted opioid antagonist, such as methylnaltrexone. If the analgesic effect is blocked, it provides strong evidence for a peripheral mechanism of action.
-
Direct Peripheral Administration: Administer your compound locally to the site of inflammation or injury (e.g., intraplantar injection in a paw inflammation model). A localized analgesic effect without systemic side effects points to a peripheral mechanism.
-
Comparison of Systemic vs. Central Administration: Compare the analgesic potency of your compound after systemic administration (e.g., intraperitoneal or subcutaneous) with direct central administration (e.g., intracerebroventricular). A much higher potency after central administration suggests that the systemic effects are peripherally mediated.
Strategy 3: Co-administration with Other Agents
FAQ 5: We are co-administering a low dose of naloxone (B1662785) with morphine but are not seeing a reduction in side effects, or we are seeing a reduction in analgesia. What's wrong?
Troubleshooting:
-
Naloxone Dose: The dose of naloxone is critical. It needs to be low enough to not significantly antagonize the analgesic effects of morphine at the µ-opioid receptors in the CNS. A very low dose infusion (e.g., 0.25 µg/kg/hr) has been shown to be effective in some clinical settings.[8] You may need to perform a dose-ranging study to find the optimal dose of naloxone in your specific model.
-
Pharmacokinetics: Consider the pharmacokinetic profiles of both morphine and naloxone. The timing of administration and the duration of action of both drugs will influence the outcome. A continuous infusion of naloxone may be more effective than bolus injections.
-
Model System: The effectiveness of this strategy may depend on the specific side effect being measured and the animal model used. Some studies have shown a reduction in nausea and pruritus with this approach, while effects on sedation and respiratory depression may be less pronounced.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies on strategies to reduce CNS side effects of this compound-based opioids.
Table 1: Comparison of Respiratory Effects of Oliceridine (a Biased Agonist) and Morphine
| Parameter | Oliceridine | Morphine | Reference |
| Dosing Interruption (DI) Rate (Post-Bunionectomy/Abdominoplasty) | [9] | ||
| 0.1 mg demand dose | 3.2% | 22% | [9] |
| 0.35 mg demand dose | 13.9% | 22% | [9] |
| 0.5 mg demand dose | 15.1% | 22% | [9] |
| Respiratory Drive Reduction (Healthy Volunteers) | Less reduction vs. morphine (-7.3 to -9.4 hL/min) | -15.9 hL/min | [3] |
| Ventilation at 55 mmHg CO2 (VE55) in Older Adults (% of baseline) | [10] | ||
| 2 mg dose (peak effect) | 77% | N/A | [10] |
| 8 mg dose (peak effect) | N/A | 64% | [10] |
Table 2: Effects of Co-administration of Naloxone with Morphine
| Outcome | Naloxone Co-administration | Morphine Alone (Placebo) | Reference |
| Cumulative Morphine Use (24h, post-hysterectomy) | 42.3 ± 24.1 mg (low-dose naloxone) | 59.1 ± 27.4 mg | [8] |
| Incidence of Nausea (post-operative children) | 35% | 70% | |
| Incidence of Pruritus (post-operative children) | 20% | 77% |
Table 3: Effects of Peripherally Restricted Opioids
| Compound | Analgesic Effect | CNS Side Effects | Reference |
| Methylnaltrexone | Does not affect central analgesia | Does not precipitate opioid withdrawal; most common adverse events are abdominal pain and nausea. | [11] |
| Loperamide | Primarily peripheral antidiarrheal at therapeutic doses | Can cause CNS depression and cardiac toxicity at high doses. | [3][4][5][6][7] |
Signaling Pathways & Experimental Workflows
Diagram 1: µ-Opioid Receptor Signaling Pathways
Caption: µ-Opioid receptor signaling pathways.[9][10][12][13][14]
Diagram 2: Experimental Workflow for Assessing Opioid-Induced Respiratory Depression
Caption: Workflow for whole-body plethysmography.
Diagram 3: Logic for Developing Peripherally Restricted Opioids
Caption: Logic for peripheral opioid development.
Detailed Experimental Protocols
Protocol 1: Assessment of Opioid-Induced Respiratory Depression using Whole-Body Plethysmography
Objective: To non-invasively measure the respiratory parameters of conscious, unrestrained rodents following opioid administration.
Materials:
-
Whole-body plethysmography chambers for rats or mice
-
Transducer and data acquisition system
-
Test compound (this compound-based opioid) and vehicle
-
Syringes and needles for administration
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.
-
Habituation: Place each animal individually into a plethysmography chamber and allow them to habituate for 60 minutes. This minimizes stress-related artifacts in the respiratory data.
-
Baseline Recording: Record baseline respiratory data for 20-30 minutes. Key parameters to measure are respiratory frequency (f), tidal volume (VT), and minute ventilation (VE = f x VT).
-
Drug Administration: Briefly remove the animal from the chamber, administer the test compound or vehicle (typically via subcutaneous or intraperitoneal injection), and immediately return it to the chamber.
-
Post-Dosing Recording: Record respiratory parameters continuously for a predefined period (e.g., 60-120 minutes) after drug administration.
-
Data Analysis: Calculate the average respiratory parameters for defined time bins (e.g., 10-minute intervals) post-injection. Express the data as a percentage of the baseline values or as absolute values. Compare the effects of different doses of the opioid to the vehicle control group.
Troubleshooting:
-
Issue: High variability in baseline respiratory rate.
-
Solution: Increase the habituation period. Ensure the testing room is quiet and has consistent lighting and temperature. Handle the animals gently.
-
-
Issue: "Floor effect" where the baseline respiratory rate is too low to detect a significant decrease.
-
Solution: Conduct the experiment under hypercapnic conditions (e.g., 8% CO2) to stimulate breathing and increase the baseline respiratory rate.[2]
-
Protocol 2: Assessment of Opioid-Induced Sedation and Motor Impairment using the Rotarod Test
Objective: To evaluate the effect of an opioid on motor coordination and balance as an indicator of sedation.
Materials:
-
Accelerating rotarod apparatus for mice or rats
-
Test compound and vehicle
-
Timer
Procedure:
-
Training/Habituation: On the day before testing, train the animals on the rotarod. Place each animal on the rod at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 60 seconds). Repeat this for 2-3 trials with an inter-trial interval of at least 15 minutes. This familiarizes the animal with the apparatus and establishes a baseline performance.[15]
-
Drug Administration: On the test day, administer the test compound or vehicle.
-
Testing: At a predetermined time after drug administration (e.g., 30 minutes), place the animal on the rotarod.
-
Accelerating Protocol: Start the rod at a low speed (e.g., 4 rpm) and have it accelerate to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).[15]
-
Latency to Fall: Record the time (latency) it takes for the animal to fall off the rotating rod. A shorter latency compared to the vehicle group indicates motor impairment.
-
Data Analysis: Compare the mean latency to fall for the drug-treated groups with the vehicle control group.
Troubleshooting:
-
Issue: Animals passively cling to the rod and rotate with it.
-
Solution: The trial should be stopped, and the latency recorded at the point of the first full passive rotation.[15] This is still an indication of motor impairment.
-
-
Issue: High variability in performance.
-
Solution: Ensure consistent training and handling procedures. Body weight can influence performance, so it should be recorded.[16]
-
Protocol 3: Assessment of Opioid Analgesic Tolerance using the Hot Plate Test
Objective: To measure the development of tolerance to the analgesic effects of an opioid using a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature
-
Transparent cylinder to confine the animal on the hot plate
-
Test compound and vehicle
-
Timer
Procedure:
-
Baseline Latency: Place the animal on the hot plate, which is set to a constant temperature (e.g., 52-55°C), and start the timer.[16] Record the latency to the first nocifensive response, which is typically a hind paw lick or a jump. A cut-off time (e.g., 30-60 seconds) should be used to prevent tissue damage.[17]
-
Chronic Dosing Regimen: Administer the test opioid repeatedly over several days (e.g., twice daily for 5-7 days).
-
Tolerance Assessment: On the test day, administer the same dose of the opioid. At the time of peak effect (determined from an acute study), measure the hot plate latency as described in step 1.
-
Data Analysis: A significant decrease in the hot plate latency on the test day compared to the latency after the first dose indicates the development of analgesic tolerance. This can be visualized as a rightward shift in the dose-response curve for analgesia.
Troubleshooting:
-
Issue: Very short baseline latencies.
-
Solution: Check the calibration of the hot plate to ensure the temperature is accurate. Environmental stressors can induce hyperalgesia, so ensure the testing environment is calm.[18]
-
-
Issue: High variability in response latencies.
-
Solution: Ensure the endpoint (paw lick or jump) is consistently scored by the experimenter. Habituate the animals to the testing room and handling.
-
Protocol 4: Assessment of Opioid Withdrawal using Naloxone-Precipitated Withdrawal
Objective: To quantify the physical signs of opioid dependence by precipitating withdrawal with an opioid antagonist.
Materials:
-
Morphine or other opioid agonist
-
Naloxone
-
Observation chambers (e.g., clear Plexiglas cylinders)
-
Scale for measuring body weight
-
Video recording equipment (optional but recommended)
Procedure:
-
Induction of Dependence: Make the animals dependent on the opioid by administering it repeatedly over several days. A common regimen for morphine is twice-daily escalating doses (e.g., starting at 10 mg/kg and increasing to 50 mg/kg) for 5-7 days.
-
Precipitated Withdrawal: On the test day, administer a final dose of the opioid. After a set time (e.g., 2-4 hours), administer a challenge dose of naloxone (e.g., 1 mg/kg, s.c.).[19]
-
Observation of Withdrawal Signs: Immediately after naloxone administration, place the animal in an observation chamber and record the frequency and/or duration of withdrawal signs for a 30-minute period.[19][20]
-
Common Withdrawal Signs to Score:
-
Data Analysis: Compare the withdrawal scores and the frequency of specific behaviors in the opioid-dependent group to a control group that received saline instead of the opioid.
Troubleshooting:
-
Issue: Low intensity of withdrawal signs.
-
Solution: Ensure the opioid dosing regimen was sufficient to induce dependence. The dose of naloxone may need to be optimized; too low a dose may not precipitate robust withdrawal, while a very high dose could cause ceiling effects.
-
-
Issue: Observer bias in scoring behaviors.
-
Solution: Use at least two observers who are blinded to the treatment conditions and assess inter-rater reliability. Video recording the sessions allows for later re-scoring if needed.
-
References
- 1. researchgate.net [researchgate.net]
- 2. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Consumer Health Group Warns of Loperamide Abuse, Misuse | AAFP [aafp.org]
- 4. ‘ Loperamide overdose induces ventricular tachycardia with catastrophic outcomes’ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gov.uk [gov.uk]
- 6. addictioncenter.com [addictioncenter.com]
- 7. drugs.com [drugs.com]
- 8. Opioid-sparing effects of a low-dose infusion of naloxone in patient-administered morphine sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methylnaltrexone: the evidence for its use in the management of opioid-induced constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Usefulness for the combination of G protein- and β-arrestin-biased ligands of μ-opioid receptors: Prevention of antinociceptive tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The μ-opioid receptor-mediated Gi/o protein and β-arrestin2 signaling pathways both contribute to morphine-induced side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 16. mmpc.org [mmpc.org]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. researchgate.net [researchgate.net]
- 19. Precipitated and conditioned withdrawal in morphine-treated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hyperbaric oxygen treatment attenuates naloxone-precipitated opioid withdrawal behaviors and alters microglial activity in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Morphinan Total Synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving yield and step-economy in morphinan total synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for improving the overall yield and step-economy in a this compound total synthesis campaign?
A1: The key to an efficient this compound synthesis lies in a combination of strategic planning and optimized execution of key reactions. Prioritizing step-economy involves selecting synthetic routes that minimize the total number of transformations. Modern strategies, such as cascade reactions that form multiple bonds in a single operation, are highly effective. For instance, the use of a double-Heck cyclization can construct two rings and two stereocenters in one pot, significantly shortening the synthetic sequence.[1][2][3] Furthermore, careful optimization of each reaction step to maximize yield is crucial. This includes fine-tuning reaction conditions (temperature, solvent, catalyst loading) and minimizing side product formation through a thorough understanding of the reaction mechanism.
Q2: Which synthetic strategy offers the best balance between yield and step-economy for accessing the this compound core?
A2: While the "best" strategy can be target-dependent, the Rice synthesis is widely recognized for its efficiency in producing the this compound skeleton.[4] It follows a biomimetic approach centered on the Grewe cyclization.[4] More contemporary approaches, such as the Banwell and Lan synthesis of (-)-codeine, offer exceptional step-economy, achieving the synthesis in just seven steps with a notable double-Heck cyclization and a photo-redox hydroamination as key transformations.[2][3][5]
Q3: What are the primary challenges associated with late-stage functionalization of the this compound scaffold, and how can they be addressed?
A3: Late-stage functionalization of the complex and sterically hindered this compound core presents significant challenges in achieving regioselectivity and chemoselectivity.[6][7] Protecting group strategies are often necessary to shield reactive functional groups from undesired transformations. Modern photocatalytic methods are emerging as powerful tools for C-H functionalization, allowing for the introduction of new substituents at specific positions under mild conditions.[6][7] For example, using a tetrabutylammonium (B224687) decatungstate (TBADT) photocatalyst, various C8-functionalized this compound opioids can be prepared.[6][7]
Q4: Are there more environmentally friendly ("greener") alternatives to traditional reagents used in this compound synthesis, particularly for N-demethylation?
A4: Yes, significant progress has been made in developing greener alternatives to hazardous reagents like cyanogen (B1215507) bromide and chloroformates for N-demethylation.[8][9] Electrochemical methods, for instance, offer a reagent- and catalyst-free approach to N-demethylation through anodic oxidation.[9] These methods are not only safer but can also be highly efficient. Palladium-catalyzed oxidative N-demethylation is another effective and milder alternative to classical methods.[10][11]
Troubleshooting Guides
Grewe Cyclization
Issue: Low yield in the Grewe cyclization step.
-
Potential Cause 1: Suboptimal Acid Catalyst and Temperature. The choice and concentration of the acid catalyst are critical. Strong acids like sulfuric acid, phosphoric acid, or triflic acid are commonly used.[1] The reaction temperature also plays a crucial role; temperatures that are too high can lead to decomposition and side product formation, while temperatures that are too low may result in an incomplete reaction.
-
Solution: Systematically screen different acid catalysts and their concentrations. Anhydrous conditions are often beneficial. Optimize the temperature, starting at a lower temperature and gradually increasing it while monitoring the reaction progress by TLC or LC-MS.
-
-
Potential Cause 2: Formation of Side Products. A common side product in the Grewe cyclization is a hexahydroaporphine-like structure.[12] Ether cleavage can also occur as an undesired side reaction.[13]
-
Solution: To suppress the formation of the hexahydroaporphine byproduct, careful control of the reaction conditions is necessary. N-formylation of the precursor before cyclization has been shown to prevent ether cleavage, leading to higher yields and purity.[13]
-
Pomeranz–Fritsch–Bobbitt Reaction
Issue: Low yield or formation of undesired regioisomers in the Pomeranz–Fritsch–Bobbitt (PFB) cyclization to form the tetrahydroisoquinoline core.
-
Potential Cause 1: Inappropriate Acid Concentration. The original Pomeranz-Fritsch conditions use strong acid, which can lead to side product formation. The Bobbitt modification utilizes a reduced acid concentration to minimize these side reactions.[14][15]
-
Solution: Employ the Bobbitt modification with a lower concentration of a mineral acid like HCl. For non-activated aromatic systems, perchloric acid (HClO4) has been shown to be effective.[14]
-
-
Potential Cause 2: Competing Cyclization Pathways. For substrates with multiple possible cyclization sites, a mixture of regioisomers can be formed. For instance, cyclization can occur at both the para- and ortho- positions relative to a substituent on the aromatic ring.[14]
-
Solution: The regiochemical outcome can be influenced by the choice of acid and reaction conditions. Standard PFB conditions often favor cyclization at the para- position.[14] Careful tuning of the reaction parameters is necessary to achieve the desired regioselectivity.
-
Data Presentation
Table 1: Comparison of Selected this compound Total Synthesis Strategies
| Synthesis | Key Strategy | Target Molecule | Number of Steps | Overall Yield | Reference(s) |
| Gates (1952) | Diels-Alder Reaction | (±)-Morphine | 31 | 0.06% | [4] |
| Rice (1980) | Grewe Cyclization | (±)-Hydrocodone | 14 | 30% | [4] |
| Banwell/Lan (2022) | Double-Heck Cyclization, Photo-redox Hydroamination | (-)-Codeine | 7 | Not explicitly stated, but described as "expeditious" | [2][3][5] |
| Barriault | Diels-Alder/Claisen/Friedel-Crafts Cascade | (±)-Morphine | 9 | Low-yielding steps | [4] |
Table 2: Comparison of N-Demethylation Methods for Morphinans
| Method | Reagent(s) | Advantages | Disadvantages | Reference(s) |
| von Braun Reaction | Cyanogen Bromide (CNBr) | Well-established | Highly toxic reagent | [16] |
| Chloroformate Method | e.g., Methyl Chloroformate | Effective | Corrosive reagents | [8] |
| Palladium-catalyzed Oxidation | Pd(OAc)₂, O₂ | Mild, efficient | Requires metal catalyst | [10] |
| Electrochemical Oxidation | Anodic Oxidation | Reagent- and catalyst-free, "green" | Requires specialized equipment | [9] |
Experimental Protocols
Protocol 1: Grewe Cyclization (General Procedure)
This protocol is a general guideline and requires optimization for specific substrates.
-
Preparation of the Precursor: The 1-benzyltetrahydroisoquinoline precursor should be synthesized and purified according to established literature procedures.
-
Cyclization Reaction:
-
Dissolve the 1-benzyltetrahydroisoquinoline precursor in an appropriate anhydrous solvent (e.g., toluene).
-
Add the acid catalyst (e.g., 85% phosphoric acid) dropwise at a controlled temperature (e.g., 0 °C).[17]
-
Slowly warm the reaction mixture to the optimized temperature (e.g., 80-100 °C) and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench by pouring it into a mixture of ice and a suitable base (e.g., aqueous ammonia).
-
-
Work-up and Purification:
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired this compound derivative.
-
Protocol 2: Banwell/Lan Double-Heck Cyclization for (-)-Codeine Synthesis (Key Step)
This protocol describes the key one-pot, double-Heck cyclization.[5]
-
Reaction Setup:
-
To a solution of the ethereal precursor in a suitable solvent (e.g., DMF/THF/H₂O), add a palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂) and a base (e.g., Cs₂CO₃).[5]
-
-
Cyclization:
-
Heat the reaction mixture to the optimized temperature (e.g., 40 °C) and stir until the starting material is consumed (monitor by TLC).[5]
-
The reaction proceeds through an initial intramolecular Heck cyclization to form a diene intermediate, which then undergoes a second in-situ cyclization.
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the residue by column chromatography to yield the tetracyclic product.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low yields in the Grewe cyclization.
References
- 1. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Expeditious Access to Morphinans by Chemical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis of morphine and related alkaloids - Wikipedia [en.wikipedia.org]
- 5. The White/Banwell/Lan Synthesis of Codeine [organic-chemistry.org]
- 6. Synthesis of New this compound Opioids by TBADT-Catalyzed Photochemical Functionalization at the Carbon Skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. soc.chim.it [soc.chim.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. US7935820B2 - Methods for N-demethylation of morphine and tropane alkaloids - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 14. BJOC - Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems [beilstein-journals.org]
- 15. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 16. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. juniperpublishers.com [juniperpublishers.com]
Overcoming blood-brain barrier penetration with morphinan derivatives
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for overcoming the blood-brain barrier (BBB) with morphinan derivatives. Content is structured to address specific experimental challenges through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering this compound derivatives to the central nervous system (CNS)?
A1: The primary challenge is the blood-brain barrier (BBB), a highly selective, protective barrier composed of endothelial cells connected by tight junctions.[1] For a this compound derivative to enter the CNS, it must possess specific physicochemical properties to facilitate passive diffusion or be a substrate for an active influx transporter.[2] A major obstacle is the presence of active efflux transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics, including many opioids like morphine, out of the brain.[3][4]
Q2: Which physicochemical properties are most critical for passive BBB penetration of this compound derivatives?
A2: Generally, successful passive penetration of the BBB is favored by a low molecular weight (< 400-500 Da), adequate lipophilicity (LogP between 1 and 4), and a low polar surface area.[2][5] Subtle structural modifications can dramatically alter these properties. For example, the simple methylation of morphine's phenolic hydroxyl group to create codeine reduces its hydrogen bonding potential and prevents it from being a P-gp substrate, leading to significantly higher brain penetration.[6]
Q3: What is P-glycoprotein (P-gp) and how does it affect my experiments?
A3: P-glycoprotein (P-gp, also known as ABCB1) is an ATP-dependent efflux transporter highly expressed on the luminal side of brain endothelial cells.[7] Its function is to protect the brain by expelling a wide range of structurally diverse compounds.[6] Many opioids, including morphine, are substrates for P-gp.[4][8] This means that even if a this compound derivative has sufficient lipophilicity to enter the cell membrane, P-gp can actively pump it back into the bloodstream, resulting in low brain concentrations and reduced central analgesic effects. Chronic exposure to P-gp substrates like morphine can even lead to the upregulation of P-gp expression, potentially contributing to analgesic tolerance.[9]
Q4: What are the main strategic approaches to improve the BBB penetration of a this compound derivative?
A4: Strategies can be divided into two main categories:
-
Medicinal Chemistry Approaches: This involves structurally modifying the this compound scaffold. Key tactics include increasing lipophilicity (e.g., masking polar hydroxyl groups), reducing the hydrogen bond count, and designing derivatives that are not recognized by efflux transporters like P-gp.[2]
-
Drug Delivery Systems: These approaches use carriers to transport the drug across the BBB. Examples include encapsulation in nanoparticles, formulation into liposomes, or conjugation to vectors that hijack endogenous receptor-mediated transcytosis pathways.[10]
Troubleshooting Guides
Scenario 1: My this compound derivative shows low permeability in an in vitro PAMPA-BBB assay.
| Possible Cause | Troubleshooting Step |
| Poor Intrinsic Permeability | The compound's physicochemical properties (e.g., high polarity, low lipophilicity) are likely unsuitable for passive diffusion. Re-evaluate the structure; consider medicinal chemistry strategies to increase lipophilicity or reduce polar surface area. |
| Experimental Error | Ensure the artificial membrane was prepared correctly and is free of defects. Verify the integrity of the assay using high and low permeability control compounds. Confirm the concentration and stability of your compound in the assay buffer using LC-MS/MS. |
| Compound Aggregation | Poor solubility in the aqueous donor buffer can lead to aggregation, reducing the effective concentration of monomeric drug available for diffusion. Assess compound solubility and consider using a co-solvent if compatible with the assay. |
Scenario 2: My derivative has high in vitro permeability (PAMPA/Caco-2) but shows low brain concentration in vivo.
| Possible Cause | Troubleshooting Step |
| Active Efflux | The compound is likely a substrate for an efflux transporter like P-gp, which is not accounted for in a simple PAMPA model.[8] Perform a bi-directional transport assay using a cell line expressing P-gp (e.g., MDCK-MDR1). An efflux ratio greater than 1.5-2.0 suggests active efflux.[9] In vivo, co-administration with a P-gp inhibitor (for research purposes) can confirm this mechanism.[4] |
| Rapid Peripheral Metabolism | The compound may be rapidly cleared by the liver or other tissues before it has a chance to reach and cross the BBB. Conduct metabolic stability assays using liver microsomes or hepatocytes to determine the compound's half-life. |
| High Plasma Protein Binding | Only the unbound (free) fraction of a drug in the plasma is available to cross the BBB.[11] Determine the plasma protein binding percentage. If it is very high (>99%), the low free concentration may be the limiting factor. |
Quantitative Data on this compound BBB Penetration
The following table summarizes key physicochemical and permeability data for representative opioid compounds, illustrating the critical factors that govern BBB penetration.
| Compound | Molecular Weight (Da) | LogP | P-gp Substrate | Key Permeability Finding | Reference(s) |
| Morphine | 285 | ~0.8 | Yes | Low BBB penetration. Single-pass clearance in rats is only 2.6%.[6] | [5][6] |
| Codeine | 299 | ~1.1 | No | High BBB penetration. Single-pass clearance is 26.0%, ten times that of morphine.[6] | [6] |
| Heroin | 369 | ~1.5 | No | Very high BBB penetration due to acetylation of both hydroxyl groups, increasing lipophilicity. Rapidly metabolized to 6-MAM and morphine in the brain. | [4][5] |
| Fentanyl | 336 | ~4.0 | No | Very high BBB penetration due to high lipophilicity, contributing to its high potency. | [5][7] |
| Loperamide | 477 | ~4.5 | Yes (Strong) | Despite high lipophilicity, it has negligible CNS effects at normal doses due to potent P-gp efflux.[4] | [4] |
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay (hCMEC/D3 Transwell Model)
This protocol outlines a standard method for assessing the apparent permeability coefficient (Papp) of a this compound derivative across a cell-based BBB model.
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Cell Culture & Seeding:
-
Culture immortalized human cerebral microvascular endothelial cells (hCMEC/D3) in a T-75 flask coated with Type I collagen.[12]
-
When cells reach ~90% confluency, detach them using Trypsin-EDTA.
-
Seed the hCMEC/D3 cells onto collagen-coated Transwell inserts (e.g., 0.4 µm pore size) at a density of 1 x 10⁵ cells/well in the apical (upper) chamber.[12][13]
-
Culture for 5-7 days to allow for the formation of a confluent monolayer with tight junctions.
-
-
Barrier Integrity Measurement (TEER):
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Before the experiment, measure the Transendothelial Electrical Resistance (TEER) using a voltohmmeter.
-
Allow electrodes to equilibrate to room temperature and sterilize with 70% ethanol.
-
A stable and sufficiently high TEER value (e.g., >30 Ω·cm²) indicates a confluent monolayer suitable for the assay.
-
-
Permeability Experiment (Apical-to-Basolateral):
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Wash the monolayer on the insert twice with a pre-warmed transport buffer (e.g., HBSS).
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Prepare the dosing solution by dissolving the this compound derivative in the transport buffer to the final desired concentration. The final concentration of any solvent (like DMSO) should be non-toxic (<0.5%).
-
Remove the buffer from the apical chamber and add the dosing solution.
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At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral (lower) chamber.
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After each sample is taken, replace the volume with fresh, pre-warmed transport buffer to maintain sink conditions.
-
-
Sample Analysis and Calculation:
-
Analyze the concentration of the compound in the basolateral samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0) , where dQ/dt is the flux rate, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Qualitative prediction of blood–brain barrier permeability on a large and refined dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opioids and the Blood-Brain Barrier: A Dynamic Interaction with Consequences on Drug Disposition in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Permeability: From the Blood-Brain Barrier to the Peripheral Nerve Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rapm.bmj.com [rapm.bmj.com]
- 6. mdpi.com [mdpi.com]
- 7. Opioid Analgesics and P-glycoprotein Efflux Transporters: A Potential Systems-Level Contribution to Analgesic Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Opioids and Efflux Transporters. 1. P-Glycoprotein Substrate Activity of N-Substituted Analogs of Meperidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Morphinan Ligand Selectivity for the Kappa Opioid Receptor (KOR)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of morphinan ligand selectivity for the kappa opioid receptor (KOR).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in developing selective KOR agonists from a this compound scaffold?
A1: The primary challenge in developing selective KOR agonists is the high degree of structural homology among the opioid receptor subtypes (mu, delta, and kappa).[1][2][3] This similarity in the ligand-binding pockets makes it difficult to design this compound-based compounds that bind with high affinity and selectivity to the KOR without also interacting with mu (MOR) or delta (DOR) opioid receptors.[4] Off-target activation, particularly of the MOR, can lead to undesirable side effects such as respiratory depression, dependence, and euphoria, which researchers aim to avoid.[5][6][7]
Q2: What are the key signaling pathways to consider when optimizing for KOR selectivity and a better therapeutic profile?
A2: The two major signaling pathways activated by KOR are the G-protein pathway and the β-arrestin pathway.[5][8] There is growing evidence that G-protein signaling is associated with the desired analgesic and anti-pruritic effects of KOR agonists.[5][9] Conversely, the β-arrestin-2-dependent signaling pathway is linked to adverse effects such as dysphoria, sedation, and aversion.[3][5][9] Therefore, a key strategy in optimizing this compound ligands is to develop "G-protein biased" agonists that preferentially activate the G-protein pathway while minimizing β-arrestin recruitment.[3][5][10]
Q3: What is "functional selectivity" or "biased agonism" in the context of KOR ligand development?
A3: Functional selectivity, or biased agonism, refers to the ability of a ligand to preferentially activate one signaling pathway over another upon binding to a receptor.[4][11] For KOR, a biased agonist would ideally trigger the G-protein signaling cascade responsible for therapeutic effects while avoiding the β-arrestin pathway associated with negative side effects.[5][9] This approach offers the potential to develop safer and more effective KOR-targeted therapeutics.[5][11]
Q4: Can computational methods aid in the design of selective this compound ligands for KOR?
A4: Yes, computational approaches are increasingly valuable in designing selective KOR modulators.[12][13] Techniques such as structure-based drug design (SBDD), molecular dynamics simulations, and virtual screening are used to understand the interactions between ligands and the KOR at an atomic level.[4][12][13] These methods can help predict how modifications to a this compound scaffold will affect its binding affinity and selectivity, thereby guiding the synthesis of more promising drug candidates.[12][13]
Troubleshooting Guides
Problem 1: My this compound ligand shows high affinity for KOR but poor selectivity over MOR and DOR.
-
Possible Cause: The pharmacophore of your ligand may be interacting with conserved residues across all opioid receptor subtypes. The core this compound structure itself has inherent affinity for multiple opioid receptors.
-
Troubleshooting Steps:
-
Structural Modification: Introduce substitutions at positions on the this compound scaffold that are known to influence selectivity. For example, modifications at the N-substituent (e.g., using cyclopropylmethyl or cyclobutylmethyl groups) can enhance KOR selectivity.[9][14][15]
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Utilize Structure-Activity Relationships (SAR): Analyze existing SAR data for morphinans. Small chemical changes can significantly alter selectivity. For instance, replacing the phenolic hydroxyl group with other moieties has been explored to modulate affinity and selectivity.[14][15]
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Computational Docking: Use molecular modeling to dock your ligand into the crystal structures of KOR, MOR, and DOR. This can reveal specific interactions that contribute to off-target binding and suggest modifications to improve KOR selectivity.[4][16]
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Problem 2: My selective KOR agonist is causing significant dysphoria or sedation in vivo.
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Possible Cause: Your ligand may be a potent activator of the β-arrestin signaling pathway, which is linked to these adverse effects.[5][9]
-
Troubleshooting Steps:
-
Assess Functional Bias: Perform in vitro functional assays to determine the ligand's efficacy for both G-protein activation (e.g., [³⁵S]GTPγS binding or cAMP inhibition) and β-arrestin recruitment.[3][17][18]
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Optimize for G-protein Bias: If significant β-arrestin activity is observed, further structural modifications are needed. The goal is to design a ligand that is a potent G-protein activator but a weak or partial agonist for β-arrestin recruitment.[3][10]
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Consider Partial Agonism: A partial agonist at the KOR might provide a sufficient therapeutic window without the full range of side effects associated with full agonists.[9][19]
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Problem 3: My in vitro binding affinity does not correlate with in vivo efficacy.
-
Possible Cause: Poor pharmacokinetic properties, such as low blood-brain barrier penetration, rapid metabolism, or efflux by transporters like P-glycoprotein, can limit the in vivo efficacy of a compound.[6]
-
Troubleshooting Steps:
-
Evaluate Physicochemical Properties: Assess the lipophilicity, polar surface area, and other properties of your ligand that influence its ability to cross the blood-brain barrier.
-
In Vitro ADME Assays: Conduct assays to determine metabolic stability in liver microsomes and to assess whether the compound is a substrate for efflux transporters.
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Peripheral Restriction: If central side effects are a concern and the therapeutic target is in the periphery (e.g., for visceral pain), designing a peripherally restricted ligand that does not cross the blood-brain barrier could be a viable strategy.[6]
-
Experimental Protocols
Radioligand Binding Assay for KOR Selectivity
Objective: To determine the binding affinity (Ki) of a test compound for KOR, MOR, and DOR to assess its selectivity profile.
Methodology:
-
Membrane Preparation: Use cell membranes prepared from cell lines stably expressing human KOR, MOR, or DOR (e.g., CHO or HEK293 cells).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Radioligand:
-
Competition Binding:
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In a 96-well plate, add a fixed concentration of the appropriate radioligand to the cell membranes.
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Add increasing concentrations of the unlabeled test compound.
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For non-specific binding determination, use a high concentration of a known non-radioactive ligand (e.g., naloxone).
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.
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Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
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Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Selectivity Calculation: Determine the selectivity ratios by dividing the Ki value for MOR and DOR by the Ki value for KOR.
[³⁵S]GTPγS Binding Assay for G-Protein Activation
Objective: To measure the functional potency and efficacy of a test compound in activating G-proteins coupled to the KOR.
Methodology:
-
Membrane Preparation: Use membranes from cells expressing the KOR.
-
Assay Buffer: Prepare an assay buffer containing GDP (to keep G-proteins in an inactive state) and MgCl₂.
-
Reaction Mixture:
-
In each well, add cell membranes, GDP, and varying concentrations of the test compound.
-
To initiate the reaction, add [³⁵S]GTPγS.
-
For basal binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled GTPγS.
-
-
Incubation: Incubate the mixture at 30°C for 60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash with ice-cold buffer.
-
Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration. Determine the EC50 (potency) and Emax (efficacy) values from the resulting dose-response curve.
Quantitative Data Summary
Table 1: Binding Affinities (Ki, nM) and Selectivity Ratios of Selected this compound Ligands
| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | MOR/KOR Selectivity | DOR/KOR Selectivity | Reference |
| p-methoxyphenylaminocyclorphan | 0.03 | 0.026 | - | 0.87 | - | [14][15] |
| MP1104 | - | - | - | - | - | [5] |
| MP1207 | 0.39 | 0.39 | 60.1 | 1 | 154.1 | [20] |
| Nalfurafine | 0.32 | 4.20 | - | 13.1 | - | [21] |
| CT-18 (Nalfurafine derivative) | 1.50 | 533 | - | 355.3 | - | [21] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Functional Activity (EC50, nM and Emax, %) of Selected KOR Agonists
| Compound | Assay | EC50 (nM) | Emax (%) | Reference |
| U50,488 | [³⁵S]GTPγS | - | - | [22] |
| SalA-VS-07 | [³⁵S]GTPγS | - | Partial Agonist | [3][10] |
| SalA-VS-08 | [³⁵S]GTPγS | - | Full Agonist | [3][10] |
| Compound 1b | [³⁵S]GTPγS (KOR) | - | Full Agonist | [21] |
| Compound 1c (NCP) | [³⁵S]GTPγS (KOR) | - | Full Agonist | [21] |
| Compound 6b | [³⁵S]GTPγS (KOR) | 81.88 | 99.27 | [21] |
| Compound 6c | [³⁵S]GTPγS (KOR) | 92.00 | 100.20 | [21] |
| Compound 1b | [³⁵S]GTPγS (MOR) | - | 61.29 (Partial) | [21] |
| Compound 1c (NCP) | [³⁵S]GTPγS (MOR) | - | 58.14 (Partial) | [21] |
| Compound 6b | [³⁵S]GTPγS (MOR) | - | 33.62 (Partial) | [21] |
| Compound 6c | [³⁵S]GTPγS (MOR) | - | 26.48 (Partial) | [21] |
Note: Emax is often presented relative to a standard full agonist.
Visualizations
Caption: KOR Signaling Pathways.
Caption: Workflow for KOR Ligand Optimization.
References
- 1. Development of a Selective Peptide κ-Opioid Receptor Antagonist by Late-Stage Functionalization with Cysteine Staples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Decoding the κ Opioid Receptor (KOR): Advancements in Structural Understanding and Implications for Opioid Analgesic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Kappa Opioid Receptor Ligands: Potential for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into μ-opioid receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design of κ-Opioid Receptor Agonists for the Development of Potential Treatments of Pain with Reduced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSpace [kuscholarworks.ku.edu]
- 12. applykite.com [applykite.com]
- 13. findaphd.com [findaphd.com]
- 14. Synthesis and opioid receptor binding affinities of 2-substituted and 3-aminomorphinans: ligands for mu, kappa, and delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Opioid Receptor Binding Affinities of 2-Substituted and 3-Aminomorphinans: Ligands for mu, kappa and delta Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design and synthesis of novel dimeric this compound ligands for kappa and micro opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Selective KOP Receptor Agonists: Probe 1 & Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Design of κ-Opioid Receptor Agonists for the Development of Potential Treatments of Pain with Reduced Side Effects [mdpi.com]
- 20. Controlling opioid receptor functional selectivity by targeting distinct subpockets of the orthosteric site - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Verifying the Role of 3-Hydroxy of 17-Cyclopropylmethyl-4,5α-epoxy-3,14β-dihydroxy-6β-[(4′-pyridyl) carboxamido]this compound Derivatives via Their Binding Affinity and Selectivity Profiles on Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. IUPHAR themed review: Opioid efficacy, bias, and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Respiratory Depression in Novel Morphinan Analgesics
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments aimed at mitigating respiratory depression in the development of novel morphinan analgesics.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of opioid-induced respiratory depression (OIRD)?
A1: Opioid-induced respiratory depression is primarily mediated by the activation of mu-opioid receptors (MORs) in specific regions of the central nervous system that control breathing.[1][2][3][4] Key areas in the brainstem, such as the pre-Bötzinger complex (the inspiratory rhythm generator) and the Kölliker-Fuse nucleus (a respiratory modulator), are particularly implicated.[2][3] Opioids bind to MORs on neurons in these regions, leading to neuronal hyperpolarization and reduced neurotransmitter release, which ultimately suppresses the respiratory drive.[5]
Q2: What are the main signaling pathways involved in MOR-mediated respiratory depression?
A2: Upon opioid binding, MORs, which are G-protein coupled receptors (GPCRs), primarily signal through two main intracellular pathways: the Gαi/o protein pathway and the β-arrestin pathway.[1][2] The canonical G-protein pathway is considered the primary mediator of both analgesia and respiratory depression.[1] There is ongoing research into developing "biased agonists" that preferentially activate the G-protein pathway for analgesia while minimizing β-arrestin pathway activation, which has been linked to some adverse effects.
Q3: What are the standard preclinical models for assessing OIRD?
A3: The most common preclinical models for assessing OIRD involve conscious, unrestrained rodents.[6][7] Key techniques include whole-body plethysmography (WBP) to measure respiratory rate, tidal volume, and minute volume, and pulse oximetry to monitor heart rate and oxygen saturation (SpO2).[6][8][9] These methods are favored because they avoid the confounding effects of anesthesia on respiration.[6]
Q4: How can I distinguish between central and peripheral effects of a novel this compound analgesic on respiration?
A4: To differentiate between central and peripheral effects, you can use opioid receptor antagonists with different abilities to cross the blood-brain barrier.[9] For instance, comparing the effects of your compound after pretreatment with a peripherally restricted antagonist like naloxone (B1662785) methiodide versus a centrally acting antagonist like naloxone can help elucidate the relative contributions of central and peripheral opioid receptors to the observed respiratory effects.[9]
Q5: What are some emerging strategies to develop safer opioid analgesics with reduced respiratory depression?
A5: Several innovative strategies are currently under investigation. These include the development of biased agonists that selectively activate pathways associated with analgesia over those causing respiratory depression, and the creation of mixed-agonist/antagonist compounds that target multiple opioid receptors to balance analgesia and side effects.[10][11] Another approach involves co-administering a respiratory stimulant with the opioid analgesic to counteract the depressive effects on breathing.[12][13][[“]] Researchers are also exploring compounds that act on different parts of the opioid receptor or allosteric modulators to fine-tune receptor activity.[10][15]
Troubleshooting Guides
Whole-Body Plethysmography (WBP)
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in baseline respiratory data | Animal stress or movement. | Allow for a sufficient acclimation period (at least 24 hours) for the animal in the plethysmography chamber before starting measurements.[7] Ensure the chamber is in a quiet, low-traffic area. |
| Inconsistent handling of animals prior to the experiment. | Standardize handling procedures and minimize handling time before placing the animal in the chamber. Inconsistent handling can lead to hyperventilation and variable breathing patterns.[6] | |
| "Floor effect" making it difficult to measure drug-induced respiratory depression | The animal's baseline respiration is already low. | Consider performing the study under hypercapnic conditions (e.g., 8% CO2) to stimulate breathing and create a larger window for detecting respiratory depression.[6] |
| Inconsistent results across different studies | Variations in experimental protocols. | It is crucial to establish and adhere to a standardized experimental protocol to allow for meaningful comparisons across studies.[6] |
Pulse Oximetry
| Issue | Possible Cause | Troubleshooting Steps |
| Signal loss or erratic readings | Improper collar fit or animal movement. | Ensure the pulse oximetry collar is snug but not too tight. Allow for a 2-day acclimation period where the animal wears the collar for about an hour each day to get used to it.[8] |
| Fur interference. | Shave a small area of fur where the sensor makes contact with the skin to improve signal quality. | |
| Unexpectedly low O2 saturation in control animals | Stress-induced respiratory changes. | Handle animals gently and allow for a baseline recording period of at least 30 minutes before drug administration to ensure a stable baseline.[8] |
| Difficulty in detecting subtle respiratory depression | Insufficient sensitivity of the measurement. | Oxygen saturation is a reliable parameter for evaluating respiratory depression.[8] Ensure your data acquisition protocol samples frequently (e.g., a 5-second average every 5 minutes) to capture dynamic changes.[8] |
Experimental Protocols
Protocol 1: Assessing Opioid-Induced Respiratory Depression in Rats using Whole-Body Plethysmography under Hypercapnic Conditions
-
Objective: To quantify the respiratory depressant effects of a novel this compound analgesic.
-
Apparatus: Whole-body plethysmograph for unrestrained rodents.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Acclimation: Acclimate rats to the plethysmography chambers for at least one hour on two consecutive days prior to the experiment.
-
Baseline Measurement (Normocapnia): On the day of the experiment, place the rat in the chamber and allow it to acclimate for 30 minutes while breathing ambient air. Record baseline respiratory frequency, tidal volume, and minute volume.
-
Drug Administration: Administer the novel this compound analgesic or vehicle control (e.g., intravenously).
-
Hypercapnic Challenge: Introduce a gas mixture of 8% CO2, 21% O2, and 71% N2 into the chamber.[6]
-
Data Recording: Continuously record respiratory parameters for a defined period (e.g., 60-120 minutes) post-drug administration.
-
Data Analysis: Compare the changes in respiratory parameters from baseline between the drug-treated and vehicle-treated groups.
-
Protocol 2: Evaluation of Respiratory Depression using Pulse Oximetry in Mice
-
Objective: To measure changes in oxygen saturation and heart rate following administration of a novel this compound analgesic.
-
Apparatus: Rodent pulse oximeter with a collar sensor.
-
Animals: C57BL/6 mice.
-
Procedure:
-
Acclimation: For two days prior to the experiment, fit the mice with the pulse oximetry collars for approximately one hour each day to acclimate them.[8]
-
Baseline Measurement: On the experimental day, place the collared mouse in a clean cage and allow it to acclimate for 30 minutes to establish a stable baseline for oxygen saturation and heart rate.[8]
-
Drug Administration: Administer the novel this compound analgesic or vehicle control (e.g., subcutaneously).
-
Data Recording: Record a 5-second average of the oxygen saturation and heart rate every 5 minutes for at least 60 minutes post-injection.[8]
-
Data Analysis: Analyze the data to determine the nadir (lowest point) of oxygen saturation and the time course of respiratory depression for the treated group compared to the control group.
-
Data Presentation
Table 1: Comparative Respiratory Effects of Standard Opioids in Mice
| Opioid | Potency Relative to Morphine | Effect on Respiratory Rate | Effect on Tidal Volume | Rapidity of Onset |
| Morphine | 1x | Decrease | - | Slower |
| Heroin | ~2-5x | Decrease | - | Intermediate |
| Fentanyl | ~70x | Decrease | Decrease | Most Rapid |
| Data compiled from comparative studies.[2] |
Table 2: Example Data from a Study Investigating a Novel Analgesic (Compound X) vs. Morphine
| Treatment Group | Dose (mg/kg, i.v.) | Mean % Decrease in Respiratory Rate from Baseline | Mean % Decrease in O2 Saturation from Baseline |
| Vehicle | - | 5 ± 2% | 1 ± 0.5% |
| Morphine | 10 | 45 ± 5% | 15 ± 3% |
| Compound X | 10 | 20 ± 4% | 5 ± 2% |
| Compound X | 30 | 35 ± 6% | 8 ± 2.5% |
| Fictional data for illustrative purposes. |
Visualizations
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Mechanisms of opioid-induced respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-analgesic effects of opioids: opioid-induced respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Editorial: Opioid-induced respiratory depression: neural circuits and cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piezoelectric sleep monitoring to determine respiratory depression, recovery time and survival time [bio-protocol.org]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Opioid-Induced Respiratory Depression | Moron-Concepcion Lab | Washington University in St. Louis [moronconcepcionlab.wustl.edu]
- 10. Strategies towards safer opioid analgesics - a review of old and upcoming targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Opioid Research Offers Hope for Safer Pain Management [axial.acs.org]
- 12. Countering opioid-induced respiratory depression by non-opioids that are respiratory stimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. consensus.app [consensus.app]
- 15. news-medical.net [news-medical.net]
Technical Support Center: Development of Non-Addictive Morphinan Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on non-addictive morphinan compounds.
Section 1: In Vitro Assay Troubleshooting
This section addresses common issues encountered during the in vitro characterization of novel this compound compounds.
Frequently Asked Questions (In Vitro Assays)
Question: My compound shows high binding affinity (low Ki) for the mu-opioid receptor (MOR) in a radioligand binding assay, but very low potency (high EC50) in a G-protein activation assay. What could be the cause?
Answer: This discrepancy is common and can be attributed to several factors:
-
Antagonist Behavior: The compound might be an antagonist or a very weak partial agonist. High affinity means it binds tightly to the receptor, but this doesn't guarantee it will activate the G-protein signaling pathway.
-
Low Intrinsic Efficacy: The compound may be a partial agonist with low intrinsic efficacy, meaning it cannot activate the receptor to the same maximal effect as a full agonist, regardless of concentration.[1][2]
-
Assay Conditions: Differences in assay buffer, temperature, or membrane preparation between the binding and functional assays can influence results. Ensure conditions are optimized and consistent.
-
Allosteric Modulator: While less common, the compound could be binding to an allosteric site rather than the orthosteric site where the radioligand binds, which could explain the high affinity but poor functional response in a specific pathway.
Question: I am trying to determine the "biased agonism" of my compound, but the results are inconsistent across different assays (e.g., GTPγS vs. cAMP). Why?
Answer: Quantifying biased agonism is complex, and inconsistencies can arise for several reasons:[3][4]
-
Signaling Amplification: Different pathways have varying degrees of signal amplification. For instance, cAMP assays often have a large natural amplification system, which can sometimes mask subtle differences in agonist efficacy.[5]
-
Cellular Background: The specific cell line used (e.g., CHO, HEK293) and its endogenous expression levels of G-proteins, GRKs (G protein-coupled receptor kinases), and arrestins can significantly impact the observed bias.
-
Data Analysis Model: The mathematical model used to calculate the bias factor (e.g., Black and Leff operational model) can influence the outcome. It is crucial to apply the chosen model consistently and understand its assumptions.
Question: My β-arrestin recruitment assay shows a high background signal. How can I troubleshoot this?
Answer: A high background signal in a β-arrestin recruitment assay can obscure the specific signal from your test compound. Common causes and solutions include:
-
Constitutive Receptor Activity: The receptor may have high constitutive (agonist-independent) activity in your cell line, leading to baseline arrestin recruitment. Using a neutral antagonist or an inverse agonist in control wells can help quantify and subtract this background.
-
Reagent Issues: Ensure the detection reagents are prepared fresh and according to the manufacturer's protocol.[6] Old or improperly stored reagents can lead to high background chemiluminescence or fluorescence.
-
Cell Health and Density: Over-confluent or unhealthy cells can produce aberrant signals. Ensure you are plating a consistent number of healthy, dividing cells and that they are not stressed during the experiment.[5]
-
Compound Autofluorescence/Chemiluminescence: The test compound itself might be fluorescent or chemiluminescent. Run a control plate with the compound in the absence of cells to check for this interference.
Section 2: In Vivo Model Challenges
This section provides guidance on common problems encountered when testing this compound compounds in animal models of analgesia and addiction.
Frequently Asked Questions (In Vivo Models)
Question: My compound is a potent analgesic in the tail-flick test but shows weak efficacy in a model of neuropathic pain. Why the difference?
Answer: This is a common finding and highlights the different mechanisms underlying acute thermal nociception versus chronic neuropathic pain.
-
Pain Mechanism: The tail-flick test measures the response to an acute thermal stimulus, which is heavily mediated by MOR signaling in the spinal cord. Neuropathic pain involves more complex central sensitization, neuroinflammation, and changes in synaptic plasticity that may be less responsive to traditional MOR agonists.
-
Receptor Subtype Involvement: While MOR is a primary target, other receptors (e.g., delta-opioid, kappa-opioid, NMDAR) play a more significant role in chronic and neuropathic pain states. Your compound's efficacy may be limited if it is highly selective for MOR.
-
Tolerance: In longer-term pain models, tolerance to the analgesic effects of MOR agonists can develop rapidly, reducing their efficacy over time.
Question: I am struggling to get consistent results in my conditioned place preference (CPP) experiment to assess addiction liability. What are some common pitfalls?
Answer: CPP is a sensitive behavioral paradigm, and variability can be an issue.[7] Key factors to control include:
-
Environmental Cues: Ensure the conditioning chambers have distinct and unambiguous cues (e.g., different flooring textures, wall patterns) that the animals can easily distinguish.
-
Handling and Stress: Stress can significantly impact drug-seeking behavior.[8] Handle all animals consistently and minimize environmental stressors (e.g., noise, light changes) outside of the experimental procedures.
-
Dosing and Timing: The dose used for conditioning is critical. An analgesic dose may not be rewarding, while a very high dose could be aversive. A dose-response curve should be established. The timing between drug administration and placement in the conditioning chamber must be kept constant.
-
Baseline Bias: Before conditioning, animals may show a natural preference for one chamber over another. It is standard practice to perform a pre-test to determine this bias and assign the drug conditioning to the less-preferred chamber to avoid confounding results.
Question: My G-protein biased agonist was designed to have low abuse potential, but animals are still self-administering it. Does this mean the hypothesis is wrong?
Answer: Not necessarily. While the G-protein bias hypothesis suggests that avoiding β-arrestin recruitment will reduce adverse effects, the reality is more complex.[1]
-
G-Protein Mediates Reward: The primary rewarding and reinforcing effects of opioids are also thought to be mediated by G-protein signaling, particularly through the mesolimbic dopamine (B1211576) pathway.[9] Therefore, even a completely G-protein biased agonist may still be rewarding.
-
Partial Agonism vs. Bias: Many compounds described as "G-protein biased" are actually low-efficacy partial agonists.[1] This low intrinsic efficacy, rather than the bias itself, might be responsible for a reduced side-effect profile.
-
Model Sensitivity: The self-administration model is a robust measure of reinforcement.[10] The fact that animals will work to receive the drug indicates it has reinforcing properties, even if they are weaker than those of a traditional opioid like morphine or fentanyl. The key comparison is the degree of self-administration (e.g., breakpoint in a progressive-ratio schedule) relative to a classic opioid.
Section 3: Synthetic Chemistry
This section addresses common hurdles in the chemical synthesis of novel this compound derivatives.
Frequently Asked Questions (Synthetic Chemistry)
Question: I am having difficulty with the stereoselectivity of a key cyclization step to form the this compound core. What strategies can I try?
Answer: Achieving the correct stereochemistry in the rigid pentacyclic this compound framework is a classic challenge in opioid synthesis.[11][12] Consider the following:
-
Catalyst Choice: For reactions like Heck cyclizations, the choice of palladium catalyst and associated ligands is critical for controlling the stereochemical outcome.[13] Experiment with a panel of ligands (e.g., phosphine-based) to find the optimal conditions.
-
Chiral Auxiliaries: Employing a chiral auxiliary on one of the precursor fragments can direct the stereochemistry of the cyclization, after which the auxiliary can be cleaved.
-
Substrate Control: The stereocenters already present in the precursor can influence the stereochemical outcome of the ring-closing reaction. Modifying substituents near the reacting centers can alter the transition state and favor the desired diastereomer.
-
Alternative Cyclization Strategies: If one method consistently fails, consider alternative synthetic routes. Intramolecular nitrone cycloadditions and photo-redox hydroamination have been used as key steps in modern this compound syntheses.[11][13]
Section 4: Data Presentation & Experimental Protocols
Comparative Pharmacological Data
The following table summarizes representative data for key this compound compounds. Values are illustrative and can vary based on specific assay conditions.
| Compound | Receptor Binding Ki (nM) | G-Protein Activation (EC50, nM) | β-Arrestin Recruitment (EC50, nM) | Notes |
| Morphine | ~3.0 (MOR)[14] | ~50-100 | ~150-300 | "Unbiased" reference agonist, high selectivity for MOR.[14] |
| Fentanyl | ~0.5-1.5 | ~5-20 | ~10-50 | Potent agonist; some studies suggest it may be β-arrestin biased relative to morphine.[4] |
| Oliceridine (TRV130) | ~5-10 | ~20-40 | >1000 | Developed as a G-protein biased agonist.[9] |
| PZM21 | ~1-5 | ~30-60 | >5000 | Computationally designed G-protein biased agonist.[9] |
| Buprenorphine | ~0.2-0.8 | Partial Agonist | Partial Agonist | High affinity partial agonist with complex pharmacology.[15] |
Key Experimental Protocols
1. Competitive Radioligand Binding Assay for Mu-Opioid Receptor (MOR)
Objective: To determine the binding affinity (Ki) of a test compound for the human MOR.[14]
Methodology:
-
Receptor Source: Use cell membranes from a stable cell line (e.g., CHO or HEK293) expressing the recombinant human mu-opioid receptor.
-
Materials:
-
Radioligand: [³H]-DAMGO (a selective MOR agonist), used at a concentration near its Kd (e.g., 0.5-1.0 nM).
-
Non-specific Control: Naloxone (a non-selective antagonist) at a high concentration (e.g., 10 µM).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
-
Procedure:
-
Set up three types of reactions in a 96-well plate:
-
Total Binding: Assay buffer, [³H]-DAMGO, and cell membranes.
-
Non-specific Binding: Assay buffer, [³H]-DAMGO, 10 µM Naloxone, and cell membranes.
-
Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M), and cell membranes.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound.[14]
-
Quickly wash the filters multiple times with ice-cold assay buffer.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and measure radioactivity in counts per minute (CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression to fit a sigmoidal curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
2. β-Arrestin 2 Recruitment Assay (Enzyme Fragment Complementation)
Objective: To quantify the potency (EC50) and efficacy (Emax) of a test compound to induce β-arrestin 2 recruitment to the MOR.[6]
Methodology:
-
Assay Principle: This protocol uses an enzyme fragment complementation (EFC) system (e.g., DiscoverX PathHunter®). The MOR is tagged with a small enzyme fragment (ProLink™), and β-arrestin 2 is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.[6][16]
-
Cell Line: Use a cell line co-expressing the MOR-ProLink™ and β-arrestin-Enzyme Acceptor constructs.
-
Procedure:
-
Plate the cells in a white, opaque 96-well or 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test compound and a reference full agonist (e.g., DAMGO) in an appropriate buffer. Include a vehicle-only control.
-
Add the compound dilutions to the respective wells.
-
-
Incubation and Detection:
-
Quantification:
-
Read the chemiluminescent signal using a plate luminometer.
-
-
Data Analysis:
-
The raw data is in Relative Luminescence Units (RLU).
-
Normalize the data: Set the vehicle control as 0% activation and the maximal response of the reference full agonist (DAMGO) as 100% activation.
-
Plot the normalized response against the log concentration of the test compound.
-
Use non-linear regression (four-parameter logistic equation) to determine the EC50 and Emax values for the test compound.[6]
-
Section 5: Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mu-opioid receptor (MOR) signaling cascade.
Caption: Screening workflow for non-addictive morphinans.
Caption: Logic from chemical structure to physiological effect.
References
- 1. Biased Agonism: Lessons from Studies of Opioid Receptor Agonists | Annual Reviews [annualreviews.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Biased View of μ-Opioid Receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Animal Models of Addiction and the Opioid Crisis | Taconic Biosciences [taconic.com]
- 8. Stress and Rodent Models of Drug Addiction: Role of VTA-Accumbens-PFC-Amygdala Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Chapter - Synthesis of Natural Morphinans and Development of Related Alkaloids | Bentham Science [benthamscience.com]
- 13. Expeditious Access to Morphinans by Chemical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Chemical Stability of Morphinan Derivatives in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the chemical stability of morphinan derivatives in solution.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Discoloration of Solution (e.g., yellowing, browning) | Oxidation of the this compound derivative, often accelerated by exposure to oxygen and light.[1][2] | - Prepare solutions using deoxygenated water. - Consider adding an antioxidant (e.g., sodium metabisulfite), but be aware of potential interactions.[3] - Store the solution under an inert gas like nitrogen. - Protect the solution from light by using amber-colored vials or by wrapping the container in foil.[4] |
| Precipitate Formation | pH shift, storage at low temperatures, or exceeding the solubility limit of the this compound derivative. | - Verify and adjust the pH of the solution to an optimal range (typically acidic, around pH 4-5).[2][3] - Avoid storing solutions at low temperatures where precipitation can occur.[1] - Ensure the concentration of the this compound derivative does not exceed its solubility in the chosen solvent at the storage temperature. |
| Loss of Potency/Concentration | Chemical degradation through pathways such as hydrolysis, oxidation, or photodegradation.[1][5] | - Review the storage conditions (temperature, light exposure). - Control the pH of the solution. Degradation is often accelerated at higher pH.[1] - Use a validated stability-indicating analytical method (e.g., HPLC) to accurately quantify the active ingredient and its degradation products.[6][7] - Perform forced degradation studies to understand the degradation profile of your specific derivative. |
| Unexpected Peaks in Chromatogram | Formation of degradation products or interaction with excipients or container materials. | - Identify the degradation products. Common ones for morphine include pseudomorphine and morphine-N-oxide.[1][2] - Evaluate the compatibility of the this compound derivative with all components of the formulation and the storage container. |
| Inconsistent Results in Stability Studies | Variability in experimental conditions, analytical method not being stability-indicating, or improper sample handling. | - Ensure consistent and controlled storage conditions (temperature, humidity, light). - Validate your analytical method to ensure it can separate the intact drug from its degradation products.[6] - Standardize sample preparation and handling procedures. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound derivatives in solution?
A1: The primary degradation pathways for this compound derivatives in aqueous solutions are oxidation, hydrolysis, and photodegradation.[1][5] Oxidation often leads to the formation of products like pseudomorphine and N-oxides.[1][2] Hydrolysis can occur, particularly with derivatives that have ester linkages.[8][9][10] Photodegradation can happen upon exposure to light, especially UV radiation.[4][5]
Q2: What are the key factors that influence the stability of this compound derivatives in solution?
A2: The main factors are pH, temperature, exposure to oxygen, and exposure to light.[1][11] Generally, acidic pH (around 4-5) enhances stability.[3] Higher temperatures accelerate degradation.[1] The presence of oxygen promotes oxidation, and exposure to light can lead to photodegradation.[1][5]
Q3: What is a "stability-indicating method" and why is it important?
A3: A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[6] It is crucial for stability studies because it allows you to quantify the true extent of degradation and ensure that the observed potency is not masked by co-eluting degradants. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[7]
Q4: How should I store my this compound derivative solutions for optimal stability?
A4: For optimal stability, solutions should typically be stored at a controlled room temperature or refrigerated (check specific product recommendations), protected from light in amber vials, and in a tightly sealed container to minimize oxygen exposure.[1] The pH should be controlled, preferably in the acidic range.[3]
Q5: Can I freeze my this compound derivative solutions for long-term storage?
A5: Freezing should be approached with caution. While it may slow down chemical degradation, it can lead to physical instability, such as precipitation of the drug upon thawing.[12] It is essential to conduct freeze-thaw cycle studies to ensure the product remains stable and the drug redissolves completely upon returning to room temperature.
Data on this compound Derivative Stability
The following tables summarize stability data for common this compound derivatives in solution from various studies.
Table 1: Stability of Oxycodone Hydrochloride in Solution [13][14][15][16][17]
| Concentration & Vehicle | Storage Conditions | Duration | Remaining Concentration |
| 100 mg/mL in sterile water (in plastic syringes) | 4°C and 24°C | 35 days | > 95% |
| 5 and 50 mg/mL in 0.9% NaCl or 5% Dextrose (in PVC minibags) | 4°C and 24°C | 35 days | > 95% |
| 1 mg/mL and 10 mg/mL in 0.9% NaCl, sterile water, or 5% Dextrose (in CADD reservoirs) | Room Temperature | 28 days | No significant loss |
| 1.17 mg/mL in 0.9% NaCl | 25°C and 33°C | 12 hours | Acceptable variability (<5%) |
| 3.57 mg/mL and 8.64 mg/mL in 0.9% NaCl | 25°C and 33°C | 24 hours | Stable |
Table 2: Stability of Hydromorphone Hydrochloride in Solution [12][18][19][20][21]
| Concentration & Vehicle | Storage Conditions | Duration | Remaining Concentration |
| 0.2 mg/mL in 0.9% NaCl (in PCA injectors) | 5°C, 20°C, 35°C | 8 weeks | > 95% |
| 0.2 mg/mL in 0.9% NaCl (in PCA injectors) | 5°C, 20°C, 35°C | 16 weeks | 92% - 96% |
| 1.5 and 80 mg/mL in 0.9% NaCl (in plastic syringes) | 4°C and 23°C | 60 days | > 95% |
| 0.05 mg/mL in 0.9% NaCl (in PVC and non-PVC bags) | 25°C and 37°C | 15 days | > 90% |
| Various concentrations with Ketamine in 0.9% NaCl | 4°C and 23°C | 24 days | > 90% |
Table 3: Stability of Morphine Hydrochloride in Solution [1][6][21]
| Concentration & Vehicle | Storage Conditions | Duration | Remaining Concentration |
| 0.025 mg/mL in 0.9% NaCl (in PVC and non-PVC bags) | 25°C and 37°C | 15 days | > 90% |
| Infusion solutions | Ambient conditions | Up to 3 months | Stable |
| 1 mg/mL and 2 mg/mL in 0.9% NaCl (in polypropylene (B1209903) syringes) | 5°C, 22°C, 40°C | 2 years | > 98% (at 5°C and 22°C) |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
Objective: To assess the stability of a this compound derivative under stress conditions.
Materials:
-
This compound derivative solution of known concentration
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (B78521) (NaOH), 1N
-
Hydrogen peroxide (H₂O₂), 3-30% solution
-
Calibrated pH meter
-
Water bath or oven
-
UV light chamber
-
Validated stability-indicating HPLC method
Methodology:
-
Acid Hydrolysis:
-
To an aliquot of the drug solution, add an equal volume of 1N HCl.
-
Incubate the mixture at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 2-24 hours).
-
At various time points, withdraw samples, neutralize with an equivalent amount of 1N NaOH, and dilute to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the drug solution, add an equal volume of 1N NaOH.
-
Incubate at a specified temperature for a defined period.
-
At various time points, withdraw samples, neutralize with 1N HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the drug solution, add an appropriate volume of H₂O₂ solution (e.g., 3%).
-
Store at room temperature or a slightly elevated temperature for a defined period.
-
Withdraw samples at various time points and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place the drug solution in a thermostatically controlled oven at a high temperature (e.g., 70-90°C).
-
Withdraw samples at various time points and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the drug solution to a controlled source of UV light in a photostability chamber.
-
Simultaneously, keep a control sample protected from light.
-
Withdraw samples from both the exposed and control solutions at various time points and analyze by HPLC.
-
Data Analysis: For each condition, analyze the samples by HPLC. Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and quantify the major degradation products and calculate the percentage of degradation of the parent compound.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating the this compound derivative from its degradation products.
Methodology:
-
Chromatographic System:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
A reversed-phase column (e.g., C18) is commonly used.
-
-
Mobile Phase Selection:
-
Start with a common mobile phase, such as a mixture of a phosphate (B84403) or acetate (B1210297) buffer and an organic solvent like acetonitrile (B52724) or methanol.
-
The pH of the aqueous phase is a critical parameter for achieving good separation of this compound alkaloids.
-
-
Method Optimization:
-
Inject a mixture of the unstressed drug and the samples from the forced degradation study.
-
Optimize the mobile phase composition (e.g., gradient elution), flow rate, and column temperature to achieve adequate resolution (typically >1.5) between the parent drug peak and all degradation product peaks.
-
-
Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. This ensures the method is reliable for stability sample analysis.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound derivatives.
Caption: Logical relationships between factors affecting stability and degradation outcomes.
Caption: A simplified diagram of the μ-opioid receptor signaling pathway.
References
- 1. Stability and compatibility of morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Formulation Development and Stability Testing of Oral Morphine Solution Utilizing Preformulation Approach [sites.ualberta.ca]
- 4. researchgate.net [researchgate.net]
- 5. A study on photodegradation of methadone, EDDP, and other drugs of abuse in hair exposed to controlled UVB radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. Comparison of the hydrolysis rates of morphine-3-glucuronide and morphine-6-glucuronide with acid and beta-glucuronidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 10. academic.oup.com [academic.oup.com]
- 11. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. Physical and Chemical Stability of Hydromorphone Hydrochloride 1.5 and 80 mg/mL Packaged in Plastic Syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cjhp-online.ca [cjhp-online.ca]
- 14. Microbiological and physicochemical stability of oxycodone hydrochloride solutions for patient-controlled delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. biomedres.us [biomedres.us]
- 18. Chemical Stability of Hydromorphone Hydrochloride in Patient-Controlled Analgesia Injector - ProQuest [proquest.com]
- 19. Chemical stability of hydromorphone hydrochloride in patient-controlled analgesia injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cjhp-online.ca [cjhp-online.ca]
- 21. ijpsonline.com [ijpsonline.com]
Technical Support Center: Refinement of Purification Techniques for Synthetic Morphinan Analogues
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of synthetic morphinan analogues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying synthetic this compound analogues?
Synthetic this compound analogues often present several purification challenges stemming from their chemical properties. Key difficulties include:
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Structural Similarity: Crude synthetic mixtures often contain structurally similar isomers, diastereomers, and reaction byproducts, making separation difficult.
-
Chirality: Morphinans possess multiple chiral centers, and their enantiomers can exhibit different pharmacological activities.[1] Therefore, efficient enantiomeric separation is often crucial.[1]
-
Peak Tailing in Chromatography: The basic nitrogen atom in the this compound structure can interact with acidic silanol (B1196071) groups on silica (B1680970) gel stationary phases, leading to peak tailing and reduced resolution.
-
Compound Degradation: Some this compound analogues can be sensitive to acidic or basic conditions, potentially leading to degradation during purification.
Q2: How can I prevent peak tailing during column chromatography on silica gel?
Peak tailing is a common issue caused by the interaction of the basic nitrogen on the this compound analogue with acidic silanol groups on the silica surface. To mitigate this, you can add a basic modifier to your mobile phase. Small amounts of triethylamine (B128534) (0.1-1%) or ammonium (B1175870) hydroxide (B78521) (0.1-1%) can effectively mask these acidic sites, resulting in more symmetrical peaks.
Q3: My this compound analogue won't crystallize. What are some common reasons and solutions?
Crystallization can be influenced by several factors:
-
Purity: The presence of impurities can inhibit crystal formation. Try to pre-purify your compound using flash column chromatography.
-
Solvent System: The choice of solvent is critical. A good crystallization solvent should dissolve the compound when hot but have low solubility when cold. You may need to screen a variety of solvents or solvent mixtures.
-
Supersaturation: The solution must be supersaturated for crystals to form. This can be achieved by slow cooling, slow evaporation of the solvent, or by adding an anti-solvent (a solvent in which your compound is insoluble).[2]
-
Nucleation: Sometimes, crystal growth needs a starting point. Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.
Q4: How do I separate diastereomers of a synthetic this compound analogue?
Diastereomers have different physical properties and can often be separated by standard chromatographic techniques like HPLC or column chromatography.[3] If chromatographic separation is challenging, consider forming a salt with a chiral resolving agent, such as 1-R-(+)-3-bromocamphor-8-sulphonic acid (1-R-BCS).[4] The resulting diastereomeric salts will have different solubilities, allowing for separation by fractional crystallization.[4]
Q5: What are some common impurities I might encounter?
Impurities in synthetic morphinans can include:
-
Starting materials and reagents: Unreacted starting materials and excess reagents.
-
Byproducts of the synthesis: Structurally related compounds formed from side reactions.
-
Degradation products: Formed if the compound is unstable under the reaction or purification conditions.
-
Enantiomeric or diastereomeric impurities: Other stereoisomers of the target molecule.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions between the basic this compound and acidic silica stationary phase. | Add a basic modifier like triethylamine (0.1%) or ammonium hydroxide to the mobile phase. Use a base-deactivated column. |
| Poor Resolution Between Diastereomers | Inadequate separation power of the mobile or stationary phase. | Optimize the mobile phase composition (e.g., adjust solvent ratios, try different organic modifiers like acetonitrile (B52724) or methanol).[5] Consider a different stationary phase (e.g., C18, phenyl-hexyl). For chiral compounds, a chiral stationary phase may be necessary.[6] |
| No Peaks or Very Small Peaks | Sample did not inject properly. Sample is not soluble in the mobile phase. Detector issue. | Check the injector for leaks or blockages. Ensure your sample is fully dissolved in the mobile phase before injection. Check detector settings (wavelength, etc.) and lamp status. |
| Ghost Peaks | Contamination in the mobile phase or from a previous injection. | Use high-purity solvents and freshly prepared mobile phase. Run a blank gradient to wash the column. |
| Drifting Baseline | Mobile phase composition is changing. Column not equilibrated. Temperature fluctuations. | Ensure mobile phase components are well-mixed and degassed. Equilibrate the column with at least 10-20 column volumes of mobile phase before injection. Use a column oven to maintain a constant temperature. |
Crystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Oiling Out | The compound is coming out of solution as a liquid instead of a solid. This happens when the solution is too concentrated or cooled too quickly. | Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. |
| No Crystals Form | Insufficient supersaturation. No nucleation sites. | Concentrate the solution by slowly evaporating some of the solvent. Try adding an anti-solvent dropwise until the solution becomes cloudy.[2] Scratch the inside of the flask or add a seed crystal. |
| Impure Crystals | Impurities are trapped in the crystal lattice. | Ensure the cooling process is slow to allow for selective crystallization.[7] Wash the collected crystals with a small amount of cold, fresh solvent to remove surface impurities. A second recrystallization may be necessary. |
| Poor Crystal Yield | The compound is too soluble in the cold solvent. Insufficient cooling time. | Choose a solvent in which the compound has lower solubility at cold temperatures. Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time. |
Experimental Protocols
Protocol 1: Preparative HPLC for Diastereomer Separation
This protocol provides a general framework for separating diastereomers of a synthetic this compound analogue.
-
Column Selection: Start with a standard reversed-phase column (e.g., C18, 5 µm particle size, 4.6 x 150 mm).[8]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[9]
-
Method Development:
-
Begin with a gradient elution to determine the approximate retention time of your compounds (e.g., 5% to 95% organic solvent over 20 minutes).
-
Based on the gradient run, develop an isocratic or shallow gradient method that provides the best separation of the diastereomers.[5]
-
Optimize the mobile phase composition, flow rate, and column temperature to maximize resolution.[8]
-
-
Sample Preparation: Dissolve the crude sample in the mobile phase or a compatible solvent at a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Purification Run:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Collect fractions corresponding to the separated diastereomer peaks.
-
-
Analysis and Work-up:
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Combine the pure fractions for each diastereomer.
-
Remove the solvent under reduced pressure to obtain the purified compounds.
-
Protocol 2: Recrystallization using an Anti-Solvent
This protocol is useful when a single solvent for cooling crystallization is not effective.[2]
-
Solvent Selection: Identify a "good" solvent that readily dissolves your this compound analogue at room temperature and an "anti-solvent" in which your compound is poorly soluble but is miscible with the good solvent.
-
Dissolution: Dissolve the crude compound in the minimum amount of the good solvent to create a concentrated solution.
-
Anti-Solvent Addition: Slowly add the anti-solvent to the stirred solution. Continue adding until the solution becomes persistently cloudy (turbid), which indicates the onset of precipitation.
-
Crystal Growth: Stop the anti-solvent addition and allow the mixture to stir for several hours to promote crystal growth. For better crystal formation, you can slightly warm the solution to redissolve the initial precipitate and then allow it to cool slowly.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Quantitative Data Summary
The following tables provide representative data for the purification of this compound analogues and related compounds. Note that optimal conditions will vary depending on the specific analogue.
Table 1: Representative HPLC Conditions for this compound Analogue Analysis
| Parameter | Condition | Reference |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | [8] |
| Mobile Phase A | 0.1% Formic Acid in Water | [9] |
| Mobile Phase B | Acetonitrile or Methanol | [9] |
| Gradient | 5% to 95% B over 20 minutes (for scouting) | - |
| Flow Rate | 1.0 mL/min | [8] |
| Column Temperature | 30 - 40 °C | [8] |
| Detection | UV at 280 nm | [8] |
Table 2: Common Solvents for this compound Analogue Crystallization
| Solvent Class | Examples | Application |
| Alcohols | Methanol, Ethanol, Isopropanol | Good for dissolving many morphinans, often used in combination with an anti-solvent. |
| Esters | Ethyl Acetate | Can be a good anti-solvent when a this compound is dissolved in a more polar solvent. |
| Ethers | Diethyl ether, Methyl tert-butyl ether (MTBE) | Often used as anti-solvents. |
| Hydrocarbons | Hexane, Heptane | Typically used as anti-solvents. |
| Ketones | Acetone | Can be used as a primary solvent or in a solvent/anti-solvent pair. |
Visualizations
Caption: General workflow for the purification of synthetic this compound analogues.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8691989B2 - Methods of synthesis of morphinans - Google Patents [patents.google.com]
- 5. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. amherst.edu [amherst.edu]
- 8. US20080206883A1 - Hplc method for separation and detection of hydromorphone and related opioid pharmacophores - Google Patents [patents.google.com]
- 9. longdom.org [longdom.org]
Troubleshooting low yields in the double-Heck cyclization for morphinan synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in the double-Heck cyclization step for the synthesis of the morphinan core structure.
Frequently Asked Questions (FAQs)
Q1: What is the double-Heck cyclization and why is it crucial for this compound synthesis?
The double-Heck cyclization is a powerful palladium-catalyzed tandem reaction that forms two rings of the this compound scaffold in a single step. This key transformation efficiently constructs the complex tetracyclic core of this compound alkaloids, significantly shortening the synthetic route to compounds like codeine and morphine.[1][2]
Q2: What are the common causes for low yields in this reaction?
Low yields in the double-Heck cyclization for this compound synthesis can stem from several factors, including:
-
Catalyst and Ligand Issues: Inactive or inappropriate palladium catalyst and ligand choice.
-
Sub-optimal Reaction Conditions: Non-ideal temperature, reaction time, or solvent.
-
Base Selection: The type and amount of base can significantly impact the reaction.
-
Substrate Quality: Impurities in the starting material can interfere with the catalytic cycle.
-
Side Reactions: Competing reaction pathways that consume starting material or the desired product.
Q3: How does microwave assistance improve the double-Heck cyclization?
Microwave irradiation can significantly accelerate the reaction rate, leading to shorter reaction times and potentially higher yields by minimizing the formation of degradation byproducts that can occur with prolonged heating.[3][4][5]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the palladium catalyst [e.g., Pd(OAc)₂, Pd₂(dba)₃] is fresh and has been stored properly. - Consider in-situ generation of the active Pd(0) catalyst. - Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%). |
| Inappropriate Ligand | - Screen different phosphine (B1218219) ligands (e.g., PPh₃, P(o-tol)₃, BINAP). The steric and electronic properties of the ligand are critical. - Check the palladium-to-ligand ratio; typically a 1:2 or 1:4 ratio is effective. |
| Low Reaction Temperature | - Gradually increase the reaction temperature. For conventional heating, temperatures may range from 80°C to 140°C. - If using microwave heating, optimize the temperature and wattage. |
| Insufficient Reaction Time | - Monitor the reaction progress using TLC or LC-MS at regular intervals to determine the optimal reaction time. |
| Poor Substrate Quality | - Purify the starting materials (aryl halide and diene precursors) meticulously to remove any impurities that could poison the catalyst. |
Issue 2: Formation of Significant Byproducts
| Possible Cause | Troubleshooting Steps |
| Homocoupling of Aryl Halide | - Lower the reaction temperature. - Use a bulkier phosphine ligand to disfavor the homocoupling pathway. |
| Olefin Isomerization | - Add a silver or thallium salt (e.g., Ag₂CO₃, TlOAc) to act as a halide scavenger, which can suppress olefin isomerization by promoting irreversible reductive elimination.[6] |
| Decomposition of Starting Material or Product | - Reduce the reaction temperature and/or time. - Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation. |
| Formation of Monocyclized Product | - Optimize the stoichiometry of the reactants. - Ensure the reaction conditions (temperature, time) are sufficient to drive the second cyclization. |
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key reaction parameters and their impact on the yield of the double-Heck cyclization, based on successful synthetic reports and general principles of Heck reactions.
Table 1: Effect of Palladium Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (10) | P(o-tol)₃ (20) | Et₃N | MeCN | 75 | ~67% | (Inferred from[7]) |
| Pd₂(dba)₃ (5) | PPh₃ (20) | K₂CO₃ | DMF | 110 | Variable | (General Heck Conditions) |
| Pd(OAc)₂ (5) | (R)-BINAP (10) | PMP | MeCN | 60 | Variable | (For asymmetric synthesis,[8]) |
Note: Yields are highly substrate-dependent and the above are illustrative. PMP = 1,2,2,6,6-pentamethylpiperidine.
Table 2: Influence of Solvent and Base on Yield
| Solvent | Base | Temperature (°C) | Observations |
| DMF | K₂CO₃ | 110-140 | Commonly used, good for dissolving substrates, but can decompose at high temperatures. |
| MeCN | Et₃N | 75-85 | Aprotic polar solvent, often a good choice for Heck reactions. |
| Toluene | PMP | 110 | Non-polar solvent, may require higher temperatures. |
| DMAc | NaOAc | 120 | High-boiling polar aprotic solvent. |
Experimental Protocols
Protocol 1: Pd-Mediated Intramolecular Double-Heck Cyclization (White/Banwell/Lan Synthesis of Codeine)
This protocol is based on the synthesis of codeine reported by White, Banwell, and Lan.[1][2][7]
-
Reaction Setup: To an oven-dried flask, add the diene-containing aryl bromide precursor (1.0 equiv), Pd(OAc)₂ (0.1 equiv), and P(o-tol)₃ (0.2 equiv).
-
Solvent and Base Addition: Under an inert atmosphere (Argon), add anhydrous acetonitrile (B52724) (MeCN) followed by triethylamine (B128534) (Et₃N, 4.0 equiv).
-
Reaction Conditions: Heat the reaction mixture to 75°C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Microwave-Assisted Intramolecular Cascade Double-Heck Cyclization
This protocol is a general representation based on recent reports of microwave-assisted synthesis.[4][5]
-
Reaction Setup: In a microwave-safe reaction vessel, combine the aryl halide diene precursor (1.0 equiv), a palladium catalyst such as Pd(OAc)₂ (0.05 - 0.1 equiv), and a suitable phosphine ligand (e.g., PPh₃, 0.1 - 0.2 equiv).
-
Solvent and Base: Add a high-boiling point solvent such as DMF or DMAc, and a base (e.g., K₂CO₃, 2.0 - 3.0 equiv).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for a specified time (e.g., 30-60 minutes).
-
Workup and Purification: After cooling, follow a standard aqueous workup and purification by column chromatography as described in Protocol 1.
Visualizations
References
- 1. Expeditious Access to Morphinans by Chemical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The White/Banwell/Lan Synthesis of Codeine [organic-chemistry.org]
- 8. soc.chim.it [soc.chim.it]
Technical Support Center: Enhancing the Antinociceptive Potency of N-Substituted Morphinans
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and answering frequently asked questions related to the synthesis and evaluation of N-substituted morphinans.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the N-substituent in determining the pharmacological profile of a morphinan?
The N-substituent at position 17 on the this compound skeleton plays a critical role in defining the compound's pharmacological behavior.[1] The size and nature of this substituent can dictate whether the compound acts as a potent agonist, a partial agonist, or a pure antagonist at opioid receptors.[1][2][3] For example, exchanging the N-methyl group of morphine for an N-allyl group produces nalorphine, a partial agonist, while N-allyl and N-cyclopropylmethyl substitutions on oxymorphone yield the potent antagonists naloxone (B1662785) and naltrexone.[1][2]
Q2: Which N-substituent is generally most effective for enhancing mu-opioid receptor (MOP) agonist potency?
Structure-activity relationship (SAR) studies consistently show that substituting the N-methyl group with an N-phenethyl group is highly favorable for enhancing MOP receptor activity.[1][4] This modification typically leads to improved binding affinity and selectivity for the MOP receptor, potent G-protein signaling, and a marked increase in in vivo antinociceptive potency compared to the N-methyl parent molecules.[1] For instance, the N-phenethyl derivative of oxymorphone demonstrates a 12-fold increase in analgesic potency.[1][2]
Q3: How do modifications at other positions (e.g., C6, C14) interact with the N-substituent to affect potency?
Modifications at other key positions on the this compound scaffold can significantly influence the pharmacological profile alongside the N-substituent.
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Position 14: The presence of a 14-hydroxyl group can enhance µ-agonist properties.[3] Furthermore, converting this hydroxyl to a 14-methoxy group can markedly increase both binding affinity and antinociceptive potency.[5]
-
Position 6: A carbonyl group at position 6 (a 6-one) is often preferable to a hydroxyl function in N-phenethyl derivatives, as it tends to enhance MOP receptor affinity and agonist potency both in vitro and in vivo.[2] Functionalizing position 6 with groups like cyano (CN) can also lead to highly potent and selective MOP agonists.[6]
Q4: What is the typical signaling pathway activated by an N-substituted this compound agonist at the MOP receptor?
MOP receptors are G protein-coupled receptors (GPCRs) that primarily signal through the activation of inhibitory Gαi/o proteins.[7][8] Upon agonist binding, the G protein dissociates into its Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels. The Gβγ subunit acts to inhibit presynaptic N-type voltage-gated calcium channels (VGCC) and activate postsynaptic G protein-coupled inwardly rectifying potassium (GIRK) channels.[7] The collective result is a decrease in neuronal excitability and a reduction in the release of nociceptive neurotransmitters.
Troubleshooting Guides
Synthesis Issues
Q: My N-demethylation reaction to create the nor-morphinan precursor has a low yield. What are some alternative methods?
Low yields in N-demethylation are a common challenge. The classical von Braun reaction using cyanogen (B1215507) bromide can be hazardous and inefficient. Consider these alternatives:
-
Improved Chemical Methods: An improved procedure using cyanogen bromide with K2CO3 has been reported for the N-demethylation of 9β-hydroxy-5-(3-hydroxyphenyl)morphans.[9]
-
Palladium-Catalyzed Methods: Research has focused on palladium-catalyzed N-demethylation protocols, which can offer improved efficiency for manufacturing processes.[10]
-
Biological Methods: Incubation with certain fungal strains, such as Cunninghamella echinulata, has been shown to effectively N-demethylate a wide range of morphinans and commercially available opiates, providing a "green chemistry" alternative.[10]
In Vitro Assay Issues
Q: My compound shows high binding affinity (low Kᵢ) in the receptor binding assay but low potency (high EC₅₀) in the [³⁵S]GTPγS functional assay. What could be the reason?
This discrepancy suggests your compound may be a partial agonist or an antagonist.
-
Partial Agonism: A partial agonist can bind with high affinity but is incapable of producing the maximal G-protein activation (Emax) that a full agonist can, resulting in lower potency (higher EC₅₀) in functional assays.
-
Antagonism: An antagonist will bind with high affinity (low Kᵢ) but will not stimulate [³⁵S]GTPγS binding at all, showing no agonistic activity.
-
Assay Conditions: Ensure that the concentration of GDP and the ionic strength of the buffer in your GTPγS assay are optimized, as these factors can significantly impact the observed potency and efficacy of a test compound.
In Vivo Assay Issues
Q: The antinociceptive potency (ED₅₀) of my compound varies significantly between the hot-plate and formalin tests. Why is this, and which result is more relevant?
This is an expected finding, as different nociceptive tests measure responses to different pain modalities. Morphine's potency is known to be greatest in tests of acute thermal and mechanical pain (hot-plate, tail-flick, paw pressure) and lower in tests involving inflammatory or chemical pain (formalin test).[11][12]
-
Hot-Plate Test: Measures response to a brief, high-intensity thermal stimulus, reflecting supraspinally organized pain responses.
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Formalin Test: Measures response to a persistent, localized chemical irritation that has an initial acute phase followed by a longer-lasting inflammatory phase. The relevance of the result depends on the intended therapeutic target. For acute pain, the hot-plate test is highly relevant. For conditions involving inflammation or persistent pain, the formalin test may provide more predictive data.
Q: My compound is potent in vitro but shows poor efficacy in vivo. What are the potential causes?
Several factors can contribute to a poor in vitro-in vivo correlation:
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Pharmacokinetics: The compound may have poor absorption, rapid metabolism (e.g., first-pass effect), poor distribution, or rapid elimination.[13]
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Blood-Brain Barrier (BBB) Penetration: The compound may not effectively cross the BBB to reach its central MOP receptor targets. The efflux transporter P-glycoprotein (P-gp) at the BBB can actively remove some opioids from the brain.[14] Interestingly, some N-substituted noroxymorphone (B159341) analogues like oxymorphone and naloxone do not appear to be P-gp substrates.[14]
-
Off-Target Effects: The compound may have unforeseen interactions with other biological systems in a whole organism that are not present in the simplified in vitro environment.
Experimental Protocols
Protocol 1: Radioligand Receptor Binding Assay (for Kᵢ determination)
This protocol is adapted from methodologies described for determining binding affinities at human MOP receptors expressed in CHO cells.[1][6]
-
Cell Culture & Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human MOP receptor (CHOhMOP) under standard conditions.
-
Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
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Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford method).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes (typically 10-20 µg protein), the radioligand (e.g., [³H]DAMGO for MOP at a concentration near its Kd), and varying concentrations of the unlabeled test compound.
-
For non-specific binding determination, use a high concentration of a standard unlabeled ligand (e.g., 10 µM Naloxone).
-
Incubate the mixture at 25°C for 60-90 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B), followed by several washes with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: [³⁵S]GTPγS Functional Assay (for EC₅₀ and Eₘₐₓ determination)
This protocol measures agonist-stimulated G-protein activation in cell membranes.[1][6][9]
-
Membrane Preparation: Prepare CHOhMOP cell membranes as described in Protocol 1.
-
GTPγS Binding Assay:
-
Pre-incubate cell membranes (10-20 µg protein) with adenosine (B11128) deaminase (ADA) for 10 minutes at 30°C in assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4).
-
Add varying concentrations of the agonist test compound along with 100 µM GDP.
-
Initiate the binding reaction by adding 0.05-0.1 nM [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration as described in Protocol 1.
-
Measure the [³⁵S]GTPγS bound to the membranes via liquid scintillation counting.
-
Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of excess unlabeled GTPγS (e.g., 10 µM).
-
-
Data Analysis:
-
Plot the specific binding of [³⁵S]GTPγS as a function of the agonist concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the EC₅₀ (concentration producing 50% of the maximal effect) and Eₘₐₓ (maximal stimulation) values.
-
The Eₘₐₓ is often expressed as a percentage of the stimulation produced by a standard full agonist like DAMGO.
-
Protocol 3: In Vivo Hot-Plate Test (for antinociceptive efficacy)
This is a standard test for evaluating the efficacy of analgesics against thermal pain.[1][7][11]
-
Animal Acclimation:
-
Use mice or rats (e.g., C57BL/6 mice or Sprague-Dawley rats).[11]
-
Acclimate the animals to the testing room and handling for several days before the experiment.
-
On the test day, allow animals to acclimate to the testing apparatus.
-
-
Procedure:
-
Set the surface temperature of the hot plate to a constant, noxious temperature (e.g., 52-55°C).[11][12]
-
Determine the baseline latency by placing the animal on the hot plate and measuring the time until it exhibits a nociceptive response (e.g., licking a hind paw, jumping).
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established. If the animal does not respond by the cut-off time, it is removed, and this maximum latency is recorded.
-
Administer the test compound (e.g., subcutaneously or intraperitoneally) at various doses to different groups of animals. A vehicle control group must be included.
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Measure the response latency at several time points after drug administration (e.g., 15, 30, 60, 90 minutes) to determine the peak effect.
-
-
Data Analysis:
-
Convert the raw latency scores to a percentage of the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.
-
For each dose, determine the peak %MPE.
-
Calculate the ED₅₀ (the dose required to produce a 50% antinociceptive effect) from the dose-response curve.
-
Quantitative Data Summary
Table 1: Receptor Binding Affinities (Kᵢ, nM) of Representative N-Substituted Morphinans at Human Opioid Receptors
| Compound | N-Substituent | Parent Scaffold | MOP (Kᵢ) | DOP (Kᵢ) | KOP (Kᵢ) | Reference |
|---|---|---|---|---|---|---|
| Morphine (22) | -CH₃ | Morphine | 3.35 | 195 | 96.4 | [8] |
| Compound 22b | -CH₂CH₂Ph | Morphine | 0.25 | 24.5 | 93.5 | [8] |
| Oxymorphone (1) | -CH₃ | Oxymorphone | 0.81 | 102 | 45.4 | [8] |
| Compound 1b | -CH₂CH₂Ph | Oxymorphone | 0.12 | 19.8 | 32.2 | [8] |
| Compound 5 | -CH₃ | 6-Cyano-N-methylthis compound | 0.18 | 15.6 | 13.9 |[6] |
Table 2: In Vitro Functional Potency (EC₅₀, nM) and Efficacy (Eₘₐₓ) of N-Substituted Morphinans in the [³⁵S]GTPγS Assay
| Compound | Parent Scaffold | MOP EC₅₀ (nM) | MOP Eₘₐₓ (% DAMGO) | Reference |
|---|---|---|---|---|
| Morphine | Morphine | 28.9 | 75 | [1] |
| N-Phenethylnormorphine (1) | Morphine | 9.04 | 93 | [1] |
| Oxymorphone | Oxymorphone | 2.59 | 108 | [1] |
| N-Phenethylnoroxymorphone (6) | Oxymorphone | 2.63 | 100 |[1] |
Table 3: In Vivo Antinociceptive Potency (ED₅₀, mg/kg, s.c.) of N-Substituted Morphinans in Mice
| Compound | Hot-Plate Test ED₅₀ | Tail-Flick Test ED₅₀ | Reference |
|---|---|---|---|
| Morphine | 1.54 | 2.50 | [1] |
| N-Phenethylnormorphine (1) | 0.07 | 0.09 | [1] |
| Oxymorphone | 0.11 | 0.11 | [1] |
| N-Phenethylnoroxymorphone (6) | 0.06 | 0.06 |[1] |
Diagrams and Workflows
Caption: General synthesis workflow for producing N-substituted morphinans.
Caption: Mu-Opioid Receptor (MOP) agonist intracellular signaling pathway.
References
- 1. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. pharmacy180.com [pharmacy180.com]
- 4. mdpi.com [mdpi.com]
- 5. Development of 5-Substituted N-Methylthis compound-6-ones as Potent Opioid Analgesics with Improved Side-Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring pharmacological activities and signaling of morphinans substituted in position 6 as potent agonists interacting with the μ opioid receptor | springermedizin.de [springermedizin.de]
- 7. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylthis compound-6-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of opioid receptor affinity and efficacy via N-substitution of 9β-hydroxy-5-(3-hydroxyphenyl)morphan: Synthesis and computer simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholars.mssm.edu [scholars.mssm.edu]
- 13. Synthesis and Opioid Receptor Binding Affinities of 2-Substituted and 3-Aminomorphinans: Ligands for mu, kappa and delta Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Opioids and efflux transporters. Part 4: influence of N-substitution on P-glycoprotein substrate activity of noroxymorphone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Morphinan Hydrophilicity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for experiments focused on modifying the morphinan structure to increase its hydrophilicity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions encountered during the chemical modification of morphinans to enhance their water solubility.
Q1: My goal is to increase the hydrophilicity of a this compound derivative to limit its penetration across the blood-brain barrier (BBB). Which structural position is the best starting point for modification?
A1: The C6-position is the most strategically advantageous and widely explored site for introducing hydrophilic moieties. Modifications at this position are generally well-tolerated for maintaining opioid receptor affinity while significantly increasing polarity.[1]
-
Troubleshooting Poor CNS Restriction: If your C6-modified derivative still shows significant central nervous system (CNS) effects, consider the nature of the substituent. Zwitterionic moieties, such as amino acids or dipeptides, are particularly effective at restricting BBB penetration due to their charge characteristics at physiological pH.[1][2][3] Simple polar groups may not be sufficient.
Q2: I am attempting a glycosylation at the C6-hydroxyl group but am experiencing low yields and difficulty with purification. What can I do?
A2: Low yields in glycosylation, particularly using traditional methods like the Koenigs-Knorr reaction, can be a common issue due to variable yields and the use of heavy metal ions that are difficult to remove.[4][5]
-
Troubleshooting Guide:
-
Protecting Groups: Ensure the C3-phenolic hydroxyl group is selectively protected (e.g., with an acetyl or benzoyl group) before attempting C6-glycosylation to ensure regioselectivity.[4][5]
-
Alternative Glycosyl Donors: Consider using thioglycosides as glycosyl donors in the presence of a thiophilic promoter. This method has been shown to provide high stereoselectivity and yields of up to 90%, while avoiding toxic heavy metal reagents and simplifying purification.[4]
-
Purification Strategy: For acetylated glucopyranosyl derivatives, column chromatography is often necessary for purification. Final products can sometimes be purified by crystallization from solvents like ethanol (B145695) or diethyl ether.[5]
-
Q3: I quaternized the tertiary amine at N-17 to increase hydrophilicity, but the resulting compound has very low binding affinity for opioid receptors. Is this expected?
A3: Yes, this is a known consequence of N-quaternization. While it effectively increases hydrophilicity and creates a permanently charged molecule, it generally leads to a significant decrease in binding affinity to opioid receptors and diminished in vivo activity.[2] This strategy is often abandoned in favor of other modifications.
Q4: What is PEGylation and how can it be applied to morphinans?
A4: PEGylation is the covalent attachment of polyethylene (B3416737) glycol (PEG) polymer chains to a molecule.[6] This process increases the molecule's hydrodynamic size, improves water solubility, and can shield it from metabolic enzymes and the immune system.[6][7][8]
-
Application to Morphinans: PEGylation can be used to increase the hydrophilicity of this compound-based drugs. A notable clinical example is Naloxegol, a PEGylated derivative of naloxone, which acts as a peripherally restricted mu-opioid receptor antagonist for treating opioid-induced constipation.[6][9] The PEG chain limits its ability to cross the BBB.
Q5: Can I modify the C3-phenolic hydroxyl group to enhance hydrophilicity?
A5: Modification at the C3-hydroxyl group is generally discouraged if the goal is to retain or improve analgesic potency. This phenolic hydroxyl group is considered crucial for forming a key hydrogen bond interaction within the opioid receptor binding site.[10] Masking or removing this group typically results in a significant drop in affinity and activity.[10][11]
Quantitative Data Summary
The following tables summarize key quantitative data for representative this compound derivatives, illustrating the impact of hydrophilic modifications on receptor binding and analgesic potency.
Table 1: In Vitro Opioid Receptor Binding Affinities (Ki, nM) of C6-Modified Zwitterionic Derivatives.
| Compound | Modification | µ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) |
| Oxymorphone | Parent Compound | 0.25 | 18.5 | 45.1 |
| Derivative 2 | 6α-Glycine | 0.42 | 8.8 | 65.4 |
| Derivative 3 | 6α-L-Alanine | 0.82 | 11.2 | 101 |
| Derivative 4 | 6α-L-Phenylalanine | 0.49 | 4.8 | 85.3 |
Data synthesized from reference[2]. These zwitterionic derivatives display high affinity for the MOR, comparable to the parent compound, demonstrating that C6-amino acid substitution is well-tolerated for receptor binding.
Table 2: In Vivo Antinociceptive Potency (ED50) of N-Substituted Morphinans.
| Compound | N-17 Substituent | Potency (ED50, mg/kg, s.c. in mice) |
| Morphine | -CH3 | 0.96 |
| Compound 1 | -CH2CH2Ph | 0.14 |
| Oxymorphone | -CH3 | 0.08 |
| Compound 4 | -CH2CH2Ph | 0.0066 |
Data synthesized from reference[12]. Note that increasing the lipophilicity of the N-substituent (e.g., from methyl to phenethyl) can significantly increase analgesic potency. This highlights the challenge of introducing hydrophilic N-substituents while maintaining high potency.[13]
Key Experimental Protocols
Protocol 1: Synthesis of a C6-Amino Acid Zwitterionic Derivative via Reductive Amination
This protocol outlines the general procedure for conjugating an amino acid to the C6-keto group of a this compound, such as 14-O-methyloxymorphone.[14]
-
Starting Material: Dissolve the This compound-6-one (B15388065) starting material (e.g., 14-O-methyloxymorphone hydrobromide) in methanol.
-
Amine Addition: Add the desired amino acid tert-butyl ester hydrochloride salt to the solution.
-
Reducing Agent: Add sodium cyanoborohydride (NaBH3CN) to the mixture at room temperature (21 °C).
-
Reaction: Allow the reductive amination to proceed until the starting material is consumed (monitor by TLC or LC-MS).
-
Diastereomer Separation: The reaction produces a mixture of 6α and 6β diastereomers. Separate these isomers using medium-pressure liquid chromatography (MPLC).
-
Deprotection: Remove the tert-butyl ester protecting group from the separated diastereomers using an appropriate acid (e.g., trifluoroacetic acid) to yield the final zwitterionic products.
-
Purification: Purify the final compounds by crystallization or chromatography.
Protocol 2: C6-O-Glycosylation using a Thioglycoside Donor
This protocol describes a selective and high-yield method for C6-glycosylation.[4]
-
Protection: Selectively protect the C3-phenolic hydroxyl of the morphine or dihydromorphine starting material (e.g., with a benzoyl group).
-
Glycosylation Reaction: Dissolve the 3-O-protected this compound in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add Donor & Promoter: Add the thioglycoside donor (e.g., a protected thioglucuronide) and a thiophilic promoter (e.g., N-Iodosuccinimide/Triflic acid).
-
Reaction Conditions: Stir the reaction at the appropriate temperature (e.g., -20 °C to room temperature) under an inert atmosphere (e.g., Argon) until completion.
-
Workup: Quench the reaction, wash with appropriate aqueous solutions (e.g., sodium thiosulfate, sodium bicarbonate), dry the organic layer, and concentrate in vacuo.
-
Deprotection: Remove the protecting groups from the sugar moiety and the C3-hydroxyl to yield the final 6-O-glycosylated this compound.
-
Purification: Purify the product by crystallization or column chromatography to obtain the desired β-isomer.
Visualizations
References
- 1. Peripheralization Strategies Applied to Morphinans and Implications for Improved Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological, and Structural Explorations of New Zwitterionic Derivatives of 14-O-Methyloxymorphone, as Potent μ/δ Opioid Agonists and Peripherally Selective Antinociceptives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. PEGylation - Wikipedia [en.wikipedia.org]
- 7. PEGylation, the ultimate strategy to improve the in vivo efficiency of bioactive compounds [iris.cnr.it]
- 8. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. policycommons.net [policycommons.net]
- 12. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The influence of esters and carboxylic acids as the N-substituent of opioids. 1. Benzomorphans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reducing the Abuse Potential of Semi-Synthetic Morphinan Opioids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on reducing the abuse potential of semi-synthetic morphinan opioids.
Section 1: Abuse-Deterrent Formulations (ADFs)
Abuse-deterrent formulations (ADFs) are designed to prevent the manipulation of opioid medications for purposes of abuse.[1][2] These technologies can be broadly categorized into physical/chemical barriers and agonist/antagonist combinations.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of abuse-deterrent formulations?
A1: ADFs employ several mechanisms to deter abuse:
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Physical Barriers: These formulations use hard-to-crush polymers or matrices that resist particle size reduction, making it difficult to snort or inject the drug. An example is a polyethylene (B3416737) oxide matrix that forms a viscous gel when crushed and mixed with water, preventing it from being easily drawn into a syringe.[3][4]
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Chemical Barriers: These formulations can include components that form a gel when the product is dissolved in a small volume of liquid, making injection difficult.[4]
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Agonist/Antagonist Combinations: These formulations combine the opioid agonist with an antagonist like naloxone. When taken as directed, the antagonist is not orally bioavailable and has no effect. However, if the tablet is crushed for injection or snorting, the antagonist is released and can precipitate withdrawal in opioid-dependent individuals or block the euphoric effects of the agonist.[3][5][6]
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Aversive Agents: Some formulations include an ingredient that produces an unpleasant effect if the product is manipulated and taken at a higher than prescribed dose.
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Prodrugs: These are inactive compounds that are metabolized into the active opioid in the body. They may have a slower onset of action or be designed to be activated only through the intended oral route, potentially reducing the rewarding effects associated with other routes of administration.[7]
-
Delivery Systems: Depot injectable formulations and subcutaneous implants can be difficult to manipulate.[7]
Q2: What are the regulatory considerations for developing ADFs?
A2: The U.S. Food and Drug Administration (FDA) has issued guidance for the industry on the evaluation and labeling of abuse-deterrent opioids.[2] Development programs for ADFs typically require a combination of in vitro laboratory studies (Category 1), pharmacokinetic studies (Category 2), and clinical abuse potential studies (Category 3).[8] Post-marketing studies (Category 4) are also often required to assess the real-world impact of the ADF.[7][8]
Q3: Are there any limitations to current ADF technologies?
A3: Yes, current ADF technologies have limitations. Most are not effective against the most common form of abuse: swallowing multiple intact tablets or capsules.[2][9] Determined individuals may still find ways to circumvent the abuse-deterrent mechanisms.[3] Furthermore, the introduction of ADFs for one opioid may lead to a shift in abuse to other, non-abuse-deterrent opioids or illicit drugs like heroin.[3][10]
Troubleshooting Guides
Issue 1: Inconsistent in vitro drug release from my polymer-based ADF.
-
Possible Cause: Incomplete or inconsistent polymer hydration.
-
Troubleshooting Step: Ensure uniform mixing of the opioid and polymer during formulation. Verify that the particle size of the polymer is consistent across batches. Evaluate the effect of different mixing times and methods on hydration and drug release profiles.
-
-
Possible Cause: Variability in the viscosity of the gel formed upon contact with solvent.
-
Troubleshooting Step: Characterize the rheological properties of the gel under different solvent conditions (e.g., water, ethanol).[11] Ensure that the polymer concentration is sufficient to form a robust gel that is not easily syringeable.
-
-
Possible Cause: Interaction between the drug and the polymer.
-
Troubleshooting Step: Conduct solid-state characterization studies (e.g., DSC, XRD) to investigate potential drug-polymer interactions that could affect drug release.
-
Issue 2: My agonist/antagonist ADF shows variable antagonist release upon manipulation.
-
Possible Cause: Inadequate sequestration of the antagonist.
-
Troubleshooting Step: Re-evaluate the sequestration technology. If using a physical barrier, ensure its integrity is maintained during storage and handling. For coated pellets or particles, verify the coating thickness and uniformity.
-
-
Possible Cause: The manipulation method used in vitro does not effectively release the antagonist.
-
Possible Cause: The analytical method for detecting the antagonist is not sensitive enough.
-
Troubleshooting Step: Validate your analytical method to ensure it has the required sensitivity and specificity to detect the low concentrations of the antagonist that may be released.
-
Section 2: Pharmacological Approaches
Pharmacological strategies aim to modify the intrinsic properties of the opioid molecule or its interaction with the opioid receptor to reduce abuse potential.
Frequently Asked Questions (FAQs)
Q1: What is G-protein biased agonism and how can it reduce abuse potential?
A1: Mu-opioid receptors (MORs) are G-protein coupled receptors (GPCRs).[12] Agonist binding to the MOR activates two main signaling pathways: the G-protein pathway, which is thought to mediate analgesia, and the β-arrestin pathway, which has been linked to adverse effects like respiratory depression and the development of tolerance.[12][13] G-protein biased agonists are compounds that preferentially activate the G-protein pathway over the β-arrestin pathway.[14][15] The hypothesis is that by selectively activating the "good" signaling pathway, these compounds could provide pain relief with a lower risk of side effects and abuse potential.[15][16] Oliceridine (TRV130) is an example of a G-protein biased agonist that has been approved by the FDA for the treatment of moderate to severe acute pain.[14]
Q2: What are the challenges in developing G-protein biased agonists?
A2: The development of G-protein biased agonists faces several challenges. A key issue is that the initial hypothesis that β-arrestin signaling is solely responsible for adverse effects has been questioned.[13] Furthermore, some compounds initially identified as G-protein biased in vitro have shown less pronounced or no significant benefits in clinical trials compared to traditional opioids.[17][18] There is also a need for more predictive in vitro assays to accurately determine the degree of bias and its translation to in vivo effects.[16]
Troubleshooting Guides
Issue 1: My novel compound does not show the expected G-protein bias in my cell-based assay.
-
Possible Cause: The cellular environment of the assay system is influencing the results.
-
Troubleshooting Step: The expression levels of G-proteins, G-protein receptor kinases (GRKs), and β-arrestins can significantly impact the observed bias.[16] Consider using multiple cell lines with different expression profiles of these signaling proteins. It is also important to use a reference compound with a known bias profile for comparison.
-
-
Possible Cause: The assay methodology is not sensitive enough to detect subtle differences in signaling.
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Possible Cause: The compound may be a partial agonist, which can be misinterpreted as a biased agonist in assays with high receptor reserves.[18]
-
Troubleshooting Step: Consider using cell lines with lower receptor expression levels or employing techniques to reduce the receptor reserve to better assess the intrinsic efficacy of your compound.[18]
-
Issue 2: My G-protein biased agonist shows reduced analgesic effects in my animal model.
-
Possible Cause: The compound has poor pharmacokinetic properties.
-
Troubleshooting Step: Conduct a full pharmacokinetic profiling of your compound to determine its absorption, distribution, metabolism, and excretion (ADME) properties. Poor brain penetration can be a major reason for a lack of central analgesic effects.
-
-
Possible Cause: The animal model is not appropriate for detecting the analgesic effects of a biased agonist.
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Troubleshooting Step: Different pain models (e.g., hot-plate, tail-flick, writhing test) may have different sensitivities to various types of analgesics. Consider using multiple pain models to get a comprehensive picture of your compound's analgesic profile.
-
-
Possible Cause: The G-protein bias observed in vitro does not translate to a significant therapeutic advantage in vivo.
-
Troubleshooting Step: This is a known challenge in the field. It may be necessary to further optimize the chemical structure of your compound to enhance its bias and in vivo efficacy.
-
Section 3: Experimental Protocols and Data
Experimental Protocols
A detailed methodology is crucial for the reproducibility of results. Below are summaries of key experimental protocols.
Protocol 1: In Vitro Abuse-Deterrent Extraction Study
-
Objective: To assess the difficulty of extracting the active opioid from an ADF using various solvents.[11]
-
Methodology:
-
Intact and manipulated (e.g., crushed, ground) ADF samples are placed in vials containing a small volume of a relevant solvent (e.g., water, 40% ethanol, 100% ethanol).[11]
-
The vials are agitated at room temperature and at an elevated temperature (e.g., 90°C) for a specified period.[11]
-
The amount of opioid extracted into the solvent is quantified using a validated analytical method, such as HPLC.
-
The "syringeability" of the resulting solution can also be assessed to determine if it can be easily drawn into a syringe for injection.[11]
-
Protocol 2: Opioid Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for the mu-opioid receptor.[21]
-
Methodology:
-
Materials: Cell membranes expressing the mu-opioid receptor, a radiolabeled ligand (e.g., [3H]-DAMGO), the test compound, a non-specific binding control (e.g., naloxone), and an appropriate assay buffer.[21]
-
Procedure: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.[21]
-
Filtration: After incubation, rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.[21]
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.[21]
-
Data Analysis: Calculate the specific binding and generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is then determined and converted to a Ki value using the Cheng-Prusoff equation.[19][21]
-
Protocol 3: Animal Models of Abuse Potential
-
Objective: To assess the rewarding and reinforcing properties of a novel opioid.
-
Models:
-
Self-Administration: This is considered the gold standard for assessing the reinforcing effects of a drug. Animals are trained to perform a task (e.g., press a lever) to receive an infusion of the drug.[22]
-
Conditioned Place Preference (CPP): This model assesses the rewarding properties of a drug. Animals are administered the drug in one distinct environment and a placebo in another. The animal's preference for the drug-paired environment is then measured.[22]
-
Drug Discrimination: This model is used to assess the subjective effects of a drug. Animals are trained to recognize the effects of a specific drug and differentiate it from a placebo.
-
Data Presentation
Table 1: Example of In Vitro Extraction Data for an Abuse-Deterrent Formulation
| Manipulation Method | Solvent | Temperature | Opioid Extracted (%) | Syringeability |
| Intact Tablet | Water | Room Temp | < 1% | Not Applicable |
| Crushed Tablet | Water | Room Temp | 15% | Difficult (Viscous Gel) |
| Crushed Tablet | 40% Ethanol | Room Temp | 25% | Moderate |
| Crushed Tablet | 40% Ethanol | 90°C | 40% | Easy |
Table 2: Example of Receptor Binding Affinities for Different Opioids
| Compound | Mu-Opioid Receptor (Ki, nM) | Delta-Opioid Receptor (Ki, nM) | Kappa-Opioid Receptor (Ki, nM) |
| Morphine | 1.2 | 250 | 350 |
| Fentanyl | 0.8 | 150 | 200 |
| Buprenorphine | 0.5 | 5 | 10 |
| Novel Compound X | 2.5 | 500 | 800 |
Section 4: Visualizations
Diagrams
Caption: Mu-opioid receptor signaling pathways.
Caption: Experimental workflow for assessing a new opioid.
Caption: Decision tree for selecting an abuse-deterrent strategy.
References
- 1. Mitigation of IV Abuse Through the Use of Abuse-Deterrent Opioid Formulations: An Overview of Current Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Abuse-Deterrent Formulations, an Evolving Technology Against the Abuse and Misuse of Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and Clinical Assessments of Abuse-Deterrent Formulations for Chronic Pain [ahdbonline.com]
- 5. dovepress.com [dovepress.com]
- 6. FDA Approves Abuse-Deterrent Oxycodone/Naloxone Combo [medscape.com]
- 7. tandfonline.com [tandfonline.com]
- 8. In Vitro and Clinical Assessments of Abuse-Deterrent Formulations in the Management of Chronic Pain - Personalized Medicine in Oncology [personalizedmedonc.com]
- 9. dovepress.com [dovepress.com]
- 10. cato.org [cato.org]
- 11. egrove.olemiss.edu [egrove.olemiss.edu]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 14. Biased ligands at opioid receptors: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Influence of G protein-biased agonists of μ-opioid receptor on addiction-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 17. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation | MDPI [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. search.library.ucdavis.edu [search.library.ucdavis.edu]
- 21. benchchem.com [benchchem.com]
- 22. Animal Models of Addiction and the Opioid Crisis | Taconic Biosciences [taconic.com]
Optimizing reaction conditions for nucleophilic substitution in the morphine series
Technical Support Center: Nucleophilic Substitution in the Morphine Series
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers optimizing nucleophilic substitution reactions on the morphine scaffold.
Frequently Asked Questions (FAQs)
Q1: How can I achieve selective nucleophilic substitution at the C6-hydroxyl group of morphine?
The secondary hydroxyl group at the C6 position is a common site for nucleophilic substitution. However, achieving high yield and stereoselectivity can be challenging. The most common strategies involve activating the hydroxyl group to create a better leaving group, often followed by an SN2 reaction which leads to an inversion of stereochemistry.
Troubleshooting Common Issues at the C6 Position:
-
Low Yield:
-
Incomplete Activation: Ensure the activating agent (e.g., tosyl chloride, mesyl chloride) is fresh and used in sufficient excess. The reaction may require extended time or gentle heating.
-
Poor Leaving Group: Consider using a triflate group, which is an excellent leaving group, for less reactive nucleophiles.[1]
-
Steric Hindrance: Bulky nucleophiles may react slowly. Increase reaction time, temperature, or use a less sterically hindered nucleophile if possible.
-
-
Lack of Stereoselectivity (No Inversion):
-
SN1 Pathway: Polar, protic solvents can favor an SN1 mechanism, leading to a racemic mixture. Use polar aprotic solvents like DMF, THF, or acetonitrile (B52724) to favor the SN2 pathway.
-
Mitsunobu Reaction: For direct conversion of the alcohol with an acidic nucleophile, the Mitsunobu reaction is highly reliable for achieving complete inversion of stereochemistry.[2][3]
-
-
Side Reactions:
-
Elimination: Using strong, bulky bases can promote elimination over substitution. Use non-nucleophilic bases like pyridine (B92270) or triethylamine (B128534).
-
Phenolic -OH Reactivity: The C3-phenolic hydroxyl is acidic and can be deprotonated, leading to unwanted side reactions. It is often necessary to protect this group before attempting substitution at C6. Common protecting groups include silyl (B83357) ethers (e.g., TBDMS, TBDPS) or acetyl esters.[1][4]
-
Experimental Workflow for C6 Substitution
Caption: General workflow for C6 nucleophilic substitution on morphine.
Q2: What are the best conditions for the Mitsunobu reaction on morphine derivatives?
The Mitsunobu reaction is an excellent method for converting the C6-hydroxyl group to a variety of functionalities with inversion of configuration.[2][5] It is particularly useful for introducing nitrogen, sulfur, or oxygen nucleophiles.
Key Reagents and Conditions:
| Reagent Type | Examples | Typical Solvents | Temperature |
| Phosphine (B1218219) | Triphenylphosphine (B44618) (PPh₃) | THF, Dioxane, Benzene, Toluene | 0 °C to RT |
| Azodicarboxylate | DEAD (Diethyl azodicarboxylate), DIAD (Diisopropyl azodicarboxylate) | THF, Dioxane, Benzene, Toluene | 0 °C to RT |
| Nucleophile (Pronucleophile) | Carboxylic acids, Phthalimide, Thiols (e.g., Thioacetic acid), Hydrazoic acid | THF, Dioxane, Benzene, Toluene | 0 °C to RT |
Troubleshooting the Mitsunobu Reaction:
-
Low or No Reaction:
-
Reagent Purity: DEAD and DIAD can degrade over time. Use freshly opened or purified reagents. PPh₃ can oxidize; ensure it is pure.
-
pKa of Nucleophile: The reaction works best for acidic pronucleophiles, typically with a pKa < 13.
-
Order of Addition: The standard procedure involves pre-mixing the alcohol, nucleophile, and PPh₃, followed by the slow, dropwise addition of the azodicarboxylate at 0 °C.
-
-
Formation of Triphenylphosphine Oxide (TPPO) is Difficult to Remove:
-
TPPO is a common byproduct and can be challenging to separate. It can sometimes be removed by precipitation from a nonpolar solvent (e.g., hexane/ether mixtures) or by column chromatography.
-
Using phosphine reagents attached to a solid support can simplify purification.
-
Protocol: Mitsunobu Reaction for C6-Thioacetate Synthesis[1]
-
Dissolve morphine (or a C3-protected derivative) (1 eq.), triphenylphosphine (1.5 eq.), and thioacetic acid (1.5 eq.) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the C6-β-thioacetate derivative.
Q3: How can I perform substitution on the C3-phenolic hydroxyl group?
Direct substitution at the C3-phenolic hydroxyl is difficult via classical SN2 chemistry. The common strategy involves converting the phenol (B47542) into a triflate (trifluoromethanesulfonate), which can then participate in palladium-catalyzed cross-coupling reactions.[1]
Troubleshooting C3-Substitution Reactions:
-
Incomplete Triflate Formation:
-
Use a strong, non-nucleophilic base like triethylamine or pyridine.
-
The reaction with N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) is generally clean and high-yielding.[1] Ensure the reagent is pure and the reaction is run under anhydrous conditions.
-
-
Low Yield in Cross-Coupling (e.g., Suzuki, Stille, Buchwald-Hartwig):
-
Catalyst Deactivation: Oxygen can deactivate the palladium catalyst. Ensure the reaction is thoroughly degassed and run under an inert atmosphere.
-
Ligand Choice: The choice of phosphine ligand is critical. Experiment with different ligands (e.g., PPh₃, Xantphos, SPhos) to optimize the reaction.
-
Base and Solvent: The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., Dioxane, Toluene, DMF) can significantly impact the yield.
-
-
Side Reactions at C6-OH:
Logical Decision Tree for C3-Substitution Failure
Caption: Troubleshooting guide for C3 cross-coupling reactions.
Q4: What are the common methods for O-demethylation of codeine to synthesize morphine?
The conversion of codeine to morphine requires the cleavage of the C3-methyl ether. This is a crucial step in many semi-synthetic routes. Due to the sensitive nature of the morphine scaffold, harsh conditions can lead to decomposition.[7]
Comparison of O-Demethylation Reagents:
| Reagent | Conditions | Typical Yield | Advantages | Disadvantages |
| Pyridine-HCl | 210-220 °C | ~80-90% | Inexpensive, simple procedure.[8] | High temperature, potential for decomposition. |
| Boron Tribromide (BBr₃) | CH₂Cl₂, 0 °C to RT | >90% | High yield, mild temperature.[1] | Toxic and highly reactive with moisture. |
| L-Selectride | THF, reflux | ~73% | Good for a range of opiates.[9] | Requires excess hydride reagent. |
| Sodium Propylmercaptide | DMF, 125 °C | ~80% | Effective method.[7][10] | Unpleasant odor of thiols, high temperature. |
Troubleshooting O-Demethylation:
-
Incomplete Reaction:
-
BBr₃: Ensure the reagent is fresh. It decomposes rapidly upon exposure to air. The reaction may require a slight excess of BBr₃ and longer reaction times.
-
Pyridine-HCl: Ensure the temperature is high enough and that the mixture is homogenous.
-
-
Product Decomposition (Dark-colored reaction mixture):
-
This is common with high-temperature methods like Pyridine-HCl. Minimize reaction time and ensure an inert atmosphere to reduce oxidation.
-
For BBr₃ reactions, quenching must be done carefully at low temperatures to avoid decomposition from the exothermic hydrolysis of excess reagent.
-
Protocol: O-Demethylation using BBr₃[1]
-
Dissolve codeine (1 eq.) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C.
-
Slowly add a solution of BBr₃ (1.5-2.0 eq.) in DCM dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC.
-
Once the reaction is complete, cool it back to 0 °C and cautiously quench by the slow addition of methanol, followed by water.
-
Neutralize the mixture with a saturated aqueous solution of NaHCO₃ or NH₄OH.
-
The morphine product often precipitates and can be collected by filtration. Alternatively, it can be extracted after adjusting the pH.
-
Wash the crude product with cold water and/or ether and dry under vacuum.
References
- 1. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective protection and functionalization of morphine: synthesis and opioid receptor binding properties of 3-amino-3-desoxymorphine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US6291675B1 - Methods of o-demethylation and n-deprotection - Google Patents [patents.google.com]
- 8. The illicit preparation of morphine and heroin from pharmaceutical products containing codeine: 'homebake' laboratories in New Zealand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. soc.chim.it [soc.chim.it]
- 10. The illicit preparation of morphine and heroin from pharmaceutical products containing codeine: 'homebake' laboratories in New Zealand. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Improving the Therapeutic Index of Mu-Opioid Receptor (MOR) Morphinan Agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the therapeutic index of mu-opioid receptor (MOR) morphinan agonists.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is the therapeutic index and why is it crucial for MOR agonists?
A1: The therapeutic index is a quantitative measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. For MOR agonists, a narrow therapeutic index is a significant concern, as the doses required for effective pain relief are often close to those that cause severe adverse effects like respiratory depression and constipation.[1] Improving this index is a primary goal in developing safer opioid analgesics.
Q2: What are the main strategies to improve the therapeutic index of MOR agonists?
A2: Key strategies include:
-
Biased Agonism: Developing ligands that preferentially activate G protein signaling pathways (associated with analgesia) over β-arrestin pathways (linked to adverse effects).[2][3]
-
Allosteric Modulation: Using molecules that bind to a site on the receptor distinct from the primary (orthosteric) binding site to modulate the receptor's response to endogenous opioids.
-
Targeting Receptor Heteromers: Designing drugs that specifically target MORs when they form complexes with other receptors, such as the delta-opioid receptor (DOR), which may alter signaling outcomes.[4]
-
Peripherally Restricted Agonists: Creating compounds that do not cross the blood-brain barrier, thereby reducing central nervous system-mediated side effects like respiratory depression and euphoria, while still providing analgesia for peripheral pain.
In Vitro Assay Troubleshooting
G Protein Activation Assays (e.g., [³⁵S]GTPγS Binding)
Q3: I am observing a low signal-to-noise ratio in my [³⁵S]GTPγS binding assay. What are the potential causes and solutions?
A3: A low signal-to-noise ratio in a [³⁵S]GTPγS binding assay can be due to several factors. Below is a troubleshooting table to address this issue.
| Potential Cause | Suggested Solution |
| Suboptimal [³⁵S]GTPγS Concentration | Using a lower concentration (e.g., 50 pM) can sometimes improve the signal-to-background ratio for receptors with moderate signals.[5] |
| Inadequate Membrane Preparation | Ensure membranes are properly purified. A robust agonist stimulation often requires purified cardiac membranes.[5] |
| Insufficient Mg²⁺ Ions | There is an absolute requirement for Mg²⁺ ions to observe agonist stimulation. Ensure optimal concentrations are used.[5] |
| Lack of GDP | A second guanine (B1146940) nucleotide, preferably GDP, is required for a favorable stimulated-to-basal signal ratio.[5] |
| Suboptimal Na⁺ Concentration | Addition of Na⁺ ions is necessary for a good signal-to-basal ratio.[5] |
| Poor Nucleotide Accessibility | Including a detergent like saponin (B1150181) can improve the signal and signal-to-noise ratio by aiding the accessibility of the labeled nucleotide to the G proteins.[5] |
| Low Efficacy of Partial Agonists | For very low-efficacy partial agonists, substituting Na⁺ ions with N-methyl-D-glucamine (NMDG) can increase the basal binding and make signals from these compounds measurable.[5] |
Experimental Protocol: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation: Prepare cell membranes from cells stably or transiently expressing the mu-opioid receptor.
-
Assay Buffer: Use a buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and 1 mM EDTA, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine cell membranes (10-20 µg protein), varying concentrations of the test agonist, 30-100 µM GDP, and 0.05-0.1 nM [³⁵S]GTPγS in the assay buffer.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Quickly wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS. Specific binding is calculated by subtracting non-specific binding from total binding.
cAMP Accumulation Assays
Q4: My cAMP assay shows high variability between replicate wells. What could be the cause?
A4: High variability in cAMP assays often points to issues with cell handling and plating.
| Potential Cause | Suggested Solution |
| Inconsistent Cell Plating | Ensure a homogenous single-cell suspension before seeding to achieve uniform cell numbers in each well. Inconsistent pipetting is a major source of variability.[6] |
| Cell Health and Passage Number | Use cells that are healthy, viable, and within a low passage number. Continuous passaging can lead to genetic drift and altered cellular responses.[6] Harvest cells when they are 60-80% confluent.[6] |
| Edge Effects in Assay Plates | To minimize edge effects, avoid using the outer wells of the plate or ensure proper humidification in the incubator. |
Q5: I am not seeing a significant decrease in cAMP levels after adding my MOR agonist in a forskolin-stimulated assay.
A5: This is a common issue when working with Gαi-coupled receptors like the MOR.
| Potential Cause | Suggested Solution |
| cAMP Degradation | Include a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX, to prevent the degradation of cAMP and allow for its accumulation.[6] |
| Suboptimal Forskolin (B1673556) Concentration | Titrate the forskolin concentration to find a level that provides a robust signal without being too high for the agonist to inhibit effectively. |
| Low Receptor Expression | Confirm that your cell line expresses the MOR at sufficient levels. Consider using a higher-expressing clone if available.[7] |
| Agonist Concentration or Incubation Time | Perform a dose-response curve to ensure you are using an appropriate agonist concentration. Also, optimize the incubation time.[6] |
Workflow for a Competitive cAMP Inhibition Assay
Caption: A typical workflow for a competitive cAMP inhibition assay.
β-Arrestin Recruitment Assays (e.g., BRET/FRET)
Q6: My BRET assay for β-arrestin recruitment has a low dynamic range.
A6: A low dynamic range in a BRET assay can be due to several factors related to the fusion proteins and their expression levels.
| Potential Cause | Suggested Solution |
| Suboptimal Donor-to-Acceptor Ratio | Titrate the expression levels of the donor (e.g., Rluc-tagged receptor) and acceptor (e.g., YFP-tagged β-arrestin) constructs to find the optimal ratio that maximizes the BRET signal upon agonist stimulation. |
| Inefficient Receptor-Arrestin Interaction | Co-express a G protein-coupled receptor kinase (GRK) to enhance receptor phosphorylation, which is often a prerequisite for β-arrestin recruitment.[8] |
| Steric Hindrance from Fusion Tags | The position of the bioluminescent and fluorescent tags (N- or C-terminus) can affect protein function and interaction. Test different fusion constructs if possible. |
| Non-specific BRET Signal | This can occur if the donor and acceptor molecules are in close proximity due to overexpression, even without a specific interaction. Ensure you are using the lowest effective expression levels.[8] |
Signaling Pathway of MOR and Biased Agonism
Caption: MOR signaling pathways and the principle of biased agonism.
In Vivo Assay Troubleshooting
Hot Plate Test for Analgesia
Q7: I am observing high variability in the baseline latencies of my mice in the hot plate test.
A7: High variability in the hot plate test can be influenced by several non-nociceptive factors.
| Potential Cause | Suggested Solution |
| Lack of Habituation | Habituate the animals to the testing room for at least one hour before the experiment to reduce stress-induced variability.[9] |
| Animal Activity | Differences in locomotor activity on the hot plate can affect latencies. While this is difficult to control, consistent handling and habituation can help. |
| Learned Behavior | Repeated testing can lead to a decrease in latency due to learning.[9] Randomize the order of testing and provide adequate time between tests. |
| Body Weight | A small but significant inverse correlation between body weight and latency has been observed (heavier animals may have shorter latencies).[9] Ensure that animals in different treatment groups are weight-matched. |
Experimental Protocol: Hot Plate Test
-
Apparatus: Use a hot plate apparatus with a surface temperature maintained at a constant 52-55°C.
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes.
-
Baseline Latency: Place each mouse on the hot plate and start a timer. The latency is the time taken for the mouse to exhibit a nocifensive response (e.g., hind paw licking, jumping).[10][11]
-
Cut-off Time: A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the animal does not respond within this time, it should be removed from the plate.[10]
-
Drug Administration: Administer the test compound (e.g., MOR agonist) via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-treatment Latency: At specific time points after drug administration, re-test the mice on the hot plate to determine the analgesic effect.
-
Data Analysis: The analgesic effect is typically expressed as the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Whole-Body Plethysmography (WBP) for Respiratory Depression
Q8: The respiratory data from my whole-body plethysmography (WBP) is noisy and inconsistent.
A8: Noisy WBP data can arise from animal movement and improper chamber sealing.
| Potential Cause | Suggested Solution |
| Animal Movement | Allow for a sufficient acclimation period (e.g., 30-60 minutes) in the WBP chamber before recording baseline data.[12] The system should allow for the collection of data from unrestrained, freely moving animals to minimize stress.[12] |
| Improper Chamber Sealing | Ensure the plethysmography chamber is properly sealed to prevent air leaks, which can affect the pressure signal. |
| Low Baseline Respiration | Low baseline respiration rates can make it difficult to detect a further decrease caused by opioids. Consider using hypercapnic conditions (e.g., 5-8% CO₂) to stimulate breathing and provide a more robust signal to be inhibited.[13] |
Logical Relationship for Troubleshooting In Vivo Assays
Caption: A decision-making workflow for troubleshooting common in vivo assays.
Data Interpretation and Reproducibility
Q9: How do I quantify and validate biased agonism?
A9: Quantifying biased agonism requires comparing the potency (EC₅₀) and efficacy (Eₘₐₓ) of a ligand in two different signaling assays (e.g., a G protein activation assay and a β-arrestin recruitment assay). The data is often analyzed using the operational model of agonism to calculate a "bias factor" or "bias plot". It is crucial to use a reference compound, such as DAMGO, which is considered a relatively unbiased agonist.[14] Validation should involve confirming the bias in multiple assay formats and, ultimately, in in vivo models.
Q10: My preclinical findings are not reproducible. What are some common reasons?
A10: The irreproducibility of preclinical research is a significant issue.[15][16][17] Key factors include:
-
Poor Experimental Design: Lack of randomization, blinding, and appropriate control groups.
-
Inadequate Statistical Analysis: Using inappropriate statistical tests or having insufficient statistical power (small sample sizes).[15]
-
Biological Variables: Not accounting for sex, age, and genetic background of the animals.
-
Reagent and Cell Line Issues: Lack of validation of reagents and authentication of cell lines (e.g., checking for mycoplasma contamination or cross-contamination).[18][19][20]
-
Lack of Detailed Reporting: Insufficient detail in published methods to allow for exact replication.[21]
To improve reproducibility, it is essential to adhere to reporting guidelines like the ARRIVE guidelines for animal research, pre-register study protocols, and ensure transparent and detailed reporting of all methods and data.[16][21]
References
- 1. benchchem.com [benchchem.com]
- 2. Mu-Opioid receptor biased ligands: A safer and painless discovery of analgesics? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delineating the Ligand–Receptor Interactions That Lead to Biased Signaling at the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. Hot plate test - Wikipedia [en.wikipedia.org]
- 12. trace.tennessee.edu [trace.tennessee.edu]
- 13. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Irreproducibility –The deadly sin of preclinical research in drug development [jpccr.eu]
- 16. Replication/ reproducibility crisis in preclinical studies. Is the end "in sight"? - LucidQuest Ventures [lqventures.com]
- 17. cos.io [cos.io]
- 18. greenelephantbiotech.com [greenelephantbiotech.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Morphinan and Benzomorphan Scaffolds for Cocaine Dependence Therapy
For Researchers, Scientists, and Drug Development Professionals
The quest for an effective pharmacotherapy for cocaine dependence remains a significant challenge in modern medicine. Among the promising avenues of research, the modulation of the endogenous opioid system has garnered considerable attention. Two prominent chemical scaffolds, morphinans and benzomorphans, have emerged as versatile platforms for the development of ligands targeting opioid receptors, with the aim of attenuating the reinforcing effects of cocaine and preventing relapse. This guide provides a comparative analysis of these two scaffolds, summarizing key experimental data, detailing relevant methodologies, and illustrating the underlying signaling pathways.
Introduction to Morphinan and Benzomorphan (B1203429) Scaffolds
The this compound scaffold forms the structural basis for a wide range of opioids, including both agonists and antagonists. Its rigid pentacyclic structure provides a well-defined framework for interacting with opioid receptors. Benzomorphans, on the other hand, are structurally simpler analogues, lacking the C-ring of the this compound nucleus. This structural modification offers a different conformational profile while retaining the key pharmacophoric elements necessary for opioid receptor binding. Both scaffolds have been extensively explored for their potential in treating various substance use disorders, including cocaine addiction.
The primary rationale for investigating these compounds in the context of cocaine dependence lies in their ability to modulate the dopamine (B1211576) system, which is central to cocaine's reinforcing effects. Specifically, agonists at the kappa-opioid receptor (KOR) have been shown to decrease dopamine release in reward-related brain regions, thereby counteracting the effects of cocaine.[1][2] Conversely, antagonists at the mu-opioid receptor (MOR) have demonstrated efficacy in reducing cocaine seeking behavior.[3] The development of ligands with mixed pharmacology, such as KOR agonism and MOR antagonism, is a particularly active area of research.
Quantitative Comparison of Receptor Binding Affinities
The affinity of a compound for its target receptor is a critical determinant of its potency and potential therapeutic efficacy. The following table summarizes the in vitro binding affinities (Ki, IC50) and functional activities (EC50) of representative this compound and benzomorphan derivatives at mu (μ), delta (δ), and kappa (κ) opioid receptors.
| Scaffold | Compound | μ-Opioid Receptor (Ki/IC50, nM) | δ-Opioid Receptor (Ki/IC50, nM) | κ-Opioid Receptor (Ki/IC50, nM) | Functional Activity (EC50, nM) | Reference |
| This compound | (-)-Cyclorphan | 0.8 ± 0.1 | 2.1 ± 0.3 | 0.4 ± 0.05 | KOR agonist | [2] |
| MCL-101 ((-)-3-hydroxy-N-cyclobutylmethylthis compound) | 0.5 ± 0.06 | 9.0 ± 1.0 | 0.5 ± 0.07 | KOR agonist, MOR agonist | [2] | |
| Nalfurafine | 1.1 ± 0.2 | 110 ± 20 | 0.15 ± 0.03 | KOR agonist | [4] | |
| Butorphanol | 0.5 - 1.0 | 25 | 0.2 - 0.5 | KOR agonist, MOR partial agonist | [5] | |
| Nalbuphine | 1 - 4 | 8 | 1 - 3 | KOR agonist, MOR antagonist | [5] | |
| Buprenorphine | 0.2 - 0.5 | 50 | 1 - 2 | MOR partial agonist, KOR antagonist | [4] | |
| Benzomorphan | (-)-Cyclazocine | 0.2 ± 0.03 | 10 ± 1 | 0.1 ± 0.01 | KOR agonist, MOR partial agonist | [2] |
| Ethylketocyclazocine (EKC) | 1.0 ± 0.1 | 15 ± 2 | 0.2 ± 0.03 | KOR agonist | [6] | |
| Pentazocine | 3 - 10 | 500 | 2 - 5 | KOR agonist, MOR partial agonist | [5] | |
| Ketocyclazocine | 10 ± 2 | 800 ± 100 | 0.3 ± 0.05 | KOR agonist | [4] |
Experimental Protocols
A comprehensive understanding of the therapeutic potential of these compounds relies on rigorous preclinical evaluation. Below are detailed methodologies for key experiments commonly employed in this field of research.
Radioligand Binding Assays
Objective: To determine the in vitro binding affinity of test compounds for opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).
-
Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR).
-
Test compounds (this compound or benzomorphan derivatives).
-
Non-specific binding control (e.g., naloxone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cultured cells expressing the receptor of interest in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand like naloxone).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set duration (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.[7]
Intravenous Drug Self-Administration in Rats
Objective: To assess the reinforcing effects of cocaine and the ability of test compounds to modulate this behavior.
Apparatus:
-
Operant conditioning chambers equipped with two levers (active and inactive), a stimulus light, and an infusion pump connected to a swivel system allowing for free movement.
-
Intravenous catheters.
Procedure:
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the rat. Allow for a recovery period.
-
Acquisition of Self-Administration: Train the rats to press the active lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) paired with a cue light. Presses on the inactive lever have no consequence. Continue training until a stable baseline of responding is established.[8][9]
-
Treatment and Testing: Prior to a self-administration session, administer the test compound (this compound or benzomorphan derivative) via an appropriate route (e.g., subcutaneous or intraperitoneal injection).
-
Data Collection: Record the number of active and inactive lever presses throughout the session.
-
Data Analysis: Compare the number of cocaine infusions earned in the presence of the test compound to the baseline performance. A significant reduction in active lever pressing suggests that the compound attenuates the reinforcing effects of cocaine.[10]
Signaling Pathways in Cocaine Dependence and Opioid Modulation
The therapeutic effects of this compound and benzomorphan derivatives in cocaine dependence are mediated through their interaction with specific G-protein coupled receptors (GPCRs), primarily the kappa and mu opioid receptors. These receptors, in turn, modulate intracellular signaling cascades that ultimately influence neuronal activity and behavior.
Kappa-Opioid Receptor Agonist Signaling
Activation of the KOR by an agonist, such as certain this compound and benzomorphan derivatives, initiates a signaling cascade that counteracts the dopamine-enhancing effects of cocaine.
References
- 1. Assessment of Cocaine-induced Behavioral Sensitization and Conditioned Place Preference in Mice [jove.com]
- 2. A method for evaluating cocaine-induced social preference in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preliminary Pharmacological Evaluation of Enantiomeric Morphinans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Assessment of Cocaine-induced Behavioral Sensitization and Conditioned Place Preference in Mice [jove.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. zenodo.org [zenodo.org]
A Comparative Guide to the In Vivo Antinociceptive Effects of Novel 14-Alkoxymorphinans
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antinociceptive performance of novel 14-alkoxymorphinan derivatives against traditional opioid analgesics. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments and visualizations of relevant biological pathways and workflows.
The development of safer and more effective analgesics is a critical goal in medicinal chemistry. Morphinans, a class of opioids that includes morphine, are highly effective for pain relief but are associated with severe side effects such as respiratory depression, constipation, and addiction potential.[1][2] The cornerstone of developing 14-alkoxymorphinans was the synthesis of highly potent μ-opioid receptor (MOR) agonists.[3] Structural modifications of these compounds, particularly at the 14-position, have led to the discovery of novel derivatives with significantly enhanced antinociceptive potency and, in some cases, a more favorable side-effect profile compared to morphine.[2][3][4]
Data Presentation: Comparative Analysis
The following tables summarize quantitative data on the opioid receptor binding affinities and in vivo antinociceptive potencies of selected 14-alkoxymorphinans compared to reference compounds like morphine and oxymorphone.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Selected 14-Alkoxymorphinans
| Compound | N-Substituent | 14-Substituent | MOR Affinity (Ki, nM) | DOR Affinity (Ki, nM) | KOR Affinity (Ki, nM) | Reference |
| Morphine | -CH₃ | -H | ~1-10 | >100 | >100 | General Knowledge |
| Oxymorphone | -CH₃ | -OH | <1 | ~20-50 | ~20-50 | [5] |
| 14-O-Methyloxymorphone | -CH₃ | -OCH₃ | Subnanomolar | High | High | [4][6] |
| Compound 15 (from[7]) | -CH₃ | -OCH₃ | High affinity | High affinity | High affinity | [7] |
| N-CPM Derivative 15 (from[8]) | Cyclopropylmethyl | -O-(CH₂)₃-Ph | 0.16 | 0.20 | 0.13 | [8] |
| N-Propyl Derivative 19 (from[8]) | Propyl | -O-(CH₂)₃-Ph | 0.09 | 0.90 | 0.36 | [8] |
| Pyridothis compound 17d (from[9]) | Cyclopropylmethyl | -O-(CH₂)₃-Ph | 1.1 | 0.95 | 2.5 | [9] |
Ki values are indicative and can vary based on the specific radioligand and tissue preparation used. Lower Ki values indicate higher binding affinity.
Table 2: In Vivo Antinociceptive Potency (ED₅₀) of Selected 14-Alkoxymorphinans in Rodents
| Compound | Test | Route | Potency (ED₅₀) | Potency Relative to Morphine | Reference |
| Morphine | Hot Plate (mice) | s.c. | ~1-5 mg/kg | 1x | [3][6][7][8] |
| Morphine | Tail Flick (mice) | s.c. | ~2-10 mg/kg | 1x | [3][8][10] |
| 14-O-Methyloxymorphone | Hot Plate (mice) | s.c. | ~400x more potent | 400x | [4][7] |
| 5-Benzyl analogue of 14-MM | Hot Plate (mice) | s.c. | ~50x more potent | 50x | [3] |
| N-CPM Derivative 15 (from[8]) | Hot Plate (mice) | s.c. | ~400x more potent | 400x | [8] |
| N-CPM Derivative 15 (from[8]) | Tail Flick (mice) | s.c. | ~600x more potent | 600x | [8] |
| Compound 7 (from[6]) | Hot Plate (mice) | s.c. | Considerably greater than morphine | >1x | [6] |
ED₅₀ (Effective Dose, 50%) is the dose required to produce a maximal antinociceptive effect in 50% of the tested animals. s.c. = subcutaneous administration.
Table 3: Comparative Side-Effect Profile
| Compound | Side Effect Investigated | Observation | Reference |
| 5-Benzyl analogue of 14-MM | Motor Impairment (Rotarod test) | No motor dysfunction observed at any tested dose. | [3] |
| Compound 7 (from[6]) | Constipation (Colonic propulsion test) | Negligible constipating activity at the analgesic dose. | [6] |
Experimental Protocols
Detailed methodologies for the key in vivo assays used to validate the antinociceptive effects of 14-alkoxymorphinans are provided below. These tests measure responses to thermal and mechanical stimuli.
The hot plate test is a widely used method for assessing the efficacy of centrally acting analgesics by measuring the reaction time to a thermal stimulus.[11][12]
-
Apparatus: A commercially available hot plate analgesiometer consisting of a metal plate that can be heated to a constant temperature, enclosed by a transparent cylinder to confine the animal.[11][13]
-
Procedure:
-
The surface of the hot plate is maintained at a constant temperature, typically between 52°C and 55°C.[13][14]
-
Animals (mice or rats) are individually placed on the heated surface, and a timer is started immediately.[11][13]
-
The latency to the first sign of nociception is recorded. Nocifensive behaviors include licking a hind paw, flicking a hind paw, or jumping.[11][13][14]
-
To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) is established, after which the animal is removed from the plate regardless of its response.[13]
-
A baseline latency is determined before drug administration. Following administration of the test compound or vehicle, the test is repeated at specific time intervals (e.g., 30, 60, 90, 120 minutes).[15]
-
-
Data Analysis: The increase in latency time after drug administration compared to the baseline indicates an antinociceptive effect. Data are often expressed as the percentage of the maximum possible effect (% MPE).
Similar to the hot plate test, the tail-flick test assesses the response to a thermal stimulus but is considered a spinal reflex, though it is subject to supraspinal influences.[16]
-
Apparatus: A tail-flick analgesia meter that focuses a high-intensity beam of light onto the animal's tail.[17][18]
-
Procedure:
-
The animal is gently placed in a restrainer, allowing its tail to be exposed.[17][19]
-
The tail is positioned in a groove where a radiant heat source is aimed at a specific point, often 3-5 cm from the tip.[18][19]
-
The test is initiated, and the instrument measures the time it takes for the animal to withdraw or "flick" its tail away from the heat source. This is the tail-flick latency.[17][18]
-
The apparatus automatically detects the flick and stops the timer.[17] A cut-off time (e.g., 10-18 seconds) is set to prevent tissue damage.[17][18]
-
Measurements are typically taken before and at various time points after the administration of the test compound.[18] To improve accuracy, the average of several trials may be used.[17]
-
-
Data Analysis: An increase in the latency to flick the tail indicates analgesia.
The von Frey test is used to assess mechanical sensitivity (allodynia), a common symptom of neuropathic pain. It measures the withdrawal threshold of the paw in response to a mechanical stimulus.[20][21]
-
Apparatus: A set of von Frey filaments, which are calibrated fibers that exert a specific force when bent, or an electronic von Frey device that provides a digital force reading.[20][22]
-
Procedure:
-
Animals are placed in individual compartments on an elevated mesh floor, allowing access to the plantar surface of their hind paws.[20][23] They are habituated to the setup before testing begins.[24]
-
The von Frey filament is applied perpendicularly to the mid-plantar surface of the hind paw with sufficient force to cause it to bend.[20]
-
A positive response is noted as a sharp withdrawal or flinching of the paw.
-
The "up-down method" is commonly used to determine the 50% paw withdrawal threshold. Testing begins with a mid-range filament. If there is a response, a weaker filament is used next. If there is no response, a stronger filament is used.[21]
-
This process is continued until the 50% withdrawal threshold is determined using a specific pattern of responses.[21]
-
-
Data Analysis: The force in grams required to elicit a withdrawal response is the primary endpoint. An increase in the withdrawal threshold after drug treatment indicates an antinociceptive effect against mechanical allodynia.
Visualizations: Pathways and Workflows
The following diagrams were generated using Graphviz to illustrate key concepts in opioid pharmacology and experimental design.
Caption: G-protein coupled opioid receptor signaling pathway.[25][26][27]
Caption: General experimental workflow for in vivo antinociceptive testing.
Caption: Structure-activity relationships in 14-alkoxymorphinans.
References
- 1. Synthesis of 14-alkoxythis compound derivatives and their pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylthis compound-6-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
- 6. Synthesis and biological evaluation of 14-alkoxymorphinans. 22.(1) Influence of the 14-alkoxy group and the substitution in position 5 in 14-alkoxythis compound-6-ones on in vitro and in vivo activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 14-alkoxymorphinans. 1. Highly potent opioid agonists in the series of (-)-14-methoxy-N-methylthis compound-6-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 14-alkoxymorphinans. 18. N-substituted 14-phenylpropyloxythis compound-6-ones with unanticipated agonist properties: extending the scope of common structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 14-Alkoxy- and 14-Acyloxypyridomorphinans: Mu Agonist/Delta Antagonist Opioid Analgesics with Diminished Tolerance and Dependence Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hot plate test - Wikipedia [en.wikipedia.org]
- 12. Hot plate test [panlab.com]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 15. In-Vivo Models for Management of Pain [scirp.org]
- 16. downstate.edu [downstate.edu]
- 17. web.mousephenotype.org [web.mousephenotype.org]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. protocols.io [protocols.io]
- 20. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 22. harvardapparatus.com [harvardapparatus.com]
- 23. researchgate.net [researchgate.net]
- 24. biomed-easy.com [biomed-easy.com]
- 25. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
The Influence of N-Substituents on Morphinan Activity at Opioid Receptors: A Comparative Guide
A detailed analysis of the structure-activity relationship (SAR) of N-substituted morphinans reveals the critical role of the nitrogen substituent in determining their affinity, selectivity, and functional activity at mu (μ), delta (δ), and kappa (κ) opioid receptors. These modifications are pivotal in the development of novel analgesics with improved therapeutic profiles.
The morphinan scaffold, the foundational structure of morphine and related opioids, has been extensively modified in the quest for potent analgesics with reduced side effects.[1][2][3][4] A key locus for chemical alteration is the nitrogen atom at position 17. The nature of the substituent at this position profoundly influences the pharmacological properties of the resulting compound, dictating whether it acts as an agonist, antagonist, or partial agonist at the various opioid receptor subtypes.[1][5] This guide provides a comparative analysis of N-substituted morphinans, supported by experimental data, to elucidate these structure-activity relationships for researchers, scientists, and drug development professionals.
Comparative Binding Affinities of N-Substituted Morphinans
The binding affinity of a ligand to its receptor is a primary determinant of its potency. In the context of N-substituted morphinans, even subtle changes to the substituent can lead to significant shifts in affinity for the μ, δ, and κ opioid receptors. The following tables summarize the binding affinities (Ki, in nM) of various N-substituted morphine and oxymorphone analogs, demonstrating the impact of these modifications. A lower Ki value indicates a higher binding affinity.
Table 1: Opioid Receptor Binding Affinities of N-Substituted Morphine Analogs [5]
| Compound | N-Substituent | MOP (Ki, nM) | DOP (Ki, nM) | KOP (Ki, nM) | MOP Selectivity (DOP/MOP) | MOP Selectivity (KOP/MOP) |
| Morphine | -CH₃ | 6.5 | 340 | 350 | 52 | 54 |
| 1 | -CH₂CH₂Ph | 0.93 | 110 | 120 | 118 | 129 |
| 2 | -(CH₂)₃Ph | 12 | 1300 | 1100 | 108 | 92 |
| 3 | -CH₃ (with 14-OH) | 8.1 | 1100 | 540 | 136 | 67 |
| 4 | -CH₂CH₂Ph (with 14-OH) | 5.5 | 480 | 300 | 87 | 55 |
Table 2: Opioid Receptor Binding Affinities of N-Substituted Oxymorphone Analogs [5]
| Compound | N-Substituent | MOP (Ki, nM) | DOP (Ki, nM) | KOP (Ki, nM) | MOP Selectivity (DOP/MOP) | MOP Selectivity (KOP/MOP) |
| Oxymorphone | -CH₃ | 0.9 | 30 | 35 | 33 | 39 |
| 5 | -CH₂CH₂Ph | 0.25 | 25 | 11 | 100 | 44 |
| 6 | -(CH₂)₃Ph | 1.8 | 120 | 40 | 67 | 22 |
| Naltrexone (B1662487) | -CH₂-cyclopropyl | 0.2 | 8.5 | 1.1 | 43 | 5.5 |
| Naloxone (B1662785) | -CH₂CH=CH₂ | 1.2 | 28 | 4.5 | 23 | 3.8 |
As evidenced by the data, the substitution of the N-methyl group with an N-phenethyl group in both morphine and oxymorphone series (compounds 1 and 5 ) leads to a significant increase in affinity for the μ-opioid receptor (MOP).[1][5] Conversely, extending the alkyl chain to a phenylpropyl group (compounds 2 and 6 ) generally results in decreased affinity. The presence of a 14-hydroxyl group can also modulate the binding profile.[1][5] Notably, N-allyl (naloxone) and N-cyclopropylmethyl (naltrexone) substitutions on the oxymorphone scaffold are characteristic of opioid antagonists.[1][5]
Functional Activity at Opioid Receptors
Beyond binding affinity, the N-substituent dictates the functional response elicited by the ligand upon receptor binding. This can range from full agonism, which produces a maximal physiological response, to partial agonism with a submaximal response, or antagonism, which blocks the receptor and prevents agonist-mediated effects.
The functional activity of these compounds is often assessed using GTPγS binding assays, which measure the activation of G-proteins, a key step in opioid receptor signaling.[6][7][8] For instance, N-phenethyl derivatives of morphine and oxymorphone have been shown to be potent agonists, stimulating G-protein coupling.[1] In contrast, naloxone and naltrexone are well-established opioid antagonists.[1] The N-allyl group in nalorphine, an analog of morphine, confers mixed agonist-antagonist properties.[1][5]
Signaling Pathways and Experimental Workflows
The interaction of N-substituted morphinans with opioid receptors initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of inhibitory G-proteins (Gi/Go), leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity.[9][10][11]
Below are diagrams illustrating the primary opioid receptor signaling pathway and the general workflows for key experimental assays used to characterize these compounds.
Caption: Canonical G-protein signaling pathway activated by opioid agonists.
Caption: General workflows for radioligand and GTPγS binding assays.
Experimental Protocols
Reproducible and reliable data are paramount in SAR studies. The following are generalized protocols for the key assays used to determine the binding affinity and functional activity of N-substituted morphinans.
Radioligand Binding Assay Protocol
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[12][13][14]
1. Materials:
- Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human μ, δ, or κ opioid receptor.[12]
- Radioligands:
- [³H]DAMGO for μ-opioid receptor.[12][13]
- [³H]DPDPE for δ-opioid receptor.[12]
- [³H]U-69,593 for κ-opioid receptor.[12]
- Test Compound: N-substituted this compound analog.
- Non-specific Binding Control: Naloxone (10 µM) or another suitable unlabeled ligand in excess.[12][13]
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.[13]
- Filtration Apparatus: Cell harvester with glass fiber filters.
- Scintillation Counter.
2. Procedure:
- Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[13]
- Assay Setup (in a 96-well plate):
- Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.[13]
- Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.[13]
- Competitive Binding: Assay buffer, radioligand, and varying concentrations of the N-substituted this compound.[13]
- Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[13]
- Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
- Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a sigmoidal dose-response curve.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
GTPγS Binding Assay Protocol
This functional assay measures the activation of G-proteins by an agonist, providing a measure of its efficacy and potency.[6][7][15]
1. Materials:
- Receptor Source: Cell membranes expressing the opioid receptor of interest.
- Radioligand: [³⁵S]GTPγS.
- Test Compound: N-substituted this compound analog.
- Positive Control: A known full agonist (e.g., DAMGO for the μ-receptor).[6]
- Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgSO₄, 0.2 mM EGTA, pH 7.4.[15]
- GDP: Guanosine diphosphate.[15]
2. Procedure:
- Membrane Preparation: Prepare membranes as described for the radioligand binding assay.
- Assay Setup (in a 96-well plate):
- Add assay buffer, GDP (e.g., 10-100 µM), membrane suspension (e.g., 10-20 µg protein), and varying concentrations of the N-substituted this compound or control.[6][15]
- Pre-incubation: Pre-incubate the plate at 30°C for a short period (e.g., 15 minutes).[6]
- Initiation of Reaction: Add [³⁵S]GTPγS (final concentration e.g., 0.05-0.1 nM) to each well to start the reaction.[6]
- Incubation: Incubate at 30°C for a defined time (e.g., 45-60 minutes).[15]
- Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration.
- Analyze the data using non-linear regression to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation produced by the agonist).
Conclusion
The N-substituent on the this compound skeleton is a critical determinant of opioid receptor pharmacology. As demonstrated by the compiled data, modifications at this position can dramatically alter binding affinity, receptor selectivity, and functional activity. The general trend indicates that larger, aromatic substituents like phenethyl can enhance μ-opioid receptor affinity and agonist potency, while smaller, unsaturated or cyclic alkyl groups often lead to antagonist or partial agonist profiles. A thorough understanding of these structure-activity relationships, supported by robust experimental data from assays such as radioligand binding and GTPγS binding, is essential for the rational design of next-generation opioid therapeutics with improved efficacy and safety.
References
- 1. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Docking, Molecular Dynamics, and Structure–Activity Relationship Explorations of 14-Oxygenated N-Methylthis compound-6-ones as Potent μ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity | PLOS One [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Video: Opioid Receptors: Overview [jove.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. revvity.com [revvity.com]
- 15. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Synthetic Morphinan Analogues
For Researchers, Scientists, and Drug Development Professionals
The quest for potent analgesics with improved safety profiles has led to the extensive exploration of synthetic morphinan analogues. Understanding the correlation between in vitro activity and in vivo efficacy is paramount in the development of new therapeutic agents. This guide provides an objective comparison of the performance of various synthetic this compound analogues, supported by experimental data, to aid researchers in this endeavor.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data for several synthetic this compound analogues, comparing their in vitro receptor binding affinities and functional activities with their in vivo analgesic effects.
Table 1: In Vitro Opioid Receptor Binding Affinities (Ki, nM) of Selected Synthetic this compound Analogues
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference |
| Morphine | 1.0 - 10 | 100 - 1000 | 100 - 1000 | [1] |
| 14-Methoxycodeine-6-O-sulfate (14-OMeC6SU) | ~1.5 | ~150 | ~110 | [2] |
| Codeine-6-O-sulfate (C6SU) | ~42 | >10000 | >10000 | [2] |
| Codeine | ~325 | >10000 | >10000 | [2] |
| MT-45 | Potent µ agonist | - | - | [3][4] |
| 3-(3'-hydroxybenzyl)amino-17-methylthis compound | 0.42 | ~714 | ~10 | [5] |
| Brorphine (B13428778) Analogue (Chlorphine) | nM affinity | - | - | [6] |
Note: Ki values can vary between studies due to different experimental conditions.
Table 2: In Vitro Functional Activity (EC50/IC50, nM) and In Vivo Analgesic Potency (ED50, mg/kg) of Selected Synthetic this compound Analogues
| Compound | In Vitro Assay (Parameter) | Potency | In Vivo Assay (Route) | Analgesic Potency (ED50) | Reference |
| Morphine | [³⁵S]GTPγS binding (EC50) | ~50 | Tail-flick, s.c. | ~2-3 | [2][7] |
| 14-OMeC6SU | [³⁵S]GTPγS binding (EC50) | ~25 | Tail-flick, s.c. | ~2 | [2] |
| C6SU | [³⁵S]GTPγS binding (EC50) | >1000 | Tail-flick, s.c. | >30 | [2] |
| MT-45 | DMR Assay (EC50) | Potent µ agonist | Hot-plate, i.p. | 1-6 mg/kg (effective dose) | [3][4] |
| 6-cyano-N-methylmorphinans | [³⁵S]GTPγS binding (EC50) | ~1-10 | - | - | [7][8] |
Note: EC50, IC50, and ED50 values are highly dependent on the specific assay conditions and animal models used.
Experimental Protocols: Methodologies for Key Experiments
Detailed and reproducible experimental protocols are crucial for the validation of scientific findings. Below are methodologies for key in vitro and in vivo assays cited in this guide.
In Vitro Assays
1. Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound for a specific receptor.[1][9]
-
Objective: To determine the concentration of a synthetic this compound analogue that displaces 50% of a specific radioligand from its receptor (IC50), which is then used to calculate the binding affinity (Ki).
-
Materials:
-
Receptor source: Cell membranes from cell lines expressing the opioid receptor of interest (e.g., CHO-hMOR).[1]
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-DAMGO for MOR).[9]
-
Test Compound: The synthetic this compound analogue at various concentrations.
-
Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., naloxone).[9]
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[9]
-
Filtration apparatus: A cell harvester with glass fiber filters.[9]
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Thaw and resuspend cell membranes in ice-cold assay buffer.[9]
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + naloxone), and competitive binding (membranes + radioligand + test compound at varying concentrations).[9]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.[9]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.[9]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[1]
-
Data Analysis: Calculate the IC50 value from the competition curve and then determine the Ki value using the Cheng-Prusoff equation.[9]
-
2. [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the opioid receptor upon agonist binding, providing an indication of the compound's efficacy.[1][7]
-
Objective: To determine the potency (EC50) and efficacy (Emax) of a synthetic this compound analogue in activating G-proteins.
-
Materials:
-
Procedure:
-
Assay Setup: Incubate cell membranes with the test compound, GDP, and [³⁵S]GTPγS in an assay buffer.
-
Incubation: Allow the reaction to proceed at a controlled temperature.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the concentration-response curve to determine the EC50 and Emax values.
-
In Vivo Assays
1. Hot-Plate Test
This test assesses the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.[10][11]
-
Objective: To evaluate the analgesic effect of a synthetic this compound analogue by measuring the increase in latency to a painful thermal stimulus.
-
Apparatus: A hot-plate analgesiometer maintained at a constant temperature (e.g., 55 ± 0.5°C).[11]
-
Procedure:
-
Acclimatization: Acclimatize the animals (e.g., mice or rats) to the testing environment.[12]
-
Baseline Measurement: Gently place each animal on the hot plate and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time is set to prevent tissue damage.[10][11]
-
Drug Administration: Administer the synthetic this compound analogue or a vehicle control, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Post-treatment Measurement: At predetermined time points after drug administration, place the animals back on the hot plate and measure their reaction latencies.[12]
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies to determine the analgesic effect.
-
2. Tail-Flick Test
This test also evaluates central analgesic activity by measuring the latency of the tail-flick reflex in response to a thermal stimulus.[11][13]
-
Objective: To assess the analgesic properties of a compound by measuring the inhibition of the tail-flick reflex.
-
Apparatus: A tail-flick analgesiometer with a radiant heat source.[11]
-
Procedure:
-
Animal Restraint: Gently restrain the animal with its tail exposed.
-
Baseline Measurement: Apply a focused beam of heat to a portion of the tail and measure the time it takes for the animal to flick its tail away from the heat source. A cut-off time is employed to prevent burns.[11]
-
Drug Administration: Administer the test compound or vehicle.
-
Post-treatment Measurement: Measure the tail-flick latency at various time points after drug administration.[14]
-
Data Analysis: An increase in the tail-flick latency indicates an analgesic effect.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of synthetic this compound analogues.
Caption: Canonical G-protein signaling pathway of a µ-opioid receptor agonist.
Caption: A typical workflow for the discovery and development of novel analgesics.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. In vitro and in vivo pharmacological characterization of the synthetic opioid MT-45 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Binding Affinity, and Functional In Vitro Activity of 3-Benzylaminothis compound and 3-Benzylaminomorphine Ligands at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the harm potential of brorphine analogues as new synthetic opioids: Synthesis, in vitro, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring pharmacological activities and signaling of morphinans substituted in position 6 as potent agonists interacting with the μ opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring pharmacological activities and signaling of morphinans substituted in position 6 as potent agonists interacting with the μ opioid receptor | springermedizin.de [springermedizin.de]
- 9. benchchem.com [benchchem.com]
- 10. Hot plate test - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. In-Vivo Models for Management of Pain [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. asianjpr.com [asianjpr.com]
Cross-Receptor Activity Profiling of Novel Morphinans: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel morphinan-based compounds as analgesics with improved side-effect profiles remains a critical area of research. Understanding the cross-receptor activity of these newly synthesized molecules is paramount to predicting their therapeutic potential and off-target effects. This guide provides a comparative analysis of the receptor binding affinities and functional activities of several recently developed morphinans, alongside detailed experimental protocols and signaling pathway diagrams to support further research and development.
Comparative Receptor Binding and Functional Activity
The following tables summarize the in vitro binding affinities (Ki) and functional activities (e.g., partial or full agonism) of a selection of novel this compound ligands at the mu (μ), kappa (κ), and delta (δ) opioid receptors. These data have been compiled from recent studies to facilitate a direct comparison of their receptor profiles. For context, data for the well-established opioid antagonist Naloxone and other relevant compounds are also included.[1]
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Novel this compound Ligands
| Compound | µ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | Reference |
| Naloxone | 1.5 | 8.8 | 0.78 | [2] |
| Butorphan (1) | 0.5 | 0.2 | 4.5 | [1] |
| Butorphanol (5) | 0.8 | 0.3 | 25 | [1] |
| Compound 15b | 0.089 | 0.073 | - | [1][3] |
| ATPM Homodimer (11) | <1 | <1 | - | [1] |
| ATPM Homodimer (12) | <1 | <1 | - | [1] |
| Pyridothis compound (6a) | 1.5 | 8.8 | 0.78 | [2] |
| 5'-phenylpyridine (6c) | - | - | High Affinity | [2] |
| Compound 6d | Moderate Agonist | - | High Antagonist Potency | [2] |
| Aminothiazolothis compound (3) | High Affinity | High Affinity | - | [4] |
Note: A lower Ki value indicates a higher binding affinity. "-" indicates data not reported in the cited sources.
Table 2: Functional Activity Profile of Selected Novel Morphinans
| Compound | κ-Opioid Receptor Activity | µ-Opioid Receptor Activity | Reference |
| This compound-derived ligands | Partial Agonists | Partial Agonists | [1][3] |
| ATPM-derived ligand (11) | Full Agonist | Partial Agonist | [1][3] |
| ATPM-derived ligand (12) | Full Agonist | Partial Agonist | [1][3] |
| Aminothiazolomorphinans | Agonist | Mixed Agonist/Antagonist | [4] |
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to determine the cross-receptor activity profiles of newly synthesized morphinans.
Radioligand Binding Assays
This protocol is representative of a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.[5]
Objective: To determine the Ki of a novel this compound for the human mu-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor (e.g., CHO or HEK293 cells).[5][6]
-
Radioligand: A selective radiolabeled ligand for the target receptor, such as [3H]-DAMGO for the mu-opioid receptor.[5]
-
Test Compound: The newly synthesized this compound.
-
Non-specific Binding Control: A non-selective opioid receptor antagonist at a high concentration (e.g., 10 µM Naloxone).[5]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[5]
-
Filtration Apparatus: A cell harvester with glass fiber filters.[5]
-
Scintillation Counter: For measuring radioactivity.[5]
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[5]
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.[5]
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.[5]
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of the test this compound, and membrane suspension.[5]
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[5][6]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[5]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.[5]
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound's concentration.
-
Determine IC50: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This is determined using non-linear regression analysis of the competition curve.[5]
-
Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][6]
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity of a compound by quantifying its ability to stimulate G-protein activation upon binding to a G-protein coupled receptor (GPCR) like the opioid receptors.[7]
Objective: To determine the potency (EC50) and efficacy of a novel this compound at the human mu-opioid receptor.
Materials:
-
Receptor Source: Membranes from CHO cells stably expressing the recombinant human mu-opioid receptor (CHO-hMOR).[7]
-
Radioligand: [³⁵S]GTPγS.
-
Reagents: GDP, various concentrations of the test compound.
-
Assay Buffer: 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, pH 7.4.[7]
Procedure:
-
Incubation Mixture: In a final volume of 1 ml, incubate cell membranes (5 µg) with 0.05 nM [³⁵S]GTPγS, 10 µM GDP, and varying concentrations of the test this compound.[7]
-
Incubation: Incubate the mixture for 60 minutes at 25°C.[7]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
Data Analysis:
-
Generate Concentration-Response Curve: Plot the amount of bound [³⁵S]GTPγS against the logarithm of the test compound's concentration.
-
Determine EC50 and Emax: Use non-linear regression to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal response). These values indicate the potency and efficacy of the compound, respectively.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling cascades activated by opioid receptors and a general workflow for the cross-receptor profiling of novel compounds.
Caption: Opioid Receptor G-Protein and β-Arrestin Signaling Pathways.
Caption: Experimental Workflow for Cross-Receptor Activity Profiling.
Discussion
The data presented highlight the diverse pharmacological profiles that can be achieved through chemical modifications of the this compound scaffold. For instance, the heterodimeric compound 15b demonstrates exceptionally high affinity for both μ and κ receptors, with Ki values in the sub-nanomolar range.[1][3] In contrast, some pyridomorphinans exhibit selectivity, such as compound 6d which acts as a μ agonist and a δ antagonist.[2] The aminothiazolomorphinans show mixed agonist/antagonist activity at the μ receptor while being agonists at the κ receptor.[4]
This variability in receptor affinity and functional activity underscores the importance of comprehensive cross-receptor profiling. Such profiling is essential for identifying candidates with a desired primary activity (e.g., potent μ-receptor agonism for analgesia) while minimizing activity at other receptors that may contribute to undesirable side effects. The development of biased agonists, which preferentially activate G-protein signaling over the β-arrestin pathway, is a key strategy in modern opioid research to separate analgesia from adverse effects like respiratory depression and tolerance.[8] The experimental protocols provided herein are fundamental to characterizing these nuanced pharmacological properties.
References
- 1. Synthesis and Binding Affinity of Novel Mono- and Bivalent this compound Ligands for κ, μ and δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, opioid receptor binding, and biological activities of naltrexone-derived pyrido- and pyrimidomorphinans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and binding affinity of novel mono- and bivalent this compound ligands for κ, μ, and δ opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminothiazolomorphinans with mixed κ and μ opioid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Exploring pharmacological activities and signaling of morphinans substituted in position 6 as potent agonists interacting with the μ opioid receptor | springermedizin.de [springermedizin.de]
- 8. Redirecting [linkinghub.elsevier.com]
A Head-to-Head Comparison of Morphinan and Arylacetamide Kappa-Opioid Receptor (KOR) Agonists
For Researchers, Scientists, and Drug Development Professionals
The kappa-opioid receptor (KOR) has emerged as a significant therapeutic target for conditions such as chronic pruritus, pain, and substance use disorders.[1] Activation of KOR can produce potent analgesic and antipruritic effects without the addictive potential and respiratory depression associated with mu-opioid receptor (MOR) agonists.[1][2] However, the clinical development of KOR agonists has been hampered by centrally-mediated side effects, including dysphoria, sedation, and psychotomimetic effects.[3][4]
Structurally distinct classes of KOR agonists, primarily morphinans and arylacetamides, have been developed, each with unique pharmacological profiles.[3] This guide provides an objective, data-driven comparison of these two major classes, focusing on their receptor binding, functional activity, signaling bias, and therapeutic potential. We will examine key compounds: the clinically approved morphinan Nalfurafine (B1239173) and the prototypical arylacetamide research tool U-50,488 . The peripherally restricted arylacetamide-like peptide Difelikefalin (CR845) will also be discussed as a key clinical comparator.
Core Chemical Scaffolds
Morphinans and arylacetamides are structurally distinct, a factor that influences their interaction with the KOR binding pocket.[3] Efforts to correlate the structure-activity relationships (SARs) between these two scaffolds have been challenging, suggesting they may engage the receptor in different ways.[5]
-
Morphinans : These compounds, such as Nalfurafine, are built upon the rigid 4,5-epoxythis compound core structure.[6]
-
Arylacetamides : This class, represented by U-50,488, is characterized by a benzeneacetamide amine structure and is considered a structurally novel class of non-mu opioids.[7]
Data Presentation: Quantitative Pharmacological Comparison
The following tables summarize the in vitro pharmacological data for representative this compound and arylacetamide KOR agonists. These data highlight differences in binding affinity, receptor selectivity, and functional efficacy in downstream signaling pathways.
Table 1: Opioid Receptor Binding Affinity (Ki, nM)
| Compound | Class | κ (KOR) | μ (MOR) | δ (DOR) | KOR/MOR Selectivity | KOR/DOR Selectivity | Reference(s) |
| Nalfurafine | This compound | 0.052 | 14.5 | 165 | ~279x | ~3173x | [3] |
| U-50,488 | Arylacetamide | 1.2 | 1100 | 2000 | ~917x | ~1667x | [7] |
| Difelikefalin | Arylacetamide-like | 0.04 | >10,000 | >10,000 | >25,000x | >25,000x | [8] |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Activity at KOR (EC50, nM and Emax, %)
| Compound | Class | GTPγS Binding | cAMP Inhibition | β-Arrestin 2 Recruitment | Reference(s) |
| EC50 / Emax | EC50 / Emax | EC50 / Emax | |||
| Nalfurafine | This compound | 0.097 / 91% | 0.17 / 100% | 0.74 / 108% | [3] |
| U-50,488 | Arylacetamide | 0.88 / 100% | 1.61 / 100% | 1.43 / 100% | [3] |
| Difelikefalin | Arylacetamide-like | 0.13 / 98% | 0.08 / 100% | 7.9 / 83% | [8] |
EC50 represents the concentration for 50% maximal effect (potency). Emax represents the maximal efficacy relative to a standard agonist (U-50,488 set to 100%).
Signaling Pathways and Biased Agonism
KOR activation triggers two primary downstream signaling cascades: a G-protein-dependent pathway and a β-arrestin-dependent pathway. There is growing evidence that the therapeutic effects of KOR agonists (analgesia, anti-pruritus) are mediated by G-protein signaling, while adverse effects like dysphoria and aversion are linked to the recruitment of β-arrestin 2.[9][10]
This has led to the development of "biased agonists"—compounds that preferentially activate one pathway over the other.[11] Nalfurafine, for example, is considered a G-protein-biased agonist compared to the relatively unbiased arylacetamide U-50,488.[9][11] This bias is thought to contribute to its favorable side-effect profile, which lacks the dysphoric effects seen with other KOR agonists in clinical settings.[3]
Experimental Protocols
Detailed methodologies for the key assays used to characterize this compound and arylacetamide KOR agonists are provided below.
Radioligand Binding Assay
This assay quantifies the binding affinity (Ki) of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.[12]
Methodology:
-
Membrane Preparation: Cell membranes from HEK293 or CHO cells stably expressing the human KOR are prepared by homogenization and centrifugation. Protein concentration is determined via a Bradford assay.[13]
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation (50-100 µg protein), a fixed concentration of a KOR-selective radioligand (e.g., [³H]U-69,593), and varying concentrations of the unlabeled test compound (this compound or arylacetamide).[12]
-
Incubation: The plate is incubated at 25°C for 60-90 minutes to allow the binding to reach equilibrium.[13]
-
Termination & Filtration: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioactivity.[13]
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[13]
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand like naloxone) from total binding. The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[14]
[³⁵S]GTPγS Binding Assay
This functional assay measures G-protein activation, a proximal event in the KOR signaling cascade. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist.[15][16]
Methodology:
-
Reagents: The assay buffer contains HEPES, MgCl₂, NaCl, and GDP. Cell membranes expressing KOR are used as the receptor source.[15]
-
Assay Setup: In a 96-well plate, cell membranes (5-20 µg protein) are pre-incubated with GDP and varying concentrations of the test agonist.[17]
-
Reaction Initiation: The reaction is initiated by adding [³⁵S]GTPγS (final concentration 0.05-0.5 nM).[15]
-
Incubation: The plate is incubated at 30°C for 30-60 minutes.[15]
-
Termination: The reaction is terminated by rapid filtration, similar to the binding assay.[17]
-
Quantification: Radioactivity bound to the filters is measured by scintillation counting.[15]
-
Data Analysis: Non-specific binding is determined using a high concentration of unlabeled GTPγS. Specific binding is plotted against the agonist concentration to generate a dose-response curve, from which potency (EC50) and efficacy (Emax) are determined.[16]
cAMP Accumulation Assay
This assay measures the functional consequence of KOR coupling to Gi/o proteins, which is the inhibition of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP).[18]
Methodology:
-
Cell Culture: Whole cells (e.g., HEK293 or CHO) expressing KOR are plated in 96- or 384-well plates.[19]
-
Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[20]
-
Stimulation: Cells are co-treated with varying concentrations of the test agonist and a fixed concentration of an adenylyl cyclase activator, such as forskolin. Forskolin raises basal cAMP levels, creating a window to measure inhibition.[20][21]
-
Incubation: The cells are incubated for 15-30 minutes at 37°C.[22]
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is quantified using a competitive immunoassay, often employing HTRF (Homogeneous Time-Resolved Fluorescence) or a radioimmunoassay kit.[18][20]
-
Data Analysis: The signal is inversely proportional to the agonist's inhibitory activity. Data are normalized and plotted to determine the agonist's IC50 (or EC50 for inhibition) and Emax.[18]
References
- 1. Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Binding mode analyses of nalfurafine analogs as kappa opioid receptor agonists through docking studies and molecular dynamics simulations | Poster Board #757 - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 10. Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. researchgate.net [researchgate.net]
- 21. Figure 11. [cAMP Measurement for Agonists of...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Biased Agonism in New Morphinan Derivatives
For Researchers, Scientists, and Drug Development Professionals
The development of safer and more effective analgesics is a cornerstone of modern pharmacology. A promising strategy in this endeavor is the concept of biased agonism, particularly at the μ-opioid receptor (MOR). Biased agonists selectively activate one intracellular signaling pathway over another, offering the potential to separate the desired analgesic effects from the adverse side effects associated with traditional opioids. This guide provides a comparative overview of new morphinan derivatives and other G-protein biased agonists, focusing on their validation through experimental data and detailed methodologies.
The Principle of Biased Agonism at the μ-Opioid Receptor
Conventional opioids like morphine activate the μ-opioid receptor, a G-protein coupled receptor (GPCR), leading to the engagement of two primary signaling cascades:
-
G-protein Signaling Pathway: This pathway is predominantly associated with the analgesic effects of opioids.
-
β-arrestin2 Recruitment Pathway: This pathway is implicated in the undesirable side effects of opioids, such as respiratory depression, constipation, and the development of tolerance.
Biased agonists are designed to preferentially activate the G-protein signaling pathway while minimizing the recruitment of β-arrestin2. This selective activation is hypothesized to provide robust pain relief with a significantly improved safety profile. The validation of this biased agonism is crucial and relies on quantitative in vitro assays.
Comparative Analysis of Biased Agonists
Several novel compounds, including new this compound derivatives and other chemical scaffolds, have been developed and characterized as G-protein biased agonists at the μ-opioid receptor. Below is a comparative summary of the pharmacological data for three prominent examples: Oliceridine (TRV130), PZM21, and SR-17018.
It is important to note that the following data is compiled from various studies. Direct comparison of absolute values (EC50, Emax) should be approached with caution, as experimental conditions such as cell lines, receptor expression levels, and specific assay formats can influence the results. The relative trends and bias factors are generally more informative for comparative purposes.
Quantitative Pharmacological Data
| Compound | Assay | Parameter | Value | Reference |
| Oliceridine (TRV130) | G-protein Activation (cAMP) | pEC50 | 8.2 | [1] |
| β-arrestin2 Recruitment | pA2 (antagonist potency) | 7.7 | [1] | |
| Pain Relief (Human, PK/PD model) | EC50 | 10.1 ng/mL | ||
| PZM21 | G-protein Activation (BRET) | EC50 | ~1-10 nM | [1][2] |
| Emax | Partial Agonist | [1][2] | ||
| β-arrestin2 Recruitment (BRET, +GRK2) | EC50 | >1000 nM | [1] | |
| Emax | Very low efficacy | [1] | ||
| SR-17018 | G-protein Activation ([³⁵S]GTPγS) | EC50 | ~100-200 nM | [3] |
| Emax | Partial Agonist | [3] | ||
| β-arrestin2 Recruitment | - | Minimal recruitment | [2] | |
| Morphine (Reference) | G-protein Activation | - | Unbiased/Slight G-protein bias | |
| β-arrestin2 Recruitment | - | Robust recruitment |
Experimental Protocols for Validation of Biased Agonism
The characterization of biased agonism relies on robust and reproducible in vitro functional assays. The two most common assays employed are the [³⁵S]GTPγS binding assay for quantifying G-protein activation and the Bioluminescence Resonance Energy Transfer (BRET) assay for measuring β-arrestin2 recruitment.
[³⁵S]GTPγS Binding Assay for G-Protein Activation
This assay directly measures the activation of G-proteins by a GPCR agonist. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit is quantified as a measure of receptor-mediated G-protein activation.
Materials:
-
Cell membranes expressing the μ-opioid receptor
-
[³⁵S]GTPγS (radiolabeled)
-
Non-labeled GTPγS
-
GDP
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Test compounds (this compound derivatives) and a reference agonist (e.g., DAMGO)
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the μ-opioid receptor.
-
Reaction Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of the test compound.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction. For non-specific binding control wells, add an excess of non-labeled GTPγS.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding against the logarithm of the agonist concentration to generate a dose-response curve. From this curve, determine the EC50 (potency) and Emax (efficacy) values.
β-arrestin2 Recruitment Assay using BRET
The BRET assay is a proximity-based assay that measures the interaction between two proteins in live cells. To measure β-arrestin2 recruitment to the μ-opioid receptor, the receptor is typically fused to a Renilla luciferase (Rluc) donor, and β-arrestin2 is fused to a fluorescent acceptor, such as Yellow Fluorescent Protein (YFP).
Materials:
-
Live cells (e.g., HEK293) co-transfected with plasmids encoding for MOR-Rluc and β-arrestin2-YFP
-
Cell culture medium
-
Coelenterazine (B1669285) h (luciferase substrate)
-
Test compounds (this compound derivatives) and a reference agonist
-
A plate reader capable of measuring dual-wavelength luminescence
Procedure:
-
Cell Culture and Transfection: Culture and transfect cells with the BRET fusion constructs.
-
Cell Plating: Plate the transfected cells into a 96-well microplate.
-
Compound Addition: Add varying concentrations of the test compounds to the wells.
-
Substrate Addition: Add the luciferase substrate, coelenterazine h.
-
BRET Measurement: Immediately measure the luminescence at two wavelengths: one corresponding to the Rluc emission and the other to the YFP emission.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.
Mandatory Visualizations
Signaling Pathways of Biased Agonism
Caption: Signaling pathways of biased vs. traditional opioid agonists at the μ-opioid receptor.
Experimental Workflow for Biased Agonism Validation
Caption: Workflow for the experimental validation of biased agonism in new this compound derivatives.
Logical Relationship for Determining Biased Agonism
Caption: Logical framework for classifying a compound as a G-protein biased agonist.
References
Comparative study of physicochemical properties of opioid morphinans
A Comparative Analysis of the Physicochemical Properties of Key Opioid Morphinans
This guide provides a comparative study of the physicochemical properties of several key opioid morphinans, including morphine, codeine, heroin, hydromorphone, and oxymorphone. The information is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data and methodologies.
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of selected opioid morphinans. These parameters are crucial in determining the absorption, distribution, metabolism, and excretion (ADME) profiles of these drugs.
| Property | Morphine | Codeine | Heroin (Diacetylmorphine) | Hydromorphone | Oxymorphone |
| pKa | 8.0[1] | 8.21[1] | 7.95[1] | 8.6[1] | ~8.5 |
| LogP (o/w) | 1.42[1] | Relatively Hydrophilic[1] | Highly Lipophilic[1] | 1.28[1] | ~0.9 |
| Aqueous Solubility | 10.2 g/L[2] | - | Poor | - | - |
| Melting Point (°C) | 197 (metastable)[2] | 154-156 | 173 | 265-267 | 248-249 |
| Molecular Weight | 285.34 g/mol | 299.36 g/mol | 369.41 g/mol | 285.34 g/mol | 301.34 g/mol |
Opioid Receptor Signaling Pathway
Opioid morphinans exert their effects primarily by acting as agonists at opioid receptors, which are a class of G protein-coupled receptors (GPCRs).[1][3][4] The activation of these receptors, predominantly the μ-opioid receptor (MOR), initiates a cascade of intracellular events.
Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of an associated intracellular heterotrimeric G protein (typically of the Gi/o class).[5] This activation causes the G protein to dissociate into its Gα and Gβγ subunits.[3][6]
The Gαi subunit inhibits the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[3][6] The Gβγ subunit can directly interact with and modulate the activity of ion channels.[6] This includes inhibiting N-type voltage-gated calcium channels, which reduces neurotransmitter release, and activating G protein-coupled inwardly-rectifying potassium (GIRK) channels, which leads to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[1][6][7]
In addition to the classical G-protein signaling, opioid receptors can also signal through the β-arrestin pathway, which is involved in receptor desensitization, internalization, and activation of other signaling cascades like the mitogen-activated protein kinase (MAPK) pathway.[3][8]
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are provided below.
Determination of pKa (Acid Dissociation Constant)
The pKa, a measure of the acidity of a compound, is a critical parameter influencing its ionization state at different physiological pH values, which in turn affects its absorption and distribution.
-
Method: Potentiometric Titration
-
Principle: This method involves titrating a solution of the opioid with a strong acid or base and monitoring the change in pH. The pKa is the pH at which the compound is 50% ionized and 50% unionized.
-
Apparatus: A common instrument used for this purpose is an automated potentiometric titrator, such as the Sirius PCA200/Cheqsol Instrument.[4]
-
Procedure:
-
A precise amount of the opioid morphinan is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).
-
The solution is placed in a thermostatted vessel to maintain a constant temperature.
-
A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is incrementally added to the sample solution.
-
After each addition of the titrant, the pH of the solution is measured using a calibrated pH electrode.
-
A titration curve (pH vs. volume of titrant added) is generated. The pKa value is determined from the midpoint of the buffer region of this curve.
-
-
Determination of LogP (Octanol-Water Partition Coefficient)
LogP is a measure of a compound's lipophilicity, which is its ability to dissolve in fats, oils, and lipids. It is a key determinant of a drug's ability to cross cell membranes, including the blood-brain barrier.
-
Method 1: Shake-Flask Method
-
Principle: This classic method directly measures the partitioning of a compound between two immiscible liquid phases, typically n-octanol and water.[9][10]
-
Procedure:
-
n-Octanol and a buffered aqueous solution (typically at pH 7.4 to mimic physiological conditions) are pre-saturated with each other.
-
A known amount of the opioid is dissolved in one of the phases.
-
The two phases are combined in a flask and shaken vigorously for a set period to allow the compound to distribute between the two layers until equilibrium is reached.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the opioid in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
-
-
-
Method 2: High-Performance Liquid Chromatography (HPLC)
-
Principle: This is a faster, indirect method that correlates a compound's retention time on a reverse-phase HPLC column with its logP value.[10][11]
-
Procedure:
-
A calibration curve is generated by injecting a series of standard compounds with known logP values onto a reverse-phase HPLC column (e.g., C18). The logarithm of their retention factor (k') is plotted against their known logP values.
-
The opioid this compound of interest is then injected into the same HPLC system under identical conditions.
-
The retention time of the opioid is measured, and its retention factor is calculated.
-
Using the calibration curve, the logP of the opioid is determined from its retention factor.[11]
-
-
Determination of Aqueous Solubility
Solubility is a fundamental property that affects a drug's dissolution rate and, consequently, its bioavailability.
-
Method: Shake-Flask Method (Equilibrium Solubility)
-
Principle: This method, considered the "gold standard," determines the thermodynamic equilibrium solubility of a compound in a specific solvent.[9]
-
Procedure:
-
An excess amount of the solid opioid is added to a flask containing the solvent of interest (e.g., purified water or a buffer solution).
-
The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
After equilibration, the suspension is filtered (using a filter that does not adsorb the compound) or centrifuged to remove the undissolved solid.
-
The concentration of the opioid in the clear supernatant is then quantified using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy). This concentration represents the equilibrium solubility of the compound.
-
-
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Morphine | C17H19NO3 | CID 5288826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of physicochemical properties and biological activities of opioid morphinans interacting with mu opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Video: Opioid Receptors: Overview [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. acdlabs.com [acdlabs.com]
- 11. Experimental comparing of lipophilicity of opioid antagonists - Krivorotov - Toxicological Review [vietnamjournal.ru]
Differentiating the pharmacological profiles of C-6 modified morphinans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological profiles of key C-6 modified morphinans, including morphine, hydromorphone, and oxymorphone. The modifications at the C-6 position of the morphinan scaffold are pivotal in defining the molecule's interaction with opioid receptors, ultimately influencing its therapeutic efficacy and side-effect profile.[1][2][3] This document summarizes quantitative data on receptor binding and functional activity, details the experimental protocols for key assays, and visualizes relevant pathways and workflows to aid in the understanding of their structure-activity relationships.
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for selected C-6 modified morphinans, providing a basis for objective comparison.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference(s) |
| Morphine | 1.168 | 260 | 340 | [4][5] |
| Hydromorphone | 0.3654 | 43.8 | 1360 | [4][6] |
| Oxymorphone | 0.49 | 19 | 48 | [7] |
| 6-α-Naltrexol | 0.76 | 12.8 | 2.5 | [8] |
| 6-β-Naltrexol | 0.23 | 12.3 | 1.0 | [8] |
| 6-Acetylmorphine (B159328) | Higher than morphine | - | - | [3][9] |
Lower Ki values indicate higher binding affinity.
Table 2: In Vitro Functional Activity (EC50/IC50, nM)
| Compound | Assay | µ-Opioid Receptor (MOR) | Reference(s) |
| Morphine | [³⁵S]GTPγS | 100 - 1000 | [6] |
| Hydromorphone | [³⁵S]GTPγS | 10 - 100 | [6] |
| Oxycodone | [³⁵S]GTPγS | 500 | [10] |
| 6-CF₂-Naloxone | cAMP Inhibition (vs. Fentanyl) | 25 | [11] |
| 6-CF₂-Naltrexone | cAMP Inhibition (vs. Fentanyl) | 5 | [11] |
EC50 represents the concentration for 50% of maximal response (agonists); IC50 represents the concentration for 50% inhibition (antagonists).
Table 3: In Vivo Analgesic Potency and Side Effects
| Compound | Analgesic Potency (vs. Morphine) | Respiratory Depression | Rewarding Properties | Reference(s) |
| Morphine | 1 | Standard | High | [12][13] |
| Hydromorphone | 5-7x higher | Similar to morphine | High | [6] |
| 6-Acetylmorphine | More potent than morphine | Significant | Higher than morphine | [1][14] |
| 14-Methoxymetopon | Highly potent | Reduced compared to morphine | Reduced potential | [15] |
Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor (MOR) Signaling Cascade
Activation of the µ-opioid receptor by an agonist initiates a cascade of intracellular events, primarily through the coupling of inhibitory G proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels, and modulation of ion channel activity, which collectively contribute to the analgesic and other pharmacological effects of opioids.[16][17]
Experimental Workflow for In Vitro Assays
The characterization of C-6 modified morphinans typically involves a series of in vitro assays to determine their binding affinity and functional activity at opioid receptors. The following diagram illustrates a standard experimental workflow.
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype (e.g., MOR).
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293, CHO) stably expressing the recombinant human opioid receptor of interest.
-
Assay Buffer: A typical buffer used is 50 mM Tris-HCl, pH 7.4.
-
Radioligand: A radiolabeled ligand with high affinity and selectivity for the target receptor is used (e.g., [³H]DAMGO for MOR).
-
Competitive Binding: Cell membranes are incubated in a 96-well plate with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][5]
[³⁵S]GTPγS Binding Assay
Objective: To measure the functional activity of a test compound (agonist, partial agonist, or antagonist) at a G-protein coupled receptor.
Methodology:
-
Membrane Preparation: Similar to the binding assay, cell membranes expressing the opioid receptor are used.
-
Assay Buffer: A buffer containing GDP (to ensure G-proteins are in their inactive state) and MgCl₂ is used.
-
Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
Agonist Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation: The reaction is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins is quantified.
-
Data Analysis: The data are plotted as the amount of [³⁵S]GTPγS bound versus the log of the agonist concentration. A sigmoidal curve is fitted to the data to determine the EC50 (potency) and Emax (efficacy) of the test compound.[6][10]
In Vivo Analgesic Assays (e.g., Hot Plate Test)
Objective: To assess the antinociceptive (pain-relieving) effects of a compound in an animal model.
Methodology:
-
Animal Model: Typically, rodents (mice or rats) are used.
-
Apparatus: A hot plate apparatus is maintained at a constant temperature (e.g., 55°C).
-
Procedure:
-
The animal is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw, jumping) is recorded.
-
The test compound is administered (e.g., subcutaneously or intraperitoneally).
-
At various time points after drug administration, the animal is placed back on the hot plate, and the response latency is measured again.
-
-
Cut-off Time: A cut-off time is established to prevent tissue damage.
-
Data Analysis: The analgesic effect is typically expressed as the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100. Dose-response curves can be generated to determine the ED50 of the compound.[15]
References
- 1. Heroin, 6-acetylmorphine and morphine effects on threshold for rewarding and aversive brain stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The structure-action relationship and kinetics of some naloxone and naltrexone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ovid.com [ovid.com]
- 5. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of naltrexone, 6alpha-naltrexol, and 6beta-naltrexol in morphine-dependent and in nondependent rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-Monoacetylmorphine - Wikipedia [en.wikipedia.org]
- 10. Exploring pharmacological activities and signaling of morphinans substituted in position 6 as potent agonists interacting with the μ opioid receptor | springermedizin.de [springermedizin.de]
- 11. Design, synthesis, and biological evaluation of C6-difluoromethylenated epoxythis compound Mu opioid receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological and genetic manipulations at the µ-opioid receptor reveal arrestin-3 engagement limits analgesic tolerance and does not exacerbate respiratory depression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Morphine - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis, Pharmacology, and Molecular Docking Studies on 6-Desoxo-N-methylmorphinans as Potent μ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biased Opioid Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Morphinans in Acute vs. Chronic Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic efficacy of several morphinan-based compounds in established preclinical models of acute and chronic pain. The information presented is intended to support research and development efforts in the field of pain management by offering a consolidated overview of key performance data and mechanistic insights.
Executive Summary
Morphinans, a class of potent opioid analgesics, exhibit differential efficacy in alleviating acute versus chronic pain states. This variability is largely attributed to the diverse receptor pharmacology and signaling pathways engaged by individual compounds. While classical opioids like morphine demonstrate robust efficacy in models of acute nociception, their effectiveness can be diminished in chronic pain conditions, such as neuropathic pain. In contrast, morphinans with a broader mechanism of action, including levorphanol (B1675180) and dextromethorphan (B48470), show promise in managing chronic pain states that are often refractory to traditional opioid therapy. This guide summarizes the available preclinical data, providing a framework for the comparative evaluation of these important analgesics.
Data Presentation: Comparative Analgesic Efficacy (ED50 Values)
The following tables summarize the median effective dose (ED50) of various morphinans required to produce a significant analgesic effect in rodent models of acute and chronic pain. Lower ED50 values indicate higher potency.
Table 1: Efficacy in Acute Pain Models (Tail-Flick Test)
| This compound | Animal Model | Route of Administration | ED50 (mg/kg) | Reference(s) |
| Morphine | Mouse (CD-1) | Subcutaneous (s.c.) | 2.2 | [1] |
| Morphine | Rat (Sprague-Dawley) | Intravenous (i.v.) | 1.8 (male), 1.4 (female) | |
| Levorphanol | Mouse (CD-1) | Subcutaneous (s.c.) | 0.38 | [1] |
| Methadone | Mouse | Not Specified | 3.25 | [2] |
| Codeine | Rat | Subcutaneous (s.c.) | >30 (minimal effect) | [2] |
Table 2: Efficacy in Chronic Pain Models (Neuropathic Pain)
| This compound | Animal Model | Test | Route of Administration | Effective Dose (mg/kg) | Reference(s) |
| Morphine | Rat (SNI & CCI) | Mechanical & Cold Allodynia | Subcutaneous (s.c.) | 6 | [2] |
| Morphine | Rat (Spinal Cord Injury) | Mechanical & Cold Allodynia | Subcutaneous (s.c.) | 2-6 | [2] |
| Levorphanol | Human (Neuropathic Pain) | Pain Relief | Oral | 2.7 - 8.9 (per day) | |
| Methadone | Rat (SNI & CCI) | Mechanical & Cold Allodynia | Subcutaneous (s.c.) | 3 | [2] |
| Methadone | Rat (Spinal Cord Injury) | Mechanical & Cold Allodynia | Subcutaneous (s.c.) | 0.5-3 | [2] |
| Dextromethorphan | Human (Neuropathic Pain) | Pain Relief | Oral | 270 (single dose) |
Note: SNI = Spared Nerve Injury; CCI = Chronic Constriction Injury. Direct ED50 comparisons for all compounds in the same chronic pain model are limited in the available literature. The effective doses listed for chronic pain models represent dosages that produced a significant therapeutic effect.
Signaling Pathways and Mechanisms of Action
The analgesic and adverse effects of morphinans are mediated through complex intracellular signaling cascades following receptor binding. The primary target for many morphinans is the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).
Classical Mu-Opioid Receptor Signaling
Activation of the MOR by an agonist like morphine initiates two primary signaling pathways: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which is implicated in adverse effects such as respiratory depression and the development of tolerance.
Differential Signaling of Morphinans
Recent research has highlighted that not all morphinans interact with the MOR in the same manner. This concept, known as "biased agonism," suggests that some ligands may preferentially activate one signaling pathway over another, potentially leading to a more favorable therapeutic profile.
-
Levorphanol has been identified as a G-protein biased agonist .[3][4] This means it preferentially activates the G-protein signaling pathway, which is associated with analgesia, while having a reduced effect on the β-arrestin pathway linked to adverse effects.[3][4] This bias may contribute to its observed efficacy in neuropathic pain and a potentially lower incidence of respiratory depression compared to morphine at equianalgesic doses.[3]
-
Dextromethorphan exhibits a distinct mechanism of action. While structurally related to other morphinans, its primary analgesic effects are not mediated by opioid receptors. Instead, it acts as an N-methyl-D-aspartate (NMDA) receptor antagonist .[5][6][7] This mechanism is particularly relevant for chronic pain states, which often involve sensitization of NMDA receptors. By blocking these receptors, dextromethorphan can reduce the hyperexcitability of neurons involved in pain transmission.[5]
Experimental Protocols
The data presented in this guide are derived from standardized preclinical pain models. The following are detailed methodologies for the key experiments cited.
Acute Pain Model: Tail-Flick Test
The tail-flick test is a measure of the spinal reflex to a thermal stimulus and is widely used to assess the efficacy of analgesics against acute thermal pain.[1][8][9]
Workflow:
Detailed Methodology:
-
Animal Acclimation: Rodents (mice or rats) are habituated to the testing environment and restraining devices for a period of 30 to 60 minutes to minimize stress-induced analgesia.[10]
-
Baseline Measurement: A focused beam of radiant heat is applied to the ventral surface of the tail. The time taken for the animal to withdraw its tail (tail-flick latency) is recorded.[1][8] A cut-off time (typically 10-15 seconds) is established to prevent tissue damage.[1]
-
Drug Administration: The test compound (this compound) or vehicle is administered via the desired route (e.g., subcutaneous, intravenous, oral).
-
Post-Drug Measurement: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), the tail-flick latency is measured again.
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: [%MPE = ((Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)) x 100]. The ED50 is then determined from the dose-response curve.
Chronic Pain Model: Von Frey Test for Mechanical Allodynia
The von Frey test is used to assess mechanical allodynia, a hallmark of neuropathic pain where a normally non-painful stimulus is perceived as painful.[11][12][13]
Workflow:
Detailed Methodology:
-
Animal Acclimation: Animals are placed in individual chambers with a wire mesh floor and allowed to acclimate for at least 30 minutes.[14]
-
Baseline Measurement: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The threshold is defined as the filament that elicits a paw withdrawal response.[11][12] The "up-down" method is often used to determine the 50% withdrawal threshold.[13]
-
Induction of Neuropathic Pain: A surgical procedure, such as Spared Nerve Injury (SNI) or Chronic Constriction Injury (CCI) of the sciatic nerve, is performed to induce a state of chronic neuropathic pain.
-
Drug Administration: After a post-operative recovery period and confirmation of mechanical allodynia, the test compound or vehicle is administered.
-
Post-Drug Measurement: The paw withdrawal threshold is reassessed at various time points after drug administration.
-
Data Analysis: The analgesic effect is determined by the increase in the paw withdrawal threshold compared to baseline and vehicle-treated animals.
Conclusion
The comparative efficacy of morphinans in acute and chronic pain models is a complex interplay of their unique pharmacological profiles. While morphine remains a potent analgesic for acute pain, its utility in chronic, particularly neuropathic, pain can be limited. Morphinans like levorphanol, with its G-protein biased agonism, and dextromethorphan, with its NMDA receptor antagonism, offer promising alternative mechanisms for the management of chronic pain states. The preclinical data summarized in this guide underscore the importance of considering the underlying pain pathophysiology when selecting and developing novel analgesic therapies. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of these compounds.
References
- 1. rjptsimlab.com [rjptsimlab.com]
- 2. Comparative actions of the opioid analgesics morphine, methadone and codeine in rat models of peripheral and central neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Characterization of Levorphanol, a G-Protein Biased Opioid Analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of levorphanol, a G-protein biased opioid analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The N-methyl-D-aspartate receptor antagonist dextromethorphan selectively reduces temporal summation of second pain in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dextromethorphan differentially affects opioid antinociception in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dextromethorphan differentially affects opioid antinociception in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tail flick test - Wikipedia [en.wikipedia.org]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. web.mousephenotype.org [web.mousephenotype.org]
- 11. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 12. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 14. biomed-easy.com [biomed-easy.com]
Validating the Peripheral Restriction of Novel Zwitterionic Morphinans: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for potent analgesics devoid of central nervous system (CNS) side effects, such as respiratory depression and addiction liability, has driven the development of peripherally restricted opioids. A promising strategy in this endeavor is the synthesis of zwitterionic morphinans. By incorporating both acidic and basic moieties, these novel compounds exhibit increased hydrophilicity, which is hypothesized to limit their penetration across the blood-brain barrier (BBB). This guide provides a comparative analysis of novel zwitterionic morphinans, specifically 6-amino acid and 6-dipeptide derivatives of 14-O-methyloxymorphone, against established peripherally acting opioids, supported by experimental data and detailed methodologies.
Comparative Analysis of Opioid Receptor Activity
The in vitro opioid receptor binding affinities and functional potencies of novel zwitterionic morphinans and comparator compounds were determined using radioligand binding assays and functional assays such as the mouse vas deferens (MVD) assay. The data, summarized in the tables below, highlight the high affinity and potency of the novel compounds for the µ (mu) and δ (delta) opioid receptors.
In Vitro Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| Novel Zwitterionic Morphinans | |||
| 6α-Gly-Derivative | 0.77 ± 0.11 | 31.6 ± 4.5 | >10000 |
| 6β-Gly-Derivative | 2.58 ± 0.39 | 15.8 ± 2.3 | >10000 |
| 6α-L-Ala-Derivative | 1.25 ± 0.18 | 42.5 ± 6.1 | >10000 |
| 6β-L-Ala-Derivative | 1.98 ± 0.29 | 21.3 ± 3.1 | >10000 |
| 6α-L-Phe-Derivative | 1.47 ± 0.22 | 10.5 ± 1.5 | >10000 |
| 6β-L-Phe-Derivative | 2.21 ± 0.32 | 4.8 ± 0.7 | >10000 |
| Comparator Compounds | |||
| Loperamide[1][2] | 2 - 3 | 48 | 1156 |
| Asimadoline[3][4] | 601 | 597 | 1.2 - 5.6 |
Data for novel zwitterionic morphinans are derived from studies on 6-amino acid conjugates of 14-O-methyloxymorphone.[3][5]
In Vitro Functional Agonist Potency (IC50, nM) in Mouse Vas Deferens (MVD) Assay
| Compound | Potency (IC50, nM) |
| Novel Zwitterionic Morphinans | |
| 6α-Gly-Derivative | 5.52 ± 0.83 |
| 6β-Gly-Derivative | 26.8 ± 4.0 |
| 6α-L-Ala-Derivative | 8.15 ± 1.22 |
| 6β-L-Ala-Derivative | 18.9 ± 2.84 |
| 6α-L-Phe-Derivative | 6.78 ± 1.02 |
| 6β-L-Phe-Derivative | 12.4 ± 1.86 |
| Comparator Compounds | |
| Loperamide (cAMP accumulation, IC50)[2] | 25 |
| Asimadoline (human recombinant, IC50)[3][4] | 1.2 |
Data for novel zwitterionic morphinans are derived from studies on 6-amino acid conjugates of 14-O-methyloxymorphone.[3][5]
In Vivo Antinociceptive Efficacy
The antinociceptive effects of the novel zwitterionic morphinans were evaluated in rodent models of pain, such as the acetic acid-induced writhing test. The results demonstrate potent analgesic activity following systemic administration. A key finding supporting their peripheral mechanism of action is the attenuation of this analgesia by the peripherally restricted opioid antagonist, naloxone (B1662785) methiodide.[5]
In Vivo Antinociceptive Potency (ED50) in Mouse Writhing Test
| Compound | Antinociceptive Potency (ED50, mg/kg, s.c.) |
| Novel Zwitterionic Morphinans | |
| 6-Gly-Derivative | 0.31 |
| 6-L-Ala-Derivative | 0.24 |
| 6-L-Phe-Derivative | 0.18 |
| Comparator Compound | |
| Morphine[6] | ~0.12 |
Data for novel zwitterionic morphinans are from a study on a series of 6-amino acid- and 6-dipeptide-substituted derivatives of 14-O-methyloxymorphone.[5]
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of action and the experimental procedures used for validation, the following diagrams illustrate the canonical mu-opioid receptor signaling pathway and a general workflow for assessing the peripheral restriction of a novel compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro opioid activity profiles of 6-amino acid substituted derivatives of 14-O-methyloxymorphone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Biological, and Structural Explorations of New Zwitterionic Derivatives of 14-O-Methyloxymorphone, as Potent μ/δ Opioid Agonists and Peripherally Selective Antinociceptives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Side Effect Profiles: Semi-Synthetic vs. Fully Synthetic Morphinan Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for potent analgesics with minimal adverse effects is a cornerstone of pain management research. Morphinan derivatives, a class of opioids that form the bedrock of moderate to severe pain treatment, are broadly categorized into semi-synthetic and fully synthetic compounds. While both classes exert their analgesic effects primarily through the mu (µ)-opioid receptor, their distinct chemical origins and structures can lead to variations in their side effect profiles. This guide provides an objective comparison of the side effect profiles of semi-synthetic and fully synthetic this compound derivatives, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Executive Summary
Both semi-synthetic and fully synthetic this compound derivatives share a common spectrum of opioid-related side effects, including respiratory depression, constipation, nausea, vomiting, sedation, and the potential for tolerance and dependence.[1] However, the incidence and severity of these effects can differ between the two classes and among individual drugs within each class. Generally, the side effect profile is influenced by factors such as receptor binding affinity, intrinsic efficacy at the µ-opioid receptor, and interaction with other receptor systems.
Semi-synthetic this compound derivatives , which are synthesized from natural opium alkaloids like morphine and thebaine, include well-known analgesics such as oxycodone, hydrocodone, and buprenorphine.[2] Fully synthetic this compound derivatives , on the other hand, are created entirely in the laboratory and include drugs like fentanyl, methadone, and levorphanol.[2]
Comparative Analysis of Side Effect Profiles
The following tables summarize the incidence of common adverse effects reported in clinical trials for representative semi-synthetic and fully synthetic this compound derivatives. It is important to note that direct head-to-head clinical trials comparing all these derivatives under uniform conditions are limited, and the presented data is a compilation from various studies.
Gastrointestinal Side Effects
| Adverse Effect | Semi-Synthetic Derivatives | Fully Synthetic Derivatives |
| Oxycodone | Buprenorphine | |
| Constipation | 23%[3] | ~13% |
| Nausea | 23%[3] | ~15%[4] |
| Vomiting | 12%[3] | - |
Central Nervous System Side Effects
| Adverse Effect | Semi-Synthetic Derivatives | Fully Synthetic Derivatives |
| Oxycodone | Buprenorphine | |
| Somnolence/Drowsiness | 23%[3] | - |
| Dizziness | 13%[3] | - |
| Headache | - | 36%[4] |
Other Common Side Effects
| Adverse Effect | Semi-Synthetic Derivatives | Fully Synthetic Derivatives |
| Oxycodone | Buprenorphine | |
| Pruritus (Itching) | 13%[3] | - |
| Sweating | 5%[3] | 14%[4] |
| Withdrawal Symptoms | - | 25%[4] |
Signaling Pathways and Mechanisms of Side Effects
The therapeutic and adverse effects of this compound derivatives are primarily mediated by their interaction with the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Upon activation, the MOR initiates two main intracellular signaling cascades: the G-protein pathway and the β-arrestin pathway.[5][6][7]
-
G-protein Pathway: This pathway is predominantly associated with the analgesic effects of opioids.[8]
-
β-arrestin Pathway: This pathway is increasingly implicated in the development of adverse effects such as respiratory depression and tolerance.[9][8]
The concept of "biased agonism" suggests that ligands that preferentially activate the G-protein pathway over the β-arrestin pathway may offer a better side effect profile.[5][8]
μ-Opioid Receptor Signaling Pathways
Experimental Protocols
The evaluation of the side effect profiles of this compound derivatives relies on a combination of preclinical and clinical experimental protocols.
Preclinical Evaluation: The Formalin Test
The formalin test is a widely used animal model to assess inflammatory pain and the efficacy of analgesics.[5][7][8][10][11]
Methodology:
-
Acclimatization: Rodents (typically rats or mice) are individually placed in an observation chamber for a period of acclimatization to the new environment.[8]
-
Drug Administration: The test compound (semi-synthetic or fully synthetic opioid) or a vehicle control is administered at a predetermined time before the formalin injection.[8]
-
Formalin Injection: A dilute solution of formalin (e.g., 2.5-5%) is injected subcutaneously into the plantar surface of one of the animal's hind paws.[8][10]
-
Behavioral Observation: The animal's behavior is then observed and scored for a set period (e.g., 60 minutes). The primary behaviors of interest are flinching, licking, and biting of the injected paw.[5][7]
-
Data Analysis: The observations are typically divided into two phases: Phase I (the first 5-10 minutes), representing acute nociceptive pain, and Phase II (from around 15-60 minutes), representing inflammatory pain.[5][8] The frequency or duration of the pain-related behaviors is quantified and compared between the drug-treated and control groups to determine the analgesic effect of the compound.
Clinical Evaluation: Assessment of Respiratory Depression
Opioid-induced respiratory depression (OIRD) is one of the most serious side effects. Its assessment in clinical trials is critical.[12][6][13][14][15]
Methodology:
-
Patient Selection: A cohort of patients receiving the opioid for a specific indication (e.g., post-operative pain) is enrolled in the study.[16]
-
Baseline Monitoring: Before administration of the opioid, baseline respiratory parameters are recorded, including respiratory rate, oxygen saturation (SpO2) via pulse oximetry, and end-tidal CO2 (EtCO2) via capnography.[12][14]
-
Opioid Administration: The semi-synthetic or fully synthetic opioid is administered according to the study protocol (e.g., intravenous patient-controlled analgesia - IV-PCA).
-
Continuous Monitoring: Respiratory parameters are continuously monitored for a specified period following opioid administration.[12][14]
-
Hypercapnic Ventilatory Response (HCVR): To assess the sensitivity of the respiratory center, a CO2 challenge may be administered, where the patient breathes a gas mixture with a slightly elevated CO2 concentration. The change in ventilation in response to the increased CO2 is measured.[6]
-
Data Analysis: The incidence and severity of respiratory depression events (defined by specific thresholds for respiratory rate, SpO2, and EtCO2) are compared between different opioid treatment groups.[12]
Experimental and Clinical Trial Workflow
The development and comparison of this compound derivatives follow a structured workflow from preclinical studies to clinical trials.
Drug Development and Evaluation Workflow
Conclusion
The distinction between semi-synthetic and fully synthetic this compound derivatives is not always a clear predictor of their side effect profiles. While both classes share a common mechanism of action and a similar range of adverse effects, the specific pharmacological properties of each individual drug play a more significant role in determining its clinical utility and tolerability.
Fully synthetic opioids like fentanyl and its analogs are known for their high potency, which can be associated with a higher risk of respiratory depression if not dosed carefully.[17] Semi-synthetic opioids like oxycodone are widely used but also carry a significant risk of common opioid-related side effects.[3] Buprenorphine, a semi-synthetic partial agonist, exhibits a "ceiling effect" for respiratory depression, potentially offering a wider safety margin compared to full agonists.[9]
Future research focused on developing biased agonists that selectively activate the G-protein pathway while minimizing β-arrestin recruitment holds promise for creating a new generation of this compound derivatives with improved side effect profiles, regardless of their semi-synthetic or fully synthetic origin.[9] A thorough understanding of the experimental protocols used to evaluate these side effects is crucial for the accurate interpretation of research findings and the successful development of safer and more effective analgesics.
References
- 1. dovepress.com [dovepress.com]
- 2. Oxycodone - Wikipedia [en.wikipedia.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of a non-invasive method of assessing opioid induced respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mjms.modares.ac.ir [mjms.modares.ac.ir]
- 7. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. criver.com [criver.com]
- 11. mayo.edu [mayo.edu]
- 12. Fentanyl - Wikipedia [en.wikipedia.org]
- 13. apsf.org [apsf.org]
- 14. media.thinkbrg.com [media.thinkbrg.com]
- 15. New Synthetic Opioids: Clinical Considerations and Dangers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthetic opioids: a review and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Dimeric Morphinan Ligands for Opioid Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective ligands for opioid receptor subtypes—mu (μ), delta (δ), and kappa (κ)—is a critical endeavor in the quest for safer and more effective analgesics with reduced side effects. Dimeric morphinan ligands, which consist of two this compound pharmacophores linked by a spacer, have emerged as a promising strategy to enhance affinity and selectivity for these receptors. This guide provides an objective comparison of the performance of various dimeric this compound ligands, supported by experimental data, to aid researchers in this field.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional activities (EC50 and Emax) of representative dimeric this compound ligands at the μ, δ, and κ opioid receptors. Lower Ki and EC50 values indicate higher binding affinity and potency, respectively. Emax values represent the maximum efficacy of the ligand relative to a standard full agonist.
Table 1: Binding Affinities (Ki, nM) of Dimeric this compound Ligands at Opioid Receptors
| Ligand | Pharmacophores | Spacer Characteristics | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Selectivity Profile | Reference |
| Homodimers | |||||||
| Ligand 9 | Butorphan + Butorphan | 10-carbon ester | 0.09 | - | 0.049 | κ > μ | [1] |
| MCL-139 | Cyclorphan + Cyclorphan | 4-carbon ester | 0.09-0.2 | - | 0.078-0.049 | κ ≈ μ | [2] |
| MCL-144 | Cyclorphan + Cyclorphan | 10-carbon ester | 0.09-0.2 | - | 0.078-0.049 | κ ≈ μ | [2] |
| MCL-145 | Cyclorphan + Cyclorphan | Fumaryl ester | 0.09-0.2 | - | 0.078-0.049 | κ ≈ μ | [2] |
| Heterodimers | |||||||
| Ligand 6 | Butorphan + Nalbuphine | 10-carbon ester | 0.46 | - | 0.34 | κ > μ | [1] |
| Ligand 8 | Butorphan + Naloxone (B1662785) | 10-carbon ester | 0.43 | - | 0.13 | κ > μ | [1] |
| Compound 15b | Butorphan + Butorphanol | 10-carbon ester | 0.089 | - | 0.073 | κ ≈ μ | [3][4] |
| KDN-21 | δ-antagonist + κ-antagonist | 21-atom | - | High Affinity | High Affinity | δ/κ antagonist | [5] |
| MDAN-21 | μ-agonist + δ-antagonist | 21-atom | High Affinity | High Affinity | - | μ agonist/δ antagonist | [5] |
| Compound 4 | Morphine + Dmt-Tic | Ester | 3.5 | 1.6 | - | μ/δ | [6] |
| Compound 5 | Morphine + Dmt-Tic-(β-Ala) | Ester | 1.1 | 1.4 | - | μ/δ | [6] |
'-' indicates data not reported in the cited source.
Table 2: Functional Activity ([³⁵S]GTPγS Binding Assay) of Dimeric this compound Ligands
| Ligand | Receptor | Potency (EC50, nM) | Efficacy (% Emax vs. standard agonist) | Functional Activity | Reference |
| MCL-139 | κ | - | - | Full Agonist | [2] |
| μ | - | - | Partial Agonist | [2] | |
| MCL-144 | κ | - | - | Full Agonist | [2] |
| μ | - | - | Partial Agonist | [2] | |
| MCL-145 | κ | - | - | Partial Agonist | [2] |
| μ | - | - | Partial Agonist | [2] | |
| Compound 15b | κ | - | - | Partial Agonist | [3][4] |
| μ | - | - | Partial Agonist | [3][4] | |
| Compound 4 | μ | - | - | Partial Agonist | [6] |
| δ | - | - | Inverse Agonist | [6] | |
| κ | - | - | Partial Agonist | [6] | |
| Compound 5 | μ | - | - | Antagonist | [6] |
| δ | - | - | Inverse Agonist | [6] | |
| κ | - | - | Antagonist | [6] |
'-' indicates data not reported in the cited source. Standard agonists for Emax comparison are typically DAMGO for μ, DPDPE or SNC-80 for δ, and U-50,488 or U-69,593 for κ receptors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize dimeric this compound ligands.
Radioligand Binding Assays
This assay quantifies the affinity of a ligand for a specific receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Cell lines (e.g., CHO or HEK293) stably expressing the human μ, δ, or κ opioid receptor are cultured and harvested.
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford assay).
2. Competitive Binding Assay:
-
Incubate the cell membranes with a fixed concentration of a selective radioligand (e.g., [³H]DAMGO for μ, [³H]naltrindole for δ, or [³H]U-69,593 for κ) and varying concentrations of the unlabeled dimeric this compound ligand.[3]
-
The incubation is carried out in a final volume of 1 mL of 50 mM Tris-HCl, pH 7.5, at 25°C for 60-180 minutes, depending on the radioligand used.[3]
-
Non-specific binding is determined in the presence of a high concentration of a non-selective opioid antagonist, such as naloxone (10 μM).[3]
3. Filtration and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
4. Data Analysis:
-
The concentration of the dimeric ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of a ligand to activate the G-protein coupled to the opioid receptor.
1. Assay Components:
-
The assay is performed with the same cell membranes prepared for the radioligand binding assays.
-
The assay buffer typically contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP) and GDP are also required.
2. Assay Procedure:
-
Cell membranes are pre-incubated with varying concentrations of the dimeric this compound ligand in the assay buffer containing GDP.
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
The incubation is carried out at 30°C for 60 minutes.
-
Basal binding is determined in the absence of any ligand, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.
3. Measurement and Analysis:
-
The amount of [³⁵S]GTPγS bound to the G-proteins is measured by liquid scintillation counting after filtration.
-
The data are analyzed using non-linear regression to determine the EC50 (concentration of ligand that produces 50% of the maximal response) and the Emax (maximal stimulation as a percentage of that produced by a standard full agonist).
Visualizations
Opioid Receptor Signaling Pathway
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). Ligand binding initiates a signaling cascade that leads to various cellular responses.
Caption: Opioid receptor signaling pathway.
Experimental Workflow for Ligand Selectivity Assessment
The process of assessing the selectivity of a novel dimeric this compound ligand involves several key steps, from chemical synthesis to in vitro pharmacological evaluation.
Caption: Experimental workflow for ligand assessment.
References
- 1. Pharmacological Properties of Bivalent Ligands Containing Butorphan Linked to Nalbuphine, Naltrexone and Naloxone at μ, δ and κ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel dimeric this compound ligands for kappa and micro opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Binding Affinity of Novel Mono- and Bivalent this compound Ligands for κ, μ and δ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and binding affinity of novel mono- and bivalent this compound ligands for κ, μ, and δ opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Profiles of Oligomerized μ-Opioid Receptors [mdpi.com]
- 6. Opioid Bifunctional Ligands from Morphine and the Opioid Pharmacophore Dmt-Tic - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Morphinan: A Guide for Laboratory Professionals
The proper disposal of Morphinan and its derivatives, which are classified as controlled substances, is a critical component of laboratory safety and regulatory compliance. For researchers, scientists, and drug development professionals, adherence to these procedures is not merely a best practice but a legal necessity governed by the U.S. Drug Enforcement Administration (DEA). Mishandling these substances can lead to significant legal penalties, environmental contamination, and the risk of diversion.[1] This guide provides essential, step-by-step information for the safe and compliant disposal of this compound compounds.
Primary Disposal Pathway: The Reverse Distributor
The DEA's mandated and most recommended method for disposing of expired, unwanted, or otherwise unusable controlled substances is through a licensed reverse distributor.[2][3][4][5] These specialized companies are authorized to handle, transport, and document the destruction of controlled substances in accordance with federal and state regulations.
Key Steps for Using a Reverse Distributor:
-
Segregation and Labeling: Immediately separate any expired, damaged, or unwanted this compound stock from active inventory.[2][3] Clearly label these containers as "Expired - Do Not Use" or "For Disposal" and continue to store them in a securely locked cabinet or safe.[2][6]
-
Contact Your Institution's EHS: Your facility's Environmental Health and Safety (EHS) department typically manages the relationship with a contracted reverse distributor.[3][7] They will facilitate the pickup and disposal process.
-
Documentation: Meticulous record-keeping is paramount. The required documentation depends on the schedule of the this compound compound:
-
Maintain Records: All records documenting the transfer and disposal must be maintained for a minimum of two years.[2][7]
Handling Different Waste Streams
Not all this compound waste is the same. The appropriate disposal procedure depends on whether the material is recoverable.
-
Recoverable Waste: This includes expired or unwanted vials, damaged containers with recoverable contents, or unused dilutions.[3] This type of waste must be transferred to a reverse distributor.[3]
-
Non-Recoverable Waste: This refers to residual, trace amounts of a substance remaining in a vial or syringe that cannot be drawn out.[3] This empty container can typically be disposed of in a biohazard sharps container. The disposal of the container, which zeroes out the inventory, should be recorded on the usage log.[3]
-
Spills/Breakage: Accidental spillage or breakage does not constitute a "loss" of a controlled substance.[2] Any recoverable material must be disposed of according to DEA requirements (i.e., via a reverse distributor).[2] The event must be documented in inventory records and signed by two witnesses.[2]
On-Site Destruction: A Limited and Regulated Option
While using a reverse distributor is the standard, on-site destruction is permissible if it renders the controlled substance "non-retrievable." A substance is considered non-retrievable when it cannot be transformed back into a usable controlled substance or analogue.[8][9] This method is highly regulated and requires stringent documentation.
Protocol for On-Site Destruction using a Commercial Kit (e.g., Charcoal-based Pouch):
-
Procurement: Obtain a commercially available drug deactivation/disposal kit. These kits typically contain activated carbon to adsorb and neutralize the substance.[10]
-
Witnessing: The entire destruction process must be witnessed by two authorized employees.[3][8]
-
Procedure: a. Following the manufacturer's instructions, add the this compound waste to the container/pouch. b. Add warm water to the specified fill line, if required.[8] c. Seal the container securely. d. Gently agitate the container to ensure the active ingredients (e.g., activated carbon) are thoroughly mixed with the drug waste.[8]
-
Disposal of Container: Once the substance is rendered non-retrievable, the entire container is typically disposed of in the regular trash or as hazardous waste, depending on the product and institutional policy.[8]
-
Documentation (DEA Form 41): The on-site destruction must be recorded on a DEA Form 41, "Registrants Inventory of Drugs Surrendered."[5] This form requires signatures from the two witnesses and details about the substance destroyed.[5] The completed form must be kept on file for at least two years and does not need to be submitted to the DEA unless requested.[5]
Regulatory and Procedural Summary
The following table summarizes the key compliance points for this compound disposal in a research setting.
| Requirement | Specification | DEA Forms Involved | Record-Keeping |
| Primary Disposal Method | Transfer to a DEA-registered reverse distributor.[2][5] | Form 222 (Sch. I/II), Invoice (Sch. III-V) | Minimum 2 years.[2][7] |
| On-Site Destruction | Must render the substance "non-retrievable."[8][9] Requires two witnesses for the entire process.[3][8] | Form 41 | Minimum 2 years.[5] |
| Spills & Breakage | Document circumstances in inventory records. Requires signatures from two witnesses.[2] Recoverable substance must go to a reverse distributor.[2] | N/A (Internal Log) | Minimum 2 years.[2] |
| Non-Recoverable Waste | Trace amounts in used vials/syringes. Dispose of the empty container in a sharps container and zero out the usage log.[3] | N/A (Usage Log) | Minimum 2 years.[2] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the compliant disposal of this compound laboratory waste.
References
- 1. mlienvironmental.com [mlienvironmental.com]
- 2. unthsc.edu [unthsc.edu]
- 3. research-compliance.umich.edu [research-compliance.umich.edu]
- 4. k-state.edu [k-state.edu]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. Disposal of Controlled Substances - Office of Research Compliance - University of Maine [umaine.edu]
- 7. ehs.msu.edu [ehs.msu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. Controlled Substances Disposal - Environmental Marketing Services [emsllcusa.com]
- 10. How to Dispose of Expired Opioid Medication [hss.edu]
Navigating the Safe Handling of Morphinan: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Morphinan and its derivatives is paramount. This compound is the core structure of a wide class of psychoactive drugs, including opioid analgesics.[1] Due to its pharmacological activity, stringent safety protocols must be followed to minimize exposure and ensure a safe laboratory environment. This guide provides essential safety and logistical information, from personal protective equipment (PPE) and operational plans to proper disposal methods.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and depends on the specific task and the potential for exposure. For all work with this compound, a baseline of a lab coat, safety glasses, and gloves is mandatory. However, for tasks with a higher risk of exposure, such as handling powders or performing manipulations that could generate aerosols, enhanced protection is necessary.
The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for workers who may be exposed to hazardous drugs.[4] This includes gloves, goggles, and splash aprons.[4] When working with potent compounds, double gloving is often recommended.[4]
Below is a summary of recommended PPE for various laboratory tasks involving this compound.
| Task | Minimum PPE Requirement | Enhanced PPE (for higher risk operations) |
| Low-Risk Operations | ||
| Handling sealed containers | Lab coat, safety glasses, one pair of nitrile gloves | Not generally required |
| Preparing dilute solutions (<1 mg/mL) in a fume hood | Lab coat, safety glasses, one pair of nitrile gloves | Double nitrile gloves |
| Moderate-Risk Operations | ||
| Weighing solids (in a ventilated balance enclosure) | Lab coat, safety glasses, double nitrile gloves | Disposable sleeve covers, P100 respirator |
| Preparing stock solutions (>1 mg/mL) | Lab coat, safety glasses, double nitrile gloves | Disposable gown, face shield |
| High-Risk Operations | ||
| Handling bulk powders outside of a containment device | Not recommended | Full-body disposable suit ("bunny suit"), P100 respirator or Powered Air-Purifying Respirator (PAPR), double nitrile gloves, disposable boot covers, fully-sealed goggles |
| Cleaning up spills of powdered this compound | Full-body disposable suit, P100 respirator or PAPR, double nitrile gloves, disposable boot covers, fully-sealed goggles | Not applicable |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A clear and well-rehearsed operational plan is essential for minimizing the risk of exposure when working with this compound. This workflow should cover every stage, from receiving the compound to its final disposal.
Key Experimental Protocols and Handling Procedures:
-
Designated Areas: All work with this compound should be conducted in a designated area with restricted access, such as a chemical fume hood or a glove box.[5]
-
Engineering Controls: Use engineering controls like fume hoods or ventilated enclosures to contain airborne particles.[5] General room ventilation is not sufficient for handling potent powders.[5]
-
Weighing: Weigh solid this compound in a ventilated balance enclosure or a glove box to prevent inhalation of airborne powder. Use antistatic tools to minimize the dispersal of fine powders.[5]
-
Decontamination: At the end of any procedure, decontaminate all surfaces and equipment. A solution of soap and water is often recommended.[5] Avoid using bleach for powdered spills as it may aerosolize the particles.[5]
-
Spill Response: In the event of a spill, evacuate non-essential personnel from the area immediately.[5] Use an opioid-specific spill kit containing absorbent pads, appropriate PPE, and waste disposal bags.[5] All incidents should be logged and reviewed to improve safety protocols.[5]
-
Personal Hygiene: Do not eat, drink, or apply cosmetics in areas where this compound is handled.[4] Always wash your hands thoroughly after removing gloves and before leaving the laboratory.[4][6]
PPE Selection Logic
The choice of PPE should be guided by a careful assessment of the risks associated with the planned procedure. The following diagram illustrates a decision-making process for selecting the appropriate level of protection.
Disposal Plan: Ensuring Safe and Compliant Waste Management
This compound and its derivatives are controlled substances, and their disposal is regulated. It is crucial to distinguish between inventory (unused stock) and wastage (residual material from a procedure).
| Waste Type | Disposal Method | Key Considerations |
| Bulk/Unused this compound (Inventory) | DEA-registered reverse distributor | Must be rendered "non-retrievable," with incineration being the current DEA-accepted method.[7] Requires detailed record-keeping.[7] |
| Trace Contaminated Waste (Wastage) | Sequestration device (e.g., CsRx®) or incineration | The DEA does not mandate that wastage be rendered non-retrievable, but it must be properly recorded.[7] |
| Contaminated PPE (gloves, gowns, etc.) | Biohazard waste box for incineration | Place in a sealed bag or container before disposal.[4][8] |
| Contaminated Sharps (needles, syringes) | Sharps container | Do not recap, bend, or break needles.[8] |
| Non-hazardous "Non-Flush List" Medicine | Mix with an unappealing substance (e.g., cat litter, coffee grounds), seal in a plastic bag, and place in trash.[9] | This is for non-controlled substances and may not be appropriate for this compound. Always follow institutional and federal guidelines for controlled substances. |
Always adhere to your institution's specific waste management policies and federal and local regulations for the disposal of controlled substances. When in doubt, consult with your institution's Environmental Health and Safety (EHS) department.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. americanamb.com [americanamb.com]
- 4. echemi.com [echemi.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. showagroup.com [showagroup.com]
- 7. northamerica.covetrus.com [northamerica.covetrus.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
